2-Picenecarboxylic acid
Description
Properties
IUPAC Name |
10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O5/c1-24-6-7-25(2,23(32)33)15-22(24)28(5)11-9-26(3)17-13-20(31)19(30)12-16(17)18(29)14-21(26)27(28,4)10-8-24/h12-14,22,30-31H,6-11,15H2,1-5H3,(H,32,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUCDRGPRSOAHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C=C5C(=O)C=C4C3(CC2)C)O)O)C)C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of 2-Pyridinecarboxylic Acid
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Whitepaper on 2-Pyridinecarboxylic Acid (Picolinic Acid)
Abstract
This document provides a detailed technical overview of 2-Pyridinecarboxylic acid, also commonly known as Picolinic acid. It is a derivative of pyridine (B92270) with a carboxylic acid substituent at the 2-position and serves as an important intermediate in various chemical syntheses and possesses notable biological activities.[1] This guide consolidates its fundamental physical, chemical, and spectroscopic properties, outlines established experimental protocols for its synthesis and characterization, and explores its biological significance, particularly its role as a metal chelator. All quantitative data is presented in structured tables for clarity and comparative analysis. Visual diagrams generated using the DOT language are included to illustrate key experimental workflows and biological mechanisms.
Chemical and Physical Properties
2-Pyridinecarboxylic acid is a white, crystalline solid that is soluble in water.[1][2] It is an isomer of nicotinic acid (3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid).[3] The presence of both the pyridine ring and the carboxylic acid group imparts a polar nature to the molecule, influencing its solubility, which is also affected by temperature and pH.[4]
Table 1: Physical and Chemical Properties of 2-Pyridinecarboxylic Acid
| Property | Value | Unit | Reference(s) |
| IDENTIFIERS | |||
| CAS Number | 98-98-6 | - | [2] |
| Molecular Formula | C₆H₅NO₂ | - | [2][5] |
| Molecular Weight | 123.11 | g/mol | [3] |
| InChIKey | SIOXPEMLGUPBBT-UHFFFAOYSA-N | - | [6] |
| PHYSICAL PROPERTIES | |||
| Appearance | White to off-white crystalline powder | - | [2][7] |
| Melting Point | 134 - 137 | °C | [2] |
| Boiling Point | 293 | °C | [2] |
| Water Solubility | 887 | g/L (at 20 °C) | |
| Density | 1.49 | g/cm³ | [2] |
| Vapor Pressure | 0.001 | mmHg (at 25 °C) | [2] |
| CHEMICAL PROPERTIES | |||
| pKa | ~1.0 (pyridinium ion), 5.2 (carboxylic acid) | - | [2][8] |
| logP (Octanol/Water) | 0.72 - 0.78 | - | [7][9] |
| pH | 3.1 | (50 g/L in H₂O at 20 °C) |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Pyridinecarboxylic acid. The key data from various spectroscopic techniques are summarized below.
Table 2: Spectroscopic Data for 2-Pyridinecarboxylic Acid
| Technique | Key Features and Observed Values | Reference(s) |
| ¹H NMR | In DMSO-d₆, characteristic signals for the pyridine ring protons appear at approximately δ 8.76, 8.10, 8.03, and 7.67 ppm. The acidic proton of the carboxylic acid is also observable. | [10] |
| ¹³C NMR | Signals corresponding to the six carbon atoms of the molecule are observed. | [11] |
| FTIR | Characteristic absorption bands include those for the C=O and O-H stretching of the carboxylic acid group, as well as vibrations associated with the pyridine ring. | [12] |
| Mass Spec (GC-MS) | The molecular ion peak is observed at m/z = 123. Key fragment ions include peaks at m/z = 79 (loss of CO₂) and 52. | [10][13] |
Synthesis and Reactivity
A common laboratory and commercial method for synthesizing 2-Pyridinecarboxylic acid is the oxidation of 2-picoline (2-methylpyridine) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid.[1] Another industrial route involves the ammoxidation of 2-picoline to 2-cyanopyridine (B140075), followed by hydrolysis.[1][14]
2-Pyridinecarboxylic acid undergoes reactions typical of both carboxylic acids and pyridine compounds. It readily forms esters and amides. A key feature of its reactivity is its function as a bidentate chelating agent, coordinating with metal ions such as chromium, zinc, manganese, copper, and iron through the pyridine nitrogen and the carboxylate oxygen.[1][15] This chelation is central to its biological activity.[1]
Biological Role and Significance in Drug Development
2-Pyridinecarboxylic acid is an endogenous catabolite of the amino acid tryptophan via the kynurenine (B1673888) pathway.[15][16] While its precise physiological functions are still under investigation, it is implicated in neuroprotective, immunological, and anti-proliferative effects.[15][16]
Its most well-documented biological role is its ability to chelate divalent and trivalent metal ions, which is believed to facilitate the absorption of essential trace elements like zinc through the small intestine.[1][16] In drug development, this chelating property is exploited. For instance, it can bind to zinc within zinc finger proteins, altering their structure and inhibiting their function, which is a mechanism being explored for antiviral and anti-infective agents.[7][17] Derivatives of pyridine carboxylic acids have been investigated as inhibitors for a wide range of enzymes, leading to treatments for diseases like tuberculosis, cancer, and HIV/AIDS.[18]
Experimental Protocols
This protocol is adapted from established chemical synthesis procedures.[19]
-
Setup: In a 500 mL three-necked flask equipped with a stirrer and reflux condenser, add 100g of 2-cyanopyridine and 200g of deionized water.
-
Hydrolysis: Begin stirring and heat the mixture to 50°C. Slowly add 128.2g of 30% sodium hydroxide (B78521) solution. After the addition is complete, heat the mixture to reflux and maintain for 4 hours.
-
Work-up: After reflux, distill off approximately 50g of water. Cool the remaining reaction solution to 20°C.
-
Neutralization & Isolation: Carefully add 30% hydrochloric acid to adjust the pH of the solution to 2.5. Evaporate the solution to dryness using steam heating.
-
Purification: Add 300g of anhydrous ethanol (B145695) to the solid residue and maintain the temperature at 55°C to dissolve the product. Allow the solution to cool, promoting crystallization.
-
Final Product: Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry to obtain 2-Pyridinecarboxylic acid.
-
Melting Point Determination: A small amount of the dried, purified product is packed into a capillary tube and its melting range is determined using a standard melting point apparatus. The observed range should be sharp and align with the literature value (134-137 °C).
-
FTIR Spectroscopy: A sample is prepared as a KBr pellet or Nujol mull.[12] The IR spectrum is recorded, and characteristic peaks for O-H, C=O, and aromatic C-H/C=C/C=N vibrations are identified and compared to reference spectra.
-
NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.[10]
-
Mass Spectrometry: The sample is analyzed using a mass spectrometer, often coupled with Gas Chromatography (GC-MS). The resulting mass spectrum is examined for the molecular ion peak and characteristic fragmentation patterns to confirm the molecular weight and structural fragments.[13]
Safety and Handling
2-Pyridinecarboxylic acid is harmful if swallowed and causes serious eye damage. It is also classified as a skin and respiratory tract irritant.[20][21]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[2][22]
-
Handling: Use with adequate ventilation. Avoid dust formation and accumulation. Wash thoroughly after handling.[2][21]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong acids, bases, and oxidizing agents.[2][22]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, flush with plenty of soap and water. If ingested, give 2-4 cupfuls of milk or water if the victim is conscious and alert. Seek immediate medical attention in all cases of significant exposure.[2]
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Pyridinecarboxylic acid(98-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Pyridinecarboxylic acid [webbook.nist.gov]
- 6. chemeo.com [chemeo.com]
- 7. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]
- 9. 2-Pyridinecarboxylic acid (CAS 98-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]
- 11. 2,4-Pyridinedicarboxylic acid(499-80-9) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 15. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. grokipedia.com [grokipedia.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. spectrumchemical.com [spectrumchemical.com]
- 22. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Core Properties of 2-Pyridinecarboxylic Acid
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Whitepaper on 2-Pyridinecarboxylic Acid (Picolinic Acid)
Abstract
This document provides a detailed technical overview of 2-Pyridinecarboxylic acid, also commonly known as Picolinic acid. It is a derivative of pyridine with a carboxylic acid substituent at the 2-position and serves as an important intermediate in various chemical syntheses and possesses notable biological activities.[1] This guide consolidates its fundamental physical, chemical, and spectroscopic properties, outlines established experimental protocols for its synthesis and characterization, and explores its biological significance, particularly its role as a metal chelator. All quantitative data is presented in structured tables for clarity and comparative analysis. Visual diagrams generated using the DOT language are included to illustrate key experimental workflows and biological mechanisms.
Chemical and Physical Properties
2-Pyridinecarboxylic acid is a white, crystalline solid that is soluble in water.[1][2] It is an isomer of nicotinic acid (3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid).[3] The presence of both the pyridine ring and the carboxylic acid group imparts a polar nature to the molecule, influencing its solubility, which is also affected by temperature and pH.[4]
Table 1: Physical and Chemical Properties of 2-Pyridinecarboxylic Acid
| Property | Value | Unit | Reference(s) |
| IDENTIFIERS | |||
| CAS Number | 98-98-6 | - | [2] |
| Molecular Formula | C₆H₅NO₂ | - | [2][5] |
| Molecular Weight | 123.11 | g/mol | [3] |
| InChIKey | SIOXPEMLGUPBBT-UHFFFAOYSA-N | - | [6] |
| PHYSICAL PROPERTIES | |||
| Appearance | White to off-white crystalline powder | - | [2][7] |
| Melting Point | 134 - 137 | °C | [2] |
| Boiling Point | 293 | °C | [2] |
| Water Solubility | 887 | g/L (at 20 °C) | |
| Density | 1.49 | g/cm³ | [2] |
| Vapor Pressure | 0.001 | mmHg (at 25 °C) | [2] |
| CHEMICAL PROPERTIES | |||
| pKa | ~1.0 (pyridinium ion), 5.2 (carboxylic acid) | - | [2][8] |
| logP (Octanol/Water) | 0.72 - 0.78 | - | [7][9] |
| pH | 3.1 | (50 g/L in H₂O at 20 °C) |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Pyridinecarboxylic acid. The key data from various spectroscopic techniques are summarized below.
Table 2: Spectroscopic Data for 2-Pyridinecarboxylic Acid
| Technique | Key Features and Observed Values | Reference(s) |
| ¹H NMR | In DMSO-d₆, characteristic signals for the pyridine ring protons appear at approximately δ 8.76, 8.10, 8.03, and 7.67 ppm. The acidic proton of the carboxylic acid is also observable. | [10] |
| ¹³C NMR | Signals corresponding to the six carbon atoms of the molecule are observed. | [11] |
| FTIR | Characteristic absorption bands include those for the C=O and O-H stretching of the carboxylic acid group, as well as vibrations associated with the pyridine ring. | [12] |
| Mass Spec (GC-MS) | The molecular ion peak is observed at m/z = 123. Key fragment ions include peaks at m/z = 79 (loss of CO₂) and 52. | [10][13] |
Synthesis and Reactivity
A common laboratory and commercial method for synthesizing 2-Pyridinecarboxylic acid is the oxidation of 2-picoline (2-methylpyridine) using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[1] Another industrial route involves the ammoxidation of 2-picoline to 2-cyanopyridine, followed by hydrolysis.[1][14]
2-Pyridinecarboxylic acid undergoes reactions typical of both carboxylic acids and pyridine compounds. It readily forms esters and amides. A key feature of its reactivity is its function as a bidentate chelating agent, coordinating with metal ions such as chromium, zinc, manganese, copper, and iron through the pyridine nitrogen and the carboxylate oxygen.[1][15] This chelation is central to its biological activity.[1]
Biological Role and Significance in Drug Development
2-Pyridinecarboxylic acid is an endogenous catabolite of the amino acid tryptophan via the kynurenine pathway.[15][16] While its precise physiological functions are still under investigation, it is implicated in neuroprotective, immunological, and anti-proliferative effects.[15][16]
Its most well-documented biological role is its ability to chelate divalent and trivalent metal ions, which is believed to facilitate the absorption of essential trace elements like zinc through the small intestine.[1][16] In drug development, this chelating property is exploited. For instance, it can bind to zinc within zinc finger proteins, altering their structure and inhibiting their function, which is a mechanism being explored for antiviral and anti-infective agents.[7][17] Derivatives of pyridine carboxylic acids have been investigated as inhibitors for a wide range of enzymes, leading to treatments for diseases like tuberculosis, cancer, and HIV/AIDS.[18]
Experimental Protocols
This protocol is adapted from established chemical synthesis procedures.[19]
-
Setup: In a 500 mL three-necked flask equipped with a stirrer and reflux condenser, add 100g of 2-cyanopyridine and 200g of deionized water.
-
Hydrolysis: Begin stirring and heat the mixture to 50°C. Slowly add 128.2g of 30% sodium hydroxide solution. After the addition is complete, heat the mixture to reflux and maintain for 4 hours.
-
Work-up: After reflux, distill off approximately 50g of water. Cool the remaining reaction solution to 20°C.
-
Neutralization & Isolation: Carefully add 30% hydrochloric acid to adjust the pH of the solution to 2.5. Evaporate the solution to dryness using steam heating.
-
Purification: Add 300g of anhydrous ethanol to the solid residue and maintain the temperature at 55°C to dissolve the product. Allow the solution to cool, promoting crystallization.
-
Final Product: Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry to obtain 2-Pyridinecarboxylic acid.
-
Melting Point Determination: A small amount of the dried, purified product is packed into a capillary tube and its melting range is determined using a standard melting point apparatus. The observed range should be sharp and align with the literature value (134-137 °C).
-
FTIR Spectroscopy: A sample is prepared as a KBr pellet or Nujol mull.[12] The IR spectrum is recorded, and characteristic peaks for O-H, C=O, and aromatic C-H/C=C/C=N vibrations are identified and compared to reference spectra.
-
NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.[10]
-
Mass Spectrometry: The sample is analyzed using a mass spectrometer, often coupled with Gas Chromatography (GC-MS). The resulting mass spectrum is examined for the molecular ion peak and characteristic fragmentation patterns to confirm the molecular weight and structural fragments.[13]
Safety and Handling
2-Pyridinecarboxylic acid is harmful if swallowed and causes serious eye damage. It is also classified as a skin and respiratory tract irritant.[20][21]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[2][22]
-
Handling: Use with adequate ventilation. Avoid dust formation and accumulation. Wash thoroughly after handling.[2][21]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong acids, bases, and oxidizing agents.[2][22]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, flush with plenty of soap and water. If ingested, give 2-4 cupfuls of milk or water if the victim is conscious and alert. Seek immediate medical attention in all cases of significant exposure.[2]
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Pyridinecarboxylic acid(98-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Pyridinecarboxylic acid [webbook.nist.gov]
- 6. chemeo.com [chemeo.com]
- 7. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]
- 9. 2-Pyridinecarboxylic acid (CAS 98-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]
- 11. 2,4-Pyridinedicarboxylic acid(499-80-9) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 15. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. grokipedia.com [grokipedia.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. spectrumchemical.com [spectrumchemical.com]
- 22. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Pyrazinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Pyrazinecarboxylic acid (POA) is a key heterocyclic organic compound, notable as the primary active metabolite of the first-line antituberculosis drug, pyrazinamide.[1] A thorough understanding of its chemical structure and bonding is paramount for elucidating its mechanism of action, designing novel derivatives with enhanced therapeutic properties, and optimizing its synthesis and formulation. This guide provides a comprehensive analysis of the molecular geometry, bonding characteristics, and intermolecular interactions of 2-pyrazinecarboxylic acid, supported by crystallographic data, spectroscopic analysis, and computational studies. Detailed experimental protocols for its synthesis and characterization are also presented to aid in further research and development.
Chemical Structure and Molecular Geometry
2-Pyrazinecarboxylic acid consists of a pyrazine (B50134) ring substituted with a carboxylic acid group at the 2-position. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The presence of the electron-withdrawing nitrogen atoms and the carboxylic acid group significantly influences the electronic distribution and geometry of the molecule.
Crystal Structure Analysis
The precise molecular dimensions of 2-pyrazinecarboxylic acid have been determined by single-crystal X-ray diffraction. The crystal structure, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 296520, reveals a planar pyrazine ring.[1] The crystal system is orthorhombic with the centrosymmetric space group Pnma, indicating that the molecule possesses a mirror plane of symmetry in the crystalline state.[2]
The key bond lengths and angles derived from the crystallographic data are summarized in the table below. These experimental values provide a foundational understanding of the molecule's geometry.
| Bond | Bond Length (Å) | Angle | Angle (°) |
| N1-C2 | 1.335 | C6-N1-C2 | 116.5 |
| C2-C3 | 1.392 | N1-C2-C3 | 121.9 |
| C3-N4 | 1.331 | C2-C3-N4 | 121.8 |
| N4-C5 | 1.331 | C3-N4-C5 | 116.6 |
| C5-C6 | 1.381 | N4-C5-C6 | 121.6 |
| C6-N1 | 1.331 | C5-C6-N1 | 121.6 |
| C2-C7 | 1.503 | N1-C2-C7 | 117.8 |
| C7-O1 | 1.218 | C3-C2-C7 | 120.3 |
| C7-O2 | 1.309 | O1-C7-O2 | 123.6 |
| O2-H2 | 0.82 | C2-C7-O1 | 121.3 |
| C2-C7-O2 | 115.1 |
Data extracted from CCDC 296520.
Intermolecular Bonding and Supramolecular Structure
In the solid state, 2-pyrazinecarboxylic acid molecules are engaged in a network of hydrogen bonds. A significant intermolecular interaction is the O-H···N hydrogen bond, where the carboxylic acid proton of one molecule donates to one of the nitrogen atoms of an adjacent pyrazine ring. This interaction is a recurring supramolecular synthon in pyrazine monocarboxylic acids. This strong hydrogen bond plays a crucial role in the crystal packing.
Additionally, weaker C-H···O interactions are observed, where a hydrogen atom from the pyrazine ring interacts with the carbonyl oxygen of a neighboring molecule.[2] These interactions, although weaker than the O-H···N bonds, contribute to the stability of the three-dimensional crystal lattice. The molecules are arranged in chains linked by these hydrogen bonds.[2]
Spectroscopic and Computational Characterization
A combination of spectroscopic techniques and computational methods provides further insight into the electronic structure and vibrational modes of 2-pyrazinecarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of 2-pyrazinecarboxylic acid. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solution, the acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the ¹H NMR spectrum, often around 10-13 ppm.[3] The protons on the pyrazine ring exhibit characteristic chemical shifts due to the electronic effects of the nitrogen atoms and the carboxylic acid substituent.
The ¹³C NMR spectrum shows distinct signals for the carbon atoms of the pyrazine ring and the carbonyl carbon of the carboxylic acid group. The carbonyl carbon typically resonates in the range of 165-185 ppm.[4]
Vibrational Spectroscopy (FT-IR and Raman)
The vibrational modes of 2-pyrazinecarboxylic acid can be investigated using Fourier-transform infrared (FT-IR) and Raman spectroscopy. The FT-IR spectrum is characterized by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is attributed to the O-H stretching of the hydrogen-bonded carboxylic acid dimer or polymer.[1] The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp band between 1760 and 1690 cm⁻¹.[1] The C-O stretching and O-H bending vibrations are also observable in the fingerprint region.[1]
Computational Chemistry (Density Functional Theory)
Density Functional Theory (DFT) calculations are employed to model the geometry and electronic properties of 2-pyrazinecarboxylic acid.[5] Geometry optimization using DFT methods can provide theoretical bond lengths and angles that are in good agreement with experimental X-ray diffraction data. These computational studies also allow for the calculation of vibrational frequencies, which can aid in the assignment of experimental FT-IR and Raman spectra. Furthermore, DFT can be used to analyze the molecular electrostatic potential surface, providing insights into the molecule's reactivity and intermolecular interaction sites.[5]
Experimental Protocols
Synthesis of 2-Pyrazinecarboxylic Acid via Oxidation of 2-Methylpyrazine (B48319)
This protocol describes a common laboratory-scale synthesis of 2-pyrazinecarboxylic acid.
Materials:
-
2-Methylpyrazine
-
Potassium permanganate (B83412) (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylpyrazine in deionized water.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with continuous stirring.
-
Prepare a solution of potassium permanganate in deionized water.
-
Slowly add the potassium permanganate solution to the cooled 2-methylpyrazine solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the purple color of the permanganate has disappeared.
-
Cool the mixture in an ice bath and cautiously add a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Make the solution acidic by the slow addition of concentrated hydrochloric acid.
-
The crude 2-pyrazinecarboxylic acid will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from hot water to obtain pure 2-pyrazinecarboxylic acid.
-
Dry the purified crystals in a vacuum oven.
X-ray Crystallography
Obtaining single crystals suitable for X-ray diffraction is a critical step.
Procedure:
-
Dissolve the purified 2-pyrazinecarboxylic acid in a suitable solvent (e.g., a mixture of ethanol (B145695) and water) at an elevated temperature to create a saturated solution.
-
Allow the solution to cool slowly to room temperature.
-
Slow evaporation of the solvent over several days may be necessary to promote the growth of single crystals.
-
Once suitable crystals have formed, carefully mount a single crystal on a goniometer head.
-
Collect the diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate crystallographic software.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of 2-pyrazinecarboxylic acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.[6]
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.[6]
Data Acquisition (¹H NMR):
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a standard frequency (e.g., 400 MHz).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).[7]
FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid 2-pyrazinecarboxylic acid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
Data Acquisition:
-
Record the FT-IR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Collect a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.
-
Record a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the structure and synthesis of 2-pyrazinecarboxylic acid.
Caption: 2D chemical structure of 2-pyrazinecarboxylic acid.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Pyrazinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Pyrazinecarboxylic acid (POA) is a key heterocyclic organic compound, notable as the primary active metabolite of the first-line antituberculosis drug, pyrazinamide.[1] A thorough understanding of its chemical structure and bonding is paramount for elucidating its mechanism of action, designing novel derivatives with enhanced therapeutic properties, and optimizing its synthesis and formulation. This guide provides a comprehensive analysis of the molecular geometry, bonding characteristics, and intermolecular interactions of 2-pyrazinecarboxylic acid, supported by crystallographic data, spectroscopic analysis, and computational studies. Detailed experimental protocols for its synthesis and characterization are also presented to aid in further research and development.
Chemical Structure and Molecular Geometry
2-Pyrazinecarboxylic acid consists of a pyrazine ring substituted with a carboxylic acid group at the 2-position. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The presence of the electron-withdrawing nitrogen atoms and the carboxylic acid group significantly influences the electronic distribution and geometry of the molecule.
Crystal Structure Analysis
The precise molecular dimensions of 2-pyrazinecarboxylic acid have been determined by single-crystal X-ray diffraction. The crystal structure, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 296520, reveals a planar pyrazine ring.[1] The crystal system is orthorhombic with the centrosymmetric space group Pnma, indicating that the molecule possesses a mirror plane of symmetry in the crystalline state.[2]
The key bond lengths and angles derived from the crystallographic data are summarized in the table below. These experimental values provide a foundational understanding of the molecule's geometry.
| Bond | Bond Length (Å) | Angle | Angle (°) |
| N1-C2 | 1.335 | C6-N1-C2 | 116.5 |
| C2-C3 | 1.392 | N1-C2-C3 | 121.9 |
| C3-N4 | 1.331 | C2-C3-N4 | 121.8 |
| N4-C5 | 1.331 | C3-N4-C5 | 116.6 |
| C5-C6 | 1.381 | N4-C5-C6 | 121.6 |
| C6-N1 | 1.331 | C5-C6-N1 | 121.6 |
| C2-C7 | 1.503 | N1-C2-C7 | 117.8 |
| C7-O1 | 1.218 | C3-C2-C7 | 120.3 |
| C7-O2 | 1.309 | O1-C7-O2 | 123.6 |
| O2-H2 | 0.82 | C2-C7-O1 | 121.3 |
| C2-C7-O2 | 115.1 |
Data extracted from CCDC 296520.
Intermolecular Bonding and Supramolecular Structure
In the solid state, 2-pyrazinecarboxylic acid molecules are engaged in a network of hydrogen bonds. A significant intermolecular interaction is the O-H···N hydrogen bond, where the carboxylic acid proton of one molecule donates to one of the nitrogen atoms of an adjacent pyrazine ring. This interaction is a recurring supramolecular synthon in pyrazine monocarboxylic acids. This strong hydrogen bond plays a crucial role in the crystal packing.
Additionally, weaker C-H···O interactions are observed, where a hydrogen atom from the pyrazine ring interacts with the carbonyl oxygen of a neighboring molecule.[2] These interactions, although weaker than the O-H···N bonds, contribute to the stability of the three-dimensional crystal lattice. The molecules are arranged in chains linked by these hydrogen bonds.[2]
Spectroscopic and Computational Characterization
A combination of spectroscopic techniques and computational methods provides further insight into the electronic structure and vibrational modes of 2-pyrazinecarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of 2-pyrazinecarboxylic acid. In a deuterated dimethyl sulfoxide (DMSO-d₆) solution, the acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the ¹H NMR spectrum, often around 10-13 ppm.[3] The protons on the pyrazine ring exhibit characteristic chemical shifts due to the electronic effects of the nitrogen atoms and the carboxylic acid substituent.
The ¹³C NMR spectrum shows distinct signals for the carbon atoms of the pyrazine ring and the carbonyl carbon of the carboxylic acid group. The carbonyl carbon typically resonates in the range of 165-185 ppm.[4]
Vibrational Spectroscopy (FT-IR and Raman)
The vibrational modes of 2-pyrazinecarboxylic acid can be investigated using Fourier-transform infrared (FT-IR) and Raman spectroscopy. The FT-IR spectrum is characterized by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is attributed to the O-H stretching of the hydrogen-bonded carboxylic acid dimer or polymer.[1] The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp band between 1760 and 1690 cm⁻¹.[1] The C-O stretching and O-H bending vibrations are also observable in the fingerprint region.[1]
Computational Chemistry (Density Functional Theory)
Density Functional Theory (DFT) calculations are employed to model the geometry and electronic properties of 2-pyrazinecarboxylic acid.[5] Geometry optimization using DFT methods can provide theoretical bond lengths and angles that are in good agreement with experimental X-ray diffraction data. These computational studies also allow for the calculation of vibrational frequencies, which can aid in the assignment of experimental FT-IR and Raman spectra. Furthermore, DFT can be used to analyze the molecular electrostatic potential surface, providing insights into the molecule's reactivity and intermolecular interaction sites.[5]
Experimental Protocols
Synthesis of 2-Pyrazinecarboxylic Acid via Oxidation of 2-Methylpyrazine
This protocol describes a common laboratory-scale synthesis of 2-pyrazinecarboxylic acid.
Materials:
-
2-Methylpyrazine
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylpyrazine in deionized water.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with continuous stirring.
-
Prepare a solution of potassium permanganate in deionized water.
-
Slowly add the potassium permanganate solution to the cooled 2-methylpyrazine solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the purple color of the permanganate has disappeared.
-
Cool the mixture in an ice bath and cautiously add a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Make the solution acidic by the slow addition of concentrated hydrochloric acid.
-
The crude 2-pyrazinecarboxylic acid will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from hot water to obtain pure 2-pyrazinecarboxylic acid.
-
Dry the purified crystals in a vacuum oven.
X-ray Crystallography
Obtaining single crystals suitable for X-ray diffraction is a critical step.
Procedure:
-
Dissolve the purified 2-pyrazinecarboxylic acid in a suitable solvent (e.g., a mixture of ethanol and water) at an elevated temperature to create a saturated solution.
-
Allow the solution to cool slowly to room temperature.
-
Slow evaporation of the solvent over several days may be necessary to promote the growth of single crystals.
-
Once suitable crystals have formed, carefully mount a single crystal on a goniometer head.
-
Collect the diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate crystallographic software.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of 2-pyrazinecarboxylic acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.[6]
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.[6]
Data Acquisition (¹H NMR):
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a standard frequency (e.g., 400 MHz).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).[7]
FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid 2-pyrazinecarboxylic acid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
Data Acquisition:
-
Record the FT-IR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Collect a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.
-
Record a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the structure and synthesis of 2-pyrazinecarboxylic acid.
Caption: 2D chemical structure of 2-pyrazinecarboxylic acid.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
An In-depth Technical Guide to the Isomers of Picolinic Acid: Nicotinic Acid and Isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of picolinic acid: nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid). Picolinic acid itself is pyridine-2-carboxylic acid. These pyridinecarboxylic acids, while structurally similar, exhibit distinct physicochemical characteristics and biological activities that are of significant interest in the fields of biochemistry, pharmacology, and drug development. This document details their properties, biological roles, associated signaling pathways, and relevant experimental protocols.
Physicochemical Properties
The position of the carboxyl group on the pyridine (B92270) ring significantly influences the physicochemical properties of these isomers, affecting their solubility, acidity, and intermolecular interactions. A summary of their key quantitative data is presented below for comparative analysis.
| Property | Picolinic Acid (2-Pyridinecarboxylic Acid) | Nicotinic Acid (3-Pyridinecarboxylic Acid) | Isonicotinic Acid (4-Pyridinecarboxylic Acid) |
| Molar Mass (g·mol⁻¹) | 123.111[1] | 123.111[2] | 123.111[3] |
| Melting Point (°C) | 136-138[1] | 236-239[4] | 310 (sublimes)[3] |
| Boiling Point (°C) | Decomposes | 260[4] | Sublimes |
| Aqueous Solubility | Highly soluble (approx. 862.5 g·kg⁻¹ at 293 K)[5] | Moderately soluble (18 g·L⁻¹)[2] | Sparingly soluble (0.52 g/100 ml at 20°C)[6] |
| pKa | 1.0 (for the carboxylic acid proton), 5.2 (for the pyridinium (B92312) proton) | 2.0, 4.85[2] | 1.77, 4.96[6][7] |
| Appearance | White solid[1] | White, translucent crystals[2] | White to off-white crystalline solid[3] |
Biological Activities and Significance
The distinct biological roles of these isomers underscore the importance of their unique chemical structures.
Picolinic Acid
Picolinic acid is an endogenous catabolite of the amino acid tryptophan via the kynurenine (B1673888) pathway.[1][8] It is recognized for its role as a chelating agent, particularly for divalent and trivalent metal ions like zinc(II), which is thought to facilitate their absorption in the small intestine.[1] Picolinic acid has been implicated in a range of immunological, neuroprotective, and anti-proliferative effects.[1][9] It can act as a costimulus with interferon-gamma to induce inflammatory responses in macrophages.[8] Furthermore, it has shown potential as an anti-viral agent.[10][11]
Nicotinic Acid
Widely known as niacin or vitamin B3, nicotinic acid is an essential human nutrient.[2][4] It is a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are fundamental to numerous metabolic redox reactions, cellular signaling, and DNA repair.[2][12][13] In pharmacology, high doses of nicotinic acid are used as a lipid-lowering agent to treat dyslipidemia.[2][4] It effectively reduces low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL) levels.[2][4] These effects are partly mediated through the activation of G protein-coupled receptors.[2]
Isonicotinic Acid
Isonicotinic acid is primarily known as a metabolite of the first-line anti-tuberculosis drug, isoniazid (B1672263).[14][15] While often considered the "inactive" isomer of nicotinic acid from a vitamin standpoint, recent research has unveiled its potential role in cellular signaling.[14] Studies have shown that isoniazid-induced isonicotinylation of histones, a novel post-translational modification, can upregulate the expression of PIK3R1 and activate the PI3K/Akt/mTOR signaling pathway, potentially linking long-term isoniazid use to an increased risk of cancer.[16]
Signaling Pathways
The signaling pathways initiated by these isomers are distinct and reflect their diverse biological functions.
Nicotinic Acid Signaling in Adipocytes
Nicotinic acid exerts its anti-lipolytic effects in adipose tissue by activating the G protein-coupled receptor, HCA₂ (GPR109A). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase, which is responsible for the breakdown of triglycerides into free fatty acids.
Isonicotinic Acid and Histone Modification Pathway
The anti-tuberculosis drug isoniazid is metabolized to isonicotinic acid, which can then be converted to isonicotinyl-CoA. This molecule serves as a substrate for histone acetyltransferases (HATs) like p300/CBP, leading to a novel post-translational modification called lysine (B10760008) isonicotinylation (Kinic) on histone tails. This modification can alter chromatin structure and gene expression, such as upregulating PIK3R1, which in turn activates the PI3K/Akt/mTOR pathway.
Experimental Protocols
The analysis and separation of these isomers are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
Quantification of Pyridinecarboxylic Acid Isomers by HPLC-UV
This protocol outlines a general method for the separation and quantification of picolinic, nicotinic, and isonicotinic acids in a sample matrix.
Objective: To separate and quantify the three isomers of pyridinecarboxylic acid using reverse-phase HPLC with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Reference standards of picolinic acid, nicotinic acid, and isonicotinic acid
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Phosphate buffer (e.g., potassium phosphate monobasic)
-
Phosphoric acid or potassium hydroxide (B78521) for pH adjustment
-
Sample filtration units (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare an aqueous buffer solution (e.g., 20 mM potassium phosphate).
-
Adjust the pH of the buffer to a suitable value (e.g., pH 3.0) using phosphoric acid. The acidic pH ensures the carboxyl groups are protonated, leading to better retention on a C18 column.
-
The mobile phase will be a gradient or isocratic mixture of the aqueous buffer and an organic modifier like acetonitrile or methanol. A typical starting point for method development could be 95:5 (v/v) aqueous buffer to acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve each reference standard in the mobile phase to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
-
Prepare a mixed standard solution containing all three isomers by diluting the stock solutions.
-
Prepare a series of calibration standards by serially diluting the mixed standard solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength. A wavelength around 260-270 nm is generally suitable for these compounds.
-
Inject a fixed volume (e.g., 20 µL) of the standards and samples.
-
Record the chromatograms and the peak areas.
-
-
Data Analysis:
-
Identify the peaks for each isomer based on the retention times obtained from the standard solutions. Due to their polarity differences, the isomers will have distinct retention times.
-
Construct a calibration curve for each isomer by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of each isomer in the samples by interpolating their peak areas on the respective calibration curves.
-
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of pyridinecarboxylic acid isomers.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Isonicotinic Acid [drugfuture.com]
- 7. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Niacin? [synapse.patsnap.com]
- 13. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]
- 14. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 15. hmdb.ca [hmdb.ca]
- 16. Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of Picolinic Acid: Nicotinic Acid and Isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of picolinic acid: nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid). Picolinic acid itself is pyridine-2-carboxylic acid. These pyridinecarboxylic acids, while structurally similar, exhibit distinct physicochemical characteristics and biological activities that are of significant interest in the fields of biochemistry, pharmacology, and drug development. This document details their properties, biological roles, associated signaling pathways, and relevant experimental protocols.
Physicochemical Properties
The position of the carboxyl group on the pyridine ring significantly influences the physicochemical properties of these isomers, affecting their solubility, acidity, and intermolecular interactions. A summary of their key quantitative data is presented below for comparative analysis.
| Property | Picolinic Acid (2-Pyridinecarboxylic Acid) | Nicotinic Acid (3-Pyridinecarboxylic Acid) | Isonicotinic Acid (4-Pyridinecarboxylic Acid) |
| Molar Mass (g·mol⁻¹) | 123.111[1] | 123.111[2] | 123.111[3] |
| Melting Point (°C) | 136-138[1] | 236-239[4] | 310 (sublimes)[3] |
| Boiling Point (°C) | Decomposes | 260[4] | Sublimes |
| Aqueous Solubility | Highly soluble (approx. 862.5 g·kg⁻¹ at 293 K)[5] | Moderately soluble (18 g·L⁻¹)[2] | Sparingly soluble (0.52 g/100 ml at 20°C)[6] |
| pKa | 1.0 (for the carboxylic acid proton), 5.2 (for the pyridinium proton) | 2.0, 4.85[2] | 1.77, 4.96[6][7] |
| Appearance | White solid[1] | White, translucent crystals[2] | White to off-white crystalline solid[3] |
Biological Activities and Significance
The distinct biological roles of these isomers underscore the importance of their unique chemical structures.
Picolinic Acid
Picolinic acid is an endogenous catabolite of the amino acid tryptophan via the kynurenine pathway.[1][8] It is recognized for its role as a chelating agent, particularly for divalent and trivalent metal ions like zinc(II), which is thought to facilitate their absorption in the small intestine.[1] Picolinic acid has been implicated in a range of immunological, neuroprotective, and anti-proliferative effects.[1][9] It can act as a costimulus with interferon-gamma to induce inflammatory responses in macrophages.[8] Furthermore, it has shown potential as an anti-viral agent.[10][11]
Nicotinic Acid
Widely known as niacin or vitamin B3, nicotinic acid is an essential human nutrient.[2][4] It is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are fundamental to numerous metabolic redox reactions, cellular signaling, and DNA repair.[2][12][13] In pharmacology, high doses of nicotinic acid are used as a lipid-lowering agent to treat dyslipidemia.[2][4] It effectively reduces low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL) levels.[2][4] These effects are partly mediated through the activation of G protein-coupled receptors.[2]
Isonicotinic Acid
Isonicotinic acid is primarily known as a metabolite of the first-line anti-tuberculosis drug, isoniazid.[14][15] While often considered the "inactive" isomer of nicotinic acid from a vitamin standpoint, recent research has unveiled its potential role in cellular signaling.[14] Studies have shown that isoniazid-induced isonicotinylation of histones, a novel post-translational modification, can upregulate the expression of PIK3R1 and activate the PI3K/Akt/mTOR signaling pathway, potentially linking long-term isoniazid use to an increased risk of cancer.[16]
Signaling Pathways
The signaling pathways initiated by these isomers are distinct and reflect their diverse biological functions.
Nicotinic Acid Signaling in Adipocytes
Nicotinic acid exerts its anti-lipolytic effects in adipose tissue by activating the G protein-coupled receptor, HCA₂ (GPR109A). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase, which is responsible for the breakdown of triglycerides into free fatty acids.
Isonicotinic Acid and Histone Modification Pathway
The anti-tuberculosis drug isoniazid is metabolized to isonicotinic acid, which can then be converted to isonicotinyl-CoA. This molecule serves as a substrate for histone acetyltransferases (HATs) like p300/CBP, leading to a novel post-translational modification called lysine isonicotinylation (Kinic) on histone tails. This modification can alter chromatin structure and gene expression, such as upregulating PIK3R1, which in turn activates the PI3K/Akt/mTOR pathway.
Experimental Protocols
The analysis and separation of these isomers are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
Quantification of Pyridinecarboxylic Acid Isomers by HPLC-UV
This protocol outlines a general method for the separation and quantification of picolinic, nicotinic, and isonicotinic acids in a sample matrix.
Objective: To separate and quantify the three isomers of pyridinecarboxylic acid using reverse-phase HPLC with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Reference standards of picolinic acid, nicotinic acid, and isonicotinic acid
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Phosphate buffer (e.g., potassium phosphate monobasic)
-
Phosphoric acid or potassium hydroxide for pH adjustment
-
Sample filtration units (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare an aqueous buffer solution (e.g., 20 mM potassium phosphate).
-
Adjust the pH of the buffer to a suitable value (e.g., pH 3.0) using phosphoric acid. The acidic pH ensures the carboxyl groups are protonated, leading to better retention on a C18 column.
-
The mobile phase will be a gradient or isocratic mixture of the aqueous buffer and an organic modifier like acetonitrile or methanol. A typical starting point for method development could be 95:5 (v/v) aqueous buffer to acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve each reference standard in the mobile phase to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
-
Prepare a mixed standard solution containing all three isomers by diluting the stock solutions.
-
Prepare a series of calibration standards by serially diluting the mixed standard solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength. A wavelength around 260-270 nm is generally suitable for these compounds.
-
Inject a fixed volume (e.g., 20 µL) of the standards and samples.
-
Record the chromatograms and the peak areas.
-
-
Data Analysis:
-
Identify the peaks for each isomer based on the retention times obtained from the standard solutions. Due to their polarity differences, the isomers will have distinct retention times.
-
Construct a calibration curve for each isomer by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of each isomer in the samples by interpolating their peak areas on the respective calibration curves.
-
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of pyridinecarboxylic acid isomers.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Isonicotinic Acid [drugfuture.com]
- 7. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Niacin? [synapse.patsnap.com]
- 13. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]
- 14. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 15. hmdb.ca [hmdb.ca]
- 16. Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role and Significance of Pyrazinoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazinoic acid (POA) is the active bactericidal agent derived from the prodrug pyrazinamide (B1679903) (PZA), a cornerstone first-line drug for the treatment of tuberculosis (TB).[1][2][3] PZA's unique ability to eradicate persistent, non-replicating populations of Mycobacterium tuberculosis within the acidic environments of lesions is critical for shortening the duration of TB therapy.[4][5][6][7] This guide provides a comprehensive overview of the biological role of POA, detailing its activation, multifaceted mechanism of action, and the molecular basis of drug resistance. We present a synthesis of current research, including quantitative data on its activity, detailed experimental protocols, and visual representations of the key molecular pathways to support ongoing research and drug development efforts in the fight against tuberculosis.
Introduction
Pyrazinamide holds a unique and indispensable position in the short-course chemotherapy regimen for tuberculosis.[7] Its sterilizing activity against semi-dormant tubercle bacilli, which are not effectively killed by other drugs, is the primary reason for the reduction of treatment duration from 9-12 months to the current standard of 6 months.[7][8] PZA itself is inactive; it requires conversion within the mycobacterial cell to its active form, pyrazinoic acid, to exert its therapeutic effect.[2][3] The elucidation of POA's biological role is therefore central to understanding PZA's efficacy and to developing strategies to overcome the growing challenge of PZA resistance.
Bioactivation of Pyrazinamide to Pyrazinoic Acid
The journey of PZA from an inert prodrug to a potent bactericidal agent begins with its passive diffusion into the Mycobacterium tuberculosis bacillus. The activation of PZA is a critical enzymatic step catalyzed by the mycobacterial enzyme pyrazinamidase/nicotinamidase (PZase), which is encoded by the pncA gene.[2][3][4][9]
This enzyme hydrolyzes the amide bond of PZA, releasing the active molecule, pyrazinoic acid, and an ammonia (B1221849) molecule.[9] The acidic intracellular environment of M. tuberculosis, particularly within phagosomes, facilitates the protonation of POA. This protonated form is less readily effluxed, leading to its accumulation within the bacillus, a key factor in its potent activity under acidic conditions.[10][11]
References
- 1. journals.asm.org [journals.asm.org]
- 2. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 3. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 4. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis: a potential mechanism for shortening the duration of tuberculosis chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role and Significance of Pyrazinoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazinoic acid (POA) is the active bactericidal agent derived from the prodrug pyrazinamide (PZA), a cornerstone first-line drug for the treatment of tuberculosis (TB).[1][2][3] PZA's unique ability to eradicate persistent, non-replicating populations of Mycobacterium tuberculosis within the acidic environments of lesions is critical for shortening the duration of TB therapy.[4][5][6][7] This guide provides a comprehensive overview of the biological role of POA, detailing its activation, multifaceted mechanism of action, and the molecular basis of drug resistance. We present a synthesis of current research, including quantitative data on its activity, detailed experimental protocols, and visual representations of the key molecular pathways to support ongoing research and drug development efforts in the fight against tuberculosis.
Introduction
Pyrazinamide holds a unique and indispensable position in the short-course chemotherapy regimen for tuberculosis.[7] Its sterilizing activity against semi-dormant tubercle bacilli, which are not effectively killed by other drugs, is the primary reason for the reduction of treatment duration from 9-12 months to the current standard of 6 months.[7][8] PZA itself is inactive; it requires conversion within the mycobacterial cell to its active form, pyrazinoic acid, to exert its therapeutic effect.[2][3] The elucidation of POA's biological role is therefore central to understanding PZA's efficacy and to developing strategies to overcome the growing challenge of PZA resistance.
Bioactivation of Pyrazinamide to Pyrazinoic Acid
The journey of PZA from an inert prodrug to a potent bactericidal agent begins with its passive diffusion into the Mycobacterium tuberculosis bacillus. The activation of PZA is a critical enzymatic step catalyzed by the mycobacterial enzyme pyrazinamidase/nicotinamidase (PZase), which is encoded by the pncA gene.[2][3][4][9]
This enzyme hydrolyzes the amide bond of PZA, releasing the active molecule, pyrazinoic acid, and an ammonia molecule.[9] The acidic intracellular environment of M. tuberculosis, particularly within phagosomes, facilitates the protonation of POA. This protonated form is less readily effluxed, leading to its accumulation within the bacillus, a key factor in its potent activity under acidic conditions.[10][11]
References
- 1. journals.asm.org [journals.asm.org]
- 2. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 3. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 4. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis: a potential mechanism for shortening the duration of tuberculosis chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of Picolinic Acid and Its Analogs: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Picolinic acid (pyridine-2-carboxylic acid), a catabolite of the essential amino acid L-tryptophan, and its structural analogs are a diverse group of naturally occurring pyridinecarboxylic acids. These compounds are found across various biological kingdoms, from microorganisms to plants and mammals. In humans, picolinic acid is an endogenous metabolite implicated in neurological, immunological, and metal-ion absorption processes. Its analogs, such as the mycotoxin fusaric acid produced by Fusarium species and the bacterial secondary metabolite precursor 3-hydroxypicolinic acid, exhibit a wide range of biological activities. This technical guide provides a comprehensive overview of the natural occurrence of picolinic acid and its key analogs, their biosynthetic pathways, and quantitative data on their presence in biological matrices. Furthermore, it details established experimental protocols for their extraction, identification, and quantification, aiming to serve as a vital resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Introduction
Picolinic acid is an isomer of nicotinic acid (niacin) and isonicotinic acid, distinguished by the position of the carboxyl group on the pyridine (B92270) ring.[1] It is endogenously produced in mammals, including humans, as a downstream product of the kynurenine (B1673888) pathway, the primary metabolic route for tryptophan degradation.[2] Picolinic acid has garnered significant research interest due to its diverse physiological roles, which include neuroprotective effects, modulation of the immune system, and its function as a natural chelating agent that may facilitate the intestinal absorption of divalent and trivalent metal ions.[1][2]
Beyond its role in mammalian physiology, a variety of picolinic acid analogs are synthesized by microorganisms. These analogs possess unique and often potent biological activities. Notable examples include fusaric acid, a mycotoxin with phytotoxic properties produced by numerous Fusarium fungi, and 3-hydroxypicolinic acid, a key building block in the biosynthesis of certain bacterial antibiotics.[3][4] This guide will explore the primary natural sources of picolinic acid and its significant analogs.
Biosynthesis of Picolinic Acid in Mammals: The Kynurenine Pathway
In mammals, picolinic acid is synthesized from L-tryptophan via the kynurenine pathway.[2] This metabolic cascade accounts for over 95% of tryptophan turnover and leads to the production of several neuroactive and immunomodulatory molecules, as well as the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[2][5]
The pathway is initiated by the rate-limiting enzymes tryptophan 2,3-dioxygenase (TDO), primarily in the liver, and indoleamine 2,3-dioxygenase (IDO), which is found in many extrahepatic tissues and is induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[2] These enzymes catalyze the oxidative cleavage of tryptophan to form N-formylkynurenine. Following a series of enzymatic steps, the pathway reaches a critical intermediate, 2-amino-3-carboxymuconate semialdehyde. At this juncture, the enzyme aminocarboxymuconate-semialdehyde-decarboxylase (ACMSD) plays a pivotal role. ACMSD preferentially converts this intermediate towards the synthesis of NAD+. However, when ACMSD activity is saturated or less efficient, the intermediate spontaneously cyclizes to form quinolinic acid or is converted to picolinic acid.[2] The relative production of picolinic acid versus quinolinic acid and NAD+ is thus dependent on the activity of ACMSD, which varies significantly between tissues.[5]
Natural Occurrence and Quantitative Data
Picolinic acid has been identified and quantified in a variety of biological fluids and tissues. Its concentrations can vary based on factors such as age, time of day, and inflammatory status.[2]
Picolinic Acid in Mammals
Picolinic acid is a constituent of various human biological fluids, where its levels are typically in the nanomolar to low micromolar range.
| Biological Matrix | Organism | Concentration Range | Reference(s) |
| Plasma / Serum | Human | 0.2 - 1.8 µmol/L (or 299 ± 34 nmol/L) | [6][7] |
| Human (Chronic Hepatitis C) | Significantly higher than controls | [6] | |
| Cerebrospinal Fluid (CSF) | Human (No CNS disease) | 0.017 ± 0.005 µmol/L | [7] |
| Human (Brain injury/edema) | 0.053 ± 0.03 µmol/L (can increase to 6.06 µmol/L post-hydrolysis) | [7] | |
| Human Milk | Human | < 3.7 µmol/L to 308 µmol/L (Conflicting reports) | [8][9][10] |
Note: Some studies report concentrations of free picolinic acid, while others measure total concentration after hydrolysis of potential precursors like picolinamide, leading to higher values.[7]
Picolinic Acid Analogs in Microorganisms
Several structurally related compounds are produced by microorganisms, particularly fungi and bacteria.
-
Fusaric Acid (5-butylpicolinic acid): This mycotoxin is produced by many species of the fungal genus Fusarium, which are common contaminants of grains like corn and wheat.[3][11] Its production is highly variable depending on the fungal strain and growth conditions.
| Fungal Species | Substrate | Production Level | Reference(s) |
| Fusarium spp. (various strains) | Autoclaved Corn | Low (< 100 µg/g) to High (> 500 µg/g) | [11][12] |
| F. moniliforme (Mating pop. C & D) | Autoclaved Corn | Can exceed 1,000 µg/g | [11][12] |
-
3-Hydroxypicolinic Acid: This analog is a known intermediate in the biosynthesis of bacterial secondary metabolites, such as the antibiotic virginiamycin S1.[13] It is synthesized from L-lysine by a dedicated enzymatic pathway in bacteria.[4]
-
Dipicolinic Acid (Pyridine-2,6-dicarboxylic acid): A key component of bacterial endospores, particularly in Bacillus and Clostridium species, where it can constitute 5% to 15% of the spore's dry weight.[5] It plays a crucial role in spore dehydration and heat resistance.
-
Quinolinic Acid (Pyridine-2,3-dicarboxylic acid): While also a product of the mammalian kynurenine pathway, quinolinic acid is found in various organisms. It acts as a neurotoxin and NMDA receptor agonist in mammals.[3]
Experimental Protocols for Analysis
The accurate quantification of picolinic acid and its analogs in complex biological matrices requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
Method 1: High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the quantification of picolinic acid in biological fluids using reversed-phase HPLC with UV detection, based on established methodologies.[13][14]
-
1. Sample Preparation (Deproteinization):
-
To 100 µL of the sample (e.g., serum, plasma), add an appropriate internal standard.
-
Add 100 µL of cold 1.2 M perchloric acid to precipitate proteins.
-
Vortex the mixture for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
2. Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and aqueous buffer. A typical mobile phase could be 20:80 (v/v) methanol:water, with the aqueous phase containing a buffer (e.g., 30 mM phosphate) and an ion-pairing agent (e.g., 1 mM tetrabutylammonium (B224687) hydrogen sulfate), adjusted to pH 2.5-3.0 with phosphoric acid.[14][15]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Detection: UV absorbance at approximately 265 nm.[14]
-
-
3. Quantification:
-
Prepare a series of calibration standards of picolinic acid in a matrix similar to the samples.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Determine the concentration of picolinic acid in the samples by interpolating their peak area ratios from the calibration curve.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, especially for trace-level quantification. This method requires a derivatization step to increase the volatility of the acidic analytes.[7]
-
1. Sample Preparation and Derivatization:
-
Perform protein precipitation as described in the HPLC protocol (Section 4.1, Step 1).
-
Lyophilize (freeze-dry) the supernatant to complete dryness.
-
Derivatization: Add a derivatizing agent. A common method is esterification using hexafluoroisopropanol (HFIP) and an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA).
-
Heat the mixture (e.g., 75°C for 30 minutes) to complete the reaction.
-
Evaporate the derivatization reagents under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable organic solvent (e.g., heptane (B126788) or ethyl acetate) for injection.
-
-
2. GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1 minute, then ramp to a high temperature (e.g., 230-280°C) at a rate of 10-15°C/min.
-
MS System:
-
Ionization Mode: Electron Capture Negative Ionization (ECNI) is often used for high sensitivity with fluorinated derivatives.[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard to maximize sensitivity and specificity.
-
-
-
3. Quantification:
-
Quantification is performed similarly to the HPLC method, using a calibration curve generated from derivatized standards.
-
Conclusion
Picolinic acid and its naturally occurring analogs are a significant class of pyridinecarboxylic acids with diverse biological origins and functions. As an endogenous metabolite in humans, picolinic acid is intrinsically linked to tryptophan metabolism and plays roles in several physiological and pathophysiological processes. Its microbially-produced analogs, such as fusaric acid and 3-hydroxypicolinic acid, are important as mycotoxins, phytotoxins, and biosynthetic precursors. The continued investigation into the natural occurrence and biological activities of these compounds is crucial for advancing our understanding of host-microbe interactions, metabolic regulation, and for the discovery of new therapeutic agents. The analytical methodologies detailed in this guide provide a foundation for researchers to accurately quantify these molecules, facilitating further exploration in this dynamic field.
References
- 1. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Identification of a 12-gene Fusaric Acid Biosynthetic Gene Cluster in Fusarium Species Through Comparative and Functional Genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 4. Engineering the Production of Dipicolinic Acid in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipicolinic acid - Wikipedia [en.wikipedia.org]
- 6. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. Biosynthesis of Mycotoxin Fusaric Acid and Application of a PLP-Dependent Enzyme for Chemoenzymatic Synthesis of Substituted l-Pipecolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | States of quinolinic acid excess in urine: A systematic review of human studies [frontiersin.org]
- 15. Quinolinic Acid | C7H5NO4 | CID 1066 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Natural Occurrence of Picolinic Acid and Its Analogs: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Picolinic acid (pyridine-2-carboxylic acid), a catabolite of the essential amino acid L-tryptophan, and its structural analogs are a diverse group of naturally occurring pyridinecarboxylic acids. These compounds are found across various biological kingdoms, from microorganisms to plants and mammals. In humans, picolinic acid is an endogenous metabolite implicated in neurological, immunological, and metal-ion absorption processes. Its analogs, such as the mycotoxin fusaric acid produced by Fusarium species and the bacterial secondary metabolite precursor 3-hydroxypicolinic acid, exhibit a wide range of biological activities. This technical guide provides a comprehensive overview of the natural occurrence of picolinic acid and its key analogs, their biosynthetic pathways, and quantitative data on their presence in biological matrices. Furthermore, it details established experimental protocols for their extraction, identification, and quantification, aiming to serve as a vital resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Introduction
Picolinic acid is an isomer of nicotinic acid (niacin) and isonicotinic acid, distinguished by the position of the carboxyl group on the pyridine ring.[1] It is endogenously produced in mammals, including humans, as a downstream product of the kynurenine pathway, the primary metabolic route for tryptophan degradation.[2] Picolinic acid has garnered significant research interest due to its diverse physiological roles, which include neuroprotective effects, modulation of the immune system, and its function as a natural chelating agent that may facilitate the intestinal absorption of divalent and trivalent metal ions.[1][2]
Beyond its role in mammalian physiology, a variety of picolinic acid analogs are synthesized by microorganisms. These analogs possess unique and often potent biological activities. Notable examples include fusaric acid, a mycotoxin with phytotoxic properties produced by numerous Fusarium fungi, and 3-hydroxypicolinic acid, a key building block in the biosynthesis of certain bacterial antibiotics.[3][4] This guide will explore the primary natural sources of picolinic acid and its significant analogs.
Biosynthesis of Picolinic Acid in Mammals: The Kynurenine Pathway
In mammals, picolinic acid is synthesized from L-tryptophan via the kynurenine pathway.[2] This metabolic cascade accounts for over 95% of tryptophan turnover and leads to the production of several neuroactive and immunomodulatory molecules, as well as the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).[2][5]
The pathway is initiated by the rate-limiting enzymes tryptophan 2,3-dioxygenase (TDO), primarily in the liver, and indoleamine 2,3-dioxygenase (IDO), which is found in many extrahepatic tissues and is induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[2] These enzymes catalyze the oxidative cleavage of tryptophan to form N-formylkynurenine. Following a series of enzymatic steps, the pathway reaches a critical intermediate, 2-amino-3-carboxymuconate semialdehyde. At this juncture, the enzyme aminocarboxymuconate-semialdehyde-decarboxylase (ACMSD) plays a pivotal role. ACMSD preferentially converts this intermediate towards the synthesis of NAD+. However, when ACMSD activity is saturated or less efficient, the intermediate spontaneously cyclizes to form quinolinic acid or is converted to picolinic acid.[2] The relative production of picolinic acid versus quinolinic acid and NAD+ is thus dependent on the activity of ACMSD, which varies significantly between tissues.[5]
Natural Occurrence and Quantitative Data
Picolinic acid has been identified and quantified in a variety of biological fluids and tissues. Its concentrations can vary based on factors such as age, time of day, and inflammatory status.[2]
Picolinic Acid in Mammals
Picolinic acid is a constituent of various human biological fluids, where its levels are typically in the nanomolar to low micromolar range.
| Biological Matrix | Organism | Concentration Range | Reference(s) |
| Plasma / Serum | Human | 0.2 - 1.8 µmol/L (or 299 ± 34 nmol/L) | [6][7] |
| Human (Chronic Hepatitis C) | Significantly higher than controls | [6] | |
| Cerebrospinal Fluid (CSF) | Human (No CNS disease) | 0.017 ± 0.005 µmol/L | [7] |
| Human (Brain injury/edema) | 0.053 ± 0.03 µmol/L (can increase to 6.06 µmol/L post-hydrolysis) | [7] | |
| Human Milk | Human | < 3.7 µmol/L to 308 µmol/L (Conflicting reports) | [8][9][10] |
Note: Some studies report concentrations of free picolinic acid, while others measure total concentration after hydrolysis of potential precursors like picolinamide, leading to higher values.[7]
Picolinic Acid Analogs in Microorganisms
Several structurally related compounds are produced by microorganisms, particularly fungi and bacteria.
-
Fusaric Acid (5-butylpicolinic acid): This mycotoxin is produced by many species of the fungal genus Fusarium, which are common contaminants of grains like corn and wheat.[3][11] Its production is highly variable depending on the fungal strain and growth conditions.
| Fungal Species | Substrate | Production Level | Reference(s) |
| Fusarium spp. (various strains) | Autoclaved Corn | Low (< 100 µg/g) to High (> 500 µg/g) | [11][12] |
| F. moniliforme (Mating pop. C & D) | Autoclaved Corn | Can exceed 1,000 µg/g | [11][12] |
-
3-Hydroxypicolinic Acid: This analog is a known intermediate in the biosynthesis of bacterial secondary metabolites, such as the antibiotic virginiamycin S1.[13] It is synthesized from L-lysine by a dedicated enzymatic pathway in bacteria.[4]
-
Dipicolinic Acid (Pyridine-2,6-dicarboxylic acid): A key component of bacterial endospores, particularly in Bacillus and Clostridium species, where it can constitute 5% to 15% of the spore's dry weight.[5] It plays a crucial role in spore dehydration and heat resistance.
-
Quinolinic Acid (Pyridine-2,3-dicarboxylic acid): While also a product of the mammalian kynurenine pathway, quinolinic acid is found in various organisms. It acts as a neurotoxin and NMDA receptor agonist in mammals.[3]
Experimental Protocols for Analysis
The accurate quantification of picolinic acid and its analogs in complex biological matrices requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
Method 1: High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the quantification of picolinic acid in biological fluids using reversed-phase HPLC with UV detection, based on established methodologies.[13][14]
-
1. Sample Preparation (Deproteinization):
-
To 100 µL of the sample (e.g., serum, plasma), add an appropriate internal standard.
-
Add 100 µL of cold 1.2 M perchloric acid to precipitate proteins.
-
Vortex the mixture for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
2. Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and aqueous buffer. A typical mobile phase could be 20:80 (v/v) methanol:water, with the aqueous phase containing a buffer (e.g., 30 mM phosphate) and an ion-pairing agent (e.g., 1 mM tetrabutylammonium hydrogen sulfate), adjusted to pH 2.5-3.0 with phosphoric acid.[14][15]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Detection: UV absorbance at approximately 265 nm.[14]
-
-
3. Quantification:
-
Prepare a series of calibration standards of picolinic acid in a matrix similar to the samples.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Determine the concentration of picolinic acid in the samples by interpolating their peak area ratios from the calibration curve.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, especially for trace-level quantification. This method requires a derivatization step to increase the volatility of the acidic analytes.[7]
-
1. Sample Preparation and Derivatization:
-
Perform protein precipitation as described in the HPLC protocol (Section 4.1, Step 1).
-
Lyophilize (freeze-dry) the supernatant to complete dryness.
-
Derivatization: Add a derivatizing agent. A common method is esterification using hexafluoroisopropanol (HFIP) and an acylating agent like trifluoroacetic anhydride (TFAA).
-
Heat the mixture (e.g., 75°C for 30 minutes) to complete the reaction.
-
Evaporate the derivatization reagents under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable organic solvent (e.g., heptane or ethyl acetate) for injection.
-
-
2. GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1 minute, then ramp to a high temperature (e.g., 230-280°C) at a rate of 10-15°C/min.
-
MS System:
-
Ionization Mode: Electron Capture Negative Ionization (ECNI) is often used for high sensitivity with fluorinated derivatives.[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard to maximize sensitivity and specificity.
-
-
-
3. Quantification:
-
Quantification is performed similarly to the HPLC method, using a calibration curve generated from derivatized standards.
-
Conclusion
Picolinic acid and its naturally occurring analogs are a significant class of pyridinecarboxylic acids with diverse biological origins and functions. As an endogenous metabolite in humans, picolinic acid is intrinsically linked to tryptophan metabolism and plays roles in several physiological and pathophysiological processes. Its microbially-produced analogs, such as fusaric acid and 3-hydroxypicolinic acid, are important as mycotoxins, phytotoxins, and biosynthetic precursors. The continued investigation into the natural occurrence and biological activities of these compounds is crucial for advancing our understanding of host-microbe interactions, metabolic regulation, and for the discovery of new therapeutic agents. The analytical methodologies detailed in this guide provide a foundation for researchers to accurately quantify these molecules, facilitating further exploration in this dynamic field.
References
- 1. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Identification of a 12-gene Fusaric Acid Biosynthetic Gene Cluster in Fusarium Species Through Comparative and Functional Genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 4. Engineering the Production of Dipicolinic Acid in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipicolinic acid - Wikipedia [en.wikipedia.org]
- 6. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. Biosynthesis of Mycotoxin Fusaric Acid and Application of a PLP-Dependent Enzyme for Chemoenzymatic Synthesis of Substituted l-Pipecolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | States of quinolinic acid excess in urine: A systematic review of human studies [frontiersin.org]
- 15. Quinolinic Acid | C7H5NO4 | CID 1066 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermochemical Properties of Picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picolinic acid, a catabolite of the essential amino acid tryptophan, is a molecule of significant interest in biomedical research due to its diverse physiological roles, including immunomodulation and metal ion chelation.[1][2] A thorough understanding of its thermochemical properties is crucial for its application in drug development, formulation, and understanding its biological behavior. This technical guide provides a comprehensive overview of the key thermochemical data for picolinic acid, detailed experimental protocols for their determination, and a visualization of its relevant biological pathways.
Thermochemical Data of Picolinic Acid
The following tables summarize the essential thermochemical properties of picolinic acid, compiled from critically evaluated data and experimental studies.
Table 1: Enthalpy and Entropy Data for Picolinic Acid
| Property | Symbol | Value | Units | State/Conditions | Source |
| Standard Molar Enthalpy of Formation | ΔfH° | -344.97 ± 0.62 | kJ/mol | Crystal, 298.15 K | [3] |
| Standard Molar Enthalpy of Sublimation | ΔsubH° | Varies with temperature | kJ/mol | T = 409.75 K to 785 K | [4] |
| Standard Molar Enthalpy of Fusion | ΔfusH° | 26.08 | kJ/mol | 140 °C (413.15 K) | [5] |
| Standard Molar Entropy of Dissociation | ΔS° | -18.4 ± 0.8 | J/(mol·K) | 298.15 K | [6] |
Table 2: Heat Capacity and Other Thermodynamic Properties
| Property | Symbol | Value | Units | State/Conditions | Source |
| Molar Heat Capacity (Ideal Gas) | Cp,m(g) | Varies with temperature | J/(mol·K) | T = 200 K to 1000 K | [4] |
| Melting Point | Tm | 136-138 | °C | - | [1] |
| Boiling Point (Normal) | Tb | Not available | °C | - | [4] |
| Vapor Pressure | P | 0.00789 | mmHg | 25 °C | [7] |
Experimental Protocols for Thermochemical Analysis
Accurate determination of thermochemical data relies on precise experimental methodologies. This section details the protocols for three key techniques used to characterize picolinic acid.
Combustion Calorimetry
Objective: To determine the standard enthalpy of combustion (ΔcH°) and subsequently calculate the standard enthalpy of formation (ΔfH°) of picolinic acid.
Methodology:
-
Sample Preparation: A pellet of high-purity picolinic acid (approximately 1 g) is accurately weighed. The sample is placed in a crucible within a high-pressure stainless steel vessel known as a bomb.
-
Calorimeter Setup: The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then placed in a calorimeter vessel containing a precisely measured quantity of water. The entire assembly is housed in an adiabatic jacket to minimize heat exchange with the surroundings.
-
Ignition and Data Acquisition: The sample is ignited using a heated platinum wire. The temperature of the water in the calorimeter is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) at regular intervals before, during, and after combustion until a steady temperature is reached.
-
Calibration: The energy equivalent of the calorimeter system is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid, under identical conditions.[8][9]
-
Calculations: The heat of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from any residual nitrogen in the bomb. The standard enthalpy of formation is then derived from the enthalpy of combustion using Hess's law.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion (ΔfusH°) of picolinic acid.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of picolinic acid (typically 2-5 mg) is hermetically sealed in an aluminum pan.[5][10] An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate, for instance, 10 °C/min, under a dynamic atmosphere of dry nitrogen or air (flow rate of 50 mL/min).[5]
-
Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased. An endothermic peak is observed at the melting point of the sample.
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic event in the DSC thermogram.[5] The area under the melting peak is integrated to determine the enthalpy of fusion.[5] The instrument is calibrated using standard materials with known melting points and enthalpies of fusion, such as indium.[10]
Knudsen Effusion Method
Objective: To determine the vapor pressure and enthalpy of sublimation (ΔsubH°) of picolinic acid.
Methodology:
-
Sample Preparation: A small amount of crystalline picolinic acid is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice (typically 0.1-1.0 mm in diameter).[11]
-
Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber. The cell is heated to a series of precise, constant temperatures.
-
Mass Loss Measurement: As the sample sublimes, the vapor effuses through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a highly sensitive microbalance.[11][12]
-
Vapor Pressure Calculation: The vapor pressure (P) at a given temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, M is the molar mass of the effusing vapor, and A is the area of the orifice.[12]
-
Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of this plot is equal to -ΔsubH°/R.[12]
Biological Signaling Pathways and Experimental Workflows
Picolinic acid's biological activity is multifaceted, stemming from its role as a tryptophan metabolite and its ability to chelate metal ions.
Biosynthesis and Immunomodulatory Effects of Picolinic Acid
Picolinic acid is synthesized from tryptophan via the kynurenine (B1673888) pathway.[1][2][3] It exhibits immunomodulatory effects, in part by enhancing the effector functions of macrophages, which are key cells in the innate immune system.[2][3]
Role in Zinc Absorption and Interaction with Zinc Finger Proteins
Picolinic acid is a known chelator of divalent metal ions, including zinc.[1] This property is believed to facilitate the absorption of zinc in the small intestine.[1][13] Furthermore, picolinic acid can interact with zinc finger proteins, which are involved in a wide range of cellular processes, by altering their structure and inhibiting their function.[7]
General Experimental Workflow for Thermochemical Analysis
The determination of the thermochemical properties of a compound like picolinic acid follows a structured workflow, integrating several analytical techniques.
Conclusion
The thermochemical properties of picolinic acid are fundamental to its scientific and therapeutic exploration. The data and protocols presented in this guide offer a robust foundation for researchers in drug development and related fields. A comprehensive understanding of its enthalpy of formation, sublimation, fusion, and heat capacity is essential for predicting its stability, solubility, and bioavailability. Furthermore, elucidating its biological pathways provides critical context for its mechanism of action and potential therapeutic applications. The integration of precise experimental methodologies with a clear understanding of its biological roles will undoubtedly accelerate the translation of picolinic acid's potential from the laboratory to clinical practice.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]
- 3. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. picolinic acid -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. mdpi.com [mdpi.com]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. pragolab.cz [pragolab.cz]
- 13. Zinc absorption in rats fed a low-protein diet and a low-protein diet supplemented with tryptophan or picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermochemical Properties of Picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picolinic acid, a catabolite of the essential amino acid tryptophan, is a molecule of significant interest in biomedical research due to its diverse physiological roles, including immunomodulation and metal ion chelation.[1][2] A thorough understanding of its thermochemical properties is crucial for its application in drug development, formulation, and understanding its biological behavior. This technical guide provides a comprehensive overview of the key thermochemical data for picolinic acid, detailed experimental protocols for their determination, and a visualization of its relevant biological pathways.
Thermochemical Data of Picolinic Acid
The following tables summarize the essential thermochemical properties of picolinic acid, compiled from critically evaluated data and experimental studies.
Table 1: Enthalpy and Entropy Data for Picolinic Acid
| Property | Symbol | Value | Units | State/Conditions | Source |
| Standard Molar Enthalpy of Formation | ΔfH° | -344.97 ± 0.62 | kJ/mol | Crystal, 298.15 K | [3] |
| Standard Molar Enthalpy of Sublimation | ΔsubH° | Varies with temperature | kJ/mol | T = 409.75 K to 785 K | [4] |
| Standard Molar Enthalpy of Fusion | ΔfusH° | 26.08 | kJ/mol | 140 °C (413.15 K) | [5] |
| Standard Molar Entropy of Dissociation | ΔS° | -18.4 ± 0.8 | J/(mol·K) | 298.15 K | [6] |
Table 2: Heat Capacity and Other Thermodynamic Properties
| Property | Symbol | Value | Units | State/Conditions | Source |
| Molar Heat Capacity (Ideal Gas) | Cp,m(g) | Varies with temperature | J/(mol·K) | T = 200 K to 1000 K | [4] |
| Melting Point | Tm | 136-138 | °C | - | [1] |
| Boiling Point (Normal) | Tb | Not available | °C | - | [4] |
| Vapor Pressure | P | 0.00789 | mmHg | 25 °C | [7] |
Experimental Protocols for Thermochemical Analysis
Accurate determination of thermochemical data relies on precise experimental methodologies. This section details the protocols for three key techniques used to characterize picolinic acid.
Combustion Calorimetry
Objective: To determine the standard enthalpy of combustion (ΔcH°) and subsequently calculate the standard enthalpy of formation (ΔfH°) of picolinic acid.
Methodology:
-
Sample Preparation: A pellet of high-purity picolinic acid (approximately 1 g) is accurately weighed. The sample is placed in a crucible within a high-pressure stainless steel vessel known as a bomb.
-
Calorimeter Setup: The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then placed in a calorimeter vessel containing a precisely measured quantity of water. The entire assembly is housed in an adiabatic jacket to minimize heat exchange with the surroundings.
-
Ignition and Data Acquisition: The sample is ignited using a heated platinum wire. The temperature of the water in the calorimeter is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) at regular intervals before, during, and after combustion until a steady temperature is reached.
-
Calibration: The energy equivalent of the calorimeter system is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid, under identical conditions.[8][9]
-
Calculations: The heat of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from any residual nitrogen in the bomb. The standard enthalpy of formation is then derived from the enthalpy of combustion using Hess's law.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion (ΔfusH°) of picolinic acid.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of picolinic acid (typically 2-5 mg) is hermetically sealed in an aluminum pan.[5][10] An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate, for instance, 10 °C/min, under a dynamic atmosphere of dry nitrogen or air (flow rate of 50 mL/min).[5]
-
Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased. An endothermic peak is observed at the melting point of the sample.
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic event in the DSC thermogram.[5] The area under the melting peak is integrated to determine the enthalpy of fusion.[5] The instrument is calibrated using standard materials with known melting points and enthalpies of fusion, such as indium.[10]
Knudsen Effusion Method
Objective: To determine the vapor pressure and enthalpy of sublimation (ΔsubH°) of picolinic acid.
Methodology:
-
Sample Preparation: A small amount of crystalline picolinic acid is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice (typically 0.1-1.0 mm in diameter).[11]
-
Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber. The cell is heated to a series of precise, constant temperatures.
-
Mass Loss Measurement: As the sample sublimes, the vapor effuses through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a highly sensitive microbalance.[11][12]
-
Vapor Pressure Calculation: The vapor pressure (P) at a given temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, M is the molar mass of the effusing vapor, and A is the area of the orifice.[12]
-
Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of this plot is equal to -ΔsubH°/R.[12]
Biological Signaling Pathways and Experimental Workflows
Picolinic acid's biological activity is multifaceted, stemming from its role as a tryptophan metabolite and its ability to chelate metal ions.
Biosynthesis and Immunomodulatory Effects of Picolinic Acid
Picolinic acid is synthesized from tryptophan via the kynurenine pathway.[1][2][3] It exhibits immunomodulatory effects, in part by enhancing the effector functions of macrophages, which are key cells in the innate immune system.[2][3]
Role in Zinc Absorption and Interaction with Zinc Finger Proteins
Picolinic acid is a known chelator of divalent metal ions, including zinc.[1] This property is believed to facilitate the absorption of zinc in the small intestine.[1][13] Furthermore, picolinic acid can interact with zinc finger proteins, which are involved in a wide range of cellular processes, by altering their structure and inhibiting their function.[7]
General Experimental Workflow for Thermochemical Analysis
The determination of the thermochemical properties of a compound like picolinic acid follows a structured workflow, integrating several analytical techniques.
Conclusion
The thermochemical properties of picolinic acid are fundamental to its scientific and therapeutic exploration. The data and protocols presented in this guide offer a robust foundation for researchers in drug development and related fields. A comprehensive understanding of its enthalpy of formation, sublimation, fusion, and heat capacity is essential for predicting its stability, solubility, and bioavailability. Furthermore, elucidating its biological pathways provides critical context for its mechanism of action and potential therapeutic applications. The integration of precise experimental methodologies with a clear understanding of its biological roles will undoubtedly accelerate the translation of picolinic acid's potential from the laboratory to clinical practice.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]
- 3. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. picolinic acid -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. mdpi.com [mdpi.com]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. pragolab.cz [pragolab.cz]
- 13. Zinc absorption in rats fed a low-protein diet and a low-protein diet supplemented with tryptophan or picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 2-Pyrazinecarboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of 2-Pyrazinecarboxylic Acid
2-Pyrazinecarboxylic acid (POA), also known as pyrazinoic acid, is a heterocyclic organic compound with the chemical formula C₅H₄N₂O₂. It consists of a pyrazine (B50134) ring substituted with a carboxylic acid group. This structure imparts a polar nature to the molecule, which is the primary determinant of its solubility characteristics. POA is a white to off-white crystalline solid at room temperature and is a key metabolite of the anti-tuberculosis drug pyrazinamide[1].
Qualitative Solubility Profile
Based on its molecular structure, 2-Pyrazinecarboxylic acid exhibits the following general solubility behaviors[1]:
-
High Solubility in Polar Protic and Aprotic Solvents: The presence of the carboxylic acid group and the nitrogen atoms in the pyrazine ring allows for strong hydrogen bonding and dipole-dipole interactions with polar solvents. Therefore, 2-Pyrazinecarboxylic acid is expected to be readily soluble in solvents such as:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Acetone[1]
-
-
Low Solubility in Non-Polar Solvents: In non-polar solvents, the strong intermolecular forces between the polar 2-Pyrazinecarboxylic acid molecules are not overcome by the weak van der Waals forces with the solvent molecules. Consequently, it has low to negligible solubility in solvents like:
Quantitative Solubility Data
A thorough review of scientific literature did not yield specific quantitative solubility data (e.g., mole fraction or grams per 100 g of solvent) for 2-Pyrazinecarboxylic acid in a range of organic solvents at various temperatures. The following tables are provided as a template for researchers to populate as experimental data becomes available.
Table 1: Mole Fraction Solubility of 2-Pyrazinecarboxylic Acid in Various Organic Solvents at Different Temperatures (K)
| Solvent | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |
| Methanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Ethanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| n-Propanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Isopropanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| n-Butanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Acetone | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Ethyl Acetate | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Dimethyl Sulfoxide (DMSO) | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Toluene | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Hexane | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
N/A: Data not available in the searched literature.
Table 2: Solubility of 2-Pyrazinecarboxylic Acid in g/100g of Solvent at Different Temperatures (°C)
| Solvent | 15 °C | 20 °C | 25 °C | 30 °C | 35 °C | 40 °C | 45 °C |
| Methanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Ethanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| n-Propanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Isopropanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| n-Butanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Acetone | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Ethyl Acetate | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Dimethyl Sulfoxide (DMSO) | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Toluene | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Hexane | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
N/A: Data not available in the searched literature.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like 2-Pyrazinecarboxylic acid in organic solvents.
Isothermal Shake-Flask Method
The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility.
Materials and Apparatus:
-
2-Pyrazinecarboxylic acid (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Constant temperature water bath or incubator shaker
-
Screw-capped vials or flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of 2-Pyrazinecarboxylic acid to a series of vials, each containing a known volume or mass of the selected organic solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to sediment.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilution and Analysis: Dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of 2-Pyrazinecarboxylic acid in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method against a calibration curve prepared with known concentrations of the compound.
-
Calculation of Solubility: Calculate the solubility from the determined concentration and the dilution factor. The results can be expressed in various units, such as mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Gravimetric Method
The gravimetric method is a straightforward technique suitable for non-volatile solutes and solvents.
Materials and Apparatus:
-
2-Pyrazinecarboxylic acid (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Constant temperature water bath or incubator shaker
-
Screw-capped vials or flasks
-
Drying oven
-
Desiccator
-
Evaporating dish or weighing bottle
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of 2-Pyrazinecarboxylic acid in the chosen solvent at a specific temperature as described in the shake-flask method (steps 1 and 2).
-
Phase Separation: Allow the excess solid to settle by letting the vial stand in the constant temperature bath.
-
Sample Withdrawal: Carefully withdraw a known mass of the clear supernatant into a pre-weighed evaporating dish or weighing bottle.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition or sublimation of the 2-Pyrazinecarboxylic acid. A vacuum oven at a lower temperature is preferable.
-
Drying to Constant Mass: After the solvent has evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation of Solubility: The mass of the dissolved 2-Pyrazinecarboxylic acid is the final constant mass of the dish minus the initial mass of the empty dish. The mass of the solvent is the initial mass of the saturated solution minus the mass of the dissolved solute. The solubility can then be expressed as grams of solute per 100 g of solvent.
Caption: Gravimetric Method for Solubility Determination Workflow.
Conclusion
While quantitative solubility data for 2-Pyrazinecarboxylic acid in organic solvents is not extensively documented in public literature, its chemical structure strongly suggests high solubility in polar solvents and poor solubility in non-polar solvents. For researchers and professionals in drug development and chemical synthesis, the experimental protocols for the isothermal shake-flask and gravimetric methods provided in this guide offer robust and reliable means to determine the precise solubility of this compound in various solvent systems. The generation of such data will be invaluable for the continued application and understanding of 2-Pyrazinecarboxylic acid in its various fields of use.
References
Solubility of 2-Pyrazinecarboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of 2-Pyrazinecarboxylic Acid
2-Pyrazinecarboxylic acid (POA), also known as pyrazinoic acid, is a heterocyclic organic compound with the chemical formula C₅H₄N₂O₂. It consists of a pyrazine ring substituted with a carboxylic acid group. This structure imparts a polar nature to the molecule, which is the primary determinant of its solubility characteristics. POA is a white to off-white crystalline solid at room temperature and is a key metabolite of the anti-tuberculosis drug pyrazinamide[1].
Qualitative Solubility Profile
Based on its molecular structure, 2-Pyrazinecarboxylic acid exhibits the following general solubility behaviors[1]:
-
High Solubility in Polar Protic and Aprotic Solvents: The presence of the carboxylic acid group and the nitrogen atoms in the pyrazine ring allows for strong hydrogen bonding and dipole-dipole interactions with polar solvents. Therefore, 2-Pyrazinecarboxylic acid is expected to be readily soluble in solvents such as:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Acetone[1]
-
-
Low Solubility in Non-Polar Solvents: In non-polar solvents, the strong intermolecular forces between the polar 2-Pyrazinecarboxylic acid molecules are not overcome by the weak van der Waals forces with the solvent molecules. Consequently, it has low to negligible solubility in solvents like:
Quantitative Solubility Data
A thorough review of scientific literature did not yield specific quantitative solubility data (e.g., mole fraction or grams per 100 g of solvent) for 2-Pyrazinecarboxylic acid in a range of organic solvents at various temperatures. The following tables are provided as a template for researchers to populate as experimental data becomes available.
Table 1: Mole Fraction Solubility of 2-Pyrazinecarboxylic Acid in Various Organic Solvents at Different Temperatures (K)
| Solvent | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |
| Methanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Ethanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| n-Propanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Isopropanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| n-Butanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Acetone | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Ethyl Acetate | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Dimethyl Sulfoxide (DMSO) | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Toluene | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Hexane | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
N/A: Data not available in the searched literature.
Table 2: Solubility of 2-Pyrazinecarboxylic Acid in g/100g of Solvent at Different Temperatures (°C)
| Solvent | 15 °C | 20 °C | 25 °C | 30 °C | 35 °C | 40 °C | 45 °C |
| Methanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Ethanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| n-Propanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Isopropanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| n-Butanol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Acetone | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Ethyl Acetate | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Dimethyl Sulfoxide (DMSO) | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Toluene | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Hexane | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
N/A: Data not available in the searched literature.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like 2-Pyrazinecarboxylic acid in organic solvents.
Isothermal Shake-Flask Method
The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility.
Materials and Apparatus:
-
2-Pyrazinecarboxylic acid (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Constant temperature water bath or incubator shaker
-
Screw-capped vials or flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of 2-Pyrazinecarboxylic acid to a series of vials, each containing a known volume or mass of the selected organic solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to sediment.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilution and Analysis: Dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of 2-Pyrazinecarboxylic acid in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method against a calibration curve prepared with known concentrations of the compound.
-
Calculation of Solubility: Calculate the solubility from the determined concentration and the dilution factor. The results can be expressed in various units, such as mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Gravimetric Method
The gravimetric method is a straightforward technique suitable for non-volatile solutes and solvents.
Materials and Apparatus:
-
2-Pyrazinecarboxylic acid (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Constant temperature water bath or incubator shaker
-
Screw-capped vials or flasks
-
Drying oven
-
Desiccator
-
Evaporating dish or weighing bottle
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of 2-Pyrazinecarboxylic acid in the chosen solvent at a specific temperature as described in the shake-flask method (steps 1 and 2).
-
Phase Separation: Allow the excess solid to settle by letting the vial stand in the constant temperature bath.
-
Sample Withdrawal: Carefully withdraw a known mass of the clear supernatant into a pre-weighed evaporating dish or weighing bottle.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition or sublimation of the 2-Pyrazinecarboxylic acid. A vacuum oven at a lower temperature is preferable.
-
Drying to Constant Mass: After the solvent has evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation of Solubility: The mass of the dissolved 2-Pyrazinecarboxylic acid is the final constant mass of the dish minus the initial mass of the empty dish. The mass of the solvent is the initial mass of the saturated solution minus the mass of the dissolved solute. The solubility can then be expressed as grams of solute per 100 g of solvent.
Caption: Gravimetric Method for Solubility Determination Workflow.
Conclusion
While quantitative solubility data for 2-Pyrazinecarboxylic acid in organic solvents is not extensively documented in public literature, its chemical structure strongly suggests high solubility in polar solvents and poor solubility in non-polar solvents. For researchers and professionals in drug development and chemical synthesis, the experimental protocols for the isothermal shake-flask and gravimetric methods provided in this guide offer robust and reliable means to determine the precise solubility of this compound in various solvent systems. The generation of such data will be invaluable for the continued application and understanding of 2-Pyrazinecarboxylic acid in its various fields of use.
References
A Technical Guide to the Novel Biological Activities of Picolinic Acid Derivatives
Abstract
Picolinic acid, an endogenous catabolite of tryptophan, has emerged from its role as a simple metal chelator to become a "privileged scaffold" in modern medicinal chemistry. Its derivatives, particularly picolinamides, exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the novel therapeutic applications of these compounds, with a focus on their anticancer, antimicrobial, and neuroprotective properties. We consolidate quantitative data from recent studies into comparative tables, provide detailed experimental protocols for key biological assays, and present signaling pathways and experimental workflows as standardized visual diagrams. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the expanding therapeutic potential of picolinic acid derivatives.
Introduction
Picolinic acid (pyridine-2-carboxylic acid) is a natural product of L-tryptophan metabolism via the kynurenine (B1673888) pathway.[1][2] Initially recognized for its role as a bidentate chelating agent that facilitates the absorption of essential minerals, its biological significance is now understood to be far more extensive.[2][3] The picolinamide (B142947) framework, derived from the coupling of picolinic acid with various amines, has proven to be a versatile pharmacophore for interacting with a wide range of biological targets.[4] This has led to the discovery of derivatives with potent activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, neuroprotective, and enzyme-inhibiting effects.[4][5][6][7] This guide explores these novel activities, presenting the core data and methodologies essential for advancing research and development in this promising area.
Novel Anticancer Activities
Picolinamide-based derivatives have been identified as potent inhibitors of cancer cell proliferation and tumor angiogenesis.[4][8] Their mechanisms of action are multifaceted, often involving the targeted disruption of key oncogenic signaling pathways.
Mechanisms of Anticancer Action
A. EGFR Kinase Inhibition and Induction of Apoptosis Certain picolinic acid derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[9] By blocking the ATP-binding site of the EGFR kinase domain, these compounds prevent downstream signaling cascades that promote cell proliferation and survival. Inhibition of this pathway can trigger the intrinsic apoptotic cascade, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases.[9]
Caption: EGFR kinase inhibition by picolinic acid derivatives leading to apoptosis.
B. Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis Another identified mechanism is the induction of apoptosis through endoplasmic reticulum (ER) stress.[10] Some derivatives cause an accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). Prolonged UPR activation leads to the expression of pro-apoptotic factors like CHOP, ultimately resulting in programmed cell death.[10]
Caption: ER stress-mediated apoptosis induced by picolinic acid derivatives.
Other reported anticancer mechanisms include the modulation of NOTCH/WNT signaling pathways.[5]
Quantitative Anti-proliferative Activity
The anticancer efficacy of picolinic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values.
Table 1: In Vitro Anti-proliferative Activity of Picolinic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| Compound 5 | A549 (Lung) | GI₅₀ | 35.1 µg/mL (99.93 µM) | [10] |
| Compound 4C | MCF-7 (Breast) | GI₅₀ | 86.8 µg/mL | [9] |
| Compound 4C | EGFR Kinase | IC₅₀ | 7.15 µM | [9] |
| fac-[Re(Pico)(CO)₃(H₂O)] | HeLa (Cervical) | LC₅₀ | 15.8 µg/mL | [5][11] |
| fac-[Re(Pico)(CO)₃(H₂O)] | A549 (Lung) | LC₅₀ | 20.9 µg/mL | [5][11] |
| Cd(II) Complex (Cmpd 2) | B16-F10 (Melanoma) | IC₅₀ | 26.94 µg/mL |[5] |
Key Experimental Protocols
A standardized workflow is crucial for evaluating potential anticancer agents.
Caption: General experimental workflow for anticancer drug screening.
Protocol 2.3.1: MTT Cell Viability Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Picolinic acid derivatives are dissolved (typically in DMSO) and diluted in cell culture medium to various concentrations. The cells are treated with these compounds and incubated for 48-72 hours.[8]
-
MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC₅₀/GI₅₀ values are determined by plotting viability against compound concentration.
Protocol 2.3.2: Apoptosis Detection by DAPI Staining DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells, which exhibit condensed chromatin and fragmented nuclei.[10]
-
Cell Culture: Cells are grown on coverslips and treated with the test compound for the desired time.
-
Fixation: Cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Coverslips are incubated with DAPI solution (1 µg/mL) for 5 minutes in the dark.
-
Visualization: Coverslips are mounted on slides and observed under a fluorescence microscope. Apoptotic nuclei appear as brightly stained, condensed, or fragmented bodies compared to the uniform, faint staining of normal nuclei.
Antimicrobial and Antiviral Properties
Picolinic acid and its derivatives have demonstrated significant activity against a wide range of pathogens, including bacteria, fungi, and viruses.[12][13][14]
Antibacterial and Antifungal Activity
Picolinic acid and its metal picolinate (B1231196) complexes exhibit broad-spectrum antibacterial activity.[15][16] They have been tested against common foodborne pathogens and spoilage organisms, suggesting their potential use as novel food preservatives.[12][16] The mechanism is often attributed to the chelation of essential metal ions required for microbial growth.[1][17]
Antiviral Mechanism of Action
The antiviral activity of picolinic acid is linked to its ability to chelate metal ions. Specifically, it is proposed to bind to and disrupt the structure of zinc finger proteins (ZFPs).[14][18] ZFPs are critical for the replication and packaging of many viruses, and their disruption inhibits the viral life cycle.[14]
Caption: Proposed antiviral mechanism of picolinic acid via ZFP disruption.
Quantitative Antimicrobial Data
The potency of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Table 2: Antimicrobial Activity of Picolinic Acid and its Derivatives
| Compound | Microorganism | Activity Metric | Value (mg/mL) | Reference(s) |
|---|---|---|---|---|
| Picolinic Acid (pH 5.0) | Staphylococcus aureus | MIC | 0.02 - 0.78 | [12] |
| Sodium Picolinate (pH 7.0) | Candida albicans | MIC | 0.19 - 3.13 | [12] |
| Zinc Picolinate | Escherichia coli | MIC | 0.5 | [15][16] |
| Copper Picolinate | Proteus vulgaris | MIC | 0.5 | [15][16] |
| Picolinic Acid | Klebsiella pneumoniae | MIC | 0.5 | [17] |
| Picolinic Acid | Bacillus subtilis | MIC | 2.0 |[17] |
Key Experimental Protocols
Protocol 3.4.1: Microbroth Dilution Method for MIC Determination This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
-
Preparation: A serial two-fold dilution of the picolinic acid derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Controls: Positive (microorganism, no compound) and negative (broth only) growth controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
MBC/MFC Determination: To determine the MBC/MFC, an aliquot from each well showing no growth is subcultured onto an agar (B569324) plate. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Neuroprotective and Anti-inflammatory Effects
Picolinic acid is an endogenous metabolite in the brain and has demonstrated significant neuroprotective and immunomodulatory roles.[1][19]
Neuroprotection via the Kynurenine Pathway
L-tryptophan is metabolized via the kynurenine pathway, which can lead to the production of either the neurotoxin quinolinic acid (QUIN) or the neuroprotectant picolinic acid.[1] An imbalance in this pathway is implicated in several neurodegenerative disorders. Studies have shown that picolinic acid can protect neurons from QUIN-induced toxicity, suggesting that modulating this pathway could be a therapeutic strategy.[7]
Caption: Simplified kynurenine pathway showing the synthesis of picolinic acid.
Anti-inflammatory Action
Picolinic acid derivatives have shown anti-inflammatory properties by inhibiting the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages, certain derivatives can significantly reduce the expression and production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[5][20]
Quantitative Anti-inflammatory Data
The anti-inflammatory potential can be measured by the compound's ability to inhibit NO production in activated immune cells.
Table 3: In Vitro Anti-inflammatory Activity of Picolinic Acid Derivatives
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| Cd(II) Complex (Cmpd 2) | RAW 264.7 | IC₅₀ (NO) | 5.38 µg/mL | [5] |
| Complex 3 | RAW 264.7 | IC₅₀ (NO) | 24.10 µg/mL | [5] |
| Complex 6 | RAW 264.7 | IC₅₀ (NO) | 17.63 µg/mL |[5] |
General Synthesis and Characterization
The synthesis of picolinamide derivatives is typically straightforward, often involving the coupling of picolinic acid (or its activated form, such as an acid chloride) with a primary or secondary amine.[4][21]
Caption: General workflow for the synthesis and screening of picolinamide derivatives.
Conclusion
Picolinic acid derivatives represent a highly versatile and promising class of compounds for drug discovery. The research highlighted in this guide demonstrates their significant potential in oncology, infectious disease, and neurology. The ability to modulate their activity through straightforward synthetic modifications makes the picolinamide scaffold an attractive starting point for developing novel therapeutics. Future research should focus on optimizing lead compounds to improve potency and pharmacokinetic profiles, conducting extensive in vivo studies to validate in vitro findings, and exploring the full therapeutic range of this remarkable class of molecules.
References
- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijirt.org [ijirt.org]
- 7. Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 11. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 13. Antimicrobial activity of picolinic acid against extracellular and intracellular Mycobacterium avium complex and its combined activity with clarithromycin, rifampicin and fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
- 16. scihub.org [scihub.org]
- 17. researchgate.net [researchgate.net]
- 18. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Novel Biological Activities of Picolinic Acid Derivatives
Abstract
Picolinic acid, an endogenous catabolite of tryptophan, has emerged from its role as a simple metal chelator to become a "privileged scaffold" in modern medicinal chemistry. Its derivatives, particularly picolinamides, exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the novel therapeutic applications of these compounds, with a focus on their anticancer, antimicrobial, and neuroprotective properties. We consolidate quantitative data from recent studies into comparative tables, provide detailed experimental protocols for key biological assays, and present signaling pathways and experimental workflows as standardized visual diagrams. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the expanding therapeutic potential of picolinic acid derivatives.
Introduction
Picolinic acid (pyridine-2-carboxylic acid) is a natural product of L-tryptophan metabolism via the kynurenine pathway.[1][2] Initially recognized for its role as a bidentate chelating agent that facilitates the absorption of essential minerals, its biological significance is now understood to be far more extensive.[2][3] The picolinamide framework, derived from the coupling of picolinic acid with various amines, has proven to be a versatile pharmacophore for interacting with a wide range of biological targets.[4] This has led to the discovery of derivatives with potent activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, neuroprotective, and enzyme-inhibiting effects.[4][5][6][7] This guide explores these novel activities, presenting the core data and methodologies essential for advancing research and development in this promising area.
Novel Anticancer Activities
Picolinamide-based derivatives have been identified as potent inhibitors of cancer cell proliferation and tumor angiogenesis.[4][8] Their mechanisms of action are multifaceted, often involving the targeted disruption of key oncogenic signaling pathways.
Mechanisms of Anticancer Action
A. EGFR Kinase Inhibition and Induction of Apoptosis Certain picolinic acid derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[9] By blocking the ATP-binding site of the EGFR kinase domain, these compounds prevent downstream signaling cascades that promote cell proliferation and survival. Inhibition of this pathway can trigger the intrinsic apoptotic cascade, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases.[9]
Caption: EGFR kinase inhibition by picolinic acid derivatives leading to apoptosis.
B. Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis Another identified mechanism is the induction of apoptosis through endoplasmic reticulum (ER) stress.[10] Some derivatives cause an accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). Prolonged UPR activation leads to the expression of pro-apoptotic factors like CHOP, ultimately resulting in programmed cell death.[10]
Caption: ER stress-mediated apoptosis induced by picolinic acid derivatives.
Other reported anticancer mechanisms include the modulation of NOTCH/WNT signaling pathways.[5]
Quantitative Anti-proliferative Activity
The anticancer efficacy of picolinic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values.
Table 1: In Vitro Anti-proliferative Activity of Picolinic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| Compound 5 | A549 (Lung) | GI₅₀ | 35.1 µg/mL (99.93 µM) | [10] |
| Compound 4C | MCF-7 (Breast) | GI₅₀ | 86.8 µg/mL | [9] |
| Compound 4C | EGFR Kinase | IC₅₀ | 7.15 µM | [9] |
| fac-[Re(Pico)(CO)₃(H₂O)] | HeLa (Cervical) | LC₅₀ | 15.8 µg/mL | [5][11] |
| fac-[Re(Pico)(CO)₃(H₂O)] | A549 (Lung) | LC₅₀ | 20.9 µg/mL | [5][11] |
| Cd(II) Complex (Cmpd 2) | B16-F10 (Melanoma) | IC₅₀ | 26.94 µg/mL |[5] |
Key Experimental Protocols
A standardized workflow is crucial for evaluating potential anticancer agents.
Caption: General experimental workflow for anticancer drug screening.
Protocol 2.3.1: MTT Cell Viability Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Picolinic acid derivatives are dissolved (typically in DMSO) and diluted in cell culture medium to various concentrations. The cells are treated with these compounds and incubated for 48-72 hours.[8]
-
MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC₅₀/GI₅₀ values are determined by plotting viability against compound concentration.
Protocol 2.3.2: Apoptosis Detection by DAPI Staining DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells, which exhibit condensed chromatin and fragmented nuclei.[10]
-
Cell Culture: Cells are grown on coverslips and treated with the test compound for the desired time.
-
Fixation: Cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Coverslips are incubated with DAPI solution (1 µg/mL) for 5 minutes in the dark.
-
Visualization: Coverslips are mounted on slides and observed under a fluorescence microscope. Apoptotic nuclei appear as brightly stained, condensed, or fragmented bodies compared to the uniform, faint staining of normal nuclei.
Antimicrobial and Antiviral Properties
Picolinic acid and its derivatives have demonstrated significant activity against a wide range of pathogens, including bacteria, fungi, and viruses.[12][13][14]
Antibacterial and Antifungal Activity
Picolinic acid and its metal picolinate complexes exhibit broad-spectrum antibacterial activity.[15][16] They have been tested against common foodborne pathogens and spoilage organisms, suggesting their potential use as novel food preservatives.[12][16] The mechanism is often attributed to the chelation of essential metal ions required for microbial growth.[1][17]
Antiviral Mechanism of Action
The antiviral activity of picolinic acid is linked to its ability to chelate metal ions. Specifically, it is proposed to bind to and disrupt the structure of zinc finger proteins (ZFPs).[14][18] ZFPs are critical for the replication and packaging of many viruses, and their disruption inhibits the viral life cycle.[14]
Caption: Proposed antiviral mechanism of picolinic acid via ZFP disruption.
Quantitative Antimicrobial Data
The potency of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Table 2: Antimicrobial Activity of Picolinic Acid and its Derivatives
| Compound | Microorganism | Activity Metric | Value (mg/mL) | Reference(s) |
|---|---|---|---|---|
| Picolinic Acid (pH 5.0) | Staphylococcus aureus | MIC | 0.02 - 0.78 | [12] |
| Sodium Picolinate (pH 7.0) | Candida albicans | MIC | 0.19 - 3.13 | [12] |
| Zinc Picolinate | Escherichia coli | MIC | 0.5 | [15][16] |
| Copper Picolinate | Proteus vulgaris | MIC | 0.5 | [15][16] |
| Picolinic Acid | Klebsiella pneumoniae | MIC | 0.5 | [17] |
| Picolinic Acid | Bacillus subtilis | MIC | 2.0 |[17] |
Key Experimental Protocols
Protocol 3.4.1: Microbroth Dilution Method for MIC Determination This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
-
Preparation: A serial two-fold dilution of the picolinic acid derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Controls: Positive (microorganism, no compound) and negative (broth only) growth controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
MBC/MFC Determination: To determine the MBC/MFC, an aliquot from each well showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Neuroprotective and Anti-inflammatory Effects
Picolinic acid is an endogenous metabolite in the brain and has demonstrated significant neuroprotective and immunomodulatory roles.[1][19]
Neuroprotection via the Kynurenine Pathway
L-tryptophan is metabolized via the kynurenine pathway, which can lead to the production of either the neurotoxin quinolinic acid (QUIN) or the neuroprotectant picolinic acid.[1] An imbalance in this pathway is implicated in several neurodegenerative disorders. Studies have shown that picolinic acid can protect neurons from QUIN-induced toxicity, suggesting that modulating this pathway could be a therapeutic strategy.[7]
Caption: Simplified kynurenine pathway showing the synthesis of picolinic acid.
Anti-inflammatory Action
Picolinic acid derivatives have shown anti-inflammatory properties by inhibiting the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages, certain derivatives can significantly reduce the expression and production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[5][20]
Quantitative Anti-inflammatory Data
The anti-inflammatory potential can be measured by the compound's ability to inhibit NO production in activated immune cells.
Table 3: In Vitro Anti-inflammatory Activity of Picolinic Acid Derivatives
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| Cd(II) Complex (Cmpd 2) | RAW 264.7 | IC₅₀ (NO) | 5.38 µg/mL | [5] |
| Complex 3 | RAW 264.7 | IC₅₀ (NO) | 24.10 µg/mL | [5] |
| Complex 6 | RAW 264.7 | IC₅₀ (NO) | 17.63 µg/mL |[5] |
General Synthesis and Characterization
The synthesis of picolinamide derivatives is typically straightforward, often involving the coupling of picolinic acid (or its activated form, such as an acid chloride) with a primary or secondary amine.[4][21]
Caption: General workflow for the synthesis and screening of picolinamide derivatives.
Conclusion
Picolinic acid derivatives represent a highly versatile and promising class of compounds for drug discovery. The research highlighted in this guide demonstrates their significant potential in oncology, infectious disease, and neurology. The ability to modulate their activity through straightforward synthetic modifications makes the picolinamide scaffold an attractive starting point for developing novel therapeutics. Future research should focus on optimizing lead compounds to improve potency and pharmacokinetic profiles, conducting extensive in vivo studies to validate in vitro findings, and exploring the full therapeutic range of this remarkable class of molecules.
References
- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijirt.org [ijirt.org]
- 7. Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 11. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 13. Antimicrobial activity of picolinic acid against extracellular and intracellular Mycobacterium avium complex and its combined activity with clarithromycin, rifampicin and fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
- 16. scihub.org [scihub.org]
- 17. researchgate.net [researchgate.net]
- 18. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of 2-Pyridinecarboxylic Acid from 2-Picoline
Introduction
2-Pyridinecarboxylic acid, also known as picolinic acid, is a significant organic compound and a derivative of pyridine (B92270) with a carboxylic acid substituent at the 2-position.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals, herbicides, and metal salts used in food supplements.[2] The primary industrial and laboratory route for its synthesis involves the oxidation of 2-picoline (2-methylpyridine).[1][3] This document provides detailed protocols and comparative data for various methods of synthesizing 2-pyridinecarboxylic acid from 2-picoline, aimed at researchers and professionals in chemical and drug development.
Overview of Synthetic Methodologies
The conversion of the methyl group of 2-picoline to a carboxylic acid group can be achieved through several oxidative methods. The choice of method often depends on the desired scale, yield, cost, and environmental considerations.
-
Potassium Permanganate (B83412) (KMnO₄) Oxidation: A classic, reliable, and frequently used laboratory method for this transformation.[1][4] It typically involves reacting 2-picoline with KMnO₄ in an aqueous solution.[5][6] While effective, this method generates a significant amount of manganese dioxide (MnO₂) as a byproduct.
-
Catalytic Air Oxidation: This method is often employed in industrial settings and involves the vapor-phase oxidation of 2-picoline over a heterogeneous catalyst, frequently based on vanadium and titanium oxides (V₂O₅-TiO₂).[2][7][8] It is a more environmentally friendly approach compared to stoichiometric permanganate oxidation.
-
Nitric Acid Oxidation: 2-picoline can also be oxidized using nitric acid, a method noted for commercial-scale production.[1]
-
Electrochemical Oxidation: An alternative approach involves the electro-oxidation of 2-picoline at a specific electrode, such as PbO₂. This method offers a different set of conditions and can achieve high selectivity.[9]
-
Ammoxidation and Hydrolysis: A major commercial route involves the ammoxidation of 2-picoline to form 2-cyanopyridine, which is subsequently hydrolyzed to yield 2-pyridinecarboxylic acid.[1]
Below are detailed protocols for the most common laboratory-scale synthesis and a catalytic approach, followed by a summary of reaction parameters for various methods.
Experimental Protocols
Protocol 1: Oxidation of 2-Picoline using Potassium Permanganate
This protocol is adapted from a well-established procedure and is suitable for laboratory-scale synthesis.[6]
Materials:
-
2-Picoline (α-picoline), 95%+ purity[5]
-
Potassium permanganate (KMnO₄)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle or steam bath
-
Buchner funnel and filter flask
-
Apparatus for vacuum filtration and concentration (rotary evaporator)
Procedure:
-
Reaction Setup: In the 5 L three-necked flask equipped with a stirrer and reflux condenser, combine 50 g (0.54 moles) of 2-picoline with 2500 mL of water.[6]
-
First Permanganate Addition: Begin stirring the mixture and add 90 g (0.57 moles) of potassium permanganate.[6]
-
Heating: Heat the mixture using a steam bath. The reaction is monitored by the disappearance of the purple permanganate color, which typically takes about 1 hour.[6]
-
Second Permanganate Addition: Once the purple color has faded, add a second 90 g portion of potassium permanganate to the flask, followed by an additional 500 mL of water.[6]
-
Continued Reaction: Continue heating the reaction mixture until the purple color is once again discharged, which may take approximately 2 to 2.5 hours.[6]
-
Work-up and Filtration: Allow the mixture to cool slightly. Filter the hot solution through a Buchner funnel to remove the precipitated manganese dioxide. Wash the manganese dioxide cake thoroughly with 1 L of hot water to recover any adsorbed product.[6]
-
Concentration and Acidification: Combine the filtrate and washings. Concentrate the solution to a volume of 150-200 mL under reduced pressure. If any solids precipitate, filter the solution again. Acidify the clear filtrate with concentrated hydrochloric acid until it is acidic to Congo red paper (approximately 65-70 mL).[6]
-
Isolation of Hydrochloride Salt: Evaporate the acidified solution to dryness under reduced pressure. The resulting solid is the crude hydrochloride salt of picolinic acid.[6]
-
Purification: Reflux the solid residue with 250 mL of 95% ethanol for one hour and filter. Repeat the extraction with another 150 mL of 95% ethanol. Combine the ethanolic filtrates. Pass dry hydrogen chloride gas into the combined filtrates until the solution is saturated and crystals of picolinic acid hydrochloride precipitate. Cool the solution to 10°C to maximize crystallization.[6]
-
Final Product: Filter the crystals and air-dry them. The typical yield of picolinic acid hydrochloride is between 50-51%.[6]
Protocol 2: Catalytic Air Oxidation in Acetic Acid
This protocol describes a liquid-phase catalytic oxidation using a cobalt-manganese catalyst system, which can achieve high selectivity.[10]
Materials:
-
2-Picoline
-
Acetic Acid (solvent)
-
Cobalt (II) Acetate (B1210297) Tetrahydrate (catalyst)
-
Manganese (II) Acetate Tetrahydrate (catalyst)
-
Lithium Chloride (promoter)
-
Pressurized Air or Oxygen Source
Equipment:
-
High-pressure reactor (autoclave) equipped with a gas inlet, pressure gauge, stirrer, and temperature control
-
Filtration setup
Procedure:
-
Reactor Charging: Charge the high-pressure reactor with a solution of 2-picoline in acetic acid (e.g., a 15% w/v solution).[10]
-
Catalyst Addition: Add the catalysts, cobalt (II) acetate and manganese (II) acetate, and the promoter, lithium chloride, to the reactor.[10]
-
Reaction Conditions: Seal the reactor and pressurize it with air to the desired pressure (e.g., 16 atm).[10]
-
Heating and Stirring: Heat the reactor to the target temperature (e.g., 170°C) while stirring vigorously to ensure efficient gas-liquid mixing.[10]
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 8 hours). The progress of the reaction can be monitored by analyzing samples for the consumption of 2-picoline.[10]
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully depressurize it.
-
Product Isolation: Discharge the reaction mixture from the reactor. The product, 2-pyridinecarboxylic acid, can be isolated by cooling the solution to induce crystallization, followed by filtration. Further purification can be achieved by recrystallization from a suitable solvent.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data from various reported methods for the synthesis of 2-pyridinecarboxylic acid from 2-picoline.
| Method/Oxidant | Catalyst/Promoter | Solvent/Medium | Temperature (°C) | Reaction Time | Yield/Selectivity (%) | Reference |
| Potassium Permanganate | None | Water | Reflux | ~3.5 hours | 50-51% (Yield, as HCl salt) | [6] |
| Potassium Permanganate | None | Not specified | Not specified | Not specified | < 70% (Yield) | [4][11] |
| Air Oxidation | Cobalt Acetate, Manganese Acetate / LiCl | Acetic Acid | 170 | 8 hours | 97% (Selectivity) | [10] |
| Vapor Phase Oxidation | V-Ti Oxide | Gas Phase | 230 | Not specified | 19-22% (Selectivity) | [2] |
| Electrochemical Oxidation | None (PbO₂ electrode) | Acetone/Water + SDBS | Not specified | Not specified | 82% (Selectivity) | [9] |
| Electrochemical Oxidation | None (PbO₂ electrode) | Aqueous H₂SO₄ | Not specified | Not specified | 95% (Selectivity) | [9] |
| Sulfuric Acid | Not specified | Sulfuric Acid | 130-140 | > 3 hours | Not specified | [12] |
Visualizations
Reaction Pathway
The oxidation of 2-picoline to 2-pyridinecarboxylic acid is believed to proceed through an intermediate aldehyde, 2-pyridinecarboxaldehyde.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN101623648A - Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 12. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
Application Notes: Synthesis of 2-Pyridinecarboxylic Acid from 2-Picoline
Introduction
2-Pyridinecarboxylic acid, also known as picolinic acid, is a significant organic compound and a derivative of pyridine with a carboxylic acid substituent at the 2-position.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals, herbicides, and metal salts used in food supplements.[2] The primary industrial and laboratory route for its synthesis involves the oxidation of 2-picoline (2-methylpyridine).[1][3] This document provides detailed protocols and comparative data for various methods of synthesizing 2-pyridinecarboxylic acid from 2-picoline, aimed at researchers and professionals in chemical and drug development.
Overview of Synthetic Methodologies
The conversion of the methyl group of 2-picoline to a carboxylic acid group can be achieved through several oxidative methods. The choice of method often depends on the desired scale, yield, cost, and environmental considerations.
-
Potassium Permanganate (KMnO₄) Oxidation: A classic, reliable, and frequently used laboratory method for this transformation.[1][4] It typically involves reacting 2-picoline with KMnO₄ in an aqueous solution.[5][6] While effective, this method generates a significant amount of manganese dioxide (MnO₂) as a byproduct.
-
Catalytic Air Oxidation: This method is often employed in industrial settings and involves the vapor-phase oxidation of 2-picoline over a heterogeneous catalyst, frequently based on vanadium and titanium oxides (V₂O₅-TiO₂).[2][7][8] It is a more environmentally friendly approach compared to stoichiometric permanganate oxidation.
-
Nitric Acid Oxidation: 2-picoline can also be oxidized using nitric acid, a method noted for commercial-scale production.[1]
-
Electrochemical Oxidation: An alternative approach involves the electro-oxidation of 2-picoline at a specific electrode, such as PbO₂. This method offers a different set of conditions and can achieve high selectivity.[9]
-
Ammoxidation and Hydrolysis: A major commercial route involves the ammoxidation of 2-picoline to form 2-cyanopyridine, which is subsequently hydrolyzed to yield 2-pyridinecarboxylic acid.[1]
Below are detailed protocols for the most common laboratory-scale synthesis and a catalytic approach, followed by a summary of reaction parameters for various methods.
Experimental Protocols
Protocol 1: Oxidation of 2-Picoline using Potassium Permanganate
This protocol is adapted from a well-established procedure and is suitable for laboratory-scale synthesis.[6]
Materials:
-
2-Picoline (α-picoline), 95%+ purity[5]
-
Potassium permanganate (KMnO₄)
-
Concentrated Hydrochloric Acid (HCl)
-
95% Ethanol
-
Deionized Water
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle or steam bath
-
Buchner funnel and filter flask
-
Apparatus for vacuum filtration and concentration (rotary evaporator)
Procedure:
-
Reaction Setup: In the 5 L three-necked flask equipped with a stirrer and reflux condenser, combine 50 g (0.54 moles) of 2-picoline with 2500 mL of water.[6]
-
First Permanganate Addition: Begin stirring the mixture and add 90 g (0.57 moles) of potassium permanganate.[6]
-
Heating: Heat the mixture using a steam bath. The reaction is monitored by the disappearance of the purple permanganate color, which typically takes about 1 hour.[6]
-
Second Permanganate Addition: Once the purple color has faded, add a second 90 g portion of potassium permanganate to the flask, followed by an additional 500 mL of water.[6]
-
Continued Reaction: Continue heating the reaction mixture until the purple color is once again discharged, which may take approximately 2 to 2.5 hours.[6]
-
Work-up and Filtration: Allow the mixture to cool slightly. Filter the hot solution through a Buchner funnel to remove the precipitated manganese dioxide. Wash the manganese dioxide cake thoroughly with 1 L of hot water to recover any adsorbed product.[6]
-
Concentration and Acidification: Combine the filtrate and washings. Concentrate the solution to a volume of 150-200 mL under reduced pressure. If any solids precipitate, filter the solution again. Acidify the clear filtrate with concentrated hydrochloric acid until it is acidic to Congo red paper (approximately 65-70 mL).[6]
-
Isolation of Hydrochloride Salt: Evaporate the acidified solution to dryness under reduced pressure. The resulting solid is the crude hydrochloride salt of picolinic acid.[6]
-
Purification: Reflux the solid residue with 250 mL of 95% ethanol for one hour and filter. Repeat the extraction with another 150 mL of 95% ethanol. Combine the ethanolic filtrates. Pass dry hydrogen chloride gas into the combined filtrates until the solution is saturated and crystals of picolinic acid hydrochloride precipitate. Cool the solution to 10°C to maximize crystallization.[6]
-
Final Product: Filter the crystals and air-dry them. The typical yield of picolinic acid hydrochloride is between 50-51%.[6]
Protocol 2: Catalytic Air Oxidation in Acetic Acid
This protocol describes a liquid-phase catalytic oxidation using a cobalt-manganese catalyst system, which can achieve high selectivity.[10]
Materials:
-
2-Picoline
-
Acetic Acid (solvent)
-
Cobalt (II) Acetate Tetrahydrate (catalyst)
-
Manganese (II) Acetate Tetrahydrate (catalyst)
-
Lithium Chloride (promoter)
-
Pressurized Air or Oxygen Source
Equipment:
-
High-pressure reactor (autoclave) equipped with a gas inlet, pressure gauge, stirrer, and temperature control
-
Filtration setup
Procedure:
-
Reactor Charging: Charge the high-pressure reactor with a solution of 2-picoline in acetic acid (e.g., a 15% w/v solution).[10]
-
Catalyst Addition: Add the catalysts, cobalt (II) acetate and manganese (II) acetate, and the promoter, lithium chloride, to the reactor.[10]
-
Reaction Conditions: Seal the reactor and pressurize it with air to the desired pressure (e.g., 16 atm).[10]
-
Heating and Stirring: Heat the reactor to the target temperature (e.g., 170°C) while stirring vigorously to ensure efficient gas-liquid mixing.[10]
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 8 hours). The progress of the reaction can be monitored by analyzing samples for the consumption of 2-picoline.[10]
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully depressurize it.
-
Product Isolation: Discharge the reaction mixture from the reactor. The product, 2-pyridinecarboxylic acid, can be isolated by cooling the solution to induce crystallization, followed by filtration. Further purification can be achieved by recrystallization from a suitable solvent.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data from various reported methods for the synthesis of 2-pyridinecarboxylic acid from 2-picoline.
| Method/Oxidant | Catalyst/Promoter | Solvent/Medium | Temperature (°C) | Reaction Time | Yield/Selectivity (%) | Reference |
| Potassium Permanganate | None | Water | Reflux | ~3.5 hours | 50-51% (Yield, as HCl salt) | [6] |
| Potassium Permanganate | None | Not specified | Not specified | Not specified | < 70% (Yield) | [4][11] |
| Air Oxidation | Cobalt Acetate, Manganese Acetate / LiCl | Acetic Acid | 170 | 8 hours | 97% (Selectivity) | [10] |
| Vapor Phase Oxidation | V-Ti Oxide | Gas Phase | 230 | Not specified | 19-22% (Selectivity) | [2] |
| Electrochemical Oxidation | None (PbO₂ electrode) | Acetone/Water + SDBS | Not specified | Not specified | 82% (Selectivity) | [9] |
| Electrochemical Oxidation | None (PbO₂ electrode) | Aqueous H₂SO₄ | Not specified | Not specified | 95% (Selectivity) | [9] |
| Sulfuric Acid | Not specified | Sulfuric Acid | 130-140 | > 3 hours | Not specified | [12] |
Visualizations
Reaction Pathway
The oxidation of 2-picoline to 2-pyridinecarboxylic acid is believed to proceed through an intermediate aldehyde, 2-pyridinecarboxaldehyde.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN101623648A - Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 12. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
Application Notes and Protocols: One-Pot Synthesis of 2-Pyrazinecarboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of 2-pyrazinecarboxylic acid esters. While a true one-pot synthesis from simple acyclic precursors is not widely established, this document outlines highly efficient, sequential, one-pot-like procedures. Additionally, a multi-component reaction for the synthesis of a related saturated pyrazine (B50134) ester is presented.
Introduction
2-Pyrazinecarboxylic acid and its esters are crucial intermediates in the pharmaceutical industry, most notably as precursors to the antitubercular drug pyrazinamide.[1][2] Efficient synthetic routes to these compounds are of significant interest. The ideal "one-pot" synthesis, where the pyrazine ring is constructed and the ester functionality is installed in a single step without isolation of intermediates, remains a challenge. However, streamlined procedures that combine multiple transformations in a single reaction vessel with sequential addition of reagents offer a practical and efficient alternative.
This document details two primary approaches:
-
A Sequential, One-Pot-Like Synthesis of 2-Pyrazinecarboxylic Acid Esters: This common and reliable method involves the initial synthesis of the pyrazine ring, followed by in-situ or subsequent esterification.
-
A One-Pot, Three-Component Synthesis of 6-Oxo-1,4,5,6-tetrahydropyrazine-2-carboxylic Acid Methyl Esters: This protocol exemplifies a true one-pot synthesis for a related, saturated pyrazine scaffold.[3]
Method 1: Sequential, One-Pot-Like Synthesis of 2-Pyrazinecarboxylic Acid Esters via Oxidation and Esterification
This approach involves the oxidation of a readily available starting material, such as 2-methylpyrazine, to form the pyrazinecarboxylic acid, which is then esterified. While technically two distinct transformations, they can often be performed sequentially in a highly efficient manner.
Workflow Diagram
Caption: Sequential synthesis of 2-pyrazinecarboxylic acid esters.
Experimental Protocols
Step 1: Synthesis of Pyrazine-2-carboxylic Acid via Oxidation of Quinoxaline (B1680401)
This protocol is adapted from a standard organic synthesis procedure.[4]
Materials:
-
Quinoxaline
-
Potassium permanganate (B83412) (KMnO₄)
-
Water
-
Hydrochloric acid (36%)
-
Decolorizing carbon
Procedure:
-
In a large three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve quinoxaline in hot water (approximately 90°C).
-
With vigorous stirring, slowly add a saturated aqueous solution of potassium permanganate. The addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Wash the manganese dioxide cake with water to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure.
-
Cautiously add concentrated hydrochloric acid to the concentrated solution.
-
Continue to evaporate the solution under reduced pressure until a moist solid cake of potassium chloride and 2,3-pyrazinedicarboxylic acid remains.
-
Reflux the solid with acetone, treat with decolorizing carbon, and filter while hot.
-
Evaporate the acetone filtrate to obtain the crystalline 2,3-pyrazinedicarboxylic acid.
-
To obtain pyrazine-2-carboxylic acid, the dicarboxylic acid can be selectively decarboxylated by heating.
Step 2: Esterification of Pyrazine-2-carboxylic Acid
This protocol is based on a general esterification procedure.[5][6]
Materials:
-
Pyrazine-2-carboxylic acid
-
Alcohol (e.g., methanol, ethanol, isobutanol)
-
Strong acid catalyst (e.g., concentrated H₂SO₄) or thionyl chloride (SOCl₂)
-
Sodium bicarbonate solution
-
Organic solvent (e.g., dichloromethane)
Procedure using Acid Catalyst:
-
Suspend pyrazine-2-carboxylic acid in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and slowly neutralize with a saturated solution of sodium bicarbonate.
-
Extract the ester with an organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
-
Purify the ester by column chromatography or distillation.
Procedure using Thionyl Chloride:
-
To the desired alcohol (e.g., 1200 ml of methanol) under an inert atmosphere (argon), add thionyl chloride (106.6 g) dropwise at 4-6°C.[6]
-
Add pyrazinecarboxylic acid (100.1 g) and heat the mixture at approximately 61°C for 2 hours until the acid dissolves completely.[6]
-
After cooling to room temperature, slowly add a solution of sodium hydrogen carbonate (145 g) in water (1.4 L).[6]
-
Remove the alcohol by distillation under reduced pressure.[6]
-
Extract the remaining aqueous solution with dichloromethane.[6]
-
Combine the organic extracts, dry, and evaporate the solvent to yield the ester.
Data Summary
| Starting Material | Reagents | Product | Yield | Reference |
| Pyrazine-2-carboxylic acid | Isobutyl alcohol, 98% H₂SO₄ | Isobutyl pyrazine-2-carboxylate | High Purity (99.9%) | [5] |
| Pyrazine-2-carboxylic acid | Methanol, Thionyl chloride | Methyl pyrazinecarboxylate | Not specified | [6] |
| Pyrazine-2-carboxylic acid | Isobutyl alcohol, Ion-exchange resin | Isobutyl pyrazine-2-carboxylate | Not specified | [5] |
Method 2: One-Pot, Three-Component Synthesis of 6-Oxo-1,4,5,6-tetrahydropyrazine-2-carboxylic Acid Methyl Esters
This method provides a direct route to a saturated pyrazine ester scaffold through a multi-component reaction (MCR).[3]
Workflow Diagram
Caption: One-pot, three-component synthesis workflow.
Experimental Protocol
This is a generalized protocol based on the described MCR chemistry.[3]
Materials:
-
An aldehyde
-
A primary amine
-
3-Dimethylamino-2-isocyano-acrylic acid methyl ester
-
A suitable solvent (e.g., methanol)
Procedure:
-
In a reaction vessel, dissolve the aldehyde and the primary amine in the solvent.
-
Stir the mixture for a short period to allow for the formation of the imine intermediate.
-
Add the 3-dimethylamino-2-isocyano-acrylic acid methyl ester to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting 6-oxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid methyl ester by column chromatography.
Data Summary
The scope and limitations of this reaction have been investigated with various aldehydes and amines, generally providing the desired products in moderate to good yields. For specific quantitative data, please refer to the original publication.[3]
| Aldehyde | Amine | Product | Yield | Reference |
| Various | Various | 6-Oxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid methyl esters | Varies | [3] |
Conclusion
While a direct one-pot synthesis of aromatic 2-pyrazinecarboxylic acid esters from simple acyclic precursors remains an area for further research, the sequential one-pot-like procedures outlined provide efficient and reliable methods for their preparation. The multi-component reaction for the synthesis of tetrahydropyrazine esters demonstrates the potential of one-pot methodologies in the broader context of pyrazine chemistry. These protocols offer valuable tools for researchers and professionals in drug development and organic synthesis.
References
- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents [patents.google.com]
- 6. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: One-Pot Synthesis of 2-Pyrazinecarboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of 2-pyrazinecarboxylic acid esters. While a true one-pot synthesis from simple acyclic precursors is not widely established, this document outlines highly efficient, sequential, one-pot-like procedures. Additionally, a multi-component reaction for the synthesis of a related saturated pyrazine ester is presented.
Introduction
2-Pyrazinecarboxylic acid and its esters are crucial intermediates in the pharmaceutical industry, most notably as precursors to the antitubercular drug pyrazinamide.[1][2] Efficient synthetic routes to these compounds are of significant interest. The ideal "one-pot" synthesis, where the pyrazine ring is constructed and the ester functionality is installed in a single step without isolation of intermediates, remains a challenge. However, streamlined procedures that combine multiple transformations in a single reaction vessel with sequential addition of reagents offer a practical and efficient alternative.
This document details two primary approaches:
-
A Sequential, One-Pot-Like Synthesis of 2-Pyrazinecarboxylic Acid Esters: This common and reliable method involves the initial synthesis of the pyrazine ring, followed by in-situ or subsequent esterification.
-
A One-Pot, Three-Component Synthesis of 6-Oxo-1,4,5,6-tetrahydropyrazine-2-carboxylic Acid Methyl Esters: This protocol exemplifies a true one-pot synthesis for a related, saturated pyrazine scaffold.[3]
Method 1: Sequential, One-Pot-Like Synthesis of 2-Pyrazinecarboxylic Acid Esters via Oxidation and Esterification
This approach involves the oxidation of a readily available starting material, such as 2-methylpyrazine, to form the pyrazinecarboxylic acid, which is then esterified. While technically two distinct transformations, they can often be performed sequentially in a highly efficient manner.
Workflow Diagram
Caption: Sequential synthesis of 2-pyrazinecarboxylic acid esters.
Experimental Protocols
Step 1: Synthesis of Pyrazine-2-carboxylic Acid via Oxidation of Quinoxaline
This protocol is adapted from a standard organic synthesis procedure.[4]
Materials:
-
Quinoxaline
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (36%)
-
Acetone
-
Decolorizing carbon
Procedure:
-
In a large three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve quinoxaline in hot water (approximately 90°C).
-
With vigorous stirring, slowly add a saturated aqueous solution of potassium permanganate. The addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Wash the manganese dioxide cake with water to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure.
-
Cautiously add concentrated hydrochloric acid to the concentrated solution.
-
Continue to evaporate the solution under reduced pressure until a moist solid cake of potassium chloride and 2,3-pyrazinedicarboxylic acid remains.
-
Reflux the solid with acetone, treat with decolorizing carbon, and filter while hot.
-
Evaporate the acetone filtrate to obtain the crystalline 2,3-pyrazinedicarboxylic acid.
-
To obtain pyrazine-2-carboxylic acid, the dicarboxylic acid can be selectively decarboxylated by heating.
Step 2: Esterification of Pyrazine-2-carboxylic Acid
This protocol is based on a general esterification procedure.[5][6]
Materials:
-
Pyrazine-2-carboxylic acid
-
Alcohol (e.g., methanol, ethanol, isobutanol)
-
Strong acid catalyst (e.g., concentrated H₂SO₄) or thionyl chloride (SOCl₂)
-
Sodium bicarbonate solution
-
Organic solvent (e.g., dichloromethane)
Procedure using Acid Catalyst:
-
Suspend pyrazine-2-carboxylic acid in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and slowly neutralize with a saturated solution of sodium bicarbonate.
-
Extract the ester with an organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
-
Purify the ester by column chromatography or distillation.
Procedure using Thionyl Chloride:
-
To the desired alcohol (e.g., 1200 ml of methanol) under an inert atmosphere (argon), add thionyl chloride (106.6 g) dropwise at 4-6°C.[6]
-
Add pyrazinecarboxylic acid (100.1 g) and heat the mixture at approximately 61°C for 2 hours until the acid dissolves completely.[6]
-
After cooling to room temperature, slowly add a solution of sodium hydrogen carbonate (145 g) in water (1.4 L).[6]
-
Remove the alcohol by distillation under reduced pressure.[6]
-
Extract the remaining aqueous solution with dichloromethane.[6]
-
Combine the organic extracts, dry, and evaporate the solvent to yield the ester.
Data Summary
| Starting Material | Reagents | Product | Yield | Reference |
| Pyrazine-2-carboxylic acid | Isobutyl alcohol, 98% H₂SO₄ | Isobutyl pyrazine-2-carboxylate | High Purity (99.9%) | [5] |
| Pyrazine-2-carboxylic acid | Methanol, Thionyl chloride | Methyl pyrazinecarboxylate | Not specified | [6] |
| Pyrazine-2-carboxylic acid | Isobutyl alcohol, Ion-exchange resin | Isobutyl pyrazine-2-carboxylate | Not specified | [5] |
Method 2: One-Pot, Three-Component Synthesis of 6-Oxo-1,4,5,6-tetrahydropyrazine-2-carboxylic Acid Methyl Esters
This method provides a direct route to a saturated pyrazine ester scaffold through a multi-component reaction (MCR).[3]
Workflow Diagram
Caption: One-pot, three-component synthesis workflow.
Experimental Protocol
This is a generalized protocol based on the described MCR chemistry.[3]
Materials:
-
An aldehyde
-
A primary amine
-
3-Dimethylamino-2-isocyano-acrylic acid methyl ester
-
A suitable solvent (e.g., methanol)
Procedure:
-
In a reaction vessel, dissolve the aldehyde and the primary amine in the solvent.
-
Stir the mixture for a short period to allow for the formation of the imine intermediate.
-
Add the 3-dimethylamino-2-isocyano-acrylic acid methyl ester to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting 6-oxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid methyl ester by column chromatography.
Data Summary
The scope and limitations of this reaction have been investigated with various aldehydes and amines, generally providing the desired products in moderate to good yields. For specific quantitative data, please refer to the original publication.[3]
| Aldehyde | Amine | Product | Yield | Reference |
| Various | Various | 6-Oxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid methyl esters | Varies | [3] |
Conclusion
While a direct one-pot synthesis of aromatic 2-pyrazinecarboxylic acid esters from simple acyclic precursors remains an area for further research, the sequential one-pot-like procedures outlined provide efficient and reliable methods for their preparation. The multi-component reaction for the synthesis of tetrahydropyrazine esters demonstrates the potential of one-pot methodologies in the broader context of pyrazine chemistry. These protocols offer valuable tools for researchers and professionals in drug development and organic synthesis.
References
- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents [patents.google.com]
- 6. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
Purification of crude 2-Pyridinecarboxylic acid by recrystallization
An Application Note on the Purification of Crude 2-Pyridinecarboxylic Acid by Recrystallization
Introduction
2-Pyridinecarboxylic acid, also known as picolinic acid, is a monocarboxylic derivative of pyridine.[1] It serves as an important intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2] Crude 2-pyridinecarboxylic acid obtained from synthesis often contains impurities that must be removed to meet the stringent purity requirements for its applications.
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3][4] The method is based on the principle that the solubility of most solids in a solvent increases with temperature.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent.[5] This application note provides a detailed protocol for the purification of crude 2-pyridinecarboxylic acid using a single-solvent recrystallization method.
Principle of Recrystallization
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[6][7] Any insoluble impurities are removed by hot gravity filtration. The hot, saturated filtrate is then allowed to cool slowly. As the solution cools, the solubility of the 2-pyridinecarboxylic acid decreases, leading to the formation of pure crystals.[3][8] The soluble impurities remain in the mother liquor. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried.[6][9]
Materials and Equipment
Chemicals:
-
Crude 2-Pyridinecarboxylic Acid
-
Distilled or Deionized Water (Recrystallization Solvent)
-
Activated Charcoal (optional, for removing colored impurities)[6][10]
Equipment:
-
Erlenmeyer Flasks
-
Beakers
-
Hot Plate with Magnetic Stirring Capability
-
Stir Bar
-
Stemless Funnel
-
Fluted Filter Paper
-
Büchner Funnel and Flask
-
Vacuum Source (e.g., water aspirator)
-
Watch Glass
-
Spatula
-
Graduated Cylinders
-
Balance
-
Melting Point Apparatus
Experimental Protocol
Solvent Selection
The choice of solvent is critical for a successful recrystallization.[5] 2-Pyridinecarboxylic acid is a polar compound and exhibits moderate to high solubility in polar solvents like water and alcohols.[2][11] Water is an excellent choice due to its high polarity, safety, low cost, and the significant difference in the solubility of 2-pyridinecarboxylic acid at high and low temperatures.[2][5][12]
Table 1: Solubility of 2-Pyridinecarboxylic Acid in Various Solvents
| Solvent | Type | Solubility (at ~20-25 °C) | Reference |
|---|---|---|---|
| Water | Polar Protic | Very Soluble (~862.5 g/kg) | [11][13] |
| Ethanol | Polar Protic | Moderately Soluble (~57.1 g/kg) | [11][13] |
| Acetonitrile | Polar Aprotic | Sparingly Soluble (~17.0 g/kg) |[11][13] |
Based on the data, water is selected as the primary solvent for this protocol.
Recrystallization Procedure
-
Dissolving the Crude Solid:
-
Place a sample of crude 2-pyridinecarboxylic acid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask.
-
In a separate beaker, heat the recrystallization solvent (distilled water) to its boiling point.[10]
-
Add the minimum amount of hot water to the Erlenmeyer flask containing the crude solid while heating and stirring until the solid completely dissolves.[3][6] Keeping the amount of solvent to a minimum is crucial for maximizing the yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat source and allow it to cool slightly.
-
Add a small amount (e.g., a spatula tip) of activated charcoal to the solution.[7][10] Adding charcoal to a boiling solution can cause it to boil over violently.
-
Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.[7]
-
-
Hot Gravity Filtration:
-
This step is necessary to remove any insoluble impurities or activated charcoal.[9]
-
Place a stemless funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.
-
Keep the receiving flask warm on the hot plate to prevent premature crystallization in the funnel.[7]
-
Pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer.
-
-
Crystallization:
-
Cover the receiving flask with a watch glass and allow the clear filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[3][6]
-
Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.[6][8]
-
-
Collection of Crystals (Vacuum Filtration):
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold distilled water.
-
Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.[3]
-
Wash the crystals with a small amount of ice-cold distilled water to remove any adhering mother liquor containing soluble impurities.[5][9] Using cold solvent minimizes the loss of the purified product.[5]
-
Continue to draw air through the crystals for several minutes to help them dry.[3]
-
-
Drying the Purified Crystals:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Allow the crystals to air dry completely or dry them in a low-temperature oven (ensure the temperature is well below the melting point).[5]
-
Weigh the dried, purified crystals to calculate the percent recovery.
-
-
Purity Assessment:
Data and Results
Table 2: Physical Properties of 2-Pyridinecarboxylic Acid
| Property | Value | Reference |
|---|---|---|
| Appearance | White Solid | [14] |
| Molecular Formula | C₆H₅NO₂ | [1] |
| Molecular Weight | 123.11 g/mol | [1][15] |
| Melting Point | 134 - 137 °C | [14][15] |
| pH (50 g/L in H₂O at 20°C) | 3.1 |[15] |
Table 3: Typical Purification Results
| Parameter | Before Recrystallization | After Recrystallization |
|---|---|---|
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Purity (Typical) | ~95-98% | >99.5%[16]* |
| Melting Point Range | Broad | Sharp (e.g., 136-137 °C) |
| Percent Recovery | N/A | Typically 70-90% (Varies with technique) |
*Purity data is extrapolated from a similar compound, 2,6-pyridinedicarboxylic acid, which achieved 99.8% purity after recrystallization from water.[16]
Workflow Diagram
References
- 1. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 6. athabascau.ca [athabascau.ca]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. youtube.com [youtube.com]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. famu.edu [famu.edu]
- 11. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. 2-Pyridinecarboxylic acid(98-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. 2-Pyridinecarboxylic acid for synthesis | 98-98-6 [sigmaaldrich.com]
- 16. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
Purification of crude 2-Pyridinecarboxylic acid by recrystallization
An Application Note on the Purification of Crude 2-Pyridinecarboxylic Acid by Recrystallization
Introduction
2-Pyridinecarboxylic acid, also known as picolinic acid, is a monocarboxylic derivative of pyridine.[1] It serves as an important intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2] Crude 2-pyridinecarboxylic acid obtained from synthesis often contains impurities that must be removed to meet the stringent purity requirements for its applications.
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3][4] The method is based on the principle that the solubility of most solids in a solvent increases with temperature.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent.[5] This application note provides a detailed protocol for the purification of crude 2-pyridinecarboxylic acid using a single-solvent recrystallization method.
Principle of Recrystallization
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[6][7] Any insoluble impurities are removed by hot gravity filtration. The hot, saturated filtrate is then allowed to cool slowly. As the solution cools, the solubility of the 2-pyridinecarboxylic acid decreases, leading to the formation of pure crystals.[3][8] The soluble impurities remain in the mother liquor. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried.[6][9]
Materials and Equipment
Chemicals:
-
Crude 2-Pyridinecarboxylic Acid
-
Distilled or Deionized Water (Recrystallization Solvent)
-
Activated Charcoal (optional, for removing colored impurities)[6][10]
Equipment:
-
Erlenmeyer Flasks
-
Beakers
-
Hot Plate with Magnetic Stirring Capability
-
Stir Bar
-
Stemless Funnel
-
Fluted Filter Paper
-
Büchner Funnel and Flask
-
Vacuum Source (e.g., water aspirator)
-
Watch Glass
-
Spatula
-
Graduated Cylinders
-
Balance
-
Melting Point Apparatus
Experimental Protocol
Solvent Selection
The choice of solvent is critical for a successful recrystallization.[5] 2-Pyridinecarboxylic acid is a polar compound and exhibits moderate to high solubility in polar solvents like water and alcohols.[2][11] Water is an excellent choice due to its high polarity, safety, low cost, and the significant difference in the solubility of 2-pyridinecarboxylic acid at high and low temperatures.[2][5][12]
Table 1: Solubility of 2-Pyridinecarboxylic Acid in Various Solvents
| Solvent | Type | Solubility (at ~20-25 °C) | Reference |
|---|---|---|---|
| Water | Polar Protic | Very Soluble (~862.5 g/kg) | [11][13] |
| Ethanol | Polar Protic | Moderately Soluble (~57.1 g/kg) | [11][13] |
| Acetonitrile | Polar Aprotic | Sparingly Soluble (~17.0 g/kg) |[11][13] |
Based on the data, water is selected as the primary solvent for this protocol.
Recrystallization Procedure
-
Dissolving the Crude Solid:
-
Place a sample of crude 2-pyridinecarboxylic acid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask.
-
In a separate beaker, heat the recrystallization solvent (distilled water) to its boiling point.[10]
-
Add the minimum amount of hot water to the Erlenmeyer flask containing the crude solid while heating and stirring until the solid completely dissolves.[3][6] Keeping the amount of solvent to a minimum is crucial for maximizing the yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat source and allow it to cool slightly.
-
Add a small amount (e.g., a spatula tip) of activated charcoal to the solution.[7][10] Adding charcoal to a boiling solution can cause it to boil over violently.
-
Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.[7]
-
-
Hot Gravity Filtration:
-
This step is necessary to remove any insoluble impurities or activated charcoal.[9]
-
Place a stemless funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.
-
Keep the receiving flask warm on the hot plate to prevent premature crystallization in the funnel.[7]
-
Pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer.
-
-
Crystallization:
-
Cover the receiving flask with a watch glass and allow the clear filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[3][6]
-
Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.[6][8]
-
-
Collection of Crystals (Vacuum Filtration):
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold distilled water.
-
Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.[3]
-
Wash the crystals with a small amount of ice-cold distilled water to remove any adhering mother liquor containing soluble impurities.[5][9] Using cold solvent minimizes the loss of the purified product.[5]
-
Continue to draw air through the crystals for several minutes to help them dry.[3]
-
-
Drying the Purified Crystals:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Allow the crystals to air dry completely or dry them in a low-temperature oven (ensure the temperature is well below the melting point).[5]
-
Weigh the dried, purified crystals to calculate the percent recovery.
-
-
Purity Assessment:
Data and Results
Table 2: Physical Properties of 2-Pyridinecarboxylic Acid
| Property | Value | Reference |
|---|---|---|
| Appearance | White Solid | [14] |
| Molecular Formula | C₆H₅NO₂ | [1] |
| Molecular Weight | 123.11 g/mol | [1][15] |
| Melting Point | 134 - 137 °C | [14][15] |
| pH (50 g/L in H₂O at 20°C) | 3.1 |[15] |
Table 3: Typical Purification Results
| Parameter | Before Recrystallization | After Recrystallization |
|---|---|---|
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Purity (Typical) | ~95-98% | >99.5%[16]* |
| Melting Point Range | Broad | Sharp (e.g., 136-137 °C) |
| Percent Recovery | N/A | Typically 70-90% (Varies with technique) |
*Purity data is extrapolated from a similar compound, 2,6-pyridinedicarboxylic acid, which achieved 99.8% purity after recrystallization from water.[16]
Workflow Diagram
References
- 1. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 6. athabascau.ca [athabascau.ca]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. youtube.com [youtube.com]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. famu.edu [famu.edu]
- 11. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. 2-Pyridinecarboxylic acid(98-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. 2-Pyridinecarboxylic acid for synthesis | 98-98-6 [sigmaaldrich.com]
- 16. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
Application Note and Protocol for the Quantification of Picolinic Acid in Biological Samples using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid, a catabolite of the essential amino acid tryptophan, is implicated in various physiological and pathological processes, including neurological and inflammatory disorders.[1][2] Accurate and reliable quantification of picolinic acid in biological matrices such as plasma, serum, urine, and tissue is crucial for understanding its role in disease and for the development of novel therapeutics. This document provides a detailed application note and protocol for the determination of picolinic acid in biological samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection. The described methods are based on established and validated procedures, offering high sensitivity and specificity.[3][4][5]
Principle
This method utilizes reversed-phase chromatography to separate picolinic acid from other endogenous components in a biological sample. A C18 column is commonly employed for this purpose.[3][4][5] Sample preparation involves a straightforward protein precipitation step, ensuring high recovery of the analyte.[3][4] For enhanced sensitivity and specificity, two primary detection methods are presented: UV detection and fluorescence detection following post-column derivatization.[3][4][5] Ion-pair chromatography can also be used to improve the retention and separation of the polar picolinic acid molecule on the non-polar stationary phase.[3][4]
Experimental Workflow
Caption: General workflow for picolinic acid quantification.
Materials and Reagents
-
Picolinic acid reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (B129727)
-
Perchloric acid (HClO₄)
-
Potassium hydroxide (B78521) (KOH)
-
Sodium phosphate (B84403) (monobasic and dibasic)
-
Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) (for ion-pair chromatography)
-
Zinc acetate (B1210297) (for fluorescence detection)
-
HPLC-grade water
-
0.45 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with:
-
Isocratic or gradient pump
-
Autosampler
-
Column oven
-
UV-Vis or Fluorescence detector
-
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids (Plasma, Serum, Urine)
This protocol is adapted for the deproteinization of biological fluids.[3][4][6][7]
-
To 100 µL of the biological sample (plasma, serum, or urine) in a microcentrifuge tube, add 10 µL of 4 M perchloric acid.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
To neutralize the excess acid, add a small volume of 3.5 M potassium carbonate and keep on ice for 10-15 minutes to precipitate potassium perchlorate.
-
Centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Filter the resulting supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
Protocol 2: Sample Preparation from Brain Tissue
This protocol outlines the extraction of picolinic acid from brain tissue.[7][8]
-
Weigh the frozen brain tissue sample.
-
Add approximately 10 volumes of cold 0.1 M perchloric acid to the tissue (e.g., 1 mL for 100 mg of tissue).
-
Homogenize the tissue on ice using a probe sonicator or a tissue homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and proceed with the neutralization and filtration steps as described in Protocol 1 (steps 5-7).
Protocol 3: HPLC Method with UV Detection
This method is suitable for general quantification purposes.[3][4][9]
-
Column: Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 20:80 (v/v) mixture of methanol and water, with the pH adjusted to 2.5 with orthophosphoric acid. For ion-pair chromatography, a mobile phase of 30 mM phosphate buffer containing 1 mM TBAHS and 2% methanol at pH 8 can be used.[4][9]
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
Protocol 4: HPLC Method with Fluorescence Detection
This highly sensitive method involves post-column UV irradiation and derivatization with zinc acetate.[5][6]
-
Column: Capcell Pak C18 (or equivalent)
-
Mobile Phase: 0.1 M sodium phosphate solution (pH 3.0) containing 3.0 mM zinc acetate and 3.5 mM trimethylamine.[5]
-
Flow Rate: 0.8 mL/min
-
Post-Column Reaction: The column effluent is passed through a photoreaction coil and irradiated with UV light.
-
Detection:
-
Injection Volume: 20 µL
Data Presentation
The following tables summarize quantitative data from published HPLC methods for picolinic acid.
Table 1: HPLC Method Parameters and Performance
| Parameter | Method 1 (UV Detection) | Method 2 (Fluorescence Detection) |
| Biological Matrix | Serum, Milk, Culture Supernatant[3][4] | Human Serum[5][6] |
| Column | C18 Reversed-Phase[3][4] | Capcell Pak C18[5][6] |
| Mobile Phase | Ion-pair chromatography with TBAHS[3][4] | 0.1 M Sodium Phosphate (pH 3.0) with Zinc Acetate and Trimethylamine[5][6] |
| Detection | UV at 265 nm[4] | Fluorescence (Ex: 336 nm, Em: 448 nm)[5][6] |
| Retention Time | ~3.8 min[4] | ~6.5 min[6][11] |
Table 2: Method Validation Data
| Parameter | Method 1 (UV Detection) | Method 2 (Fluorescence Detection) |
| Linearity Range | Not explicitly stated, but used for quantification[3][4] | 0.89 to 455 pmol[5][6] |
| Limit of Detection (LOD) | Not explicitly stated | 0.30 pmol (S/N = 3)[5][6] |
| Recovery | Total recovery reported with acid precipitation[3][4] | 99.0%[5][6] |
| Precision (RSD%) | 0.8 - 3.1%[4] | Not explicitly stated |
Signaling Pathways and Logical Relationships
The quantification of picolinic acid is often relevant in the context of the kynurenine (B1673888) pathway of tryptophan metabolism.
Caption: Simplified Kynurenine Pathway leading to Picolinic Acid.
Conclusion
The HPLC methods described provide robust and reliable approaches for the quantification of picolinic acid in a variety of biological samples. The choice between UV and fluorescence detection will depend on the required sensitivity of the assay. Proper sample preparation is critical for accurate results, and the provided protocols offer a solid foundation for researchers in this field. Method validation parameters such as linearity, accuracy, precision, and limits of detection and quantification should be established in accordance with relevant regulatory guidelines.[12][13]
References
- 1. feradical.utsa.edu [feradical.utsa.edu]
- 2. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cores.emory.edu [cores.emory.edu]
- 8. nsuworks.nova.edu [nsuworks.nova.edu]
- 9. scribd.com [scribd.com]
- 10. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. youtube.com [youtube.com]
Application Note and Protocol for the Quantification of Picolinic Acid in Biological Samples using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid, a catabolite of the essential amino acid tryptophan, is implicated in various physiological and pathological processes, including neurological and inflammatory disorders.[1][2] Accurate and reliable quantification of picolinic acid in biological matrices such as plasma, serum, urine, and tissue is crucial for understanding its role in disease and for the development of novel therapeutics. This document provides a detailed application note and protocol for the determination of picolinic acid in biological samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection. The described methods are based on established and validated procedures, offering high sensitivity and specificity.[3][4][5]
Principle
This method utilizes reversed-phase chromatography to separate picolinic acid from other endogenous components in a biological sample. A C18 column is commonly employed for this purpose.[3][4][5] Sample preparation involves a straightforward protein precipitation step, ensuring high recovery of the analyte.[3][4] For enhanced sensitivity and specificity, two primary detection methods are presented: UV detection and fluorescence detection following post-column derivatization.[3][4][5] Ion-pair chromatography can also be used to improve the retention and separation of the polar picolinic acid molecule on the non-polar stationary phase.[3][4]
Experimental Workflow
Caption: General workflow for picolinic acid quantification.
Materials and Reagents
-
Picolinic acid reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Perchloric acid (HClO₄)
-
Potassium hydroxide (KOH)
-
Sodium phosphate (monobasic and dibasic)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) (for ion-pair chromatography)
-
Zinc acetate (for fluorescence detection)
-
HPLC-grade water
-
0.45 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with:
-
Isocratic or gradient pump
-
Autosampler
-
Column oven
-
UV-Vis or Fluorescence detector
-
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids (Plasma, Serum, Urine)
This protocol is adapted for the deproteinization of biological fluids.[3][4][6][7]
-
To 100 µL of the biological sample (plasma, serum, or urine) in a microcentrifuge tube, add 10 µL of 4 M perchloric acid.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
To neutralize the excess acid, add a small volume of 3.5 M potassium carbonate and keep on ice for 10-15 minutes to precipitate potassium perchlorate.
-
Centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Filter the resulting supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
Protocol 2: Sample Preparation from Brain Tissue
This protocol outlines the extraction of picolinic acid from brain tissue.[7][8]
-
Weigh the frozen brain tissue sample.
-
Add approximately 10 volumes of cold 0.1 M perchloric acid to the tissue (e.g., 1 mL for 100 mg of tissue).
-
Homogenize the tissue on ice using a probe sonicator or a tissue homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and proceed with the neutralization and filtration steps as described in Protocol 1 (steps 5-7).
Protocol 3: HPLC Method with UV Detection
This method is suitable for general quantification purposes.[3][4][9]
-
Column: Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 20:80 (v/v) mixture of methanol and water, with the pH adjusted to 2.5 with orthophosphoric acid. For ion-pair chromatography, a mobile phase of 30 mM phosphate buffer containing 1 mM TBAHS and 2% methanol at pH 8 can be used.[4][9]
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
Protocol 4: HPLC Method with Fluorescence Detection
This highly sensitive method involves post-column UV irradiation and derivatization with zinc acetate.[5][6]
-
Column: Capcell Pak C18 (or equivalent)
-
Mobile Phase: 0.1 M sodium phosphate solution (pH 3.0) containing 3.0 mM zinc acetate and 3.5 mM trimethylamine.[5]
-
Flow Rate: 0.8 mL/min
-
Post-Column Reaction: The column effluent is passed through a photoreaction coil and irradiated with UV light.
-
Detection:
-
Injection Volume: 20 µL
Data Presentation
The following tables summarize quantitative data from published HPLC methods for picolinic acid.
Table 1: HPLC Method Parameters and Performance
| Parameter | Method 1 (UV Detection) | Method 2 (Fluorescence Detection) |
| Biological Matrix | Serum, Milk, Culture Supernatant[3][4] | Human Serum[5][6] |
| Column | C18 Reversed-Phase[3][4] | Capcell Pak C18[5][6] |
| Mobile Phase | Ion-pair chromatography with TBAHS[3][4] | 0.1 M Sodium Phosphate (pH 3.0) with Zinc Acetate and Trimethylamine[5][6] |
| Detection | UV at 265 nm[4] | Fluorescence (Ex: 336 nm, Em: 448 nm)[5][6] |
| Retention Time | ~3.8 min[4] | ~6.5 min[6][11] |
Table 2: Method Validation Data
| Parameter | Method 1 (UV Detection) | Method 2 (Fluorescence Detection) |
| Linearity Range | Not explicitly stated, but used for quantification[3][4] | 0.89 to 455 pmol[5][6] |
| Limit of Detection (LOD) | Not explicitly stated | 0.30 pmol (S/N = 3)[5][6] |
| Recovery | Total recovery reported with acid precipitation[3][4] | 99.0%[5][6] |
| Precision (RSD%) | 0.8 - 3.1%[4] | Not explicitly stated |
Signaling Pathways and Logical Relationships
The quantification of picolinic acid is often relevant in the context of the kynurenine pathway of tryptophan metabolism.
Caption: Simplified Kynurenine Pathway leading to Picolinic Acid.
Conclusion
The HPLC methods described provide robust and reliable approaches for the quantification of picolinic acid in a variety of biological samples. The choice between UV and fluorescence detection will depend on the required sensitivity of the assay. Proper sample preparation is critical for accurate results, and the provided protocols offer a solid foundation for researchers in this field. Method validation parameters such as linearity, accuracy, precision, and limits of detection and quantification should be established in accordance with relevant regulatory guidelines.[12][13]
References
- 1. feradical.utsa.edu [feradical.utsa.edu]
- 2. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cores.emory.edu [cores.emory.edu]
- 8. nsuworks.nova.edu [nsuworks.nova.edu]
- 9. scribd.com [scribd.com]
- 10. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. youtube.com [youtube.com]
Application of Picolinic Acid in the Synthesis of Enzyme Inhibitors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of picolinic acid and its derivatives in the synthesis of various enzyme inhibitors. Picolinic acid, a pyridine-2-carboxylic acid, serves as a versatile scaffold in medicinal chemistry due to its metal-chelating properties and its presence in various biologically active molecules.[1][2] Its derivatives have been successfully employed to target a range of enzymes implicated in bacterial antibiotic resistance, neurological disorders, and viral infections.
Inhibition of New Delhi Metallo-β-Lactamase-1 (NDM-1)
The emergence of bacteria producing New Delhi Metallo-β-lactamase-1 (NDM-1) poses a significant threat to public health as it confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[3][4][5] Picolinic acid derivatives, particularly 2,6-dipicolinic acid (DPA), have been investigated as potent inhibitors of NDM-1.[6]
Mechanism of Action
NDM-1 is a metallo-β-lactamase that contains two zinc ions in its active site, which are crucial for the hydrolysis of the β-lactam ring of antibiotics.[5][7] Picolinic acid-based inhibitors function by chelating these zinc ions, thereby inactivating the enzyme. Optimized derivatives can form a stable ternary complex with the enzyme and its zinc ions, leading to potent inhibition.
Quantitative Data: Inhibition of Metallo-β-Lactamases
| Compound | Target Enzyme | IC50 (µM) | Assay Substrate | Reference |
| 2,6-Dipicolinic Acid (DPA) | NDM-1 | 0.52 | Chromacef | [6] |
| Inhibitor 36 (a DPA derivative) | NDM-1 | 0.080 | Fluorocillin | [6] |
| DPA | IMP-1 | 1.66 | Fluorocillin | |
| Inhibitor 36 | IMP-1 | 0.21 | Fluorocillin | |
| DPA | VIM-2 | 3.03 | Fluorocillin | |
| Inhibitor 36 | VIM-2 | 0.24 | Fluorocillin |
Experimental Protocols
This protocol is a generalized procedure based on synthetic schemes for 4-substituted dipicolinic acid derivatives.[6]
Materials:
-
Dimethyl 4-chloropyridine-2,6-dicarboxylate
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrahydrofuran (THF)
-
Desired amine for substitution
-
Hydrochloric acid (HCl)
-
Organic solvents (e.g., methanol (B129727), toluene)
-
Reagents for Suzuki coupling (e.g., boronic acids, Pd(PPh₃)₄, K₃PO₄)
Procedure:
-
Saponification: Dissolve dimethyl 4-chloropyridine-2,6-dicarboxylate in a mixture of 1 M NaOH and THF. Heat the reaction mixture (e.g., at 70°C) for several hours to hydrolyze the methyl esters to carboxylic acids.
-
Acidification: After cooling, acidify the reaction mixture with HCl to precipitate the 4-chlorodipicolinic acid.
-
Substitution/Coupling:
-
For amine substitution: Heat the 4-chlorodipicolinic acid with the desired amine in a microwave reactor.
-
For aryl substitution (Suzuki Coupling): Convert the carboxylic acids back to methyl esters using methanol and a catalytic amount of sulfuric acid. Then, perform a Suzuki coupling with the desired boronic acid in the presence of a palladium catalyst and a base in a suitable solvent like 1,4-dioxane.
-
-
Final Hydrolysis: If the ester was reformed, perform a final saponification step with NaOH/THF to yield the final 4-substituted dipicolinic acid derivative.
-
Purification: Purify the final product by recrystallization or column chromatography.
This protocol is based on the use of the chromogenic cephalosporin, chromacef, as a substrate.[6]
Materials:
-
Purified NDM-1 enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, with 100 µM ZnCl₂)
-
Chromacef solution
-
Picolinic acid derivative inhibitor solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the picolinic acid derivative inhibitor in the assay buffer.
-
In a 96-well plate, add the NDM-1 enzyme to each well.
-
Add the inhibitor dilutions to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the chromacef solution to all wells.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 442 nm) over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration and determine the IC50 value.
Inhibition of Dopamine (B1211576) β-Hydroxylase (DBH)
Dopamine β-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine (B1679862).[8] Inhibitors of DBH, such as fusaric acid (5-butylpicolinic acid), have been investigated as potential antihypertensive agents.[9]
Mechanism of Action and Signaling Pathway
DBH inhibitors derived from picolinic acid are suggested to act as uncompetitive inhibitors, binding to the enzyme-substrate complex.[10] By inhibiting DBH, these compounds decrease the levels of norepinephrine, a vasoconstrictor, leading to a reduction in blood pressure.[9] The inhibition of DBH can impact downstream signaling pathways regulated by dopamine and norepinephrine, such as the PI3K-Akt-GSK3 and MAPK-MEK-ERK pathways.[][12]
Quantitative Data: Effects of DBH Inhibitors
| Compound | Effect | Dosage | Organism | Reference |
| Fusaric Acid (FA) | Reduced norepinephrine levels by 30-50% in aorta and mesenteric artery | 75 mg/kg | Rat | [9] |
| 5-(3',4'-Dibromobutyl)picolinic acid (Br2FA) | Reduced norepinephrine levels by 30-50% in aorta and mesenteric artery | 75 mg/kg | Rat | [9] |
| Fusaric Acid (FA) | Lowered blood pressure | >25 mg/kg | Rat | [9] |
Experimental Protocols
The total synthesis of fusaric acid can be accomplished in a few steps from commercially available starting materials.[13] A general outline is provided below.
Materials:
-
6-Bromonicotinaldehyde (or a similar starting material)
-
Reagents for carbon chain extension (e.g., Grignard reagents, Wittig reagents)
-
Oxidizing agents (e.g., potassium permanganate)
-
Organic solvents and purification materials
Procedure Outline:
-
Carbon Chain Extension: React the starting pyridine (B92270) derivative (e.g., 6-bromonicotinaldehyde) with a suitable reagent to introduce the butyl side chain at the 5-position.
-
Modification of Functional Groups: Modify the functional groups on the pyridine ring as needed. This may involve protection and deprotection steps.
-
Oxidation: Oxidize the aldehyde or another precursor group at the 2-position to a carboxylic acid.
-
Purification: Purify the final fusaric acid product.
This protocol describes a general method for assessing DBH activity.[14]
Materials:
-
DBH enzyme preparation (e.g., from bovine adrenal glands)
-
Assay buffer
-
Dopamine (substrate)
-
Ascorbic acid (cofactor)
-
Picolinic acid derivative inhibitor solution
-
HPLC system with electrochemical detection
Procedure:
-
Prepare dilutions of the picolinic acid derivative inhibitor.
-
In reaction tubes, combine the DBH enzyme preparation, assay buffer, ascorbic acid, and the inhibitor solution.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding dopamine.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction (e.g., by adding acid).
-
Analyze the amount of norepinephrine produced using HPLC with electrochemical detection.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Broad-Spectrum Antiviral Activity
Picolinic acid itself has been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus.[15][16][17][18][19]
Mechanism of Action
Picolinic acid inhibits the entry of enveloped viruses into host cells.[15][16][17][18][19] Its mechanism involves disrupting the integrity of the viral membrane and inhibiting the fusion of the viral envelope with the host cell membrane.[15][16][17][18][19] This prevents the release of the viral genome into the cytoplasm, thus halting the infection at an early stage.
Quantitative Data: Antiviral Activity of Picolinic Acid
| Virus | Assay | Effect | Concentration | Reference |
| SARS-CoV-2 (pseudotyped) | Luciferase Reporter Assay | 90% inhibition of luciferase expression | 2 mM | |
| Influenza A Virus (H1N1) | Plaque Assay | Dose-dependent reduction in infectious virus counts | Most inhibition at 2 mM | [19] |
| SARS-CoV-2 | Viral RNA Quantification | Two-log reduction in viral RNA | 2 mM | [19] |
Experimental Protocols
This protocol utilizes a recombinant virus expressing a luciferase reporter gene to quantify viral entry.[20][21]
Materials:
-
Recombinant virus expressing luciferase (e.g., VSV-luciferase pseudotyped with viral glycoproteins)
-
Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2)
-
Picolinic acid solution
-
96-well, white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the host cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of picolinic acid in cell culture medium.
-
Remove the old medium from the cells and add the picolinic acid dilutions.
-
Incubate the cells with picolinic acid for a specified time (e.g., 1 hour).
-
Infect the cells with the luciferase-expressing recombinant virus.
-
Incubate for a period sufficient for viral entry and reporter gene expression (e.g., 24-48 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of viral entry based on the reduction in luciferase signal compared to the untreated control.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NDM Metallo-β-Lactamases and Their Bacterial Producers in Health Care Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Genetics and Worldwide Spread of New Delhi Metallo-β-lactamase (NDM): a threat to public health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights on the structural characteristics of NDM-1: The journey so far [scirp.org]
- 6. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 9. Inhibition of dopamine beta-hydroxylase in blood vessels by picolinic acid derivatives in vivo and their anthypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective inhibition of dopamine‐beta‐hydroxylase enhances dopamine release from noradrenergic terminals in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A sensitive and reliable assay for dopamine beta-hydroxylase in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - SRMAP [srmap.edu.in]
- 17. scholars.mssm.edu [scholars.mssm.edu]
- 18. Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2 | ISTRY [istry.org]
- 19. news-medical.net [news-medical.net]
- 20. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monitoring Viral Entry in Real-Time Using a Luciferase Recombinant Vesicular Stomatitis Virus Producing SARS-CoV-2, EBOV, LASV, CHIKV, and VSV Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application of Picolinic Acid in the Synthesis of Enzyme Inhibitors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of picolinic acid and its derivatives in the synthesis of various enzyme inhibitors. Picolinic acid, a pyridine-2-carboxylic acid, serves as a versatile scaffold in medicinal chemistry due to its metal-chelating properties and its presence in various biologically active molecules.[1][2] Its derivatives have been successfully employed to target a range of enzymes implicated in bacterial antibiotic resistance, neurological disorders, and viral infections.
Inhibition of New Delhi Metallo-β-Lactamase-1 (NDM-1)
The emergence of bacteria producing New Delhi Metallo-β-lactamase-1 (NDM-1) poses a significant threat to public health as it confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[3][4][5] Picolinic acid derivatives, particularly 2,6-dipicolinic acid (DPA), have been investigated as potent inhibitors of NDM-1.[6]
Mechanism of Action
NDM-1 is a metallo-β-lactamase that contains two zinc ions in its active site, which are crucial for the hydrolysis of the β-lactam ring of antibiotics.[5][7] Picolinic acid-based inhibitors function by chelating these zinc ions, thereby inactivating the enzyme. Optimized derivatives can form a stable ternary complex with the enzyme and its zinc ions, leading to potent inhibition.
Quantitative Data: Inhibition of Metallo-β-Lactamases
| Compound | Target Enzyme | IC50 (µM) | Assay Substrate | Reference |
| 2,6-Dipicolinic Acid (DPA) | NDM-1 | 0.52 | Chromacef | [6] |
| Inhibitor 36 (a DPA derivative) | NDM-1 | 0.080 | Fluorocillin | [6] |
| DPA | IMP-1 | 1.66 | Fluorocillin | |
| Inhibitor 36 | IMP-1 | 0.21 | Fluorocillin | |
| DPA | VIM-2 | 3.03 | Fluorocillin | |
| Inhibitor 36 | VIM-2 | 0.24 | Fluorocillin |
Experimental Protocols
This protocol is a generalized procedure based on synthetic schemes for 4-substituted dipicolinic acid derivatives.[6]
Materials:
-
Dimethyl 4-chloropyridine-2,6-dicarboxylate
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Desired amine for substitution
-
Hydrochloric acid (HCl)
-
Organic solvents (e.g., methanol, toluene)
-
Reagents for Suzuki coupling (e.g., boronic acids, Pd(PPh₃)₄, K₃PO₄)
Procedure:
-
Saponification: Dissolve dimethyl 4-chloropyridine-2,6-dicarboxylate in a mixture of 1 M NaOH and THF. Heat the reaction mixture (e.g., at 70°C) for several hours to hydrolyze the methyl esters to carboxylic acids.
-
Acidification: After cooling, acidify the reaction mixture with HCl to precipitate the 4-chlorodipicolinic acid.
-
Substitution/Coupling:
-
For amine substitution: Heat the 4-chlorodipicolinic acid with the desired amine in a microwave reactor.
-
For aryl substitution (Suzuki Coupling): Convert the carboxylic acids back to methyl esters using methanol and a catalytic amount of sulfuric acid. Then, perform a Suzuki coupling with the desired boronic acid in the presence of a palladium catalyst and a base in a suitable solvent like 1,4-dioxane.
-
-
Final Hydrolysis: If the ester was reformed, perform a final saponification step with NaOH/THF to yield the final 4-substituted dipicolinic acid derivative.
-
Purification: Purify the final product by recrystallization or column chromatography.
This protocol is based on the use of the chromogenic cephalosporin, chromacef, as a substrate.[6]
Materials:
-
Purified NDM-1 enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, with 100 µM ZnCl₂)
-
Chromacef solution
-
Picolinic acid derivative inhibitor solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the picolinic acid derivative inhibitor in the assay buffer.
-
In a 96-well plate, add the NDM-1 enzyme to each well.
-
Add the inhibitor dilutions to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the chromacef solution to all wells.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 442 nm) over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration and determine the IC50 value.
Inhibition of Dopamine β-Hydroxylase (DBH)
Dopamine β-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine.[8] Inhibitors of DBH, such as fusaric acid (5-butylpicolinic acid), have been investigated as potential antihypertensive agents.[9]
Mechanism of Action and Signaling Pathway
DBH inhibitors derived from picolinic acid are suggested to act as uncompetitive inhibitors, binding to the enzyme-substrate complex.[10] By inhibiting DBH, these compounds decrease the levels of norepinephrine, a vasoconstrictor, leading to a reduction in blood pressure.[9] The inhibition of DBH can impact downstream signaling pathways regulated by dopamine and norepinephrine, such as the PI3K-Akt-GSK3 and MAPK-MEK-ERK pathways.[][12]
Quantitative Data: Effects of DBH Inhibitors
| Compound | Effect | Dosage | Organism | Reference |
| Fusaric Acid (FA) | Reduced norepinephrine levels by 30-50% in aorta and mesenteric artery | 75 mg/kg | Rat | [9] |
| 5-(3',4'-Dibromobutyl)picolinic acid (Br2FA) | Reduced norepinephrine levels by 30-50% in aorta and mesenteric artery | 75 mg/kg | Rat | [9] |
| Fusaric Acid (FA) | Lowered blood pressure | >25 mg/kg | Rat | [9] |
Experimental Protocols
The total synthesis of fusaric acid can be accomplished in a few steps from commercially available starting materials.[13] A general outline is provided below.
Materials:
-
6-Bromonicotinaldehyde (or a similar starting material)
-
Reagents for carbon chain extension (e.g., Grignard reagents, Wittig reagents)
-
Oxidizing agents (e.g., potassium permanganate)
-
Organic solvents and purification materials
Procedure Outline:
-
Carbon Chain Extension: React the starting pyridine derivative (e.g., 6-bromonicotinaldehyde) with a suitable reagent to introduce the butyl side chain at the 5-position.
-
Modification of Functional Groups: Modify the functional groups on the pyridine ring as needed. This may involve protection and deprotection steps.
-
Oxidation: Oxidize the aldehyde or another precursor group at the 2-position to a carboxylic acid.
-
Purification: Purify the final fusaric acid product.
This protocol describes a general method for assessing DBH activity.[14]
Materials:
-
DBH enzyme preparation (e.g., from bovine adrenal glands)
-
Assay buffer
-
Dopamine (substrate)
-
Ascorbic acid (cofactor)
-
Picolinic acid derivative inhibitor solution
-
HPLC system with electrochemical detection
Procedure:
-
Prepare dilutions of the picolinic acid derivative inhibitor.
-
In reaction tubes, combine the DBH enzyme preparation, assay buffer, ascorbic acid, and the inhibitor solution.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding dopamine.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction (e.g., by adding acid).
-
Analyze the amount of norepinephrine produced using HPLC with electrochemical detection.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Broad-Spectrum Antiviral Activity
Picolinic acid itself has been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus.[15][16][17][18][19]
Mechanism of Action
Picolinic acid inhibits the entry of enveloped viruses into host cells.[15][16][17][18][19] Its mechanism involves disrupting the integrity of the viral membrane and inhibiting the fusion of the viral envelope with the host cell membrane.[15][16][17][18][19] This prevents the release of the viral genome into the cytoplasm, thus halting the infection at an early stage.
Quantitative Data: Antiviral Activity of Picolinic Acid
| Virus | Assay | Effect | Concentration | Reference |
| SARS-CoV-2 (pseudotyped) | Luciferase Reporter Assay | 90% inhibition of luciferase expression | 2 mM | |
| Influenza A Virus (H1N1) | Plaque Assay | Dose-dependent reduction in infectious virus counts | Most inhibition at 2 mM | [19] |
| SARS-CoV-2 | Viral RNA Quantification | Two-log reduction in viral RNA | 2 mM | [19] |
Experimental Protocols
This protocol utilizes a recombinant virus expressing a luciferase reporter gene to quantify viral entry.[20][21]
Materials:
-
Recombinant virus expressing luciferase (e.g., VSV-luciferase pseudotyped with viral glycoproteins)
-
Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2)
-
Picolinic acid solution
-
96-well, white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the host cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of picolinic acid in cell culture medium.
-
Remove the old medium from the cells and add the picolinic acid dilutions.
-
Incubate the cells with picolinic acid for a specified time (e.g., 1 hour).
-
Infect the cells with the luciferase-expressing recombinant virus.
-
Incubate for a period sufficient for viral entry and reporter gene expression (e.g., 24-48 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of viral entry based on the reduction in luciferase signal compared to the untreated control.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NDM Metallo-β-Lactamases and Their Bacterial Producers in Health Care Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Genetics and Worldwide Spread of New Delhi Metallo-β-lactamase (NDM): a threat to public health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights on the structural characteristics of NDM-1: The journey so far [scirp.org]
- 6. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 9. Inhibition of dopamine beta-hydroxylase in blood vessels by picolinic acid derivatives in vivo and their anthypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective inhibition of dopamine‐beta‐hydroxylase enhances dopamine release from noradrenergic terminals in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A sensitive and reliable assay for dopamine beta-hydroxylase in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - SRMAP [srmap.edu.in]
- 17. scholars.mssm.edu [scholars.mssm.edu]
- 18. Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2 | ISTRY [istry.org]
- 19. news-medical.net [news-medical.net]
- 20. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monitoring Viral Entry in Real-Time Using a Luciferase Recombinant Vesicular Stomatitis Virus Producing SARS-CoV-2, EBOV, LASV, CHIKV, and VSV Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Pyrazinecarboxylic Acid in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Metal-Organic Frameworks (MOFs) utilizing 2-pyrazinecarboxylic acid as an organic linker. The information is tailored for professionals in materials science, chemistry, and drug development, offering detailed protocols and data for the advancement of research in this field.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and large surface area make them promising candidates for a variety of applications, including gas storage, catalysis, and drug delivery.[1] 2-Pyrazinecarboxylic acid is a versatile organic linker that can be employed in the synthesis of novel MOFs. Its nitrogen-containing heterocyclic ring and carboxylate group offer multiple coordination sites for metal ions, leading to the formation of diverse and stable framework structures. This document details the synthesis and characterization of a specific heterometallic [Fe-Ag] MOF using 2-pyrazinecarboxylic acid and explores its potential application in drug delivery.
Data Presentation
The following tables summarize key quantitative data for a representative MOF synthesized with 2-pyrazinecarboxylic acid.
Table 1: Structural and Physical Properties of [Fe-Ag(pca)2]n MOF
| Property | Value | Reference |
| Crystal System | Orthorhombic | [2] |
| Space Group | Pnna | [2] |
| Unit Cell Dimensions | a = 14.23 Å, b = 16.45 Å, c = 10.12 Å | [2] |
| Solvent-Accessible Volume | 23.8% | [2] |
| Window Size | 12.1 Å x 12.0 Å | [2] |
Table 2: Hypothetical Drug Loading and Release Data for a 2-Pyrazinecarboxylic Acid-Based MOF
| Drug | Loading Capacity (wt%) | Release Time (pH 7.4) | Release Time (pH 5.5) |
| 5-Fluorouracil | 15 | 48 hours | 24 hours |
| Doxorubicin | 20 | 72 hours | 36 hours |
| Ibuprofen | 12 | 60 hours | 30 hours |
Note: The data in Table 2 is hypothetical and based on typical values for similar MOF systems. Experimental validation is required.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a MOF using 2-pyrazinecarboxylic acid and a general protocol for drug loading.
Protocol 1: Synthesis of a Heterometallic [Fe-Ag(pca)2]n MOF
This protocol is adapted from the synthesis of a new three-dimensional metal-organic framework containing Fe(II) and Ag(I) ions and 2-pyrazinecarboxylic acid (pcaH).[2]
Materials:
-
Iron(II) chloride tetrahydrate (FeCl2·4H2O)
-
Silver(I) nitrate (B79036) (AgNO3)
-
2-Pyrazinecarboxylic acid (pcaH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of FeCl2·4H2O and 0.1 mmol of AgNO3 in 5 mL of DMF.
-
In a separate vial, dissolve 0.2 mmol of 2-pyrazinecarboxylic acid in 5 mL of ethanol.
-
Combine the two solutions in the 20 mL vial.
-
Seal the vial and place it in an oven at 85 °C for 72 hours.
-
After cooling to room temperature, colorless block-shaped crystals of the MOF will have formed.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals under vacuum at room temperature.
Protocol 2: General Procedure for Drug Loading into a 2-Pyrazinecarboxylic Acid-Based MOF
This is a general impregnation method for encapsulating drug molecules within the pores of the MOF.
Materials:
-
Activated 2-pyrazinecarboxylic acid-based MOF (e.g., [Fe-Ag(pca)2]n)
-
Selected drug molecule (e.g., 5-Fluorouracil)
-
Suitable solvent (e.g., ethanol, water)
Procedure:
-
Activate the synthesized MOF by heating under vacuum to remove any guest solvent molecules from the pores.
-
Prepare a concentrated solution of the drug in a suitable solvent. The choice of solvent will depend on the solubility of the drug.
-
Immerse a known quantity of the activated MOF in the drug solution.
-
Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.
-
Collect the drug-loaded MOF by centrifugation or filtration.
-
Wash the collected solid with fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum.
-
The amount of loaded drug can be quantified by techniques such as UV-Vis spectroscopy, by measuring the concentration of the drug in the supernatant before and after loading.
Mandatory Visualization
The following diagrams illustrate the synthesis workflow and a conceptual representation of the MOF structure and its potential application in drug delivery.
Caption: Workflow for the solvothermal synthesis of a 2-pyrazinecarboxylic acid-based MOF.
Caption: Conceptual diagram of a 2-pyrazinecarboxylic acid MOF for drug delivery.
References
Application Notes and Protocols for 2-Pyrazinecarboxylic Acid in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Metal-Organic Frameworks (MOFs) utilizing 2-pyrazinecarboxylic acid as an organic linker. The information is tailored for professionals in materials science, chemistry, and drug development, offering detailed protocols and data for the advancement of research in this field.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and large surface area make them promising candidates for a variety of applications, including gas storage, catalysis, and drug delivery.[1] 2-Pyrazinecarboxylic acid is a versatile organic linker that can be employed in the synthesis of novel MOFs. Its nitrogen-containing heterocyclic ring and carboxylate group offer multiple coordination sites for metal ions, leading to the formation of diverse and stable framework structures. This document details the synthesis and characterization of a specific heterometallic [Fe-Ag] MOF using 2-pyrazinecarboxylic acid and explores its potential application in drug delivery.
Data Presentation
The following tables summarize key quantitative data for a representative MOF synthesized with 2-pyrazinecarboxylic acid.
Table 1: Structural and Physical Properties of [Fe-Ag(pca)2]n MOF
| Property | Value | Reference |
| Crystal System | Orthorhombic | [2] |
| Space Group | Pnna | [2] |
| Unit Cell Dimensions | a = 14.23 Å, b = 16.45 Å, c = 10.12 Å | [2] |
| Solvent-Accessible Volume | 23.8% | [2] |
| Window Size | 12.1 Å x 12.0 Å | [2] |
Table 2: Hypothetical Drug Loading and Release Data for a 2-Pyrazinecarboxylic Acid-Based MOF
| Drug | Loading Capacity (wt%) | Release Time (pH 7.4) | Release Time (pH 5.5) |
| 5-Fluorouracil | 15 | 48 hours | 24 hours |
| Doxorubicin | 20 | 72 hours | 36 hours |
| Ibuprofen | 12 | 60 hours | 30 hours |
Note: The data in Table 2 is hypothetical and based on typical values for similar MOF systems. Experimental validation is required.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a MOF using 2-pyrazinecarboxylic acid and a general protocol for drug loading.
Protocol 1: Synthesis of a Heterometallic [Fe-Ag(pca)2]n MOF
This protocol is adapted from the synthesis of a new three-dimensional metal-organic framework containing Fe(II) and Ag(I) ions and 2-pyrazinecarboxylic acid (pcaH).[2]
Materials:
-
Iron(II) chloride tetrahydrate (FeCl2·4H2O)
-
Silver(I) nitrate (AgNO3)
-
2-Pyrazinecarboxylic acid (pcaH)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of FeCl2·4H2O and 0.1 mmol of AgNO3 in 5 mL of DMF.
-
In a separate vial, dissolve 0.2 mmol of 2-pyrazinecarboxylic acid in 5 mL of ethanol.
-
Combine the two solutions in the 20 mL vial.
-
Seal the vial and place it in an oven at 85 °C for 72 hours.
-
After cooling to room temperature, colorless block-shaped crystals of the MOF will have formed.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals under vacuum at room temperature.
Protocol 2: General Procedure for Drug Loading into a 2-Pyrazinecarboxylic Acid-Based MOF
This is a general impregnation method for encapsulating drug molecules within the pores of the MOF.
Materials:
-
Activated 2-pyrazinecarboxylic acid-based MOF (e.g., [Fe-Ag(pca)2]n)
-
Selected drug molecule (e.g., 5-Fluorouracil)
-
Suitable solvent (e.g., ethanol, water)
Procedure:
-
Activate the synthesized MOF by heating under vacuum to remove any guest solvent molecules from the pores.
-
Prepare a concentrated solution of the drug in a suitable solvent. The choice of solvent will depend on the solubility of the drug.
-
Immerse a known quantity of the activated MOF in the drug solution.
-
Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.
-
Collect the drug-loaded MOF by centrifugation or filtration.
-
Wash the collected solid with fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum.
-
The amount of loaded drug can be quantified by techniques such as UV-Vis spectroscopy, by measuring the concentration of the drug in the supernatant before and after loading.
Mandatory Visualization
The following diagrams illustrate the synthesis workflow and a conceptual representation of the MOF structure and its potential application in drug delivery.
Caption: Workflow for the solvothermal synthesis of a 2-pyrazinecarboxylic acid-based MOF.
Caption: Conceptual diagram of a 2-pyrazinecarboxylic acid MOF for drug delivery.
References
Synthesis of Metal Complexes with 2-Pyridinecarboxylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of metal complexes with 2-pyridinecarboxylic acid, also known as picolinic acid. Picolinic acid is a versatile bidentate ligand that coordinates to metal ions through the pyridine (B92270) nitrogen and a carboxylate oxygen atom, forming stable chelate rings.[1][2][3][4] These metal complexes are of significant interest due to their potential applications in various fields, including catalysis, materials science, and medicinal chemistry as potential therapeutic agents.[4][5]
Introduction
2-Pyridinecarboxylic acid is a natural human metabolite of the amino acid tryptophan.[2] Its ability to form stable complexes with a wide range of metal ions has led to extensive research into the properties and applications of these compounds. The synthesis of these complexes is generally straightforward, involving the reaction of a corresponding metal salt with 2-pyridinecarboxylic acid in a suitable solvent. The resulting metal picolinate (B1231196) complexes often exhibit well-defined geometries, with the metal center typically adopting an octahedral coordination environment, often completed by water molecules or other co-ligands.[1][6][7][8] This protocol outlines a general procedure for the synthesis of first-row transition metal complexes with 2-pyridinecarboxylic acid, followed by specific examples and characterization data.
General Experimental Workflow
The synthesis of metal picolinate complexes typically follows a straightforward solution-based method. The general workflow involves the dissolution of the ligand and the metal salt, followed by reaction, precipitation, and isolation of the final product.
Caption: General experimental workflow for the synthesis of metal complexes with 2-Pyridinecarboxylic acid.
Experimental Protocols
General Protocol for the Synthesis of M(II)-Picolinate Complexes (M = Mn, Co, Ni, Cu, Zn)
This protocol describes a general method for the synthesis of metal(II) picolinate complexes. Specific details for individual metals may vary and are provided in the subsequent sections.
Materials:
-
2-Pyridinecarboxylic acid (Picolinic acid, Hpic)
-
Metal(II) salt (e.g., chloride, sulfate (B86663), or acetate (B1210297) hydrate)
-
Solvent (e.g., deionized water, ethanol, or a mixture)
-
Base (optional, e.g., NaOH, for pH adjustment)
-
Diethyl ether or other suitable washing solvent
Procedure:
-
Dissolution of Ligand: Dissolve 2-pyridinecarboxylic acid in the chosen solvent. Gentle heating may be required to achieve complete dissolution.
-
Dissolution of Metal Salt: In a separate container, dissolve the metal(II) salt in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. The molar ratio of metal to ligand is typically 1:2. If necessary, adjust the pH of the reaction mixture to facilitate complex formation. The reaction is often carried out at room temperature, but in some cases, heating under reflux is required to drive the reaction to completion.[2]
-
Precipitation and Isolation: Upon mixing or after a period of reaction, a precipitate of the metal complex will form.[9][10] The reaction mixture may be cooled in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the precipitate by filtration (e.g., using a Büchner funnel). Wash the solid product with a small amount of cold solvent to remove any unreacted starting materials, followed by a wash with a low-boiling point organic solvent like diethyl ether to facilitate drying.[2]
-
Drying: Dry the purified complex, for instance, in a desiccator over a suitable drying agent or in a vacuum oven at a mild temperature.
Specific Protocol for the Synthesis of Zinc(II) Picolinate
This protocol is adapted from a known procedure for the synthesis of zinc dipicolinate.[9][10]
Materials:
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
2-Pyridinecarboxylic acid
-
Deionized water
Procedure:
-
Dissolve 30 g of ZnSO₄·7H₂O in 200 mL of deionized water at room temperature.
-
Add 20 g of 2-pyridinecarboxylic acid to the solution and stir continuously. A precipitate should begin to form within 3-5 minutes.
-
After 30 minutes of stirring, discontinue stirring and allow the precipitate to settle.
-
Remove the supernatant by aspiration. Resuspend the precipitate in enough deionized water to make a total volume of 200 mL.
-
Heat the suspension with continuous stirring until the precipitate completely dissolves.
-
Place the beaker in an ice bath and store it overnight in a cold room (4°C) to allow for crystallization.
-
The following day, aspirate the supernatant and freeze-dry the resulting crystals. The final product is zinc dipicolinate, [Zn(pic)₂].[10]
Industrial Preparation Method for Copper(II) Picolinate
The following is an example of an industrialized preparation method for copper(II) picolinate.[11]
Materials:
-
2-Pyridinecarboxylic acid
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Water
-
Liquid caustic soda (NaOH solution)
Procedure:
-
Add 247 kg of 2-pyridinecarboxylic acid and 350 kg of water to a 2000 L reaction kettle. Heat to 90°C with stirring to dissolve the acid.
-
After complete dissolution, cool the solution to 78°C and adjust the pH to 6 with liquid caustic soda, followed by stirring for 1.5 hours.
-
Add 250 kg of copper(II) sulfate pentahydrate in batches. The reaction is carried out at 98°C for 1.7 hours.
-
Cool the reaction mixture to room temperature. The product is then separated by centrifugation and dried at 90°C to yield blue crystalline powder of 2-copper picolinate.[11]
Data Presentation
The following tables summarize key quantitative data for various metal picolinate complexes synthesized using methods similar to those described above.
Table 1: Reaction Conditions and Yields for M(II)-Picolinate Complexes
| Metal Ion | Metal Salt | Ligand | Molar Ratio (M:L) | Solvent | Reaction Conditions | Yield (%) | Reference |
| Mn(II) | MnCl₂·4H₂O | Picolinic Acid | 1:2 | Ethanol/Water | Reflux, 2-3h | - | [12] |
| Co(II) | Co(OAc)₂·4H₂O | Picolinic Acid | 1:2 | - | Solid-state reaction, RT | - | [7] |
| Ni(II) | NiCl₂·6H₂O | Picolinic Acid | 1:2 | Methanol | Stir overnight, RT | - | [13] |
| Cu(II) | CuSO₄·5H₂O | Picolinic Acid | 1:2 | Water | 98°C, 1.7h | 94.3 | [11] |
| Zn(II) | ZnSO₄·7H₂O | Picolinic Acid | 1:2 | Water | RT, then crystallization at 4°C | - | [9][10] |
Note: Yields are not always reported in the literature.
Table 2: Spectroscopic Data for M(II)-Picolinate Complexes
| Complex | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | UV-Vis λ_max (nm) | Reference |
| [Mn(pic)₂(H₂O)₂] | ~1600 | ~1570 | - | [8] |
| [Co(pic)₂(H₂O)₂]·2H₂O | 1602 | 1573 | 272 | [14] |
| [Ni(pic)₂(H₂O)₂]·2H₂O | - | - | - | [15] |
| [Cu(pic)₂(phen)]·H₂O | 1615 | 1570 | - | [16][17] |
| [Zn(pic)₂(H₂O)₂]·2H₂O | 1615 | 1570 | - | [15][17] |
Note: The IR stretching frequencies for the carboxylate group are often reported as asymmetric and symmetric stretches. The values presented here are approximate and may vary depending on the specific complex and measurement conditions. UV-Vis data is highly dependent on the solvent and the full coordination sphere of the metal.
Conclusion
The synthesis of metal complexes with 2-pyridinecarboxylic acid is a robust and versatile process that can be adapted to produce a wide variety of compounds. The protocols provided in this application note offer a solid foundation for researchers to synthesize and further investigate these promising materials. The straightforward nature of the synthesis, coupled with the interesting chemical and physical properties of the resulting complexes, ensures that they will remain a topic of significant scientific interest.
References
- 1. researchgate.net [researchgate.net]
- 2. sjctni.edu [sjctni.edu]
- 3. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Mixed ligand cobalt(ii) picolinate complexes: synthesis, characterization, DNA binding and photocleavage - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Zinc picolinate | 17949-65-4 [chemicalbook.com]
- 10. Synthesis routes of Zinc Picolinate [benchchem.com]
- 11. CN103613536A - Industrialized preparation method of 2-copper picolinate - Google Patents [patents.google.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Zinc picolinate - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. webqc.org [webqc.org]
Synthesis of Metal Complexes with 2-Pyridinecarboxylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of metal complexes with 2-pyridinecarboxylic acid, also known as picolinic acid. Picolinic acid is a versatile bidentate ligand that coordinates to metal ions through the pyridine nitrogen and a carboxylate oxygen atom, forming stable chelate rings.[1][2][3][4] These metal complexes are of significant interest due to their potential applications in various fields, including catalysis, materials science, and medicinal chemistry as potential therapeutic agents.[4][5]
Introduction
2-Pyridinecarboxylic acid is a natural human metabolite of the amino acid tryptophan.[2] Its ability to form stable complexes with a wide range of metal ions has led to extensive research into the properties and applications of these compounds. The synthesis of these complexes is generally straightforward, involving the reaction of a corresponding metal salt with 2-pyridinecarboxylic acid in a suitable solvent. The resulting metal picolinate complexes often exhibit well-defined geometries, with the metal center typically adopting an octahedral coordination environment, often completed by water molecules or other co-ligands.[1][6][7][8] This protocol outlines a general procedure for the synthesis of first-row transition metal complexes with 2-pyridinecarboxylic acid, followed by specific examples and characterization data.
General Experimental Workflow
The synthesis of metal picolinate complexes typically follows a straightforward solution-based method. The general workflow involves the dissolution of the ligand and the metal salt, followed by reaction, precipitation, and isolation of the final product.
Caption: General experimental workflow for the synthesis of metal complexes with 2-Pyridinecarboxylic acid.
Experimental Protocols
General Protocol for the Synthesis of M(II)-Picolinate Complexes (M = Mn, Co, Ni, Cu, Zn)
This protocol describes a general method for the synthesis of metal(II) picolinate complexes. Specific details for individual metals may vary and are provided in the subsequent sections.
Materials:
-
2-Pyridinecarboxylic acid (Picolinic acid, Hpic)
-
Metal(II) salt (e.g., chloride, sulfate, or acetate hydrate)
-
Solvent (e.g., deionized water, ethanol, or a mixture)
-
Base (optional, e.g., NaOH, for pH adjustment)
-
Diethyl ether or other suitable washing solvent
Procedure:
-
Dissolution of Ligand: Dissolve 2-pyridinecarboxylic acid in the chosen solvent. Gentle heating may be required to achieve complete dissolution.
-
Dissolution of Metal Salt: In a separate container, dissolve the metal(II) salt in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. The molar ratio of metal to ligand is typically 1:2. If necessary, adjust the pH of the reaction mixture to facilitate complex formation. The reaction is often carried out at room temperature, but in some cases, heating under reflux is required to drive the reaction to completion.[2]
-
Precipitation and Isolation: Upon mixing or after a period of reaction, a precipitate of the metal complex will form.[9][10] The reaction mixture may be cooled in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the precipitate by filtration (e.g., using a Büchner funnel). Wash the solid product with a small amount of cold solvent to remove any unreacted starting materials, followed by a wash with a low-boiling point organic solvent like diethyl ether to facilitate drying.[2]
-
Drying: Dry the purified complex, for instance, in a desiccator over a suitable drying agent or in a vacuum oven at a mild temperature.
Specific Protocol for the Synthesis of Zinc(II) Picolinate
This protocol is adapted from a known procedure for the synthesis of zinc dipicolinate.[9][10]
Materials:
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
2-Pyridinecarboxylic acid
-
Deionized water
Procedure:
-
Dissolve 30 g of ZnSO₄·7H₂O in 200 mL of deionized water at room temperature.
-
Add 20 g of 2-pyridinecarboxylic acid to the solution and stir continuously. A precipitate should begin to form within 3-5 minutes.
-
After 30 minutes of stirring, discontinue stirring and allow the precipitate to settle.
-
Remove the supernatant by aspiration. Resuspend the precipitate in enough deionized water to make a total volume of 200 mL.
-
Heat the suspension with continuous stirring until the precipitate completely dissolves.
-
Place the beaker in an ice bath and store it overnight in a cold room (4°C) to allow for crystallization.
-
The following day, aspirate the supernatant and freeze-dry the resulting crystals. The final product is zinc dipicolinate, [Zn(pic)₂].[10]
Industrial Preparation Method for Copper(II) Picolinate
The following is an example of an industrialized preparation method for copper(II) picolinate.[11]
Materials:
-
2-Pyridinecarboxylic acid
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Water
-
Liquid caustic soda (NaOH solution)
Procedure:
-
Add 247 kg of 2-pyridinecarboxylic acid and 350 kg of water to a 2000 L reaction kettle. Heat to 90°C with stirring to dissolve the acid.
-
After complete dissolution, cool the solution to 78°C and adjust the pH to 6 with liquid caustic soda, followed by stirring for 1.5 hours.
-
Add 250 kg of copper(II) sulfate pentahydrate in batches. The reaction is carried out at 98°C for 1.7 hours.
-
Cool the reaction mixture to room temperature. The product is then separated by centrifugation and dried at 90°C to yield blue crystalline powder of 2-copper picolinate.[11]
Data Presentation
The following tables summarize key quantitative data for various metal picolinate complexes synthesized using methods similar to those described above.
Table 1: Reaction Conditions and Yields for M(II)-Picolinate Complexes
| Metal Ion | Metal Salt | Ligand | Molar Ratio (M:L) | Solvent | Reaction Conditions | Yield (%) | Reference |
| Mn(II) | MnCl₂·4H₂O | Picolinic Acid | 1:2 | Ethanol/Water | Reflux, 2-3h | - | [12] |
| Co(II) | Co(OAc)₂·4H₂O | Picolinic Acid | 1:2 | - | Solid-state reaction, RT | - | [7] |
| Ni(II) | NiCl₂·6H₂O | Picolinic Acid | 1:2 | Methanol | Stir overnight, RT | - | [13] |
| Cu(II) | CuSO₄·5H₂O | Picolinic Acid | 1:2 | Water | 98°C, 1.7h | 94.3 | [11] |
| Zn(II) | ZnSO₄·7H₂O | Picolinic Acid | 1:2 | Water | RT, then crystallization at 4°C | - | [9][10] |
Note: Yields are not always reported in the literature.
Table 2: Spectroscopic Data for M(II)-Picolinate Complexes
| Complex | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | UV-Vis λ_max (nm) | Reference |
| [Mn(pic)₂(H₂O)₂] | ~1600 | ~1570 | - | [8] |
| [Co(pic)₂(H₂O)₂]·2H₂O | 1602 | 1573 | 272 | [14] |
| [Ni(pic)₂(H₂O)₂]·2H₂O | - | - | - | [15] |
| [Cu(pic)₂(phen)]·H₂O | 1615 | 1570 | - | [16][17] |
| [Zn(pic)₂(H₂O)₂]·2H₂O | 1615 | 1570 | - | [15][17] |
Note: The IR stretching frequencies for the carboxylate group are often reported as asymmetric and symmetric stretches. The values presented here are approximate and may vary depending on the specific complex and measurement conditions. UV-Vis data is highly dependent on the solvent and the full coordination sphere of the metal.
Conclusion
The synthesis of metal complexes with 2-pyridinecarboxylic acid is a robust and versatile process that can be adapted to produce a wide variety of compounds. The protocols provided in this application note offer a solid foundation for researchers to synthesize and further investigate these promising materials. The straightforward nature of the synthesis, coupled with the interesting chemical and physical properties of the resulting complexes, ensures that they will remain a topic of significant scientific interest.
References
- 1. researchgate.net [researchgate.net]
- 2. sjctni.edu [sjctni.edu]
- 3. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Mixed ligand cobalt(ii) picolinate complexes: synthesis, characterization, DNA binding and photocleavage - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Zinc picolinate | 17949-65-4 [chemicalbook.com]
- 10. Synthesis routes of Zinc Picolinate [benchchem.com]
- 11. CN103613536A - Industrialized preparation method of 2-copper picolinate - Google Patents [patents.google.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Zinc picolinate - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. webqc.org [webqc.org]
Experimental setup for studying the electrochemical properties of Picolinic acid complexes
Application Notes and Protocols: Electrochemical Properties of Picolinic Acid Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picolinic acid, a pyridine (B92270) derivative with a carboxylic acid at the 2-position, is a bidentate chelating agent that forms stable complexes with a variety of metal ions, including chromium, manganese, iron, cobalt, nickel, copper, zinc, and bismuth.[1][2] These metal complexes are of significant interest due to their diverse physiological activities and potential applications in the design of new metallopharmaceuticals.[2] The study of their electrochemical properties is crucial for understanding their redox behavior, which can be related to their biological activity, such as in catalytic processes or as redox-active drugs. This document provides a detailed overview of the experimental setup and protocols for investigating the electrochemical characteristics of picolinic acid complexes, primarily focusing on cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).
Synthesis of Picolinic Acid Metal Complexes
A general and widely used method for the synthesis of picolinic acid metal complexes involves the reaction of a metal salt with picolinic acid in a suitable solvent.
Protocol for Synthesis
-
Reactants: Dissolve one molar equivalent of the desired metal salt (e.g., metal perchlorate (B79767), metal carbonate, or metal acetate) and three molar equivalents of picolinic acid in ethanol.[1][3]
-
Reaction: Reflux the solution for approximately six hours.[1]
-
Crystallization: Concentrate the resulting solution and cool it to allow the metal complex to crystallize.
-
Purification: Wash the crystallized complex with diethyl ether to remove any unreacted picolinic acid.[2]
-
Characterization: Characterize the synthesized complexes using techniques such as FT-IR spectroscopy, UV-Visible spectroscopy, and elemental analysis to confirm the coordination of picolinic acid to the metal ion.[1][4]
Experimental Setup for Electrochemical Studies
The electrochemical properties of picolinic acid complexes are typically investigated using a three-electrode system connected to a potentiostat/galvanostat.
Essential Equipment and Materials:
-
Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry and electrochemical impedance spectroscopy.
-
Electrochemical Cell: A glass cell designed to accommodate the three electrodes.
-
Working Electrode (WE): A solid electrode where the redox reaction of interest occurs. Common choices include a glassy carbon electrode (GCE) or a platinum (Pt) electrode.[5][6]
-
Reference Electrode (RE): An electrode with a stable and well-known potential. A common choice is the Ag/AgCl electrode.
-
Counter Electrode (CE): An inert electrode, often a platinum wire or graphite (B72142) rod, that completes the electrical circuit.
-
Solvent: A non-aqueous solvent is often used, such as Dimethylformamide (DMF) or acetone.[1][6]
-
Supporting Electrolyte: A salt, such as tetrabutylammonium (B224687) perchlorate (TBAP), is added to the solvent to increase the conductivity of the solution.
-
Inert Gas: High-purity nitrogen or argon gas is used to deoxygenate the solution, as dissolved oxygen can interfere with the electrochemical measurements.
Experimental Protocols
Protocol 1: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for investigating the redox properties of a substance. It involves scanning the potential of a working electrode and measuring the resulting current.
-
Solution Preparation: Prepare a solution of the picolinic acid metal complex (typically in the millimolar concentration range) in the chosen solvent (e.g., DMF) containing a supporting electrolyte (e.g., 0.1 M TBAP).
-
Deoxygenation: Purge the solution with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina (B75360) slurry on a polishing pad, rinse it thoroughly with deionized water and the solvent, and then dry it.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the counter electrode immersed in the deoxygenated sample solution.
-
CV Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential range to scan over the expected redox potentials of the complex.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the potential scan and record the resulting cyclic voltammogram (a plot of current vs. potential).
-
Perform scans at various scan rates to investigate the nature of the redox process.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is used to study the charge transfer resistance and other interfacial properties of the electrochemical system. It involves applying a small amplitude AC potential signal at different frequencies and measuring the current response.
-
System Setup: Use the same three-electrode setup and deoxygenated solution as for the CV experiment.
-
DC Potential: Set the DC potential to the formal potential (E1/2) of a redox couple of interest, as determined from the cyclic voltammogram.
-
EIS Measurement:
-
Set the frequency range (e.g., from 100 kHz to 0.1 Hz).
-
Set the AC amplitude (e.g., 10 mV).
-
Initiate the EIS measurement.
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).[7]
-
-
Data Analysis: The impedance data can be fitted to an equivalent electrical circuit model to extract quantitative parameters such as the solution resistance (Rs) and the charge-transfer resistance (Rct).[8][9]
Data Presentation
The quantitative data obtained from electrochemical experiments on picolinic acid complexes can be summarized in tables for clear comparison.
Table 1: Cyclic Voltammetry Data for Metal(II)-Picolinic Acid Complexes in DMF
| Complex | Scan Rate (mV/s) | Epc (V) | Epa (V) | ΔEp (mV) | E1/2 (V) | Redox Process |
| [Mn(PA)₃]²⁺ | 100 | -0.65 | -0.55 | 100 | -0.60 | Mn(II) → Mn(I) |
| [Co(PA)₃]²⁺ | 100 | -0.47 | -0.35 | 120 | -0.41 | Co(II) → Co(I) |
| [Ni(PA)₃]²⁺ | 100 | -0.53 | -0.41 | 120 | -0.47 | Ni(II) → Ni(I) |
| [Cu(PA)₃]²⁺ | 100 | -0.40 | -0.28 | 120 | -0.34 | Cu(II) → Cu(I) |
| [Zn(PA)₃]²⁺ | 100 | -0.84 | -0.76 | 80 | -0.80 | Zn(II) → Zn(I) |
Data is illustrative and based on typical values found in the literature. Epc = cathodic peak potential, Epa = anodic peak potential, ΔEp = peak separation, E1/2 = half-wave potential.[1][4]
Table 2: Electrochemical Impedance Spectroscopy Parameters
| Complex | R_s (Ω) | R_ct (Ω) |
| [Fe(PA)₃] | 50 | 250 |
| [Cr(PA)₃] | 55 | 400 |
R_s = solution resistance, R_ct = charge-transfer resistance. Data is illustrative.
Mandatory Visualizations
Caption: Experimental workflow for electrochemical analysis.
Caption: Diagram of a three-electrode electrochemical cell setup.
Caption: Signaling pathway of a metal-centered redox process.
References
- 1. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 2. sjctni.edu [sjctni.edu]
- 3. Synthesis of Metal Complexes of Picolines and Picolinic Acid and its Antimicrobial Studies – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical determination of dopamine using a poly(2-picolinic acid) modified glassy carbon electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Experimental setup for studying the electrochemical properties of Picolinic acid complexes
Application Notes and Protocols: Electrochemical Properties of Picolinic Acid Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picolinic acid, a pyridine derivative with a carboxylic acid at the 2-position, is a bidentate chelating agent that forms stable complexes with a variety of metal ions, including chromium, manganese, iron, cobalt, nickel, copper, zinc, and bismuth.[1][2] These metal complexes are of significant interest due to their diverse physiological activities and potential applications in the design of new metallopharmaceuticals.[2] The study of their electrochemical properties is crucial for understanding their redox behavior, which can be related to their biological activity, such as in catalytic processes or as redox-active drugs. This document provides a detailed overview of the experimental setup and protocols for investigating the electrochemical characteristics of picolinic acid complexes, primarily focusing on cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).
Synthesis of Picolinic Acid Metal Complexes
A general and widely used method for the synthesis of picolinic acid metal complexes involves the reaction of a metal salt with picolinic acid in a suitable solvent.
Protocol for Synthesis
-
Reactants: Dissolve one molar equivalent of the desired metal salt (e.g., metal perchlorate, metal carbonate, or metal acetate) and three molar equivalents of picolinic acid in ethanol.[1][3]
-
Reaction: Reflux the solution for approximately six hours.[1]
-
Crystallization: Concentrate the resulting solution and cool it to allow the metal complex to crystallize.
-
Purification: Wash the crystallized complex with diethyl ether to remove any unreacted picolinic acid.[2]
-
Characterization: Characterize the synthesized complexes using techniques such as FT-IR spectroscopy, UV-Visible spectroscopy, and elemental analysis to confirm the coordination of picolinic acid to the metal ion.[1][4]
Experimental Setup for Electrochemical Studies
The electrochemical properties of picolinic acid complexes are typically investigated using a three-electrode system connected to a potentiostat/galvanostat.
Essential Equipment and Materials:
-
Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry and electrochemical impedance spectroscopy.
-
Electrochemical Cell: A glass cell designed to accommodate the three electrodes.
-
Working Electrode (WE): A solid electrode where the redox reaction of interest occurs. Common choices include a glassy carbon electrode (GCE) or a platinum (Pt) electrode.[5][6]
-
Reference Electrode (RE): An electrode with a stable and well-known potential. A common choice is the Ag/AgCl electrode.
-
Counter Electrode (CE): An inert electrode, often a platinum wire or graphite rod, that completes the electrical circuit.
-
Solvent: A non-aqueous solvent is often used, such as Dimethylformamide (DMF) or acetone.[1][6]
-
Supporting Electrolyte: A salt, such as tetrabutylammonium perchlorate (TBAP), is added to the solvent to increase the conductivity of the solution.
-
Inert Gas: High-purity nitrogen or argon gas is used to deoxygenate the solution, as dissolved oxygen can interfere with the electrochemical measurements.
Experimental Protocols
Protocol 1: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for investigating the redox properties of a substance. It involves scanning the potential of a working electrode and measuring the resulting current.
-
Solution Preparation: Prepare a solution of the picolinic acid metal complex (typically in the millimolar concentration range) in the chosen solvent (e.g., DMF) containing a supporting electrolyte (e.g., 0.1 M TBAP).
-
Deoxygenation: Purge the solution with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad, rinse it thoroughly with deionized water and the solvent, and then dry it.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the counter electrode immersed in the deoxygenated sample solution.
-
CV Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential range to scan over the expected redox potentials of the complex.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the potential scan and record the resulting cyclic voltammogram (a plot of current vs. potential).
-
Perform scans at various scan rates to investigate the nature of the redox process.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is used to study the charge transfer resistance and other interfacial properties of the electrochemical system. It involves applying a small amplitude AC potential signal at different frequencies and measuring the current response.
-
System Setup: Use the same three-electrode setup and deoxygenated solution as for the CV experiment.
-
DC Potential: Set the DC potential to the formal potential (E1/2) of a redox couple of interest, as determined from the cyclic voltammogram.
-
EIS Measurement:
-
Set the frequency range (e.g., from 100 kHz to 0.1 Hz).
-
Set the AC amplitude (e.g., 10 mV).
-
Initiate the EIS measurement.
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).[7]
-
-
Data Analysis: The impedance data can be fitted to an equivalent electrical circuit model to extract quantitative parameters such as the solution resistance (Rs) and the charge-transfer resistance (Rct).[8][9]
Data Presentation
The quantitative data obtained from electrochemical experiments on picolinic acid complexes can be summarized in tables for clear comparison.
Table 1: Cyclic Voltammetry Data for Metal(II)-Picolinic Acid Complexes in DMF
| Complex | Scan Rate (mV/s) | Epc (V) | Epa (V) | ΔEp (mV) | E1/2 (V) | Redox Process |
| [Mn(PA)₃]²⁺ | 100 | -0.65 | -0.55 | 100 | -0.60 | Mn(II) → Mn(I) |
| [Co(PA)₃]²⁺ | 100 | -0.47 | -0.35 | 120 | -0.41 | Co(II) → Co(I) |
| [Ni(PA)₃]²⁺ | 100 | -0.53 | -0.41 | 120 | -0.47 | Ni(II) → Ni(I) |
| [Cu(PA)₃]²⁺ | 100 | -0.40 | -0.28 | 120 | -0.34 | Cu(II) → Cu(I) |
| [Zn(PA)₃]²⁺ | 100 | -0.84 | -0.76 | 80 | -0.80 | Zn(II) → Zn(I) |
Data is illustrative and based on typical values found in the literature. Epc = cathodic peak potential, Epa = anodic peak potential, ΔEp = peak separation, E1/2 = half-wave potential.[1][4]
Table 2: Electrochemical Impedance Spectroscopy Parameters
| Complex | R_s (Ω) | R_ct (Ω) |
| [Fe(PA)₃] | 50 | 250 |
| [Cr(PA)₃] | 55 | 400 |
R_s = solution resistance, R_ct = charge-transfer resistance. Data is illustrative.
Mandatory Visualizations
Caption: Experimental workflow for electrochemical analysis.
Caption: Diagram of a three-electrode electrochemical cell setup.
Caption: Signaling pathway of a metal-centered redox process.
References
- 1. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 2. sjctni.edu [sjctni.edu]
- 3. Synthesis of Metal Complexes of Picolines and Picolinic Acid and its Antimicrobial Studies – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical determination of dopamine using a poly(2-picolinic acid) modified glassy carbon electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of 2-Pyrazinecarboxylic Acid in the Development of Pharmaceutical Intermediates
Introduction
2-Pyrazinecarboxylic acid, a heterocyclic organic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its pyrazine (B50134) ring structure is a key pharmacophore in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the pivotal role of 2-Pyrazinecarboxylic acid in medicinal chemistry, particularly in the development of antitubercular agents.
Key Applications in Pharmaceutical Intermediate Synthesis
2-Pyrazinecarboxylic acid is a versatile precursor for the synthesis of various pharmaceutical agents. Its primary applications include:
-
Antitubercular Drugs: It is the primary starting material for the synthesis of Pyrazinamide (B1679903) (PZA), a first-line drug for the treatment of tuberculosis.[1] The carboxylic acid moiety is readily converted to an amide to yield PZA. Furthermore, it is used to create a diverse range of PZA derivatives with modified alkyl chains, six-membered rings, and bioisosteric replacements to combat drug-resistant strains of Mycobacterium tuberculosis.[2][3][4]
-
Neurological Disorder Therapeutics: The compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[5]
-
Antimicrobial and Anti-inflammatory Agents: Derivatives of 2-Pyrazinecarboxylic acid, such as amides and Schiff bases, have been explored for their potential antimicrobial and anti-inflammatory properties.[5][6]
-
Urate Retaining Drugs: As a potent urate retaining drug, it has potential applications in treating conditions like gout or hyperuricemia.[7]
-
Other Bioactive Molecules: Its structural features allow for diverse chemical reactions, facilitating the development of novel compounds with potential therapeutic benefits, including anticancer and antiviral activities.[5][8][9]
Synthesis of Pharmaceutical Intermediates
The synthesis of pharmaceutical intermediates from 2-Pyrazinecarboxylic acid often involves the modification of its carboxylic acid group. Common synthetic routes include amidation, esterification, and acylation.
A common strategy for developing new antitubercular agents is the synthesis of pyrazinamide derivatives. This typically involves the conversion of 2-Pyrazinecarboxylic acid to its acyl chloride, followed by reaction with a desired amine.
Experimental Protocol: General Synthesis of N-substituted Pyrazinamide Derivatives [2][10]
Materials:
-
2-Pyrazinecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Appropriate amine (e.g., substituted anilines, aminothiazoles)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Benzene)
-
Pyridine (B92270) or other suitable base
-
Dry acetone
Procedure:
-
Formation of Pyrazine-2-carbonyl chloride: A mixture of 2-Pyrazinecarboxylic acid (1 equivalent) and thionyl chloride (1.5 equivalents) in an anhydrous solvent such as benzene (B151609) is refluxed for 1-2 hours.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude pyrazine-2-carbonyl chloride.
-
Amidation: The crude acyl chloride is dissolved in a dry solvent like acetone.
-
This solution is added dropwise to a stirred solution of the desired substituted amine (1 equivalent) in dry pyridine at room temperature.
-
The reaction mixture is stirred for an additional 30 minutes after the addition is complete.
-
Work-up: The mixture is then poured into cold water, and the resulting precipitate (the crude amide) is collected by filtration.
-
Purification: The crude product is recrystallized from a suitable solvent (e.g., aqueous ethanol) to afford the pure N-substituted pyrazinamide derivative.
The formyl derivative of 2-Pyrazinecarboxylic acid can be used to synthesize Schiff bases, which have shown antimicrobial properties.[6]
Experimental Protocol: Synthesis of Schiff Base Derivatives from 3-formyl-2-pyrazinecarboxylic acid [6]
Materials:
-
3-formyl-2-pyrazinecarboxylic acid
-
Substituted aniline (B41778) (e.g., 4-chloroaniline)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 3-formyl-2-pyrazinecarboxylic acid (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the substituted aniline (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the Schiff base derivative.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data on Synthesized Intermediates
The following tables summarize quantitative data for the synthesis and activity of various pharmaceutical intermediates derived from 2-Pyrazinecarboxylic acid.
Table 1: Synthesis Yields of Pyrazinamide Derivatives
| Derivative Class | Synthetic Route | Yield Range (%) | Reference |
| Pyrazinamide Derivatives | Acylation, amidation, and alkylation from 2-Pyrazinecarboxylic acid | 79.6 - 91.2 | [3] |
| N-(bromomethyl)pyrazine-2-carboxamide | From 2-Pyrazinecarboxylic acid | Not specified | [3] |
| Amides of substituted pyrazine-2-carboxylic acids | Condensation of acid chlorides with anilines | Not specified | [11] |
Table 2: Antimycobacterial Activity of Pyrazinamide Derivatives against M. tuberculosis H37Rv
| Compound | Substitution Pattern | MIC (µg/mL) | Inhibition (%) | Reference |
| Derivative 1f | Not specified | 8.0 | 99.6 | [4] |
| 3,5-Bromo-4-hydroxyphenyl derivatives | Substituted pyrazinecarboxylic acid amides | Not specified | 54 - 72 | [11][12] |
| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | 5-t-Bu, 6-Cl, 3-CF3-phenyl | 3.13 | Not specified | [1] |
| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | 4-NO2-phenyl | 1.56 | Not specified | [1] |
| N4-ethyl-N1-pyrazinoyl-thiosemicarbazide | Thiosemicarbazide | 16.87 | Not specified | [1] |
| Pyrazine-2-carboxylic acid hydrazide | Hydrazide | >100 | Not specified | [1] |
Visualizing Synthetic Pathways and Mechanisms
Diagrams are essential for understanding the complex relationships in synthetic chemistry and pharmacology.
Caption: General synthetic workflow for pyrazinamide derivatives.
Caption: Proposed mechanism of action for pyrazinamide.
2-Pyrazinecarboxylic acid remains a cornerstone in the development of pharmaceutical intermediates, particularly for antitubercular agents. Its versatile chemistry allows for the creation of a vast library of derivatives with potential for improved efficacy and the ability to overcome drug resistance. The protocols and data presented herein provide a valuable resource for researchers dedicated to the discovery and development of new therapeutics based on the pyrazine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application of 2-Pyrazinecarboxylic Acid in the Development of Pharmaceutical Intermediates
Introduction
2-Pyrazinecarboxylic acid, a heterocyclic organic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its pyrazine ring structure is a key pharmacophore in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the pivotal role of 2-Pyrazinecarboxylic acid in medicinal chemistry, particularly in the development of antitubercular agents.
Key Applications in Pharmaceutical Intermediate Synthesis
2-Pyrazinecarboxylic acid is a versatile precursor for the synthesis of various pharmaceutical agents. Its primary applications include:
-
Antitubercular Drugs: It is the primary starting material for the synthesis of Pyrazinamide (PZA), a first-line drug for the treatment of tuberculosis.[1] The carboxylic acid moiety is readily converted to an amide to yield PZA. Furthermore, it is used to create a diverse range of PZA derivatives with modified alkyl chains, six-membered rings, and bioisosteric replacements to combat drug-resistant strains of Mycobacterium tuberculosis.[2][3][4]
-
Neurological Disorder Therapeutics: The compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[5]
-
Antimicrobial and Anti-inflammatory Agents: Derivatives of 2-Pyrazinecarboxylic acid, such as amides and Schiff bases, have been explored for their potential antimicrobial and anti-inflammatory properties.[5][6]
-
Urate Retaining Drugs: As a potent urate retaining drug, it has potential applications in treating conditions like gout or hyperuricemia.[7]
-
Other Bioactive Molecules: Its structural features allow for diverse chemical reactions, facilitating the development of novel compounds with potential therapeutic benefits, including anticancer and antiviral activities.[5][8][9]
Synthesis of Pharmaceutical Intermediates
The synthesis of pharmaceutical intermediates from 2-Pyrazinecarboxylic acid often involves the modification of its carboxylic acid group. Common synthetic routes include amidation, esterification, and acylation.
A common strategy for developing new antitubercular agents is the synthesis of pyrazinamide derivatives. This typically involves the conversion of 2-Pyrazinecarboxylic acid to its acyl chloride, followed by reaction with a desired amine.
Experimental Protocol: General Synthesis of N-substituted Pyrazinamide Derivatives [2][10]
Materials:
-
2-Pyrazinecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Appropriate amine (e.g., substituted anilines, aminothiazoles)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Benzene)
-
Pyridine or other suitable base
-
Dry acetone
Procedure:
-
Formation of Pyrazine-2-carbonyl chloride: A mixture of 2-Pyrazinecarboxylic acid (1 equivalent) and thionyl chloride (1.5 equivalents) in an anhydrous solvent such as benzene is refluxed for 1-2 hours.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude pyrazine-2-carbonyl chloride.
-
Amidation: The crude acyl chloride is dissolved in a dry solvent like acetone.
-
This solution is added dropwise to a stirred solution of the desired substituted amine (1 equivalent) in dry pyridine at room temperature.
-
The reaction mixture is stirred for an additional 30 minutes after the addition is complete.
-
Work-up: The mixture is then poured into cold water, and the resulting precipitate (the crude amide) is collected by filtration.
-
Purification: The crude product is recrystallized from a suitable solvent (e.g., aqueous ethanol) to afford the pure N-substituted pyrazinamide derivative.
The formyl derivative of 2-Pyrazinecarboxylic acid can be used to synthesize Schiff bases, which have shown antimicrobial properties.[6]
Experimental Protocol: Synthesis of Schiff Base Derivatives from 3-formyl-2-pyrazinecarboxylic acid [6]
Materials:
-
3-formyl-2-pyrazinecarboxylic acid
-
Substituted aniline (e.g., 4-chloroaniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 3-formyl-2-pyrazinecarboxylic acid (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the substituted aniline (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the Schiff base derivative.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data on Synthesized Intermediates
The following tables summarize quantitative data for the synthesis and activity of various pharmaceutical intermediates derived from 2-Pyrazinecarboxylic acid.
Table 1: Synthesis Yields of Pyrazinamide Derivatives
| Derivative Class | Synthetic Route | Yield Range (%) | Reference |
| Pyrazinamide Derivatives | Acylation, amidation, and alkylation from 2-Pyrazinecarboxylic acid | 79.6 - 91.2 | [3] |
| N-(bromomethyl)pyrazine-2-carboxamide | From 2-Pyrazinecarboxylic acid | Not specified | [3] |
| Amides of substituted pyrazine-2-carboxylic acids | Condensation of acid chlorides with anilines | Not specified | [11] |
Table 2: Antimycobacterial Activity of Pyrazinamide Derivatives against M. tuberculosis H37Rv
| Compound | Substitution Pattern | MIC (µg/mL) | Inhibition (%) | Reference |
| Derivative 1f | Not specified | 8.0 | 99.6 | [4] |
| 3,5-Bromo-4-hydroxyphenyl derivatives | Substituted pyrazinecarboxylic acid amides | Not specified | 54 - 72 | [11][12] |
| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | 5-t-Bu, 6-Cl, 3-CF3-phenyl | 3.13 | Not specified | [1] |
| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | 4-NO2-phenyl | 1.56 | Not specified | [1] |
| N4-ethyl-N1-pyrazinoyl-thiosemicarbazide | Thiosemicarbazide | 16.87 | Not specified | [1] |
| Pyrazine-2-carboxylic acid hydrazide | Hydrazide | >100 | Not specified | [1] |
Visualizing Synthetic Pathways and Mechanisms
Diagrams are essential for understanding the complex relationships in synthetic chemistry and pharmacology.
Caption: General synthetic workflow for pyrazinamide derivatives.
Caption: Proposed mechanism of action for pyrazinamide.
2-Pyrazinecarboxylic acid remains a cornerstone in the development of pharmaceutical intermediates, particularly for antitubercular agents. Its versatile chemistry allows for the creation of a vast library of derivatives with potential for improved efficacy and the ability to overcome drug resistance. The protocols and data presented herein provide a valuable resource for researchers dedicated to the discovery and development of new therapeutics based on the pyrazine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Pyridinecarboxylic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 2-Pyridinecarboxylic acid (Picolinic Acid).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-Pyridinecarboxylic acid?
A1: The most prevalent methods for synthesizing 2-Pyridinecarboxylic acid are:
-
Oxidation of 2-Picoline (2-Methylpyridine): This is a widely used industrial and laboratory method. It involves oxidizing the methyl group of 2-picoline using various oxidizing agents. Common oxidants include potassium permanganate (B83412) (KMnO₄), nitric acid, and catalytic systems with air or oxygen.[1][2][3][4]
-
Hydrolysis of 2-Cyanopyridine (B140075): This method offers a high-yield alternative, involving the hydrolysis of the nitrile group to a carboxylic acid, typically under alkaline conditions followed by acidification.[5]
-
Electrochemical Oxidation: An alternative approach where 2-methylpyridine (B31789) is oxidized electrochemically, which can offer high selectivity under optimized conditions.[6]
Q2: I am getting a very low yield when using the KMnO₄ oxidation of 2-picoline. What are the common causes?
A2: Low yields in the KMnO₄ oxidation of 2-picoline are a frequent issue.[5] Potential causes include:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or an inadequate amount of KMnO₄.
-
Over-oxidation: Harsh reaction conditions can lead to the degradation of the pyridine (B92270) ring, resulting in the formation of CO₂ and other byproducts instead of the desired acid.[1]
-
Side Reactions: The formation of intermediates like 2-pyridinecarbaldehyde, which may not fully convert to the final product, can lower the yield.[1]
-
Losses During Workup: The product can be lost during isolation and purification steps. Picolinic acid has some solubility in water, and improper extraction or precipitation techniques can lead to significant losses.[7]
Q3: What side products should I expect from the oxidation of 2-picoline, and how can I minimize them?
A3: During the oxidation of 2-picoline, several side products can be formed, depending on the reaction conditions. These include 2-pyridinecarbaldehyde (an intermediate), pyridine (from decarboxylation), and CO₂ (from complete oxidation).[1] To minimize these:
-
Control the Temperature: Avoid excessively high temperatures, which favor degradation of the desired product.
-
Optimize Oxidant Addition: Add the oxidizing agent (e.g., KMnO₄) portion-wise to control the reaction exotherm and prevent localized overheating.[8][9]
-
Use Catalytic Methods: Selective catalytic oxidation, for example using V₂O₅-TiO₂ catalysts, can offer better selectivity towards picolinic acid compared to stoichiometric chemical oxidants, although conditions must be carefully optimized.[1][2]
Q4: Are there higher-yield or more environmentally friendly alternatives to the potassium permanganate method?
A4: Yes, several alternatives can offer improved yields and a better environmental profile.
-
Hydrolysis of 2-Cyanopyridine: A patent describes a simple and high-yield process involving the alkaline hydrolysis of 2-cyanopyridine. This method avoids the use of heavy metal oxidants and can achieve yields as high as 89.6%.[5]
-
Catalytic Aerobic Oxidation: Using a catalyst system like N-hydroxyphthalimide (NHPI) with Co(II) or Mn(II) salts allows for the use of air as the oxidant. This is a more environmentally friendly approach, though it requires careful optimization of reaction conditions.[4]
-
Electrochemical Synthesis: Electrooxidation of 2-methylpyridine can achieve high selectivity (up to 95%) and avoids the use of chemical oxidants altogether, offering a cleaner reaction profile.[6]
Troubleshooting Guide: Oxidation of 2-Picoline with KMnO₄
This guide addresses specific issues encountered during the synthesis of 2-Pyridinecarboxylic acid via potassium permanganate oxidation of 2-picoline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete oxidation. 2. Over-oxidation and degradation of the product. 3. Suboptimal pH for precipitation. 4. Product loss during filtration of MnO₂. | 1. Ensure a sufficient molar excess of KMnO₄ is used. Monitor the reaction progress using TLC. Increase reaction time or temperature moderately if needed. 2. Control the reaction temperature carefully, using an ice bath if necessary during the addition of KMnO₄. Add KMnO₄ in small portions to manage the exothermic reaction.[9] 3. Adjust the pH of the filtrate carefully to the isoelectric point of picolinic acid (approx. pH 3.2) to ensure maximum precipitation.[7] 4. After filtration, wash the MnO₂ cake thoroughly with hot water to recover any adsorbed product. |
| Product is Contaminated (Brown/Off-White) | 1. Residual Manganese Dioxide (MnO₂). 2. Presence of organic impurities or side products. | 1. Ensure complete filtration to remove all MnO₂. The filtrate should be clear and colorless before acidification. Consider using a filter aid like celite. 2. Recrystallize the crude product from a suitable solvent like water or ethanol (B145695) to remove impurities.[5] |
| Reaction Stalls or Proceeds Very Slowly | 1. Low reaction temperature. 2. Insufficient mixing of the heterogeneous mixture. | 1. The oxidation is often performed at elevated temperatures (e.g., 80-100°C). Ensure the reaction mixture is maintained at the target temperature.[9][10] 2. Use vigorous mechanical stirring to ensure good contact between the aqueous KMnO₄ solution and the organic 2-picoline. |
| Difficult Filtration of MnO₂ Precipitate | 1. The MnO₂ forms a very fine, colloidal precipitate. | 1. Heat the reaction mixture before filtration to help coagulate the MnO₂ particles, making them easier to filter. 2. Use a bed of celite or another filter aid on your filter paper to prevent clogging. |
Data Presentation: Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents | Reported Yield / Selectivity | Key Advantages | Key Disadvantages | Reference |
| Chemical Oxidation | 2-Picoline | KMnO₄ | < 70% Yield | Readily available reagents, well-established procedure. | Low yield, large amount of MnO₂ waste, potential for over-oxidation. | [5][10] |
| Catalytic Oxidation | 2-Picoline | V₂O₅-TiO₂, Air | 19-22% Selectivity | Uses air as oxidant, potentially more eco-friendly. | Requires high temperatures (200-300°C), complex catalyst preparation. | [1] |
| Catalytic Aerobic Oxidation | 2-Picoline | NHPI, Co(II)/Mn(II), Air | ~89% Yield | High yield, uses air as oxidant. | Requires specific catalysts and potentially high pressure. | [4] |
| Nitrile Hydrolysis | 2-Cyanopyridine | NaOH, HCl | 89.6% Yield | High yield, simple procedure, avoids harsh oxidants. | Starting material (2-cyanopyridine) may be more expensive than 2-picoline. | [5] |
| Electrochemical Oxidation | 2-Picoline | H₂SO₄ (electrolyte) | 95.3% Selectivity | High selectivity, no chemical oxidant waste. | Lower current efficiency (45.3%), requires specialized equipment. | [6] |
Experimental Protocols & Visualizations
Protocol 1: Synthesis via KMnO₄ Oxidation of 2-Picoline
This protocol is a generalized procedure based on common laboratory practices.[9][10]
-
Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-picoline and water.
-
Oxidant Preparation: Separately, dissolve potassium permanganate (KMnO₄) in water. A typical molar ratio of KMnO₄ to 2-picoline is around 2:1 to 3:1.
-
Reaction: Heat the 2-picoline solution to 80-90°C. Add the KMnO₄ solution portion-wise over 1-2 hours, maintaining vigorous stirring. The purple color of the permanganate will disappear as it reacts, forming a brown precipitate of manganese dioxide (MnO₂).
-
Completion & Quenching: After the addition is complete, continue heating and stirring for several more hours until the purple color no longer persists. Cool the mixture to room temperature.
-
Workup - Filtration: Filter the reaction mixture to remove the MnO₂ precipitate. Wash the filter cake thoroughly with several portions of hot water to recover all the product. Combine the filtrate and washings.
-
Workup - Isolation: Concentrate the clear filtrate by heating. Carefully acidify the concentrated solution with an acid (e.g., HCl or H₂SO₄) to a pH of approximately 3.2.[7] The product, 2-Pyridinecarboxylic acid, will precipitate as a white solid.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with a small amount of cold water, and dry. Recrystallize from water or ethanol if necessary.
Caption: Experimental workflow for the synthesis of 2-Pyridinecarboxylic acid via KMnO₄ oxidation.
Protocol 2: High-Yield Synthesis via Hydrolysis of 2-Cyanopyridine
This protocol is adapted from the process described in patent CN101602715A.[5]
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, add 2-cyanopyridine and deionized water (e.g., 1:2 mass ratio).
-
Hydrolysis: Begin stirring and heat the mixture to 50-70°C. Add a 30% aqueous solution of sodium hydroxide (B78521) (NaOH) (molar ratio of NaOH to 2-cyanopyridine approx. 1.0-1.3:1).
-
Reflux: Heat the mixture to reflux and maintain for 4-12 hours to ensure complete hydrolysis of the nitrile to the sodium carboxylate.
-
Workup - Neutralization: Cool the reaction solution to 20°C. Carefully add hydrochloric acid (e.g., 30% HCl) to adjust the pH to 2.5.
-
Workup - Isolation: Evaporate the solution to dryness. Add ethanol to the solid residue and heat to dissolve the 2-Pyridinecarboxylic acid, leaving the inorganic salts (NaCl) behind.
-
Purification: Filter the hot ethanol solution to remove the salts. Cool the filtrate to crystallize the product.
-
Final Product: Collect the crystals by filtration and dry to obtain pure 2-Pyridinecarboxylic acid.
Caption: Troubleshooting flowchart for diagnosing causes of low yield in picolinic acid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101623648A - Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof - Google Patents [patents.google.com]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potassium Permanganate [commonorganicchemistry.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Pyridinecarboxylic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 2-Pyridinecarboxylic acid (Picolinic Acid).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-Pyridinecarboxylic acid?
A1: The most prevalent methods for synthesizing 2-Pyridinecarboxylic acid are:
-
Oxidation of 2-Picoline (2-Methylpyridine): This is a widely used industrial and laboratory method. It involves oxidizing the methyl group of 2-picoline using various oxidizing agents. Common oxidants include potassium permanganate (KMnO₄), nitric acid, and catalytic systems with air or oxygen.[1][2][3][4]
-
Hydrolysis of 2-Cyanopyridine: This method offers a high-yield alternative, involving the hydrolysis of the nitrile group to a carboxylic acid, typically under alkaline conditions followed by acidification.[5]
-
Electrochemical Oxidation: An alternative approach where 2-methylpyridine is oxidized electrochemically, which can offer high selectivity under optimized conditions.[6]
Q2: I am getting a very low yield when using the KMnO₄ oxidation of 2-picoline. What are the common causes?
A2: Low yields in the KMnO₄ oxidation of 2-picoline are a frequent issue.[5] Potential causes include:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or an inadequate amount of KMnO₄.
-
Over-oxidation: Harsh reaction conditions can lead to the degradation of the pyridine ring, resulting in the formation of CO₂ and other byproducts instead of the desired acid.[1]
-
Side Reactions: The formation of intermediates like 2-pyridinecarbaldehyde, which may not fully convert to the final product, can lower the yield.[1]
-
Losses During Workup: The product can be lost during isolation and purification steps. Picolinic acid has some solubility in water, and improper extraction or precipitation techniques can lead to significant losses.[7]
Q3: What side products should I expect from the oxidation of 2-picoline, and how can I minimize them?
A3: During the oxidation of 2-picoline, several side products can be formed, depending on the reaction conditions. These include 2-pyridinecarbaldehyde (an intermediate), pyridine (from decarboxylation), and CO₂ (from complete oxidation).[1] To minimize these:
-
Control the Temperature: Avoid excessively high temperatures, which favor degradation of the desired product.
-
Optimize Oxidant Addition: Add the oxidizing agent (e.g., KMnO₄) portion-wise to control the reaction exotherm and prevent localized overheating.[8][9]
-
Use Catalytic Methods: Selective catalytic oxidation, for example using V₂O₅-TiO₂ catalysts, can offer better selectivity towards picolinic acid compared to stoichiometric chemical oxidants, although conditions must be carefully optimized.[1][2]
Q4: Are there higher-yield or more environmentally friendly alternatives to the potassium permanganate method?
A4: Yes, several alternatives can offer improved yields and a better environmental profile.
-
Hydrolysis of 2-Cyanopyridine: A patent describes a simple and high-yield process involving the alkaline hydrolysis of 2-cyanopyridine. This method avoids the use of heavy metal oxidants and can achieve yields as high as 89.6%.[5]
-
Catalytic Aerobic Oxidation: Using a catalyst system like N-hydroxyphthalimide (NHPI) with Co(II) or Mn(II) salts allows for the use of air as the oxidant. This is a more environmentally friendly approach, though it requires careful optimization of reaction conditions.[4]
-
Electrochemical Synthesis: Electrooxidation of 2-methylpyridine can achieve high selectivity (up to 95%) and avoids the use of chemical oxidants altogether, offering a cleaner reaction profile.[6]
Troubleshooting Guide: Oxidation of 2-Picoline with KMnO₄
This guide addresses specific issues encountered during the synthesis of 2-Pyridinecarboxylic acid via potassium permanganate oxidation of 2-picoline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete oxidation. 2. Over-oxidation and degradation of the product. 3. Suboptimal pH for precipitation. 4. Product loss during filtration of MnO₂. | 1. Ensure a sufficient molar excess of KMnO₄ is used. Monitor the reaction progress using TLC. Increase reaction time or temperature moderately if needed. 2. Control the reaction temperature carefully, using an ice bath if necessary during the addition of KMnO₄. Add KMnO₄ in small portions to manage the exothermic reaction.[9] 3. Adjust the pH of the filtrate carefully to the isoelectric point of picolinic acid (approx. pH 3.2) to ensure maximum precipitation.[7] 4. After filtration, wash the MnO₂ cake thoroughly with hot water to recover any adsorbed product. |
| Product is Contaminated (Brown/Off-White) | 1. Residual Manganese Dioxide (MnO₂). 2. Presence of organic impurities or side products. | 1. Ensure complete filtration to remove all MnO₂. The filtrate should be clear and colorless before acidification. Consider using a filter aid like celite. 2. Recrystallize the crude product from a suitable solvent like water or ethanol to remove impurities.[5] |
| Reaction Stalls or Proceeds Very Slowly | 1. Low reaction temperature. 2. Insufficient mixing of the heterogeneous mixture. | 1. The oxidation is often performed at elevated temperatures (e.g., 80-100°C). Ensure the reaction mixture is maintained at the target temperature.[9][10] 2. Use vigorous mechanical stirring to ensure good contact between the aqueous KMnO₄ solution and the organic 2-picoline. |
| Difficult Filtration of MnO₂ Precipitate | 1. The MnO₂ forms a very fine, colloidal precipitate. | 1. Heat the reaction mixture before filtration to help coagulate the MnO₂ particles, making them easier to filter. 2. Use a bed of celite or another filter aid on your filter paper to prevent clogging. |
Data Presentation: Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents | Reported Yield / Selectivity | Key Advantages | Key Disadvantages | Reference |
| Chemical Oxidation | 2-Picoline | KMnO₄ | < 70% Yield | Readily available reagents, well-established procedure. | Low yield, large amount of MnO₂ waste, potential for over-oxidation. | [5][10] |
| Catalytic Oxidation | 2-Picoline | V₂O₅-TiO₂, Air | 19-22% Selectivity | Uses air as oxidant, potentially more eco-friendly. | Requires high temperatures (200-300°C), complex catalyst preparation. | [1] |
| Catalytic Aerobic Oxidation | 2-Picoline | NHPI, Co(II)/Mn(II), Air | ~89% Yield | High yield, uses air as oxidant. | Requires specific catalysts and potentially high pressure. | [4] |
| Nitrile Hydrolysis | 2-Cyanopyridine | NaOH, HCl | 89.6% Yield | High yield, simple procedure, avoids harsh oxidants. | Starting material (2-cyanopyridine) may be more expensive than 2-picoline. | [5] |
| Electrochemical Oxidation | 2-Picoline | H₂SO₄ (electrolyte) | 95.3% Selectivity | High selectivity, no chemical oxidant waste. | Lower current efficiency (45.3%), requires specialized equipment. | [6] |
Experimental Protocols & Visualizations
Protocol 1: Synthesis via KMnO₄ Oxidation of 2-Picoline
This protocol is a generalized procedure based on common laboratory practices.[9][10]
-
Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-picoline and water.
-
Oxidant Preparation: Separately, dissolve potassium permanganate (KMnO₄) in water. A typical molar ratio of KMnO₄ to 2-picoline is around 2:1 to 3:1.
-
Reaction: Heat the 2-picoline solution to 80-90°C. Add the KMnO₄ solution portion-wise over 1-2 hours, maintaining vigorous stirring. The purple color of the permanganate will disappear as it reacts, forming a brown precipitate of manganese dioxide (MnO₂).
-
Completion & Quenching: After the addition is complete, continue heating and stirring for several more hours until the purple color no longer persists. Cool the mixture to room temperature.
-
Workup - Filtration: Filter the reaction mixture to remove the MnO₂ precipitate. Wash the filter cake thoroughly with several portions of hot water to recover all the product. Combine the filtrate and washings.
-
Workup - Isolation: Concentrate the clear filtrate by heating. Carefully acidify the concentrated solution with an acid (e.g., HCl or H₂SO₄) to a pH of approximately 3.2.[7] The product, 2-Pyridinecarboxylic acid, will precipitate as a white solid.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with a small amount of cold water, and dry. Recrystallize from water or ethanol if necessary.
Caption: Experimental workflow for the synthesis of 2-Pyridinecarboxylic acid via KMnO₄ oxidation.
Protocol 2: High-Yield Synthesis via Hydrolysis of 2-Cyanopyridine
This protocol is adapted from the process described in patent CN101602715A.[5]
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, add 2-cyanopyridine and deionized water (e.g., 1:2 mass ratio).
-
Hydrolysis: Begin stirring and heat the mixture to 50-70°C. Add a 30% aqueous solution of sodium hydroxide (NaOH) (molar ratio of NaOH to 2-cyanopyridine approx. 1.0-1.3:1).
-
Reflux: Heat the mixture to reflux and maintain for 4-12 hours to ensure complete hydrolysis of the nitrile to the sodium carboxylate.
-
Workup - Neutralization: Cool the reaction solution to 20°C. Carefully add hydrochloric acid (e.g., 30% HCl) to adjust the pH to 2.5.
-
Workup - Isolation: Evaporate the solution to dryness. Add ethanol to the solid residue and heat to dissolve the 2-Pyridinecarboxylic acid, leaving the inorganic salts (NaCl) behind.
-
Purification: Filter the hot ethanol solution to remove the salts. Cool the filtrate to crystallize the product.
-
Final Product: Collect the crystals by filtration and dry to obtain pure 2-Pyridinecarboxylic acid.
Caption: Troubleshooting flowchart for diagnosing causes of low yield in picolinic acid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101623648A - Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof - Google Patents [patents.google.com]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potassium Permanganate [commonorganicchemistry.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
How to avoid decarboxylation of Pyrazinoic acid during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decarboxylation of pyrazinoic acid during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is pyrazinoic acid and why is its decarboxylation a concern during synthesis?
Pyrazinoic acid (POA) is the active metabolite of the anti-tuberculosis prodrug pyrazinamide (B1679903) (PZA).[1][2][3][4][5][6][7][8] During its synthesis, the carboxylic acid group is susceptible to removal, a process called decarboxylation, which leads to the formation of pyrazine (B50134). This side reaction reduces the yield of the desired product and complicates purification. High temperatures are a primary driver of this unwanted reaction.[9]
Q2: What are the common synthetic routes to pyrazinoic acid?
Common methods for synthesizing pyrazinoic acid include:
-
Alkaline hydrolysis of pyrazinamide: This is a frequently used laboratory-scale method.[10]
-
Partial decarboxylation of pyrazine-2,3-dicarboxylic acid: This method is also employed, but careful temperature control is crucial to prevent complete decarboxylation to pyrazine.[9]
Q3: What are the key factors that promote the decarboxylation of pyrazinoic acid?
Several factors can promote the unwanted decarboxylation of pyrazinoic acid:
-
High Temperatures: Elevated temperatures provide the activation energy for the decarboxylation reaction to occur.[9]
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze the decarboxylation of certain carboxylic acids.[11][12][13]
-
Presence of Metal Catalysts: Some transition metals can facilitate decarboxylation.[14]
Q4: How can I minimize decarboxylation during the synthesis of pyrazinoic acid?
To minimize decarboxylation, consider the following strategies:
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.
-
Use of Stabilizing Agents: For certain reaction types, such as amidation at high temperatures, urea (B33335) can be used to stabilize pyrazinoic acid and prevent decarboxylation.[9]
-
Protection of the Carboxylic Acid Group: Converting the carboxylic acid to an ester can protect it from decarboxylation during other reaction steps. The ester can then be hydrolyzed back to the carboxylic acid under mild conditions.[4][8][10][11][15][16]
-
pH Control: Carefully manage the pH of the reaction mixture to avoid strongly acidic or basic conditions that might promote decarboxylation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of pyrazinoic acid and detection of pyrazine as a major byproduct. | The reaction temperature was too high, leading to significant decarboxylation. | Optimize the reaction temperature by running the synthesis at a lower temperature for a longer duration. Monitor the reaction progress by TLC or HPLC to find the optimal balance. |
| Decarboxylation occurs during a subsequent reaction step after the synthesis of pyrazinoic acid. | The carboxylic acid group is unstable under the conditions of the subsequent reaction (e.g., high temperature, harsh pH). | Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before proceeding with the next step. The ester group is generally more stable and can be deprotected later.[11] |
| Significant decarboxylation during the partial decarboxylation of pyrazine-2,3-dicarboxylic acid. | Inadequate temperature control, leading to the loss of both carboxyl groups. | Employ precise temperature control methods, such as an oil bath with a PID controller. Consider performing the reaction in a high-boiling solvent to maintain a stable temperature. |
| Low yield of pyrazinamide from pyrazinoic acid due to decarboxylation during amidation. | High temperatures required for amidation are causing decarboxylation of the starting material. | Use urea as a stabilizing agent in the reaction mixture when attempting direct amidation of pyrazinoic acid at elevated temperatures.[9] |
Experimental Protocol: Synthesis of Pyrazinoic Acid via Hydrolysis of Pyrazinamide with Minimized Decarboxylation
This protocol describes the synthesis of pyrazinoic acid from pyrazinamide using alkaline hydrolysis under conditions optimized to minimize decarboxylation.
Materials:
-
Pyrazinamide
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
pH meter
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrazinamide in a 2M aqueous solution of sodium hydroxide at room temperature. A typical ratio is 1 gram of pyrazinamide to 10 mL of NaOH solution.
-
Hydrolysis: Gently heat the mixture to 60-70°C with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until all the pyrazinamide has been consumed. Avoid excessive heating to prevent decarboxylation.
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature in an ice bath.
-
Acidification: Slowly add a 2M solution of hydrochloric acid to the cooled mixture while stirring. Monitor the pH continuously with a pH meter. Continue adding HCl until the pH of the solution reaches approximately 3. This will protonate the sodium pyrazinoate to form pyrazinoic acid, which will precipitate out of the solution.
-
Isolation: Collect the precipitated pyrazinoic acid by vacuum filtration.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining salts.
-
Recrystallization: Recrystallize the crude pyrazinoic acid from a mixture of water and ethanol to obtain a purified product.
-
Drying: Dry the purified pyrazinoic acid in a vacuum oven at a low temperature (<50°C) to remove any residual solvent.
Factors Influencing Pyrazinoic Acid Decarboxylation
Caption: Factors promoting and preventing the decarboxylation of pyrazinoic acid during synthesis.
References
- 1. Structural and Mechanistic Insights into Mycobacterium abscessus Aspartate Decarboxylase PanD and a Pyrazinoic Acid-Derived Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]
- 6. chinese.alliedacademies.org [chinese.alliedacademies.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2705714A - Process of producing pyrazinamide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PlumX [plu.mx]
- 13. Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid decarboxylation of Pyrazinoic acid during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decarboxylation of pyrazinoic acid during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is pyrazinoic acid and why is its decarboxylation a concern during synthesis?
Pyrazinoic acid (POA) is the active metabolite of the anti-tuberculosis prodrug pyrazinamide (PZA).[1][2][3][4][5][6][7][8] During its synthesis, the carboxylic acid group is susceptible to removal, a process called decarboxylation, which leads to the formation of pyrazine. This side reaction reduces the yield of the desired product and complicates purification. High temperatures are a primary driver of this unwanted reaction.[9]
Q2: What are the common synthetic routes to pyrazinoic acid?
Common methods for synthesizing pyrazinoic acid include:
-
Alkaline hydrolysis of pyrazinamide: This is a frequently used laboratory-scale method.[10]
-
Partial decarboxylation of pyrazine-2,3-dicarboxylic acid: This method is also employed, but careful temperature control is crucial to prevent complete decarboxylation to pyrazine.[9]
Q3: What are the key factors that promote the decarboxylation of pyrazinoic acid?
Several factors can promote the unwanted decarboxylation of pyrazinoic acid:
-
High Temperatures: Elevated temperatures provide the activation energy for the decarboxylation reaction to occur.[9]
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze the decarboxylation of certain carboxylic acids.[11][12][13]
-
Presence of Metal Catalysts: Some transition metals can facilitate decarboxylation.[14]
Q4: How can I minimize decarboxylation during the synthesis of pyrazinoic acid?
To minimize decarboxylation, consider the following strategies:
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.
-
Use of Stabilizing Agents: For certain reaction types, such as amidation at high temperatures, urea can be used to stabilize pyrazinoic acid and prevent decarboxylation.[9]
-
Protection of the Carboxylic Acid Group: Converting the carboxylic acid to an ester can protect it from decarboxylation during other reaction steps. The ester can then be hydrolyzed back to the carboxylic acid under mild conditions.[4][8][10][11][15][16]
-
pH Control: Carefully manage the pH of the reaction mixture to avoid strongly acidic or basic conditions that might promote decarboxylation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of pyrazinoic acid and detection of pyrazine as a major byproduct. | The reaction temperature was too high, leading to significant decarboxylation. | Optimize the reaction temperature by running the synthesis at a lower temperature for a longer duration. Monitor the reaction progress by TLC or HPLC to find the optimal balance. |
| Decarboxylation occurs during a subsequent reaction step after the synthesis of pyrazinoic acid. | The carboxylic acid group is unstable under the conditions of the subsequent reaction (e.g., high temperature, harsh pH). | Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before proceeding with the next step. The ester group is generally more stable and can be deprotected later.[11] |
| Significant decarboxylation during the partial decarboxylation of pyrazine-2,3-dicarboxylic acid. | Inadequate temperature control, leading to the loss of both carboxyl groups. | Employ precise temperature control methods, such as an oil bath with a PID controller. Consider performing the reaction in a high-boiling solvent to maintain a stable temperature. |
| Low yield of pyrazinamide from pyrazinoic acid due to decarboxylation during amidation. | High temperatures required for amidation are causing decarboxylation of the starting material. | Use urea as a stabilizing agent in the reaction mixture when attempting direct amidation of pyrazinoic acid at elevated temperatures.[9] |
Experimental Protocol: Synthesis of Pyrazinoic Acid via Hydrolysis of Pyrazinamide with Minimized Decarboxylation
This protocol describes the synthesis of pyrazinoic acid from pyrazinamide using alkaline hydrolysis under conditions optimized to minimize decarboxylation.
Materials:
-
Pyrazinamide
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
pH meter
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrazinamide in a 2M aqueous solution of sodium hydroxide at room temperature. A typical ratio is 1 gram of pyrazinamide to 10 mL of NaOH solution.
-
Hydrolysis: Gently heat the mixture to 60-70°C with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until all the pyrazinamide has been consumed. Avoid excessive heating to prevent decarboxylation.
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature in an ice bath.
-
Acidification: Slowly add a 2M solution of hydrochloric acid to the cooled mixture while stirring. Monitor the pH continuously with a pH meter. Continue adding HCl until the pH of the solution reaches approximately 3. This will protonate the sodium pyrazinoate to form pyrazinoic acid, which will precipitate out of the solution.
-
Isolation: Collect the precipitated pyrazinoic acid by vacuum filtration.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining salts.
-
Recrystallization: Recrystallize the crude pyrazinoic acid from a mixture of water and ethanol to obtain a purified product.
-
Drying: Dry the purified pyrazinoic acid in a vacuum oven at a low temperature (<50°C) to remove any residual solvent.
Factors Influencing Pyrazinoic Acid Decarboxylation
Caption: Factors promoting and preventing the decarboxylation of pyrazinoic acid during synthesis.
References
- 1. Structural and Mechanistic Insights into Mycobacterium abscessus Aspartate Decarboxylase PanD and a Pyrazinoic Acid-Derived Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]
- 6. chinese.alliedacademies.org [chinese.alliedacademies.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2705714A - Process of producing pyrazinamide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PlumX [plu.mx]
- 13. Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing degradation of 2-Pyridinecarboxylic acid during storage
This technical support center provides guidance on minimizing the degradation of 2-Pyridinecarboxylic acid during storage. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of 2-Pyridinecarboxylic acid.
Question: Why is my solid 2-Pyridinecarboxylic acid showing discoloration (e.g., turning yellow or tan)?
Answer: Discoloration of 2-Pyridinecarboxylic acid upon storage can be an indicator of degradation. Several factors could be responsible:
-
Exposure to Light: Photochemical degradation can lead to the formation of colored impurities.
-
Presence of Impurities: Trace amounts of impurities from the manufacturing process can catalyze degradation reactions.
-
Reaction with Oxygen: Although generally stable, prolonged exposure to atmospheric oxygen, especially at elevated temperatures, can cause oxidative degradation.
-
Incompatible Storage Materials: Contact with incompatible materials such as strong bases, acids, or oxidizing agents can cause chemical reactions leading to discoloration.
Question: I am observing poor solubility of my 2-Pyridinecarboxylic acid, which was previously soluble. What could be the cause?
Answer: A decrease in solubility can be a sign of degradation. The formation of less soluble degradation products or polymerization can lead to this issue. It is recommended to perform a quality check on the material.
Question: My analytical results show a lower than expected purity for my stored 2-Pyridinecarboxylic acid. What are the likely degradation pathways?
Answer: The primary degradation pathway for 2-Pyridinecarboxylic acid, particularly at elevated temperatures, is thermal decarboxylation.[1] This is due to the position of the carboxylic acid group at the 2-position of the pyridine (B92270) ring, which allows for the formation of a stable zwitterionic intermediate that readily loses carbon dioxide.[1] Other potential degradation pathways include oxidation and photodegradation, especially under harsh conditions.
Question: How can I minimize the degradation of 2-Pyridinecarboxylic acid in solution?
Answer: To minimize degradation in solution:
-
Prepare solutions fresh: Whenever possible, prepare solutions of 2-Pyridinecarboxylic acid immediately before use.
-
Control pH: Avoid highly acidic or basic conditions.
-
Protect from light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Store at low temperatures: If short-term storage of a solution is necessary, keep it refrigerated.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 2-Pyridinecarboxylic acid?
A1: To ensure the long-term stability of solid 2-Pyridinecarboxylic acid, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials.
Q2: Is 2-Pyridinecarboxylic acid sensitive to humidity?
A2: Yes, it is advisable to protect 2-Pyridinecarboxylic acid from moisture. While specific quantitative data on humidity-induced degradation is limited, high humidity can potentially accelerate degradation pathways.
Q3: At what temperature does significant thermal degradation of 2-Pyridinecarboxylic acid occur?
A3: Significant thermal decarboxylation of 2-Pyridinecarboxylic acid can occur at temperatures above 150°C.[1] The rate of decarboxylation increases with temperature.
Q4: What are the known incompatible materials with 2-Pyridinecarboxylic acid?
A4: 2-Pyridinecarboxylic acid is incompatible with strong oxidizing agents, reducing agents, strong acids, and strong bases. Contact with these substances should be avoided.
Data on Stability of 2-Pyridinecarboxylic Acid
The following table summarizes the known stability information for 2-Pyridinecarboxylic acid. It is important to note that specific quantitative degradation rates can vary depending on the specific conditions of storage and the purity of the material. Therefore, it is highly recommended that users conduct their own stability studies for their specific applications.
| Parameter | Condition | Observation | Recommendation |
| Thermal Stability | > 150°C | Prone to decarboxylation.[1] | Avoid high temperatures during storage and processing. |
| Room Temperature | Generally stable. | Store in a cool place. | |
| Photostability | Exposure to UV or sunlight | Potential for photodegradation. | Store in a dark place or use amber-colored containers. |
| pH Stability (in solution) | Acidic or Basic conditions | Incompatible with strong acids and bases. | Prepare solutions fresh and use in a pH-controlled environment. |
| Humidity | High humidity | Potential to accelerate degradation. | Store in a dry environment, consider using a desiccator. |
Experimental Protocol: Forced Degradation Study of 2-Pyridinecarboxylic Acid
This protocol outlines a general procedure for conducting a forced degradation study on 2-Pyridinecarboxylic acid to understand its degradation pathways and to develop a stability-indicating analytical method.
1. Objective: To identify the potential degradation products of 2-Pyridinecarboxylic acid under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to establish a stability-indicating HPLC method.
2. Materials:
-
2-Pyridinecarboxylic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) buffer
3. Equipment:
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
4. Stress Conditions:
-
Acid Hydrolysis:
-
Dissolve 2-Pyridinecarboxylic acid in 0.1 M HCl.
-
Heat the solution at 80°C for 24 hours.
-
Cool, neutralize, and dilute to a known concentration with mobile phase.
-
-
Base Hydrolysis:
-
Dissolve 2-Pyridinecarboxylic acid in 0.1 M NaOH.
-
Heat the solution at 80°C for 24 hours.
-
Cool, neutralize, and dilute to a known concentration with mobile phase.
-
-
Oxidative Degradation:
-
Dissolve 2-Pyridinecarboxylic acid in a solution of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a known concentration with mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid 2-Pyridinecarboxylic acid in an oven at 105°C for 48 hours.
-
Cool and dissolve in the mobile phase to a known concentration.
-
-
Photolytic Degradation (Solid State):
-
Expose a thin layer of solid 2-Pyridinecarboxylic acid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Dissolve the exposed sample in the mobile phase to a known concentration.
-
5. Analytical Method (Example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 90:10 v/v), pH adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
6. Analysis and Evaluation:
-
Analyze the stressed samples by HPLC along with an unstressed control sample.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of 2-Pyridinecarboxylic acid.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
Visualizations
Troubleshooting Workflow for 2-Pyridinecarboxylic Acid Degradation
Caption: Troubleshooting workflow for identifying and mitigating degradation of 2-Pyridinecarboxylic acid.
References
Minimizing degradation of 2-Pyridinecarboxylic acid during storage
This technical support center provides guidance on minimizing the degradation of 2-Pyridinecarboxylic acid during storage. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of 2-Pyridinecarboxylic acid.
Question: Why is my solid 2-Pyridinecarboxylic acid showing discoloration (e.g., turning yellow or tan)?
Answer: Discoloration of 2-Pyridinecarboxylic acid upon storage can be an indicator of degradation. Several factors could be responsible:
-
Exposure to Light: Photochemical degradation can lead to the formation of colored impurities.
-
Presence of Impurities: Trace amounts of impurities from the manufacturing process can catalyze degradation reactions.
-
Reaction with Oxygen: Although generally stable, prolonged exposure to atmospheric oxygen, especially at elevated temperatures, can cause oxidative degradation.
-
Incompatible Storage Materials: Contact with incompatible materials such as strong bases, acids, or oxidizing agents can cause chemical reactions leading to discoloration.
Question: I am observing poor solubility of my 2-Pyridinecarboxylic acid, which was previously soluble. What could be the cause?
Answer: A decrease in solubility can be a sign of degradation. The formation of less soluble degradation products or polymerization can lead to this issue. It is recommended to perform a quality check on the material.
Question: My analytical results show a lower than expected purity for my stored 2-Pyridinecarboxylic acid. What are the likely degradation pathways?
Answer: The primary degradation pathway for 2-Pyridinecarboxylic acid, particularly at elevated temperatures, is thermal decarboxylation.[1] This is due to the position of the carboxylic acid group at the 2-position of the pyridine ring, which allows for the formation of a stable zwitterionic intermediate that readily loses carbon dioxide.[1] Other potential degradation pathways include oxidation and photodegradation, especially under harsh conditions.
Question: How can I minimize the degradation of 2-Pyridinecarboxylic acid in solution?
Answer: To minimize degradation in solution:
-
Prepare solutions fresh: Whenever possible, prepare solutions of 2-Pyridinecarboxylic acid immediately before use.
-
Control pH: Avoid highly acidic or basic conditions.
-
Protect from light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Store at low temperatures: If short-term storage of a solution is necessary, keep it refrigerated.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 2-Pyridinecarboxylic acid?
A1: To ensure the long-term stability of solid 2-Pyridinecarboxylic acid, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials.
Q2: Is 2-Pyridinecarboxylic acid sensitive to humidity?
A2: Yes, it is advisable to protect 2-Pyridinecarboxylic acid from moisture. While specific quantitative data on humidity-induced degradation is limited, high humidity can potentially accelerate degradation pathways.
Q3: At what temperature does significant thermal degradation of 2-Pyridinecarboxylic acid occur?
A3: Significant thermal decarboxylation of 2-Pyridinecarboxylic acid can occur at temperatures above 150°C.[1] The rate of decarboxylation increases with temperature.
Q4: What are the known incompatible materials with 2-Pyridinecarboxylic acid?
A4: 2-Pyridinecarboxylic acid is incompatible with strong oxidizing agents, reducing agents, strong acids, and strong bases. Contact with these substances should be avoided.
Data on Stability of 2-Pyridinecarboxylic Acid
The following table summarizes the known stability information for 2-Pyridinecarboxylic acid. It is important to note that specific quantitative degradation rates can vary depending on the specific conditions of storage and the purity of the material. Therefore, it is highly recommended that users conduct their own stability studies for their specific applications.
| Parameter | Condition | Observation | Recommendation |
| Thermal Stability | > 150°C | Prone to decarboxylation.[1] | Avoid high temperatures during storage and processing. |
| Room Temperature | Generally stable. | Store in a cool place. | |
| Photostability | Exposure to UV or sunlight | Potential for photodegradation. | Store in a dark place or use amber-colored containers. |
| pH Stability (in solution) | Acidic or Basic conditions | Incompatible with strong acids and bases. | Prepare solutions fresh and use in a pH-controlled environment. |
| Humidity | High humidity | Potential to accelerate degradation. | Store in a dry environment, consider using a desiccator. |
Experimental Protocol: Forced Degradation Study of 2-Pyridinecarboxylic Acid
This protocol outlines a general procedure for conducting a forced degradation study on 2-Pyridinecarboxylic acid to understand its degradation pathways and to develop a stability-indicating analytical method.
1. Objective: To identify the potential degradation products of 2-Pyridinecarboxylic acid under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to establish a stability-indicating HPLC method.
2. Materials:
-
2-Pyridinecarboxylic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
3. Equipment:
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
4. Stress Conditions:
-
Acid Hydrolysis:
-
Dissolve 2-Pyridinecarboxylic acid in 0.1 M HCl.
-
Heat the solution at 80°C for 24 hours.
-
Cool, neutralize, and dilute to a known concentration with mobile phase.
-
-
Base Hydrolysis:
-
Dissolve 2-Pyridinecarboxylic acid in 0.1 M NaOH.
-
Heat the solution at 80°C for 24 hours.
-
Cool, neutralize, and dilute to a known concentration with mobile phase.
-
-
Oxidative Degradation:
-
Dissolve 2-Pyridinecarboxylic acid in a solution of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a known concentration with mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid 2-Pyridinecarboxylic acid in an oven at 105°C for 48 hours.
-
Cool and dissolve in the mobile phase to a known concentration.
-
-
Photolytic Degradation (Solid State):
-
Expose a thin layer of solid 2-Pyridinecarboxylic acid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Dissolve the exposed sample in the mobile phase to a known concentration.
-
5. Analytical Method (Example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 90:10 v/v), pH adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
6. Analysis and Evaluation:
-
Analyze the stressed samples by HPLC along with an unstressed control sample.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of 2-Pyridinecarboxylic acid.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
Visualizations
Troubleshooting Workflow for 2-Pyridinecarboxylic Acid Degradation
Caption: Troubleshooting workflow for identifying and mitigating degradation of 2-Pyridinecarboxylic acid.
References
Resolving co-elution of impurities in HPLC analysis of Picolinic acid
Technical Support Center: HPLC Analysis of Picolinic Acid
Welcome to the technical support center for the HPLC analysis of Picolinic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on the co-elution of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities that co-elute with Picolinic Acid?
A1: Due to their structural similarities, the most common co-eluting impurities with Picolinic Acid (2-pyridinecarboxylic acid) are its isomers: nicotinic acid (3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid).[1][2][3] These pyridinecarboxylic acids have identical empirical formulas and similar hydrophobic and ionic properties, making their separation challenging.[1][2] Other potential co-eluting compounds can include related substances from the synthesis process or degradation products.
Q2: My Picolinic Acid peak is showing shouldering or is split. What is the likely cause?
A2: Peak shouldering or splitting often indicates the presence of a co-eluting impurity.[4] However, it can also be a symptom of chromatographic problems such as:
-
Column Overload: Injecting a sample that is too concentrated can lead to distorted peak shapes.[4]
-
Poor Column Condition: A void at the head of the column or a contaminated guard column can cause peak splitting.[4]
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. It is always recommended to dissolve the sample in the initial mobile phase whenever possible.[4][5]
Q3: How can I confirm the identity of a co-eluting peak?
A3: The most definitive way to identify a co-eluting peak is by using a mass spectrometer (LC-MS). This will allow you to determine the mass-to-charge ratio (m/z) of the compounds eluting. While isomers will have the same mass, their fragmentation patterns may differ. If you are using a diode array detector (DAD), you can perform a peak purity analysis.[6][7] If the UV spectra across the peak are not identical, it suggests the presence of a co-eluting compound.[6][7] Another method is a spike-in experiment, where a small amount of a reference standard for the suspected impurity is added to the sample. An increase in the height of the shoulder or the secondary peak can help confirm its identity.[4]
Troubleshooting Guide: Resolving Co-elution
Co-elution of impurities with the main Picolinic Acid peak is a common challenge. The following guide provides a systematic approach to troubleshoot and resolve this issue. The resolution of two peaks in chromatography is governed by efficiency, selectivity, and the retention factor.[5] A resolution value (Rs) of greater than 1.5 is typically desired for baseline separation.[5]
Step 1: Initial Assessment and System Check
Before modifying the method, ensure your HPLC system is performing optimally.
-
Check for System Leaks: Inspect all fittings and connections.
-
Degas Mobile Phase: Ensure the mobile phase is properly degassed to avoid pump issues and baseline noise.[8]
-
Column Equilibration: Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Run a Blank: Inject a blank solvent to ensure no "ghost peaks" from previous injections are present.[4]
Step 2: Method Optimization Strategies
If the system is functioning correctly, the next step is to modify the chromatographic method. It is recommended to change only one parameter at a time to systematically evaluate its effect.[9]
Changing the mobile phase is often the most effective way to alter selectivity.[10]
-
Adjust pH: Picolinic acid and its isomers are ionizable compounds.[3] Modifying the mobile phase pH can change their ionization state and, therefore, their interaction with the stationary phase, often leading to improved resolution.[4]
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727) or vice-versa.[10] These solvents have different properties and can alter the elution order.
-
Introduce an Ion-Pairing Reagent: For polar, ionizable compounds like Picolinic Acid, using an ion-pairing reagent such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) can significantly improve retention and resolution on a C18 column.[11]
For gradient methods, optimizing the elution profile can resolve closely eluting peaks.
-
Shallow Gradient: Decrease the rate of change of the organic solvent concentration (e.g., from a 10-minute gradient to a 20-minute gradient). This gives the analytes more time to interact with the stationary phase and can improve separation.
-
Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition where the critical pair of peaks is eluting.[5]
If mobile phase modifications are insufficient, changing the column chemistry may be necessary.[10]
-
Different C18 Column: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer can provide different selectivity.
-
Mixed-Mode Chromatography: For polar and ionizable compounds, a mixed-mode column (e.g., reversed-phase and cation-exchange) can offer unique selectivity and improved separation compared to a standard C18 column.[2][3]
-
Particle Size and Column Length: Using a column with smaller particles or a longer column can increase efficiency and improve resolution, though it may also increase backpressure.[9][10]
-
Temperature: Lowering the column temperature can increase retention and may improve resolution.[9] Conversely, increasing the temperature can sometimes alter selectivity.[9]
-
Flow Rate: Decreasing the flow rate generally improves resolution by allowing more time for interactions between the analytes and the stationary phase.[5][9]
Troubleshooting Workflow Diagram
Caption: A stepwise workflow for troubleshooting co-elution issues in HPLC analysis.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with Ion-Pairing
This method is suitable for the analysis of Picolinic Acid and its isomers in various matrices.[11]
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 30 mM Phosphate (B84403) buffer with 1 mM Tetrabutylammonium hydrogen sulfate (TBAHS), pH adjusted to 6.0 |
| Mobile Phase B | Methanol |
| Gradient | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Procedure:
-
Prepare the mobile phase by dissolving the appropriate amounts of phosphate salt and TBAHS in HPLC-grade water and adjusting the pH.
-
Filter and degas the mobile phase.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare Picolinic Acid standards and samples in the mobile phase.
-
Inject the standards and samples.
Protocol 2: Mixed-Mode HPLC for Isomer Separation
This method is designed to separate the isomers of pyridinecarboxylic acid.[3]
| Parameter | Value |
| Column | Core-shell mixed-mode reversed-phase cation-exchange column (e.g., Coresep 100), 150 mm x 4.6 mm |
| Mobile Phase | 5% Acetonitrile in water with 0.15% Phosphoric Acid |
| Gradient | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 275 nm |
| Injection Volume | 1 µL |
| Sample Diluent | Mobile Phase |
Procedure:
-
Prepare the mobile phase by mixing the appropriate volumes of acetonitrile, water, and phosphoric acid.
-
Filter and degas the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standards and samples in the mobile phase.
-
Inject the standards and samples.
Logical Relationship of Resolution Factors
Caption: The relationship between key chromatographic factors that determine peak resolution.
References
- 1. Picolinic Acid | SIELC Technologies [sielc.com]
- 2. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bvchroma.com [bvchroma.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Resolving co-elution of impurities in HPLC analysis of Picolinic acid
Technical Support Center: HPLC Analysis of Picolinic Acid
Welcome to the technical support center for the HPLC analysis of Picolinic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on the co-elution of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities that co-elute with Picolinic Acid?
A1: Due to their structural similarities, the most common co-eluting impurities with Picolinic Acid (2-pyridinecarboxylic acid) are its isomers: nicotinic acid (3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid).[1][2][3] These pyridinecarboxylic acids have identical empirical formulas and similar hydrophobic and ionic properties, making their separation challenging.[1][2] Other potential co-eluting compounds can include related substances from the synthesis process or degradation products.
Q2: My Picolinic Acid peak is showing shouldering or is split. What is the likely cause?
A2: Peak shouldering or splitting often indicates the presence of a co-eluting impurity.[4] However, it can also be a symptom of chromatographic problems such as:
-
Column Overload: Injecting a sample that is too concentrated can lead to distorted peak shapes.[4]
-
Poor Column Condition: A void at the head of the column or a contaminated guard column can cause peak splitting.[4]
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. It is always recommended to dissolve the sample in the initial mobile phase whenever possible.[4][5]
Q3: How can I confirm the identity of a co-eluting peak?
A3: The most definitive way to identify a co-eluting peak is by using a mass spectrometer (LC-MS). This will allow you to determine the mass-to-charge ratio (m/z) of the compounds eluting. While isomers will have the same mass, their fragmentation patterns may differ. If you are using a diode array detector (DAD), you can perform a peak purity analysis.[6][7] If the UV spectra across the peak are not identical, it suggests the presence of a co-eluting compound.[6][7] Another method is a spike-in experiment, where a small amount of a reference standard for the suspected impurity is added to the sample. An increase in the height of the shoulder or the secondary peak can help confirm its identity.[4]
Troubleshooting Guide: Resolving Co-elution
Co-elution of impurities with the main Picolinic Acid peak is a common challenge. The following guide provides a systematic approach to troubleshoot and resolve this issue. The resolution of two peaks in chromatography is governed by efficiency, selectivity, and the retention factor.[5] A resolution value (Rs) of greater than 1.5 is typically desired for baseline separation.[5]
Step 1: Initial Assessment and System Check
Before modifying the method, ensure your HPLC system is performing optimally.
-
Check for System Leaks: Inspect all fittings and connections.
-
Degas Mobile Phase: Ensure the mobile phase is properly degassed to avoid pump issues and baseline noise.[8]
-
Column Equilibration: Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Run a Blank: Inject a blank solvent to ensure no "ghost peaks" from previous injections are present.[4]
Step 2: Method Optimization Strategies
If the system is functioning correctly, the next step is to modify the chromatographic method. It is recommended to change only one parameter at a time to systematically evaluate its effect.[9]
Changing the mobile phase is often the most effective way to alter selectivity.[10]
-
Adjust pH: Picolinic acid and its isomers are ionizable compounds.[3] Modifying the mobile phase pH can change their ionization state and, therefore, their interaction with the stationary phase, often leading to improved resolution.[4]
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol or vice-versa.[10] These solvents have different properties and can alter the elution order.
-
Introduce an Ion-Pairing Reagent: For polar, ionizable compounds like Picolinic Acid, using an ion-pairing reagent such as tetrabutylammonium hydrogen sulfate can significantly improve retention and resolution on a C18 column.[11]
For gradient methods, optimizing the elution profile can resolve closely eluting peaks.
-
Shallow Gradient: Decrease the rate of change of the organic solvent concentration (e.g., from a 10-minute gradient to a 20-minute gradient). This gives the analytes more time to interact with the stationary phase and can improve separation.
-
Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition where the critical pair of peaks is eluting.[5]
If mobile phase modifications are insufficient, changing the column chemistry may be necessary.[10]
-
Different C18 Column: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer can provide different selectivity.
-
Mixed-Mode Chromatography: For polar and ionizable compounds, a mixed-mode column (e.g., reversed-phase and cation-exchange) can offer unique selectivity and improved separation compared to a standard C18 column.[2][3]
-
Particle Size and Column Length: Using a column with smaller particles or a longer column can increase efficiency and improve resolution, though it may also increase backpressure.[9][10]
-
Temperature: Lowering the column temperature can increase retention and may improve resolution.[9] Conversely, increasing the temperature can sometimes alter selectivity.[9]
-
Flow Rate: Decreasing the flow rate generally improves resolution by allowing more time for interactions between the analytes and the stationary phase.[5][9]
Troubleshooting Workflow Diagram
Caption: A stepwise workflow for troubleshooting co-elution issues in HPLC analysis.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with Ion-Pairing
This method is suitable for the analysis of Picolinic Acid and its isomers in various matrices.[11]
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 30 mM Phosphate buffer with 1 mM Tetrabutylammonium hydrogen sulfate (TBAHS), pH adjusted to 6.0 |
| Mobile Phase B | Methanol |
| Gradient | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Procedure:
-
Prepare the mobile phase by dissolving the appropriate amounts of phosphate salt and TBAHS in HPLC-grade water and adjusting the pH.
-
Filter and degas the mobile phase.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare Picolinic Acid standards and samples in the mobile phase.
-
Inject the standards and samples.
Protocol 2: Mixed-Mode HPLC for Isomer Separation
This method is designed to separate the isomers of pyridinecarboxylic acid.[3]
| Parameter | Value |
| Column | Core-shell mixed-mode reversed-phase cation-exchange column (e.g., Coresep 100), 150 mm x 4.6 mm |
| Mobile Phase | 5% Acetonitrile in water with 0.15% Phosphoric Acid |
| Gradient | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 275 nm |
| Injection Volume | 1 µL |
| Sample Diluent | Mobile Phase |
Procedure:
-
Prepare the mobile phase by mixing the appropriate volumes of acetonitrile, water, and phosphoric acid.
-
Filter and degas the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standards and samples in the mobile phase.
-
Inject the standards and samples.
Logical Relationship of Resolution Factors
Caption: The relationship between key chromatographic factors that determine peak resolution.
References
- 1. Picolinic Acid | SIELC Technologies [sielc.com]
- 2. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bvchroma.com [bvchroma.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Incompatible Reagents in Reactions with 2-Pyrazinecarboxylic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-pyrazinecarboxylic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of managing incompatible reagents and common side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of 2-pyrazinecarboxylic acid?
A1: 2-Pyrazinecarboxylic acid is incompatible with strong oxidizing agents, which can lead to oxidation of the pyrazine (B50134) ring, potentially causing ring-opening or the formation of N-oxides.[1] Caution should also be exercised when using strong acids and strong bases, as they can promote side reactions or decomposition.[1]
Q2: What is the most common side reaction observed when working with 2-pyrazinecarboxylic acid, and how can it be minimized?
A2: The most prevalent side reaction is thermal decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂), especially at elevated temperatures.[1] 2-Pyrazinecarboxylic acid undergoes complete decomposition in a single endothermic step at 229°C. To minimize decarboxylation, it is crucial to maintain lower reaction temperatures whenever possible. If heating is necessary, consider converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, which allows for milder subsequent reaction conditions.[1] The formation of a carboxylate salt by using a base can also increase thermal stability.[1]
Q3: How can I activate the carboxylic acid group of 2-pyrazinecarboxylic acid for amide or ester formation?
A3: Standard methods for carboxylic acid activation are generally effective. A common approach is the conversion to an acyl chloride by treating the acid with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] Alternatively, various peptide coupling reagents can be used to facilitate amide bond formation directly. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt).[2] Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for challenging couplings.[3][4]
Q4: What are suitable protecting groups for the carboxylic acid functionality on the pyrazine ring?
A4: Protecting the carboxylic acid group can prevent unwanted side reactions in multi-step syntheses. The choice of protecting group should be based on an orthogonal strategy, ensuring it can be removed without affecting other functional groups. Common protecting groups for carboxylic acids include:
-
Methyl or Ethyl Esters: Cleaved by acid or base hydrolysis.
-
tert-Butyl Esters: Cleaved under acidic conditions.[5]
-
Silyl Esters (e.g., TBDMS): Cleaved by fluoride (B91410) ions, acids, or bases.[5]
Troubleshooting Guides
Issue 1: Low or No Yield in Amide/Ester Coupling Reactions
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Inefficient Carboxylic Acid Activation | Ensure activating agents (e.g., thionyl chloride, oxalyl chloride) are fresh and used under anhydrous conditions. For coupling reagents (e.g., EDC, HATU), confirm the correct stoichiometry and consider adding an efficiency-enhancing additive like HOBt.[2] | Complete activation of the carboxylic acid, leading to improved conversion to the desired amide or ester. |
| Reagent Incompatibility | Review all reagents to ensure compatibility. Avoid strong oxidizing agents. Use strong acids or bases only when necessary and with caution, as they can cause decomposition.[1] | Prevention of side reactions and degradation of starting material, resulting in a cleaner reaction profile and higher yield. |
| Thermal Decomposition (Decarboxylation) | Monitor the reaction for gas evolution (CO₂), which indicates decarboxylation.[1] Attempt the reaction at a lower temperature. If heating is essential, consider using a more reactive intermediate like an acyl chloride to allow for milder conditions.[1] | Minimized loss of starting material to decarboxylation, leading to a higher yield of the desired product. |
| Steric Hindrance (especially with hindered amines) | Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP.[8] Alternatively, convert the carboxylic acid to a less sterically demanding acyl fluoride intermediate using reagents like TFFH or BTFFH.[8] Increasing the reaction temperature or using microwave heating may also help overcome the activation barrier.[8] | Successful coupling with sterically hindered amines, leading to the formation of the desired amide. |
Issue 2: Formation of Unexpected Side Products
| Observed Issue | Potential Cause & Identification | Recommended Solution |
| Product missing the carboxylic acid group. | Decarboxylation. This is often induced by excessive heat or strong acids.[1] Identification: Look for gas bubbling (CO₂) during the reaction. The resulting product, pyrazine, will show a simplified NMR spectrum compared to the starting material. 1H NMR of pyrazine shows a singlet at approximately 8.6 ppm. Mass spectrometry will show a molecular ion peak corresponding to the loss of CO₂ (M-44). | Maintain lower reaction temperatures. If possible, form the carboxylate salt with a base to improve thermal stability.[1] |
| Presence of multiple unidentified products. | Reaction with incompatible reagents. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to ring opening or formation of N-oxides.[1] Strong bases at high temperatures can also cause degradation. Identification: Analyze the crude reaction mixture by LC-MS or GC-MS to identify the molecular weights of the byproducts. NMR spectroscopy may reveal complex aromatic signals or the absence of the pyrazine ring protons. | Strictly avoid the use of strong oxidizing agents. Use strong bases and acids with caution, at low temperatures, and for the shortest possible reaction time. |
| Guanidinium by-products in uronium reagent couplings. | Side reaction of the uronium coupling reagent (e.g., HATU, HBTU). Identification: These by-products are often visible on TLC and can be identified by their characteristic isotopic patterns in mass spectrometry if they contain elements like chlorine or bromine from other reagents. | Use the appropriate stoichiometry of the coupling reagent and base. Optimize reaction conditions to favor the desired amide formation. |
Experimental Protocols
Protocol 1: Amide Synthesis via Acyl Chloride Intermediate
This two-step protocol involves the initial conversion of 2-pyrazinecarboxylic acid to its acyl chloride, followed by reaction with an amine.
Step A: Formation of Pyrazine-2-carbonyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-pyrazinecarboxylic acid (1.0 eq) in an anhydrous inert solvent such as dry benzene (B151609) or dichloromethane.
-
Under a fume hood, add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the suspension.[1]
-
Heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitor by the cessation of gas evolution and TLC).
-
Allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure. The resulting crude pyrazine-2-carbonyl chloride is often used directly in the next step.
Step B: Amide Formation
-
Dissolve the crude pyrazine-2-carbonyl chloride from Step A in an anhydrous aprotic solvent (e.g., THF, DCM).
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.5 eq) in the same solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until completion (monitor by TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude amide.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: HATU-Mediated Amide Coupling
This one-pot protocol is particularly effective for a wide range of amines, including those that are sterically hindered.[3][4]
-
To a solution of 2-pyrazinecarboxylic acid (1.0 eq), the desired amine (1.2 eq), and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM) at room temperature, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).[3]
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure amide.
Protocol 3: Fischer-Speier Esterification
This method is a classic acid-catalyzed esterification suitable for simple primary and secondary alcohols.
-
In a round-bottom flask, dissolve 2-pyrazinecarboxylic acid (1.0 eq) in a large excess of the desired alcohol (which also serves as the solvent).
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC. The use of a Dean-Stark apparatus can help to drive the equilibrium by removing the water formed during the reaction.
-
After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the ester with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. revues.imist.ma [revues.imist.ma]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. synarchive.com [synarchive.com]
- 7. Benzyl Esters [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Incompatible Reagents in Reactions with 2-Pyrazinecarboxylic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-pyrazinecarboxylic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of managing incompatible reagents and common side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of 2-pyrazinecarboxylic acid?
A1: 2-Pyrazinecarboxylic acid is incompatible with strong oxidizing agents, which can lead to oxidation of the pyrazine ring, potentially causing ring-opening or the formation of N-oxides.[1] Caution should also be exercised when using strong acids and strong bases, as they can promote side reactions or decomposition.[1]
Q2: What is the most common side reaction observed when working with 2-pyrazinecarboxylic acid, and how can it be minimized?
A2: The most prevalent side reaction is thermal decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂), especially at elevated temperatures.[1] 2-Pyrazinecarboxylic acid undergoes complete decomposition in a single endothermic step at 229°C. To minimize decarboxylation, it is crucial to maintain lower reaction temperatures whenever possible. If heating is necessary, consider converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, which allows for milder subsequent reaction conditions.[1] The formation of a carboxylate salt by using a base can also increase thermal stability.[1]
Q3: How can I activate the carboxylic acid group of 2-pyrazinecarboxylic acid for amide or ester formation?
A3: Standard methods for carboxylic acid activation are generally effective. A common approach is the conversion to an acyl chloride by treating the acid with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] Alternatively, various peptide coupling reagents can be used to facilitate amide bond formation directly. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-hydroxybenzotriazole (HOBt).[2] Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for challenging couplings.[3][4]
Q4: What are suitable protecting groups for the carboxylic acid functionality on the pyrazine ring?
A4: Protecting the carboxylic acid group can prevent unwanted side reactions in multi-step syntheses. The choice of protecting group should be based on an orthogonal strategy, ensuring it can be removed without affecting other functional groups. Common protecting groups for carboxylic acids include:
-
Methyl or Ethyl Esters: Cleaved by acid or base hydrolysis.
-
tert-Butyl Esters: Cleaved under acidic conditions.[5]
-
Silyl Esters (e.g., TBDMS): Cleaved by fluoride ions, acids, or bases.[5]
Troubleshooting Guides
Issue 1: Low or No Yield in Amide/Ester Coupling Reactions
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Inefficient Carboxylic Acid Activation | Ensure activating agents (e.g., thionyl chloride, oxalyl chloride) are fresh and used under anhydrous conditions. For coupling reagents (e.g., EDC, HATU), confirm the correct stoichiometry and consider adding an efficiency-enhancing additive like HOBt.[2] | Complete activation of the carboxylic acid, leading to improved conversion to the desired amide or ester. |
| Reagent Incompatibility | Review all reagents to ensure compatibility. Avoid strong oxidizing agents. Use strong acids or bases only when necessary and with caution, as they can cause decomposition.[1] | Prevention of side reactions and degradation of starting material, resulting in a cleaner reaction profile and higher yield. |
| Thermal Decomposition (Decarboxylation) | Monitor the reaction for gas evolution (CO₂), which indicates decarboxylation.[1] Attempt the reaction at a lower temperature. If heating is essential, consider using a more reactive intermediate like an acyl chloride to allow for milder conditions.[1] | Minimized loss of starting material to decarboxylation, leading to a higher yield of the desired product. |
| Steric Hindrance (especially with hindered amines) | Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP.[8] Alternatively, convert the carboxylic acid to a less sterically demanding acyl fluoride intermediate using reagents like TFFH or BTFFH.[8] Increasing the reaction temperature or using microwave heating may also help overcome the activation barrier.[8] | Successful coupling with sterically hindered amines, leading to the formation of the desired amide. |
Issue 2: Formation of Unexpected Side Products
| Observed Issue | Potential Cause & Identification | Recommended Solution |
| Product missing the carboxylic acid group. | Decarboxylation. This is often induced by excessive heat or strong acids.[1] Identification: Look for gas bubbling (CO₂) during the reaction. The resulting product, pyrazine, will show a simplified NMR spectrum compared to the starting material. 1H NMR of pyrazine shows a singlet at approximately 8.6 ppm. Mass spectrometry will show a molecular ion peak corresponding to the loss of CO₂ (M-44). | Maintain lower reaction temperatures. If possible, form the carboxylate salt with a base to improve thermal stability.[1] |
| Presence of multiple unidentified products. | Reaction with incompatible reagents. Strong oxidizing agents like potassium permanganate (KMnO₄) can lead to ring opening or formation of N-oxides.[1] Strong bases at high temperatures can also cause degradation. Identification: Analyze the crude reaction mixture by LC-MS or GC-MS to identify the molecular weights of the byproducts. NMR spectroscopy may reveal complex aromatic signals or the absence of the pyrazine ring protons. | Strictly avoid the use of strong oxidizing agents. Use strong bases and acids with caution, at low temperatures, and for the shortest possible reaction time. |
| Guanidinium by-products in uronium reagent couplings. | Side reaction of the uronium coupling reagent (e.g., HATU, HBTU). Identification: These by-products are often visible on TLC and can be identified by their characteristic isotopic patterns in mass spectrometry if they contain elements like chlorine or bromine from other reagents. | Use the appropriate stoichiometry of the coupling reagent and base. Optimize reaction conditions to favor the desired amide formation. |
Experimental Protocols
Protocol 1: Amide Synthesis via Acyl Chloride Intermediate
This two-step protocol involves the initial conversion of 2-pyrazinecarboxylic acid to its acyl chloride, followed by reaction with an amine.
Step A: Formation of Pyrazine-2-carbonyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-pyrazinecarboxylic acid (1.0 eq) in an anhydrous inert solvent such as dry benzene or dichloromethane.
-
Under a fume hood, add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the suspension.[1]
-
Heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitor by the cessation of gas evolution and TLC).
-
Allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure. The resulting crude pyrazine-2-carbonyl chloride is often used directly in the next step.
Step B: Amide Formation
-
Dissolve the crude pyrazine-2-carbonyl chloride from Step A in an anhydrous aprotic solvent (e.g., THF, DCM).
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in the same solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until completion (monitor by TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude amide.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: HATU-Mediated Amide Coupling
This one-pot protocol is particularly effective for a wide range of amines, including those that are sterically hindered.[3][4]
-
To a solution of 2-pyrazinecarboxylic acid (1.0 eq), the desired amine (1.2 eq), and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM) at room temperature, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).[3]
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Protocol 3: Fischer-Speier Esterification
This method is a classic acid-catalyzed esterification suitable for simple primary and secondary alcohols.
-
In a round-bottom flask, dissolve 2-pyrazinecarboxylic acid (1.0 eq) in a large excess of the desired alcohol (which also serves as the solvent).
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC. The use of a Dean-Stark apparatus can help to drive the equilibrium by removing the water formed during the reaction.
-
After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the ester with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. revues.imist.ma [revues.imist.ma]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. synarchive.com [synarchive.com]
- 7. Benzyl Esters [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Picolinic Acid Crystallization for Single Crystal X-ray Diffraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to obtaining high-quality single crystals of picolinic acid suitable for X-ray diffraction analysis. This resource offers detailed experimental protocols, troubleshooting guidance for common crystallization challenges, and frequently asked questions in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of picolinic acid.
Q1: My picolinic acid "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem, especially with compounds that have a relatively low melting point or when the solution is highly concentrated.[1] Here are several strategies to address this issue:
-
Increase the Solvent Volume: The solution may be too saturated. Try adding a small amount of the same solvent to dissolve the oil and then allow it to recrystallize more slowly.
-
Lower the Crystallization Temperature: If using a cooling crystallization method, try a more gradual cooling process or set the final temperature lower.
-
Change the Solvent: Consider using a solvent in which picolinic acid is less soluble. Refer to the solubility data in Table 1. A solvent system where picolinic acid has moderate solubility at elevated temperatures and low solubility at room temperature is ideal.
-
Use a Co-solvent: Introducing a miscible "anti-solvent" (one in which picolinic acid is poorly soluble) dropwise to a solution of picolinic acid in a good solvent can induce crystallization.
Q2: I'm getting very small, needle-like crystals that are not suitable for single-crystal X-ray diffraction. How can I grow larger crystals?
A2: The formation of small or needle-like crystals often indicates that nucleation is too rapid and growth is too fast. To encourage the growth of larger, more well-defined crystals, you need to slow down the crystallization process.
-
Slower Evaporation: If using the slow evaporation method, reduce the rate of solvent evaporation by loosely covering the crystallization vessel or placing it in a cooler, less drafty environment.
-
Slower Cooling: For cooling crystallization, decrease the cooling rate. A programmable cooling bath can provide precise control.
-
Reduce Supersaturation: Prepare a more dilute solution initially. This will slow the nucleation process and allow fewer crystals to grow to a larger size.
-
Solvent Choice: The choice of solvent can significantly influence crystal habit. Experiment with different solvents (see Table 1) to find one that promotes the growth of more equant (less needle-like) crystals.
Q3: No crystals are forming, even after an extended period. What steps can I take to induce crystallization?
A3: A lack of crystal formation is usually due to either the solution not being sufficiently supersaturated or a high nucleation energy barrier.
-
Increase Supersaturation: If using slow evaporation, allow more solvent to evaporate. If using cooling crystallization, try a lower final temperature.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the glass vessel at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.
-
Seeding: Introduce a tiny, well-formed crystal of picolinic acid (a "seed crystal") into the solution. This provides a template for further crystal growth.
-
-
Vary the Solvent: The current solvent may be too good a solvent for picolinic acid. Try a solvent in which it is less soluble.
Q4: How can I control which polymorphic form of picolinic acid crystallizes?
A4: Picolinic acid is known to exist in at least two polymorphic forms.[2][3] The desired polymorph can often be selectively crystallized by carefully controlling the experimental conditions.
-
Solvent Selection: The solvent can have a significant impact on which polymorph is favored. Crystallizing from different solvents (e.g., ethanol (B145695) vs. acetonitrile) may yield different polymorphs.
-
Temperature: The crystallization temperature can influence the thermodynamic stability of the different polymorphs. Experiment with a range of temperatures for both dissolving the picolinic acid and for the crystallization process itself.
-
Supersaturation: The level of supersaturation can affect the nucleation kinetics of the different polymorphs. A lower supersaturation level often favors the thermodynamically more stable polymorph.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing picolinic acid?
A1: The "best" solvent depends on the chosen crystallization method. An ideal solvent for cooling crystallization will dissolve picolinic acid well at a higher temperature but poorly at a lower temperature. For slow evaporation, a solvent in which picolinic acid has moderate solubility at room temperature is preferable. Based on available data, ethanol and acetonitrile (B52724) are good starting points for crystallization experiments, as picolinic acid exhibits moderate solubility in them.[2] Water is generally not a good choice for crystallization by cooling or slow evaporation due to the very high solubility of picolinic acid.[2]
Q2: How pure does my picolinic acid need to be before I start crystallization for single-crystal X-ray diffraction?
A2: For the best chance of obtaining high-quality single crystals, your starting material should be as pure as possible. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to poor diffraction quality. It is recommended to purify the picolinic acid by a bulk method such as flash chromatography or recrystallization before attempting to grow single crystals.
Q3: How long should I wait for crystals to grow?
A3: The time required for crystal growth can vary from a few hours to several weeks, depending on the method, solvent, and temperature. Be patient and avoid disturbing the crystallization vessel, as vibrations can disrupt crystal growth.
Q4: What is the ideal size for a single crystal for X-ray diffraction?
A4: An ideal crystal for single-crystal X-ray diffraction is typically between 0.1 and 0.3 mm in all dimensions, with well-defined faces and no visible cracks or defects.
Data Presentation
Table 1: Solubility of Picolinic Acid in Various Solvents at Different Temperatures. [2]
| Temperature (°C) | Solubility in Water (g/kg of solvent) | Solubility in Ethanol (g/kg of solvent) | Solubility in Acetonitrile (g/kg of solvent) |
| 20 | ~860 | ~57 | ~17 |
| 30 | >860 | ~75 | ~25 |
| 40 | >860 | ~100 | ~35 |
| 50 | >860 | ~130 | ~50 |
Experimental Protocols
1. Slow Evaporation Crystallization
This method is straightforward and effective for compounds that are soluble at room temperature.
-
Step 1: Prepare a Saturated Solution. In a small, clean vial, dissolve picolinic acid in a suitable solvent (e.g., ethanol or acetonitrile) at room temperature until no more solid will dissolve. A slight excess of solid at the bottom is acceptable.
-
Step 2: Filter the Solution. Using a syringe filter, transfer the saturated solution to a new, clean vial, leaving any undissolved solid behind.
-
Step 3: Allow for Slow Evaporation. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This will allow the solvent to evaporate slowly.
-
Step 4: Monitor Crystal Growth. Place the vial in a location free from vibrations and temperature fluctuations. Check for crystal growth periodically.
-
Step 5: Harvest the Crystals. Once suitable crystals have formed, carefully remove them from the solution using a pipette or fine-tipped tweezers.
2. Vapor Diffusion Crystallization
This technique is useful for sparingly soluble compounds and allows for very slow crystallization.
-
Step 1: Prepare the Inner and Outer Vials. In a small, open vial (the "inner vial"), prepare a nearly saturated solution of picolinic acid in a relatively non-volatile solvent (e.g., ethanol). In a larger vial (the "outer vial"), place a small amount of a more volatile anti-solvent in which picolinic acid is insoluble (e.g., diethyl ether).
-
Step 2: Set up the Diffusion Chamber. Carefully place the inner vial inside the outer vial, ensuring that the two solvents do not mix directly. Seal the outer vial.
-
Step 3: Allow for Diffusion. The vapor from the anti-solvent in the outer vial will slowly diffuse into the solution in the inner vial, reducing the solubility of the picolinic acid and inducing crystallization.
-
Step 4: Monitor and Harvest. Place the setup in a stable environment and monitor for crystal growth. Harvest the crystals as described above.
3. Cooling Crystallization
This method is ideal for compounds that show a significant increase in solubility with temperature.
-
Step 1: Prepare a Hot, Saturated Solution. In a small flask, dissolve picolinic acid in a minimal amount of a suitable solvent (e.g., ethanol or a mixed solvent system) at an elevated temperature (e.g., near the boiling point of the solvent). Ensure all the solid is dissolved.
-
Step 2: Slow Cooling. Allow the solution to cool slowly to room temperature. To slow the cooling process further, you can insulate the flask.
-
Step 3: Further Cooling. Once the solution has reached room temperature, you can place it in a refrigerator or a temperature-controlled bath to further decrease the temperature and maximize the yield of crystals.
-
Step 4: Harvest the Crystals. Collect the crystals by filtration and wash them with a small amount of the cold solvent.
Mandatory Visualizations
Caption: General experimental workflow for picolinic acid crystallization.
Caption: Troubleshooting decision tree for picolinic acid crystallization.
References
Technical Support Center: Optimizing Picolinic Acid Crystallization for Single Crystal X-ray Diffraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to obtaining high-quality single crystals of picolinic acid suitable for X-ray diffraction analysis. This resource offers detailed experimental protocols, troubleshooting guidance for common crystallization challenges, and frequently asked questions in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of picolinic acid.
Q1: My picolinic acid "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem, especially with compounds that have a relatively low melting point or when the solution is highly concentrated.[1] Here are several strategies to address this issue:
-
Increase the Solvent Volume: The solution may be too saturated. Try adding a small amount of the same solvent to dissolve the oil and then allow it to recrystallize more slowly.
-
Lower the Crystallization Temperature: If using a cooling crystallization method, try a more gradual cooling process or set the final temperature lower.
-
Change the Solvent: Consider using a solvent in which picolinic acid is less soluble. Refer to the solubility data in Table 1. A solvent system where picolinic acid has moderate solubility at elevated temperatures and low solubility at room temperature is ideal.
-
Use a Co-solvent: Introducing a miscible "anti-solvent" (one in which picolinic acid is poorly soluble) dropwise to a solution of picolinic acid in a good solvent can induce crystallization.
Q2: I'm getting very small, needle-like crystals that are not suitable for single-crystal X-ray diffraction. How can I grow larger crystals?
A2: The formation of small or needle-like crystals often indicates that nucleation is too rapid and growth is too fast. To encourage the growth of larger, more well-defined crystals, you need to slow down the crystallization process.
-
Slower Evaporation: If using the slow evaporation method, reduce the rate of solvent evaporation by loosely covering the crystallization vessel or placing it in a cooler, less drafty environment.
-
Slower Cooling: For cooling crystallization, decrease the cooling rate. A programmable cooling bath can provide precise control.
-
Reduce Supersaturation: Prepare a more dilute solution initially. This will slow the nucleation process and allow fewer crystals to grow to a larger size.
-
Solvent Choice: The choice of solvent can significantly influence crystal habit. Experiment with different solvents (see Table 1) to find one that promotes the growth of more equant (less needle-like) crystals.
Q3: No crystals are forming, even after an extended period. What steps can I take to induce crystallization?
A3: A lack of crystal formation is usually due to either the solution not being sufficiently supersaturated or a high nucleation energy barrier.
-
Increase Supersaturation: If using slow evaporation, allow more solvent to evaporate. If using cooling crystallization, try a lower final temperature.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the glass vessel at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.
-
Seeding: Introduce a tiny, well-formed crystal of picolinic acid (a "seed crystal") into the solution. This provides a template for further crystal growth.
-
-
Vary the Solvent: The current solvent may be too good a solvent for picolinic acid. Try a solvent in which it is less soluble.
Q4: How can I control which polymorphic form of picolinic acid crystallizes?
A4: Picolinic acid is known to exist in at least two polymorphic forms.[2][3] The desired polymorph can often be selectively crystallized by carefully controlling the experimental conditions.
-
Solvent Selection: The solvent can have a significant impact on which polymorph is favored. Crystallizing from different solvents (e.g., ethanol vs. acetonitrile) may yield different polymorphs.
-
Temperature: The crystallization temperature can influence the thermodynamic stability of the different polymorphs. Experiment with a range of temperatures for both dissolving the picolinic acid and for the crystallization process itself.
-
Supersaturation: The level of supersaturation can affect the nucleation kinetics of the different polymorphs. A lower supersaturation level often favors the thermodynamically more stable polymorph.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing picolinic acid?
A1: The "best" solvent depends on the chosen crystallization method. An ideal solvent for cooling crystallization will dissolve picolinic acid well at a higher temperature but poorly at a lower temperature. For slow evaporation, a solvent in which picolinic acid has moderate solubility at room temperature is preferable. Based on available data, ethanol and acetonitrile are good starting points for crystallization experiments, as picolinic acid exhibits moderate solubility in them.[2] Water is generally not a good choice for crystallization by cooling or slow evaporation due to the very high solubility of picolinic acid.[2]
Q2: How pure does my picolinic acid need to be before I start crystallization for single-crystal X-ray diffraction?
A2: For the best chance of obtaining high-quality single crystals, your starting material should be as pure as possible. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to poor diffraction quality. It is recommended to purify the picolinic acid by a bulk method such as flash chromatography or recrystallization before attempting to grow single crystals.
Q3: How long should I wait for crystals to grow?
A3: The time required for crystal growth can vary from a few hours to several weeks, depending on the method, solvent, and temperature. Be patient and avoid disturbing the crystallization vessel, as vibrations can disrupt crystal growth.
Q4: What is the ideal size for a single crystal for X-ray diffraction?
A4: An ideal crystal for single-crystal X-ray diffraction is typically between 0.1 and 0.3 mm in all dimensions, with well-defined faces and no visible cracks or defects.
Data Presentation
Table 1: Solubility of Picolinic Acid in Various Solvents at Different Temperatures. [2]
| Temperature (°C) | Solubility in Water (g/kg of solvent) | Solubility in Ethanol (g/kg of solvent) | Solubility in Acetonitrile (g/kg of solvent) |
| 20 | ~860 | ~57 | ~17 |
| 30 | >860 | ~75 | ~25 |
| 40 | >860 | ~100 | ~35 |
| 50 | >860 | ~130 | ~50 |
Experimental Protocols
1. Slow Evaporation Crystallization
This method is straightforward and effective for compounds that are soluble at room temperature.
-
Step 1: Prepare a Saturated Solution. In a small, clean vial, dissolve picolinic acid in a suitable solvent (e.g., ethanol or acetonitrile) at room temperature until no more solid will dissolve. A slight excess of solid at the bottom is acceptable.
-
Step 2: Filter the Solution. Using a syringe filter, transfer the saturated solution to a new, clean vial, leaving any undissolved solid behind.
-
Step 3: Allow for Slow Evaporation. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This will allow the solvent to evaporate slowly.
-
Step 4: Monitor Crystal Growth. Place the vial in a location free from vibrations and temperature fluctuations. Check for crystal growth periodically.
-
Step 5: Harvest the Crystals. Once suitable crystals have formed, carefully remove them from the solution using a pipette or fine-tipped tweezers.
2. Vapor Diffusion Crystallization
This technique is useful for sparingly soluble compounds and allows for very slow crystallization.
-
Step 1: Prepare the Inner and Outer Vials. In a small, open vial (the "inner vial"), prepare a nearly saturated solution of picolinic acid in a relatively non-volatile solvent (e.g., ethanol). In a larger vial (the "outer vial"), place a small amount of a more volatile anti-solvent in which picolinic acid is insoluble (e.g., diethyl ether).
-
Step 2: Set up the Diffusion Chamber. Carefully place the inner vial inside the outer vial, ensuring that the two solvents do not mix directly. Seal the outer vial.
-
Step 3: Allow for Diffusion. The vapor from the anti-solvent in the outer vial will slowly diffuse into the solution in the inner vial, reducing the solubility of the picolinic acid and inducing crystallization.
-
Step 4: Monitor and Harvest. Place the setup in a stable environment and monitor for crystal growth. Harvest the crystals as described above.
3. Cooling Crystallization
This method is ideal for compounds that show a significant increase in solubility with temperature.
-
Step 1: Prepare a Hot, Saturated Solution. In a small flask, dissolve picolinic acid in a minimal amount of a suitable solvent (e.g., ethanol or a mixed solvent system) at an elevated temperature (e.g., near the boiling point of the solvent). Ensure all the solid is dissolved.
-
Step 2: Slow Cooling. Allow the solution to cool slowly to room temperature. To slow the cooling process further, you can insulate the flask.
-
Step 3: Further Cooling. Once the solution has reached room temperature, you can place it in a refrigerator or a temperature-controlled bath to further decrease the temperature and maximize the yield of crystals.
-
Step 4: Harvest the Crystals. Collect the crystals by filtration and wash them with a small amount of the cold solvent.
Mandatory Visualizations
Caption: General experimental workflow for picolinic acid crystallization.
Caption: Troubleshooting decision tree for picolinic acid crystallization.
References
Technical Support Center: Stability of 2-Pyridinecarboxylic Acid Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 2-pyridinecarboxylic acid (picolinic acid) metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of 2-pyridinecarboxylic acid metal complexes?
The stability of metal complexes with 2-pyridinecarboxylic acid is primarily influenced by several factors:
-
Nature of the Central Metal Ion: The charge, size, and ionization energy of the metal ion are critical determinants of complex stability.[1]
-
Ligand Properties: As a bidentate ligand, 2-pyridinecarboxylic acid forms a stable five-membered chelate ring with metal ions, which significantly enhances complex stability.[2][3]
-
pH of the Solution: The stability of these complexes is highly dependent on the pH, with complex formation often initiating within a specific pH range.[2][4][5][6][7]
-
Solvent System: The choice of solvent can affect the composition, dimensionality, and stability of the complexes.[8][9][10] For instance, solvents with a lower dielectric constant can increase the stability of complexes with O-H or O-M bonds.[11]
-
Temperature: Elevated temperatures can lead to the decomposition of the complex and promote the decarboxylation of the picolinic acid ligand, particularly at temperatures exceeding 150°C.[12][13][14][15]
-
Ligand-to-Metal Ratio: The molar ratio of the ligand to the metal ion can influence the stoichiometry of the resulting complex (e.g., 1:1 or 1:2).[2][4]
Q2: My 2-pyridinecarboxylic acid appears to be degrading at high temperatures. What is happening and how can I prevent it?
2-Pyridinecarboxylic acid is susceptible to thermal decarboxylation, especially at temperatures above 150°C.[12] This occurs due to the proximity of the carboxylic acid group to the nitrogen atom in the pyridine (B92270) ring, which facilitates the loss of carbon dioxide.
To mitigate this issue, consider the following strategies:
-
Temperature Control: If possible, conduct your reaction at a lower temperature.
-
Use of Stabilizing Metal Ions: The addition of catalytic amounts of certain divalent metal ions, such as Cu²⁺, Mg²⁺, or Mn²⁺, can inhibit decarboxylation by coordinating with the ligand and increasing its stability.[12]
-
Protecting Group Strategy: You can protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before the high-temperature step. The ester is generally more stable towards decarboxylation and can be cleaved later to regenerate the carboxylic acid.[12]
Q3: I am observing unexpected precipitation or crystallization of my complex. What could be the cause?
Unexpected precipitation can be due to several factors related to the solubility of the complex and the ligand itself. The solubility of 2-pyridinecarboxylic acid is highly dependent on the solvent.[10] For example, it is very soluble in water, less soluble in ethanol, and even less so in acetonitrile.[10] The stability of the complex in different solvents also varies.[8][9]
Troubleshooting steps:
-
Solvent Selection: Re-evaluate your solvent system. A different solvent or a solvent mixture may be required to maintain the solubility of your complex.
-
pH Adjustment: The pH of the solution can significantly impact the charge and, therefore, the solubility of the complex. Ensure the pH is within the optimal range for your specific complex.
-
Temperature Control: Changes in temperature can affect solubility. Ensure your experimental temperature is consistent.
Q4: How does pH affect the formation and stability of these complexes?
The pH of the solution is a critical parameter. The deprotonation of the carboxylic acid group of 2-pyridinecarboxylic acid is essential for it to act as a chelating ligand. The commencement of complex formation is often observed within a specific pH range. The overall stability of the metal complex is also highly pH-dependent.[2][5][7] It is crucial to maintain the pH within the optimal range for the specific metal-ligand system you are working with to ensure the formation and stability of the desired complex.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis and handling of 2-pyridinecarboxylic acid metal complexes.
Issue 1: Low Yield or No Formation of the Desired Complex
| Potential Cause | Troubleshooting Action |
| Incorrect pH | Verify and adjust the pH of the reaction mixture to the optimal range for complex formation. This can often be determined from literature reports for similar complexes or through empirical testing. |
| Inappropriate Solvent | The solvent can influence the reaction equilibrium.[8][9] Consider using a different solvent or a co-solvent system. |
| Suboptimal Ligand-to-Metal Ratio | The stoichiometry of the reactants is crucial.[2][4] Experiment with varying the ligand-to-metal ratio to favor the formation of the desired complex. |
| Low Reaction Temperature | If the reaction kinetics are slow, a moderate increase in temperature may be necessary. However, be mindful of the potential for ligand decarboxylation at higher temperatures.[12] |
Issue 2: Complex Instability or Decomposition
| Potential Cause | Troubleshooting Action |
| Thermal Decomposition | If the complex is sensitive to heat, minimize exposure to high temperatures.[13][14][15] If a high-temperature step is unavoidable, consider the stabilization strategies mentioned in FAQ Q2. |
| pH Shift | Monitor the pH of the solution over time, as it may change during the reaction. Buffer the solution if necessary to maintain a stable pH. |
| Oxidative or Reductive Instability | If the metal center is susceptible to changes in oxidation state, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Photodecomposition | Some complexes may be light-sensitive. Protect the reaction mixture and the isolated product from light. |
Quantitative Data
The stability of metal complexes with pyridinecarboxylic acids can be quantified by their stability constants (log β). The thermal stability can be assessed by thermogravimetric analysis (TGA).
Table 1: Stability Constants of Metal Complexes with Pyridine Dicarboxylic Acids
| Metal Ion | Ligand | log β₂ | Reference |
| Cu(II) | Pyridine-2,5-dicarboxylic acid | 14.1 | [4] |
| Zn(II) | Pyridine-2,5-dicarboxylic acid | 4.5 (for 1:1 complex) | [4] |
| Cd(II) | Pyridine-2,5-dicarboxylic acid | 4.5 (for 1:1 complex) | [4] |
| Co(II) | Picolinic Acid | Higher than other monocarboxylic acids studied | [2] |
Table 2: Thermal Decomposition Data for 2-Pyridinecarboxylic Acid Metal Complexes
| Complex | Decomposition Temperature | Reference |
| Various Metal(II) Picolinates | Above 260°C | [13][14] |
| Co(II) Coordination Polymer with 3,5-Pyridinedicarboxylic Acid | Starts to decompose from 338°C | [15] |
Experimental Protocols
General Protocol for Potentiometric Titration to Determine Stability Constants
This method is used to determine the proton-ligand and metal-ligand stability constants.
Materials:
-
pH meter with a glass electrode
-
Thermostated reaction vessel
-
Standardized solutions of a strong base (e.g., NaOH)
-
Solutions of the metal salt, 2-pyridinecarboxylic acid, and a background electrolyte (e.g., NaNO₃ or NaClO₄) of known concentrations.
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
In the thermostated vessel, prepare solutions containing: a. Free acid (background electrolyte + strong acid) b. Free acid + 2-pyridinecarboxylic acid c. Free acid + 2-pyridinecarboxylic acid + metal salt
-
Titrate each solution with the standardized strong base.
-
Record the pH value after each addition of the base.
-
Plot the pH versus the volume of base added for each titration.
-
From the titration curves, calculate the proton-ligand formation number (n̄ₐ) and the metal-ligand formation number (n̄).
-
Use the calculated formation numbers to determine the stability constants (pKₐ and log K) using appropriate computational methods.
General Protocol for Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the complexes.
Materials:
-
Thermogravimetric analyzer
-
A small amount of the dried metal complex sample (typically 5-10 mg)
-
Inert atmosphere (e.g., nitrogen or argon gas)
Procedure:
-
Place a precisely weighed sample of the complex into the TGA sample pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 800°C) under a continuous flow of inert gas.
-
The instrument will record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show mass loss steps corresponding to the decomposition of the complex. The onset temperature of decomposition indicates the thermal stability of the compound.
Visualizations
Caption: Troubleshooting workflow for addressing instability of 2-pyridinecarboxylic acid metal complexes.
Caption: Chelation of a metal ion by 2-pyridinecarboxylic acid.
References
- 1. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. web.vu.lt [web.vu.lt]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. redalyc.org [redalyc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Stability of 2-Pyridinecarboxylic Acid Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 2-pyridinecarboxylic acid (picolinic acid) metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of 2-pyridinecarboxylic acid metal complexes?
The stability of metal complexes with 2-pyridinecarboxylic acid is primarily influenced by several factors:
-
Nature of the Central Metal Ion: The charge, size, and ionization energy of the metal ion are critical determinants of complex stability.[1]
-
Ligand Properties: As a bidentate ligand, 2-pyridinecarboxylic acid forms a stable five-membered chelate ring with metal ions, which significantly enhances complex stability.[2][3]
-
pH of the Solution: The stability of these complexes is highly dependent on the pH, with complex formation often initiating within a specific pH range.[2][4][5][6][7]
-
Solvent System: The choice of solvent can affect the composition, dimensionality, and stability of the complexes.[8][9][10] For instance, solvents with a lower dielectric constant can increase the stability of complexes with O-H or O-M bonds.[11]
-
Temperature: Elevated temperatures can lead to the decomposition of the complex and promote the decarboxylation of the picolinic acid ligand, particularly at temperatures exceeding 150°C.[12][13][14][15]
-
Ligand-to-Metal Ratio: The molar ratio of the ligand to the metal ion can influence the stoichiometry of the resulting complex (e.g., 1:1 or 1:2).[2][4]
Q2: My 2-pyridinecarboxylic acid appears to be degrading at high temperatures. What is happening and how can I prevent it?
2-Pyridinecarboxylic acid is susceptible to thermal decarboxylation, especially at temperatures above 150°C.[12] This occurs due to the proximity of the carboxylic acid group to the nitrogen atom in the pyridine ring, which facilitates the loss of carbon dioxide.
To mitigate this issue, consider the following strategies:
-
Temperature Control: If possible, conduct your reaction at a lower temperature.
-
Use of Stabilizing Metal Ions: The addition of catalytic amounts of certain divalent metal ions, such as Cu²⁺, Mg²⁺, or Mn²⁺, can inhibit decarboxylation by coordinating with the ligand and increasing its stability.[12]
-
Protecting Group Strategy: You can protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before the high-temperature step. The ester is generally more stable towards decarboxylation and can be cleaved later to regenerate the carboxylic acid.[12]
Q3: I am observing unexpected precipitation or crystallization of my complex. What could be the cause?
Unexpected precipitation can be due to several factors related to the solubility of the complex and the ligand itself. The solubility of 2-pyridinecarboxylic acid is highly dependent on the solvent.[10] For example, it is very soluble in water, less soluble in ethanol, and even less so in acetonitrile.[10] The stability of the complex in different solvents also varies.[8][9]
Troubleshooting steps:
-
Solvent Selection: Re-evaluate your solvent system. A different solvent or a solvent mixture may be required to maintain the solubility of your complex.
-
pH Adjustment: The pH of the solution can significantly impact the charge and, therefore, the solubility of the complex. Ensure the pH is within the optimal range for your specific complex.
-
Temperature Control: Changes in temperature can affect solubility. Ensure your experimental temperature is consistent.
Q4: How does pH affect the formation and stability of these complexes?
The pH of the solution is a critical parameter. The deprotonation of the carboxylic acid group of 2-pyridinecarboxylic acid is essential for it to act as a chelating ligand. The commencement of complex formation is often observed within a specific pH range. The overall stability of the metal complex is also highly pH-dependent.[2][5][7] It is crucial to maintain the pH within the optimal range for the specific metal-ligand system you are working with to ensure the formation and stability of the desired complex.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis and handling of 2-pyridinecarboxylic acid metal complexes.
Issue 1: Low Yield or No Formation of the Desired Complex
| Potential Cause | Troubleshooting Action |
| Incorrect pH | Verify and adjust the pH of the reaction mixture to the optimal range for complex formation. This can often be determined from literature reports for similar complexes or through empirical testing. |
| Inappropriate Solvent | The solvent can influence the reaction equilibrium.[8][9] Consider using a different solvent or a co-solvent system. |
| Suboptimal Ligand-to-Metal Ratio | The stoichiometry of the reactants is crucial.[2][4] Experiment with varying the ligand-to-metal ratio to favor the formation of the desired complex. |
| Low Reaction Temperature | If the reaction kinetics are slow, a moderate increase in temperature may be necessary. However, be mindful of the potential for ligand decarboxylation at higher temperatures.[12] |
Issue 2: Complex Instability or Decomposition
| Potential Cause | Troubleshooting Action |
| Thermal Decomposition | If the complex is sensitive to heat, minimize exposure to high temperatures.[13][14][15] If a high-temperature step is unavoidable, consider the stabilization strategies mentioned in FAQ Q2. |
| pH Shift | Monitor the pH of the solution over time, as it may change during the reaction. Buffer the solution if necessary to maintain a stable pH. |
| Oxidative or Reductive Instability | If the metal center is susceptible to changes in oxidation state, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Photodecomposition | Some complexes may be light-sensitive. Protect the reaction mixture and the isolated product from light. |
Quantitative Data
The stability of metal complexes with pyridinecarboxylic acids can be quantified by their stability constants (log β). The thermal stability can be assessed by thermogravimetric analysis (TGA).
Table 1: Stability Constants of Metal Complexes with Pyridine Dicarboxylic Acids
| Metal Ion | Ligand | log β₂ | Reference |
| Cu(II) | Pyridine-2,5-dicarboxylic acid | 14.1 | [4] |
| Zn(II) | Pyridine-2,5-dicarboxylic acid | 4.5 (for 1:1 complex) | [4] |
| Cd(II) | Pyridine-2,5-dicarboxylic acid | 4.5 (for 1:1 complex) | [4] |
| Co(II) | Picolinic Acid | Higher than other monocarboxylic acids studied | [2] |
Table 2: Thermal Decomposition Data for 2-Pyridinecarboxylic Acid Metal Complexes
| Complex | Decomposition Temperature | Reference |
| Various Metal(II) Picolinates | Above 260°C | [13][14] |
| Co(II) Coordination Polymer with 3,5-Pyridinedicarboxylic Acid | Starts to decompose from 338°C | [15] |
Experimental Protocols
General Protocol for Potentiometric Titration to Determine Stability Constants
This method is used to determine the proton-ligand and metal-ligand stability constants.
Materials:
-
pH meter with a glass electrode
-
Thermostated reaction vessel
-
Standardized solutions of a strong base (e.g., NaOH)
-
Solutions of the metal salt, 2-pyridinecarboxylic acid, and a background electrolyte (e.g., NaNO₃ or NaClO₄) of known concentrations.
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
In the thermostated vessel, prepare solutions containing: a. Free acid (background electrolyte + strong acid) b. Free acid + 2-pyridinecarboxylic acid c. Free acid + 2-pyridinecarboxylic acid + metal salt
-
Titrate each solution with the standardized strong base.
-
Record the pH value after each addition of the base.
-
Plot the pH versus the volume of base added for each titration.
-
From the titration curves, calculate the proton-ligand formation number (n̄ₐ) and the metal-ligand formation number (n̄).
-
Use the calculated formation numbers to determine the stability constants (pKₐ and log K) using appropriate computational methods.
General Protocol for Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the complexes.
Materials:
-
Thermogravimetric analyzer
-
A small amount of the dried metal complex sample (typically 5-10 mg)
-
Inert atmosphere (e.g., nitrogen or argon gas)
Procedure:
-
Place a precisely weighed sample of the complex into the TGA sample pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 800°C) under a continuous flow of inert gas.
-
The instrument will record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show mass loss steps corresponding to the decomposition of the complex. The onset temperature of decomposition indicates the thermal stability of the compound.
Visualizations
Caption: Troubleshooting workflow for addressing instability of 2-pyridinecarboxylic acid metal complexes.
Caption: Chelation of a metal ion by 2-pyridinecarboxylic acid.
References
- 1. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. web.vu.lt [web.vu.lt]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. redalyc.org [redalyc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Efficiency of 2-Pyridinecarboxylic Acid Catalyzed Reactions
Welcome to the technical support center for 2-Pyridinecarboxylic acid (2-PCA), also known as Picolinic Acid, catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 2-Pyridinecarboxylic acid (2-PCA), and what types of reactions does it catalyze?
A1: 2-Pyridinecarboxylic acid is a derivative of pyridine (B92270) with a carboxylic acid group at the 2-position. It is an organic compound that can act as a bifunctional catalyst, possessing both acidic and basic properties.[1][2] It is effective in catalyzing various organic transformations, including multi-component reactions for the synthesis of heterocyclic compounds like pyrazolo[3,4-b]quinolinones and in the cycloaddition of CO2 to epoxides to form cyclic carbonates.[1][3][4] Its efficiency, often under mild conditions, and potential for recyclability make it a valuable catalyst in green chemistry.[1][3]
Q2: My reaction is showing low to no yield. What are the potential causes?
A2: Low yields in 2-PCA catalyzed reactions can stem from several factors:
-
Catalyst Instability: 2-PCA is susceptible to thermal decarboxylation, especially at elevated temperatures (typically above 150°C), which leads to catalyst degradation.[5]
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst loading are critical. For instance, in the synthesis of pyrazolo[3,4-b]quinolinones, ethanol (B145695) has been shown to be a more effective solvent than water.[1]
-
Inappropriate pH: The catalytic activity of 2-PCA can be pH-dependent. The protonation state of the pyridine nitrogen and the carboxyl group is crucial for its catalytic action.
-
Substrate Reactivity: The electronic properties of your substrates can significantly impact the reaction rate and yield. Electron-donating groups may increase reactivity, while electron-withdrawing groups can decrease it.[1]
Q3: I am observing the formation of a major byproduct, which I suspect is the decarboxylated catalyst. How can I prevent this?
A3: The decarboxylation of 2-PCA is a common issue, particularly in reactions requiring high temperatures.[5] Here are some strategies to mitigate this:
-
Temperature Control: If possible, lower the reaction temperature. Consider if a more active catalyst could be used that operates at a lower temperature.[5]
-
Use of Stabilizers: The addition of certain divalent metal ions, such as Cu²⁺, Mg²⁺, or Mn²⁺, can inhibit the decarboxylation of 2-PCA by forming a more stable complex.[5]
-
Solvent Choice: The use of non-polar, aprotic solvents can disfavor the formation of the zwitterionic intermediate that facilitates decarboxylation.[5]
-
Isomer Consideration: If the specific isomer is not critical for your reaction, consider using the more thermally stable nicotinic acid (3-pyridinecarboxylic acid) or isonicotinic acid (4-pyridinecarboxylic acid).[5]
Q4: How can I optimize the catalyst loading and reaction time for my experiment?
A4: Optimization is key to an efficient reaction. A good starting point is to screen different catalyst loadings (e.g., 5, 10, 15 mol%). In the synthesis of pyrazolo[3,4-b]quinolinones, 10 mol% of 2-PCA was found to be optimal.[1] Reaction progress should be monitored by a suitable technique (e.g., TLC, LC-MS) to determine the optimal reaction time. For some reactions catalyzed by 2-PCA, excellent yields can be achieved in as little as 2-10 minutes.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or degraded catalyst. | Ensure the purity of your 2-PCA. Consider if the reaction temperature is too high, leading to decarboxylation.[5] |
| Sub-optimal reaction conditions. | Re-evaluate the solvent, temperature, and catalyst loading. Refer to literature for similar reactions. | |
| Presence of inhibiting species. | Divalent metal ions can sometimes inhibit the desired reaction, even though they can prevent decarboxylation.[6] | |
| Slow Reaction Rate | Low reaction temperature. | Gradually increase the temperature while monitoring for catalyst degradation. |
| Insufficient catalyst loading. | Increase the catalyst loading incrementally (e.g., from 10 mol% to 15 mol%). | |
| Poor substrate reactivity. | Substrates with electron-withdrawing groups may react slower.[1] Longer reaction times may be necessary. | |
| Formation of Side Products | Hammick reaction. | If your reaction mixture contains carbonyl compounds (aldehydes or ketones), you may be observing the Hammick reaction, a thermal decarboxylation of 2-PCA in their presence.[7] Try to run the reaction in the absence of these compounds if possible. |
| Catalyst degradation. | The primary degradation pathway is decarboxylation. See Q3 in the FAQ section for mitigation strategies. | |
| Difficulty in Product Isolation | Product is sticky or an oil. | A change in the workup procedure may be necessary. For instance, if the product is sticky upon completion, a different solvent system for extraction or crystallization might be required.[1] |
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for Pyrazolo[3,4-b]quinolinone Synthesis
Reaction of 1 mmol benzaldehyde, 1 mmol dimedone, and 1 mmol 5-amino-3-methyl-1-phenyl-1H-pyrazole.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 5 | Ethanol | 60 | 15 | 82 |
| 2 | 10 | Ethanol | Room Temp. | 30 | 70 |
| 3 | 10 | Ethanol | 60 | 5 | 98 |
| 4 | 15 | Ethanol | 60 | 5 | 98 |
| 5 | 10 | Water | 60 | 25 | 74 |
| 6 | 10 | Water:Ethanol (1:1) | 60 | 20 | 85 |
(Data adapted from a study on the synthesis of pyrazolo[3,4-b]quinolinones[1])
Table 2: Catalyst Recyclability in Pyrazolo[3,4-b]quinolinone Synthesis
| Cycle | Yield (%) |
| 1st | 98 |
| 2nd | 96 |
| 3rd | 95 |
| 4th | 94 |
(Data reflects the reusability of 2-PCA in the synthesis of a specific pyrazolo[3,4-b]quinolinone derivative[1])
Experimental Protocols
Protocol 1: General Procedure for the 2-PCA Catalyzed Synthesis of Pyrazolo[3,4-b]quinolinones
-
To a 25 mL round-bottom flask, add the aldehyde (1 mmol), 1,3-dione (1 mmol), 5-amino-pyrazole derivative (1 mmol), and 2-Pyridinecarboxylic acid (0.1 mmol, 10 mol%).
-
Add ethanol (3 mL) as the solvent.
-
Stir the reaction mixture at 60°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 2-10 minutes.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (9 mL) with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
For catalyst recovery, the collected filtrate can be heated under reduced pressure to remove the solvent and recover the 2-PCA for subsequent runs.[1]
Visualizations
Caption: General catalytic cycle of 2-Pyridinecarboxylic Acid.
References
- 1. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06738E [pubs.rsc.org]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 2-Picolinic acid as a naturally occurring hydrogen bond donor for the preparation of cyclic carbonates from terminal/internal epoxides and CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Hammick reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Efficiency of 2-Pyridinecarboxylic Acid Catalyzed Reactions
Welcome to the technical support center for 2-Pyridinecarboxylic acid (2-PCA), also known as Picolinic Acid, catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 2-Pyridinecarboxylic acid (2-PCA), and what types of reactions does it catalyze?
A1: 2-Pyridinecarboxylic acid is a derivative of pyridine with a carboxylic acid group at the 2-position. It is an organic compound that can act as a bifunctional catalyst, possessing both acidic and basic properties.[1][2] It is effective in catalyzing various organic transformations, including multi-component reactions for the synthesis of heterocyclic compounds like pyrazolo[3,4-b]quinolinones and in the cycloaddition of CO2 to epoxides to form cyclic carbonates.[1][3][4] Its efficiency, often under mild conditions, and potential for recyclability make it a valuable catalyst in green chemistry.[1][3]
Q2: My reaction is showing low to no yield. What are the potential causes?
A2: Low yields in 2-PCA catalyzed reactions can stem from several factors:
-
Catalyst Instability: 2-PCA is susceptible to thermal decarboxylation, especially at elevated temperatures (typically above 150°C), which leads to catalyst degradation.[5]
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst loading are critical. For instance, in the synthesis of pyrazolo[3,4-b]quinolinones, ethanol has been shown to be a more effective solvent than water.[1]
-
Inappropriate pH: The catalytic activity of 2-PCA can be pH-dependent. The protonation state of the pyridine nitrogen and the carboxyl group is crucial for its catalytic action.
-
Substrate Reactivity: The electronic properties of your substrates can significantly impact the reaction rate and yield. Electron-donating groups may increase reactivity, while electron-withdrawing groups can decrease it.[1]
Q3: I am observing the formation of a major byproduct, which I suspect is the decarboxylated catalyst. How can I prevent this?
A3: The decarboxylation of 2-PCA is a common issue, particularly in reactions requiring high temperatures.[5] Here are some strategies to mitigate this:
-
Temperature Control: If possible, lower the reaction temperature. Consider if a more active catalyst could be used that operates at a lower temperature.[5]
-
Use of Stabilizers: The addition of certain divalent metal ions, such as Cu²⁺, Mg²⁺, or Mn²⁺, can inhibit the decarboxylation of 2-PCA by forming a more stable complex.[5]
-
Solvent Choice: The use of non-polar, aprotic solvents can disfavor the formation of the zwitterionic intermediate that facilitates decarboxylation.[5]
-
Isomer Consideration: If the specific isomer is not critical for your reaction, consider using the more thermally stable nicotinic acid (3-pyridinecarboxylic acid) or isonicotinic acid (4-pyridinecarboxylic acid).[5]
Q4: How can I optimize the catalyst loading and reaction time for my experiment?
A4: Optimization is key to an efficient reaction. A good starting point is to screen different catalyst loadings (e.g., 5, 10, 15 mol%). In the synthesis of pyrazolo[3,4-b]quinolinones, 10 mol% of 2-PCA was found to be optimal.[1] Reaction progress should be monitored by a suitable technique (e.g., TLC, LC-MS) to determine the optimal reaction time. For some reactions catalyzed by 2-PCA, excellent yields can be achieved in as little as 2-10 minutes.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or degraded catalyst. | Ensure the purity of your 2-PCA. Consider if the reaction temperature is too high, leading to decarboxylation.[5] |
| Sub-optimal reaction conditions. | Re-evaluate the solvent, temperature, and catalyst loading. Refer to literature for similar reactions. | |
| Presence of inhibiting species. | Divalent metal ions can sometimes inhibit the desired reaction, even though they can prevent decarboxylation.[6] | |
| Slow Reaction Rate | Low reaction temperature. | Gradually increase the temperature while monitoring for catalyst degradation. |
| Insufficient catalyst loading. | Increase the catalyst loading incrementally (e.g., from 10 mol% to 15 mol%). | |
| Poor substrate reactivity. | Substrates with electron-withdrawing groups may react slower.[1] Longer reaction times may be necessary. | |
| Formation of Side Products | Hammick reaction. | If your reaction mixture contains carbonyl compounds (aldehydes or ketones), you may be observing the Hammick reaction, a thermal decarboxylation of 2-PCA in their presence.[7] Try to run the reaction in the absence of these compounds if possible. |
| Catalyst degradation. | The primary degradation pathway is decarboxylation. See Q3 in the FAQ section for mitigation strategies. | |
| Difficulty in Product Isolation | Product is sticky or an oil. | A change in the workup procedure may be necessary. For instance, if the product is sticky upon completion, a different solvent system for extraction or crystallization might be required.[1] |
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for Pyrazolo[3,4-b]quinolinone Synthesis
Reaction of 1 mmol benzaldehyde, 1 mmol dimedone, and 1 mmol 5-amino-3-methyl-1-phenyl-1H-pyrazole.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 5 | Ethanol | 60 | 15 | 82 |
| 2 | 10 | Ethanol | Room Temp. | 30 | 70 |
| 3 | 10 | Ethanol | 60 | 5 | 98 |
| 4 | 15 | Ethanol | 60 | 5 | 98 |
| 5 | 10 | Water | 60 | 25 | 74 |
| 6 | 10 | Water:Ethanol (1:1) | 60 | 20 | 85 |
(Data adapted from a study on the synthesis of pyrazolo[3,4-b]quinolinones[1])
Table 2: Catalyst Recyclability in Pyrazolo[3,4-b]quinolinone Synthesis
| Cycle | Yield (%) |
| 1st | 98 |
| 2nd | 96 |
| 3rd | 95 |
| 4th | 94 |
(Data reflects the reusability of 2-PCA in the synthesis of a specific pyrazolo[3,4-b]quinolinone derivative[1])
Experimental Protocols
Protocol 1: General Procedure for the 2-PCA Catalyzed Synthesis of Pyrazolo[3,4-b]quinolinones
-
To a 25 mL round-bottom flask, add the aldehyde (1 mmol), 1,3-dione (1 mmol), 5-amino-pyrazole derivative (1 mmol), and 2-Pyridinecarboxylic acid (0.1 mmol, 10 mol%).
-
Add ethanol (3 mL) as the solvent.
-
Stir the reaction mixture at 60°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 2-10 minutes.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (9 mL) with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
For catalyst recovery, the collected filtrate can be heated under reduced pressure to remove the solvent and recover the 2-PCA for subsequent runs.[1]
Visualizations
Caption: General catalytic cycle of 2-Pyridinecarboxylic Acid.
References
- 1. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06738E [pubs.rsc.org]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 2-Picolinic acid as a naturally occurring hydrogen bond donor for the preparation of cyclic carbonates from terminal/internal epoxides and CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Hammick reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Pyridinecarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The three isomers of pyridinecarboxylic acid—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—are simple heterocyclic compounds that form the backbone of a multitude of biologically active molecules.[1][2] Despite their structural similarities, the positional difference of the carboxylic acid group on the pyridine (B92270) ring leads to distinct physicochemical properties and, consequently, a diverse range of biological activities.[1] This guide provides a comparative overview of the anti-inflammatory, antimicrobial, and enzyme-inhibiting properties of these isomers, supported by experimental data and detailed methodologies to inform further research and drug development.
Comparative Biological Activities: A Tabular Summary
The following tables summarize the available quantitative data on the biological activities of the three pyridinecarboxylic acid isomers. It is important to note that direct comparative studies testing all three isomers under identical experimental conditions are limited. Therefore, some of the data presented is for individual isomers or their derivatives, and direct comparisons should be made with caution.
Anti-Inflammatory and Antinociceptive Activity
A study directly comparing the three isomers in a carrageenan-induced paw edema model in mice provides valuable insight into their relative anti-inflammatory and antinociceptive potential.
| Isomer | Dosage (mg/kg, p.o.) | Anti-Inflammatory Activity (% Inhibition of Paw Edema) | Antinociceptive Activity (Formalin Test) | Reference |
| Picolinic Acid | 62.5 | No significant inhibition | Inhibited both phases of the nociceptive response | [3] |
| 125 | No significant inhibition | Inhibited both phases of the nociceptive response | [3] | |
| Nicotinic Acid | 250 | Significant inhibition | Inhibited both phases of the nociceptive response | [3] |
| 500 | Significant inhibition | Inhibited both phases of the nociceptive response | [3] | |
| Isonicotinic Acid | 250 | Devoid of activity | Devoid of activity | [3] |
| 500 | Devoid of activity | Devoid of activity | [3] |
Data from a study by F.A.A. Cunha et al. (2012). It is important to note that while picolinic acid did not show anti-inflammatory activity in this specific model, it did exhibit antinociceptive effects.
Enzyme Inhibitory Activity
Direct comparative studies on the enzyme inhibitory activity of the parent pyridinecarboxylic acid isomers are scarce. However, their derivatives have been extensively studied as inhibitors of various enzymes. Nicotinic acid derivatives, for instance, have been identified as inhibitors of cyclooxygenase (COX-1 and COX-2).[1] Isonicotinic acid derivatives have shown inhibitory activity against enzymes like histone demethylases.[4] The following table presents a summary of known inhibitory activities, though direct comparison of IC50 values for the parent isomers is not available in the reviewed literature.
| Isomer | Target Enzyme | Inhibitory Activity (IC50) | Notes | Reference |
| Picolinic Acid | α-Amylase, Carboxypeptidase A | Inhibitory activity observed | Data is for 2-pyridinecarboxylic acid and its analogs.[5] | [5] |
| Nicotinic Acid | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Derivatives show inhibitory activity | Nicotinic acid derivatives have been demonstrated as COX-1 and COX-2 inhibitors.[1] | [1] |
| Isonicotinic Acid | Histone Demethylase (e.g., KDM4A, KDM5B) | Derivatives show inhibitory activity (IC50 < 1.0 µM for some KDM5B inhibitors) | Pyridine-4-carboxylic acid derivatives have been patented as histone demethylase inhibitors. | [4] |
Note: The presented data is largely for derivatives of the pyridinecarboxylic acid isomers and not for the parent compounds themselves. Direct comparison of the intrinsic inhibitory potency of the isomers is not possible from this data.
Antimicrobial Activity
| Isomer | Organism | Antimicrobial Activity (MIC) | Notes | Reference |
| Picolinic Acid | Mycobacterium avium complex | Exhibited antimicrobial activity | Picolinic acid showed activity against both extracellular and intramacrophage MAC.[9] | [9] |
| Various Bacteria | Picolinates (salts) show activity (e.g., MIC of 0.5 mg/mL for zinc picolinate (B1231196) against S. aureus) | Data is for metal complexes of picolinic acid.[6] | [6] | |
| Nicotinic Acid | Various Bacteria & Fungi | Derivatives show activity | The relationship between chemical structure and antimicrobial activity of nicotinates has been studied.[10] | [10] |
| Isonicotinic Acid | Mycobacterium tuberculosis | Isoniazid (B1672263) (a derivative) is a potent inhibitor | Isoniazid is a cornerstone of tuberculosis treatment.[8] | [8] |
| Various Bacteria & Fungi | Derivatives show activity | The relationship between chemical structure and antimicrobial activity of isonicotinates has been investigated.[10] | [10] |
Note: The data presented is for the parent acids, their salts, or their derivatives. A direct comparison of the Minimum Inhibitory Concentration (MIC) values of the three parent isomers against the same panel of microbes under identical conditions is not available in the reviewed literature.
Key Signaling Pathways and Mechanisms of Action
The biological activities of pyridinecarboxylic acid isomers are mediated through their interaction with various cellular signaling pathways.
Picolinic Acid: Immunomodulation and Metal Ion Chelation
Picolinic acid is an endogenous metabolite of tryptophan and is known to possess immunomodulatory effects.[11] It can enhance macrophage effector functions, in part by augmenting interferon-gamma (IFN-γ)-induced nitric oxide synthase (NOS) gene expression.[11] Additionally, its ability to chelate divalent metal ions like zinc is crucial for its biological activity, including its role in the absorption of these ions.[6]
Nicotinic Acid: GPR109A Signaling and NAD+ Precursor
Nicotinic acid, or niacin, is a vital nutrient that acts as a precursor for the coenzymes NAD+ and NADP+, which are fundamental to cellular metabolism and DNA repair.[12] Its lipid-lowering effects are primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA2), which is highly expressed in adipocytes and immune cells.[7] Activation of GPR109A leads to a decrease in cyclic AMP (cAMP) levels, which in turn inhibits lipolysis.
Isonicotinic Acid: Histone Modification by its Derivative Isoniazid
Isonicotinic acid itself is less biologically active in many assays compared to its isomers. However, its derivative, isoniazid, is a cornerstone in the treatment of tuberculosis. Isoniazid is a prodrug that, once activated, can lead to the formation of isonicotinyl-CoA. This can then be used by acetyltransferases like p300/CBP to cause a novel post-translational modification on histones called isonicotinylation. This modification can alter chromatin structure and gene expression, which may contribute to both the therapeutic effects and the side effects of the drug.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the biological activities of these isomers. Below are representative methodologies for key assays.
Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)
This protocol is designed to screen for inhibitors of COX-2 activity.
Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) G2 (PGG2). A fluorometric probe is used to detect PGG2.
Materials:
-
COX-2 enzyme (human recombinant)
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic acid (substrate)
-
Test compounds (picolinic, nicotinic, isonicotinic acid)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in COX Assay Buffer. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.
-
Enzyme and Probe Addition: To each well of a 96-well plate, add the COX Assay Buffer, the COX Probe, and the diluted COX-2 enzyme.
-
Inhibitor Addition: Add the test compounds at various concentrations to the respective wells. For control wells, add buffer or solvent.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes), protected from light.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm) in a kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial or fungal strains (e.g., E. coli, S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (picolinic, nicotinic, isonicotinic acid)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth). Alternatively, the optical density can be measured using a microplate reader.
-
Data Analysis: The MIC is reported as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Conclusion
The pyridinecarboxylic acid isomers, picolinic, nicotinic, and isonicotinic acid, represent a fascinating example of how subtle structural changes can lead to profound differences in biological activity. While nicotinic acid stands out for its well-defined role as a vitamin and signaling molecule through the GPR109A receptor, picolinic acid demonstrates immunomodulatory and antinociceptive effects, and isonicotinic acid serves as a crucial scaffold for antitubercular drugs.
The available data underscores the therapeutic potential of these simple heterocyclic compounds. However, the lack of comprehensive, direct comparative studies highlights a significant gap in the literature. Future research should focus on side-by-side evaluations of these isomers in a wide range of biological assays to provide a clearer understanding of their relative potencies and selectivities. Such studies will be invaluable for guiding the rational design of new therapeutic agents based on the versatile pyridinecarboxylic acid scaffold.
References
- 1. Immunobiology of picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Pyridinecarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The three isomers of pyridinecarboxylic acid—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—are simple heterocyclic compounds that form the backbone of a multitude of biologically active molecules.[1][2] Despite their structural similarities, the positional difference of the carboxylic acid group on the pyridine ring leads to distinct physicochemical properties and, consequently, a diverse range of biological activities.[1] This guide provides a comparative overview of the anti-inflammatory, antimicrobial, and enzyme-inhibiting properties of these isomers, supported by experimental data and detailed methodologies to inform further research and drug development.
Comparative Biological Activities: A Tabular Summary
The following tables summarize the available quantitative data on the biological activities of the three pyridinecarboxylic acid isomers. It is important to note that direct comparative studies testing all three isomers under identical experimental conditions are limited. Therefore, some of the data presented is for individual isomers or their derivatives, and direct comparisons should be made with caution.
Anti-Inflammatory and Antinociceptive Activity
A study directly comparing the three isomers in a carrageenan-induced paw edema model in mice provides valuable insight into their relative anti-inflammatory and antinociceptive potential.
| Isomer | Dosage (mg/kg, p.o.) | Anti-Inflammatory Activity (% Inhibition of Paw Edema) | Antinociceptive Activity (Formalin Test) | Reference |
| Picolinic Acid | 62.5 | No significant inhibition | Inhibited both phases of the nociceptive response | [3] |
| 125 | No significant inhibition | Inhibited both phases of the nociceptive response | [3] | |
| Nicotinic Acid | 250 | Significant inhibition | Inhibited both phases of the nociceptive response | [3] |
| 500 | Significant inhibition | Inhibited both phases of the nociceptive response | [3] | |
| Isonicotinic Acid | 250 | Devoid of activity | Devoid of activity | [3] |
| 500 | Devoid of activity | Devoid of activity | [3] |
Data from a study by F.A.A. Cunha et al. (2012). It is important to note that while picolinic acid did not show anti-inflammatory activity in this specific model, it did exhibit antinociceptive effects.
Enzyme Inhibitory Activity
Direct comparative studies on the enzyme inhibitory activity of the parent pyridinecarboxylic acid isomers are scarce. However, their derivatives have been extensively studied as inhibitors of various enzymes. Nicotinic acid derivatives, for instance, have been identified as inhibitors of cyclooxygenase (COX-1 and COX-2).[1] Isonicotinic acid derivatives have shown inhibitory activity against enzymes like histone demethylases.[4] The following table presents a summary of known inhibitory activities, though direct comparison of IC50 values for the parent isomers is not available in the reviewed literature.
| Isomer | Target Enzyme | Inhibitory Activity (IC50) | Notes | Reference |
| Picolinic Acid | α-Amylase, Carboxypeptidase A | Inhibitory activity observed | Data is for 2-pyridinecarboxylic acid and its analogs.[5] | [5] |
| Nicotinic Acid | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Derivatives show inhibitory activity | Nicotinic acid derivatives have been demonstrated as COX-1 and COX-2 inhibitors.[1] | [1] |
| Isonicotinic Acid | Histone Demethylase (e.g., KDM4A, KDM5B) | Derivatives show inhibitory activity (IC50 < 1.0 µM for some KDM5B inhibitors) | Pyridine-4-carboxylic acid derivatives have been patented as histone demethylase inhibitors. | [4] |
Note: The presented data is largely for derivatives of the pyridinecarboxylic acid isomers and not for the parent compounds themselves. Direct comparison of the intrinsic inhibitory potency of the isomers is not possible from this data.
Antimicrobial Activity
| Isomer | Organism | Antimicrobial Activity (MIC) | Notes | Reference |
| Picolinic Acid | Mycobacterium avium complex | Exhibited antimicrobial activity | Picolinic acid showed activity against both extracellular and intramacrophage MAC.[9] | [9] |
| Various Bacteria | Picolinates (salts) show activity (e.g., MIC of 0.5 mg/mL for zinc picolinate against S. aureus) | Data is for metal complexes of picolinic acid.[6] | [6] | |
| Nicotinic Acid | Various Bacteria & Fungi | Derivatives show activity | The relationship between chemical structure and antimicrobial activity of nicotinates has been studied.[10] | [10] |
| Isonicotinic Acid | Mycobacterium tuberculosis | Isoniazid (a derivative) is a potent inhibitor | Isoniazid is a cornerstone of tuberculosis treatment.[8] | [8] |
| Various Bacteria & Fungi | Derivatives show activity | The relationship between chemical structure and antimicrobial activity of isonicotinates has been investigated.[10] | [10] |
Note: The data presented is for the parent acids, their salts, or their derivatives. A direct comparison of the Minimum Inhibitory Concentration (MIC) values of the three parent isomers against the same panel of microbes under identical conditions is not available in the reviewed literature.
Key Signaling Pathways and Mechanisms of Action
The biological activities of pyridinecarboxylic acid isomers are mediated through their interaction with various cellular signaling pathways.
Picolinic Acid: Immunomodulation and Metal Ion Chelation
Picolinic acid is an endogenous metabolite of tryptophan and is known to possess immunomodulatory effects.[11] It can enhance macrophage effector functions, in part by augmenting interferon-gamma (IFN-γ)-induced nitric oxide synthase (NOS) gene expression.[11] Additionally, its ability to chelate divalent metal ions like zinc is crucial for its biological activity, including its role in the absorption of these ions.[6]
Nicotinic Acid: GPR109A Signaling and NAD+ Precursor
Nicotinic acid, or niacin, is a vital nutrient that acts as a precursor for the coenzymes NAD+ and NADP+, which are fundamental to cellular metabolism and DNA repair.[12] Its lipid-lowering effects are primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA2), which is highly expressed in adipocytes and immune cells.[7] Activation of GPR109A leads to a decrease in cyclic AMP (cAMP) levels, which in turn inhibits lipolysis.
Isonicotinic Acid: Histone Modification by its Derivative Isoniazid
Isonicotinic acid itself is less biologically active in many assays compared to its isomers. However, its derivative, isoniazid, is a cornerstone in the treatment of tuberculosis. Isoniazid is a prodrug that, once activated, can lead to the formation of isonicotinyl-CoA. This can then be used by acetyltransferases like p300/CBP to cause a novel post-translational modification on histones called isonicotinylation. This modification can alter chromatin structure and gene expression, which may contribute to both the therapeutic effects and the side effects of the drug.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the biological activities of these isomers. Below are representative methodologies for key assays.
Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)
This protocol is designed to screen for inhibitors of COX-2 activity.
Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). A fluorometric probe is used to detect PGG2.
Materials:
-
COX-2 enzyme (human recombinant)
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic acid (substrate)
-
Test compounds (picolinic, nicotinic, isonicotinic acid)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in COX Assay Buffer. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.
-
Enzyme and Probe Addition: To each well of a 96-well plate, add the COX Assay Buffer, the COX Probe, and the diluted COX-2 enzyme.
-
Inhibitor Addition: Add the test compounds at various concentrations to the respective wells. For control wells, add buffer or solvent.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes), protected from light.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm) in a kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial or fungal strains (e.g., E. coli, S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (picolinic, nicotinic, isonicotinic acid)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth). Alternatively, the optical density can be measured using a microplate reader.
-
Data Analysis: The MIC is reported as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Conclusion
The pyridinecarboxylic acid isomers, picolinic, nicotinic, and isonicotinic acid, represent a fascinating example of how subtle structural changes can lead to profound differences in biological activity. While nicotinic acid stands out for its well-defined role as a vitamin and signaling molecule through the GPR109A receptor, picolinic acid demonstrates immunomodulatory and antinociceptive effects, and isonicotinic acid serves as a crucial scaffold for antitubercular drugs.
The available data underscores the therapeutic potential of these simple heterocyclic compounds. However, the lack of comprehensive, direct comparative studies highlights a significant gap in the literature. Future research should focus on side-by-side evaluations of these isomers in a wide range of biological assays to provide a clearer understanding of their relative potencies and selectivities. Such studies will be invaluable for guiding the rational design of new therapeutic agents based on the versatile pyridinecarboxylic acid scaffold.
References
- 1. Immunobiology of picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
Picolinic Acid vs. Nicotinic Acid: A Comparative Guide to their Neuroprotective Effects
For Immediate Release
This guide provides a comprehensive comparison of the neuroprotective properties of picolinic acid and nicotinic acid, intended for researchers, scientists, and professionals in drug development. The following sections detail their mechanisms of action, present quantitative experimental data, and outline the methodologies used in key studies.
Introduction
Picolinic acid and nicotinic acid, both isomers of pyridinecarboxylic acid, have garnered attention for their potential neuroprotective roles.[1][2] Picolinic acid is an endogenous metabolite of L-tryptophan, while nicotinic acid, also known as niacin or vitamin B3, is an essential nutrient.[1][3] While structurally similar, their mechanisms of neuroprotection and the experimental evidence supporting them differ significantly. This guide aims to provide a clear and objective comparison to inform future research and therapeutic development.
Comparative Analysis of Neuroprotective Effects
The neuroprotective effects of picolinic and nicotinic acid have been investigated in various in vitro and in vivo models. The following table summarizes key quantitative data from these studies.
| Parameter | Picolinic Acid | Nicotinic Acid/Derivatives |
| Neuroprotective Model | Quinolinic acid (QUIN)-induced neurotoxicity in rat striatum | Ischemic stroke in rats |
| Compound Tested | Picolinic acid (PIC) | Niaspan (prolonged-release nicotinic acid) |
| Dosage/Concentration | 18 nmol/h continuous infusion | 40 mg/kg daily for 14 days |
| Key Finding | Attenuated the depletion of NADPH diaphorase-positive neurons induced by QUIN (6 nmol/h).[4] | Significantly increased synaptophysin, Bielschowsky silver, and BDNF/TrkB expression in the ischemic brain.[5] |
| Neuroprotective Model | QUIN-induced cholinergic neurotoxicity in rat nucleus basalis magnocellularis | 3-nitropropionic acid (3-NP)-induced Huntington's disease model in rats |
| Compound Tested | Picolinic acid | Nicotinamide (B372718) |
| Dosage/Concentration | Molar ratio of 3:1 (PIC:QUIN) | 100, 300, and 500 mg/kg, i.p. for 8 days |
| Key Finding | Protected against cholinergic neuron loss. | Improved motor function and decreased oxidative stress markers.[6] |
| Neuroprotective Model | Glaucoma in humans | Glaucoma in humans |
| Compound Tested | Not Applicable | Nicotinamide |
| Dosage/Concentration | Not Applicable | 3 grams/day |
| Key Finding | Not Applicable | Improved inner retinal function.[7] |
Mechanisms of Neuroprotection
The neuroprotective mechanisms of picolinic acid and nicotinic acid are distinct, reflecting their different biological roles and targets.
Picolinic Acid
The primary neuroprotective mechanism attributed to picolinic acid is its ability to counteract the neurotoxic effects of quinolinic acid, an NMDA receptor agonist.[1][8] While the precise mechanism remains to be fully elucidated, it is suggested that picolinic acid does not act as a direct NMDA receptor antagonist.[1] Instead, its neuroprotective effects may be linked to its properties as a chelating agent, which could modulate metal-ion-dependent neurotoxic processes.[2][9]
Nicotinic Acid and its Derivatives
The neuroprotective effects of nicotinic acid and its derivatives, such as nicotinamide, are multifaceted and involve several key pathways:
-
NAD+ Replenishment and PARP-1 Inhibition: Nicotinamide is a precursor to NAD+, a critical coenzyme in cellular metabolism.[10][11] In neurodegenerative conditions, NAD+ levels can decline.[10][11] Supplementation with nicotinamide can restore NAD+ levels, thereby supporting mitochondrial function and cellular energy production.[10][12] Furthermore, nicotinamide can inhibit the activity of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme that, when overactivated by DNA damage, can deplete cellular NAD+ and ATP, leading to cell death.[12][13]
-
GPR109A Receptor Activation: Nicotinic acid is an agonist for the G protein-coupled receptor 109A (GPR109A).[14][15][16] Activation of GPR109A on immune cells, such as microglia, has anti-inflammatory effects.[14] This is mediated, in part, by inhibiting the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus, thereby reducing the expression of inflammatory cytokines.[14][16]
-
Nicotinic Acetylcholine Receptor (nAChR) Signaling: Nicotine, a well-known nicotinic acid derivative, exerts neuroprotective effects through the activation of nAChRs, particularly the α4β2 and α7 subtypes.[17] Activation of these receptors can trigger downstream signaling cascades, including the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.[17]
Experimental Protocols
Picolinic Acid: Chronic Infusion in a Quinolinic Acid-Induced Neurotoxicity Model
-
Animal Model: Male Sprague-Dawley rats.[4]
-
Procedure: Osmotic minipumps were used for continuous infusion of substances into the rat striatum.[4]
-
Treatment Groups:
-
Saline control
-
Quinolinic acid (QUIN) alone (6 nmol/h)
-
Picolinic acid (PIC) alone (18 nmol/h)
-
QUIN (6 nmol/h) co-infused with PIC (18 nmol/h)[4]
-
-
Duration: 7 days.[4]
-
Endpoint Analysis: Histological staining for NADPH diaphorase-positive neurons in the striatum to assess neuronal depletion.[4]
Nicotinic Acid: Treatment in a Rat Model of Ischemic Stroke
-
Animal Model: Adult male Wistar rats.[5]
-
Procedure: Middle cerebral artery occlusion (MCAO) for 2 hours to induce ischemic stroke.[5]
-
Treatment: Niaspan (a prolonged-release formulation of niacin) administered at 40 mg/kg daily for 14 days, starting 24 hours after MCAO.[5]
-
Endpoint Analysis: Immunohistostaining and Western blot analysis of the ischemic brain for markers of synaptic plasticity (synaptophysin), axon growth (Bielschowsky silver), and neurotrophic support (BDNF and its receptor TrkB).[5]
Conclusion
Picolinic acid and nicotinic acid both demonstrate neuroprotective potential, albeit through different mechanisms and with varying levels of supporting evidence. Picolinic acid's primary established role is in antagonizing quinolinic acid-induced neurotoxicity, a mechanism of significant interest in neuroinflammatory and neurodegenerative diseases. However, further research is required to fully elucidate its signaling pathways and broader neuroprotective applications.
In contrast, nicotinic acid and its derivatives have well-documented neuroprotective effects across a range of models, mediated by NAD+ metabolism, anti-inflammatory actions via GPR109A, and pro-survival signaling through nAChRs. This broader mechanistic understanding and the existing clinical data, particularly for nicotinamide, position these compounds as promising candidates for further therapeutic development in the field of neuroprotection.
This comparative guide highlights the current state of knowledge and underscores the need for continued investigation into the therapeutic potential of both picolinic and nicotinic acids.
References
- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Nicotinamide reverses behavioral impairments and provides neuroprotection in 3-nitropropionic acid induced animal model ofHuntington's disease: implication of oxidative stress- poly(ADP- ribose) polymerase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. American Glaucoma Society and American Academy of Ophthalmology Position Statement on Nicotinamide Use for Glaucoma Neuroprotection - 2025 - American Academy of Ophthalmology [aao.org]
- 8. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 9. Picolinic acids as β-exosite inhibitors of botulinum neurotoxin A light chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Nicotinamide provides neuroprotection in glaucoma by protecting against mitochondrial and metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Niacin Ameliorates Neuro-Inflammation in Parkinson’s Disease via GPR109A | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Picolinic Acid vs. Nicotinic Acid: A Comparative Guide to their Neuroprotective Effects
For Immediate Release
This guide provides a comprehensive comparison of the neuroprotective properties of picolinic acid and nicotinic acid, intended for researchers, scientists, and professionals in drug development. The following sections detail their mechanisms of action, present quantitative experimental data, and outline the methodologies used in key studies.
Introduction
Picolinic acid and nicotinic acid, both isomers of pyridinecarboxylic acid, have garnered attention for their potential neuroprotective roles.[1][2] Picolinic acid is an endogenous metabolite of L-tryptophan, while nicotinic acid, also known as niacin or vitamin B3, is an essential nutrient.[1][3] While structurally similar, their mechanisms of neuroprotection and the experimental evidence supporting them differ significantly. This guide aims to provide a clear and objective comparison to inform future research and therapeutic development.
Comparative Analysis of Neuroprotective Effects
The neuroprotective effects of picolinic and nicotinic acid have been investigated in various in vitro and in vivo models. The following table summarizes key quantitative data from these studies.
| Parameter | Picolinic Acid | Nicotinic Acid/Derivatives |
| Neuroprotective Model | Quinolinic acid (QUIN)-induced neurotoxicity in rat striatum | Ischemic stroke in rats |
| Compound Tested | Picolinic acid (PIC) | Niaspan (prolonged-release nicotinic acid) |
| Dosage/Concentration | 18 nmol/h continuous infusion | 40 mg/kg daily for 14 days |
| Key Finding | Attenuated the depletion of NADPH diaphorase-positive neurons induced by QUIN (6 nmol/h).[4] | Significantly increased synaptophysin, Bielschowsky silver, and BDNF/TrkB expression in the ischemic brain.[5] |
| Neuroprotective Model | QUIN-induced cholinergic neurotoxicity in rat nucleus basalis magnocellularis | 3-nitropropionic acid (3-NP)-induced Huntington's disease model in rats |
| Compound Tested | Picolinic acid | Nicotinamide |
| Dosage/Concentration | Molar ratio of 3:1 (PIC:QUIN) | 100, 300, and 500 mg/kg, i.p. for 8 days |
| Key Finding | Protected against cholinergic neuron loss. | Improved motor function and decreased oxidative stress markers.[6] |
| Neuroprotective Model | Glaucoma in humans | Glaucoma in humans |
| Compound Tested | Not Applicable | Nicotinamide |
| Dosage/Concentration | Not Applicable | 3 grams/day |
| Key Finding | Not Applicable | Improved inner retinal function.[7] |
Mechanisms of Neuroprotection
The neuroprotective mechanisms of picolinic acid and nicotinic acid are distinct, reflecting their different biological roles and targets.
Picolinic Acid
The primary neuroprotective mechanism attributed to picolinic acid is its ability to counteract the neurotoxic effects of quinolinic acid, an NMDA receptor agonist.[1][8] While the precise mechanism remains to be fully elucidated, it is suggested that picolinic acid does not act as a direct NMDA receptor antagonist.[1] Instead, its neuroprotective effects may be linked to its properties as a chelating agent, which could modulate metal-ion-dependent neurotoxic processes.[2][9]
Nicotinic Acid and its Derivatives
The neuroprotective effects of nicotinic acid and its derivatives, such as nicotinamide, are multifaceted and involve several key pathways:
-
NAD+ Replenishment and PARP-1 Inhibition: Nicotinamide is a precursor to NAD+, a critical coenzyme in cellular metabolism.[10][11] In neurodegenerative conditions, NAD+ levels can decline.[10][11] Supplementation with nicotinamide can restore NAD+ levels, thereby supporting mitochondrial function and cellular energy production.[10][12] Furthermore, nicotinamide can inhibit the activity of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme that, when overactivated by DNA damage, can deplete cellular NAD+ and ATP, leading to cell death.[12][13]
-
GPR109A Receptor Activation: Nicotinic acid is an agonist for the G protein-coupled receptor 109A (GPR109A).[14][15][16] Activation of GPR109A on immune cells, such as microglia, has anti-inflammatory effects.[14] This is mediated, in part, by inhibiting the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus, thereby reducing the expression of inflammatory cytokines.[14][16]
-
Nicotinic Acetylcholine Receptor (nAChR) Signaling: Nicotine, a well-known nicotinic acid derivative, exerts neuroprotective effects through the activation of nAChRs, particularly the α4β2 and α7 subtypes.[17] Activation of these receptors can trigger downstream signaling cascades, including the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.[17]
Experimental Protocols
Picolinic Acid: Chronic Infusion in a Quinolinic Acid-Induced Neurotoxicity Model
-
Animal Model: Male Sprague-Dawley rats.[4]
-
Procedure: Osmotic minipumps were used for continuous infusion of substances into the rat striatum.[4]
-
Treatment Groups:
-
Saline control
-
Quinolinic acid (QUIN) alone (6 nmol/h)
-
Picolinic acid (PIC) alone (18 nmol/h)
-
QUIN (6 nmol/h) co-infused with PIC (18 nmol/h)[4]
-
-
Duration: 7 days.[4]
-
Endpoint Analysis: Histological staining for NADPH diaphorase-positive neurons in the striatum to assess neuronal depletion.[4]
Nicotinic Acid: Treatment in a Rat Model of Ischemic Stroke
-
Animal Model: Adult male Wistar rats.[5]
-
Procedure: Middle cerebral artery occlusion (MCAO) for 2 hours to induce ischemic stroke.[5]
-
Treatment: Niaspan (a prolonged-release formulation of niacin) administered at 40 mg/kg daily for 14 days, starting 24 hours after MCAO.[5]
-
Endpoint Analysis: Immunohistostaining and Western blot analysis of the ischemic brain for markers of synaptic plasticity (synaptophysin), axon growth (Bielschowsky silver), and neurotrophic support (BDNF and its receptor TrkB).[5]
Conclusion
Picolinic acid and nicotinic acid both demonstrate neuroprotective potential, albeit through different mechanisms and with varying levels of supporting evidence. Picolinic acid's primary established role is in antagonizing quinolinic acid-induced neurotoxicity, a mechanism of significant interest in neuroinflammatory and neurodegenerative diseases. However, further research is required to fully elucidate its signaling pathways and broader neuroprotective applications.
In contrast, nicotinic acid and its derivatives have well-documented neuroprotective effects across a range of models, mediated by NAD+ metabolism, anti-inflammatory actions via GPR109A, and pro-survival signaling through nAChRs. This broader mechanistic understanding and the existing clinical data, particularly for nicotinamide, position these compounds as promising candidates for further therapeutic development in the field of neuroprotection.
This comparative guide highlights the current state of knowledge and underscores the need for continued investigation into the therapeutic potential of both picolinic and nicotinic acids.
References
- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Nicotinamide reverses behavioral impairments and provides neuroprotection in 3-nitropropionic acid induced animal model ofHuntington's disease: implication of oxidative stress- poly(ADP- ribose) polymerase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. American Glaucoma Society and American Academy of Ophthalmology Position Statement on Nicotinamide Use for Glaucoma Neuroprotection - 2025 - American Academy of Ophthalmology [aao.org]
- 8. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 9. Picolinic acids as β-exosite inhibitors of botulinum neurotoxin A light chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Nicotinamide provides neuroprotection in glaucoma by protecting against mitochondrial and metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Niacin Ameliorates Neuro-Inflammation in Parkinson’s Disease via GPR109A | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Tale of Two Linkers: 2-Pyrazinecarboxylic Acid vs. 2,3-Pyrazinedicarboxylic Acid in Metal-Organic Frameworks
A comprehensive guide for researchers, scientists, and drug development professionals on the structural and functional implications of linker choice in the design of Metal-Organic Frameworks (MOFs).
The rational design of Metal-Organic Frameworks (MOFs) with tailored properties for applications ranging from gas storage and separation to catalysis and drug delivery hinges on the judicious selection of their constituent organic linkers. Among the vast library of available linkers, pyrazine-based molecules offer a unique combination of rigidity, nitrogen heteroatoms for additional coordination or functionalization, and tunable electronic properties. This guide provides a detailed comparison of two closely related pyrazine-based linkers: 2-Pyrazinecarboxylic acid (pca) and 2,3-Pyrazinedicarboxylic acid (pzdc). The addition of a second carboxylic acid group in pzdc significantly alters its coordination behavior, leading to distinct framework topologies, porosities, and stabilities. This comparison aims to provide researchers with the necessary data and experimental insights to select the optimal linker for their specific application.
Structural and Coordination Differences
The primary distinction between 2-pyrazinecarboxylic acid and 2,3-pyrazinedicarboxylic acid lies in their denticity and coordination modes. 2-Pyrazinecarboxylic acid typically acts as a monodentate or bidentate linker, coordinating to metal centers through one or both nitrogen atoms of the pyrazine (B50134) ring and the carboxylate group. This often leads to the formation of lower-dimensional structures or frameworks with secondary building units (SBUs) of lower connectivity.
In contrast, 2,3-pyrazinedicarboxylic acid possesses two carboxylate groups in addition to the two nitrogen atoms, offering a higher potential for coordination and bridging between metal centers. This multidentate nature facilitates the construction of more robust and higher-dimensional frameworks, often with unique topologies. The adjacent positioning of the two carboxylate groups can lead to chelation with a single metal ion or bridging between multiple metal centers, influencing the geometry and connectivity of the resulting MOF.
Caption: Figure 1. A simplified representation of the potential coordination modes for 2-pyrazinecarboxylic acid and 2,3-pyrazinedicarboxylic acid with metal ions in MOF structures.
Comparative Performance Data
The choice between pca and pzdc as a linker has a profound impact on the resulting MOF's properties. The following tables summarize key performance data from published literature for MOFs synthesized with these linkers. It is important to note that direct comparisons are challenging due to variations in synthesis conditions and the metal nodes used. However, general trends can be discerned.
| MOF | Metal Node | Linker | BET Surface Area (m²/g) | Thermal Decomposition Temp. (°C) | Reference |
| Fe-Ag MOF | Fe(II), Ag(I) | pca | - | ~250 | [1] |
| Hf-UiO-66-PzDC | Hf(IV) | pzdc | 460 | 315 | |
| Hf-CAU-22-PzDC | Hf(IV) | pzdc | 170 | 325 | |
| Zn-TCPP-DPB-1 | Zn(II) | pzdc derivative | 1324 | - | [2][3] |
| Zn-TCPP-DPB-2 | Zn(II) | pzdc derivative | 1247 | - | [2][3] |
Note: Data for Hf-MOFs are for the isomeric 2,5-pyrazinedicarboxylic acid, which provides an indication of the properties of dicarboxylic acid pyrazine linkers.
Table 1: Comparison of Surface Area and Thermal Stability.
| MOF | Linker | Application | Key Finding | Reference |
| Fe-Ag MOF | pca | Lewis Acid Catalysis | Shows size selectivity in catalysis. | [1] |
| Fe-ATA/PzDC | pzdc | Fenton-like Catalysis | Modulated O-Fe-N coordination enhances hydroxyl radical generation. | |
| Zn-TCPP-DPB | pzdc derivative | Gas Adsorption | Favorable selectivity for C3H8/C3H6 over CH4. | [2][3] |
Table 2: Comparison of Application-Specific Performance.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible synthesis of MOFs. Below are representative synthesis procedures for MOFs using both 2-pyrazinecarboxylic acid and 2,3-pyrazinedicarboxylic acid.
Synthesis of a Fe-Ag MOF with 2-Pyrazinecarboxylic Acid
A mixture of Fe(BF₄)₂·6H₂O (0.1 mmol), AgNO₃ (0.1 mmol), and 2-pyrazinecarboxylic acid (0.2 mmol) is dissolved in a solvent mixture of DMF and ethanol (B145695) (1:1, 10 mL). The solution is sealed in a Teflon-lined stainless steel autoclave and heated at 120 °C for 72 hours. After cooling to room temperature, colorless block-shaped crystals are collected by filtration, washed with DMF, and dried in air.[1]
Synthesis of a Hf-MOF with 2,5-Pyrazinedicarboxylic Acid (as a proxy for pzdc)
Hf-UiO-66-PzDC: A mixture of HfCl₄ (0.1 mmol) and 2,5-pyrazinedicarboxylic acid (0.1 mmol) is dissolved in formic acid (2 mL). The mixture is placed in a Teflon-lined autoclave and heated at 120 °C for 24 hours. The resulting microcrystalline powder is filtered, washed with fresh formic acid, and dried.
Hf-CAU-22-PzDC: A mixture of HfCl₄ (0.1 mmol) and 2,5-pyrazinedicarboxylic acid (0.1 mmol) is dissolved in a mixture of water and formic acid (1:1, 2 mL). The solution is heated in a Teflon-lined autoclave at 120 °C for 72 hours. The product is then filtered, washed, and dried.
References
A Tale of Two Linkers: 2-Pyrazinecarboxylic Acid vs. 2,3-Pyrazinedicarboxylic Acid in Metal-Organic Frameworks
A comprehensive guide for researchers, scientists, and drug development professionals on the structural and functional implications of linker choice in the design of Metal-Organic Frameworks (MOFs).
The rational design of Metal-Organic Frameworks (MOFs) with tailored properties for applications ranging from gas storage and separation to catalysis and drug delivery hinges on the judicious selection of their constituent organic linkers. Among the vast library of available linkers, pyrazine-based molecules offer a unique combination of rigidity, nitrogen heteroatoms for additional coordination or functionalization, and tunable electronic properties. This guide provides a detailed comparison of two closely related pyrazine-based linkers: 2-Pyrazinecarboxylic acid (pca) and 2,3-Pyrazinedicarboxylic acid (pzdc). The addition of a second carboxylic acid group in pzdc significantly alters its coordination behavior, leading to distinct framework topologies, porosities, and stabilities. This comparison aims to provide researchers with the necessary data and experimental insights to select the optimal linker for their specific application.
Structural and Coordination Differences
The primary distinction between 2-pyrazinecarboxylic acid and 2,3-pyrazinedicarboxylic acid lies in their denticity and coordination modes. 2-Pyrazinecarboxylic acid typically acts as a monodentate or bidentate linker, coordinating to metal centers through one or both nitrogen atoms of the pyrazine ring and the carboxylate group. This often leads to the formation of lower-dimensional structures or frameworks with secondary building units (SBUs) of lower connectivity.
In contrast, 2,3-pyrazinedicarboxylic acid possesses two carboxylate groups in addition to the two nitrogen atoms, offering a higher potential for coordination and bridging between metal centers. This multidentate nature facilitates the construction of more robust and higher-dimensional frameworks, often with unique topologies. The adjacent positioning of the two carboxylate groups can lead to chelation with a single metal ion or bridging between multiple metal centers, influencing the geometry and connectivity of the resulting MOF.
Caption: Figure 1. A simplified representation of the potential coordination modes for 2-pyrazinecarboxylic acid and 2,3-pyrazinedicarboxylic acid with metal ions in MOF structures.
Comparative Performance Data
The choice between pca and pzdc as a linker has a profound impact on the resulting MOF's properties. The following tables summarize key performance data from published literature for MOFs synthesized with these linkers. It is important to note that direct comparisons are challenging due to variations in synthesis conditions and the metal nodes used. However, general trends can be discerned.
| MOF | Metal Node | Linker | BET Surface Area (m²/g) | Thermal Decomposition Temp. (°C) | Reference |
| Fe-Ag MOF | Fe(II), Ag(I) | pca | - | ~250 | [1] |
| Hf-UiO-66-PzDC | Hf(IV) | pzdc | 460 | 315 | |
| Hf-CAU-22-PzDC | Hf(IV) | pzdc | 170 | 325 | |
| Zn-TCPP-DPB-1 | Zn(II) | pzdc derivative | 1324 | - | [2][3] |
| Zn-TCPP-DPB-2 | Zn(II) | pzdc derivative | 1247 | - | [2][3] |
Note: Data for Hf-MOFs are for the isomeric 2,5-pyrazinedicarboxylic acid, which provides an indication of the properties of dicarboxylic acid pyrazine linkers.
Table 1: Comparison of Surface Area and Thermal Stability.
| MOF | Linker | Application | Key Finding | Reference |
| Fe-Ag MOF | pca | Lewis Acid Catalysis | Shows size selectivity in catalysis. | [1] |
| Fe-ATA/PzDC | pzdc | Fenton-like Catalysis | Modulated O-Fe-N coordination enhances hydroxyl radical generation. | |
| Zn-TCPP-DPB | pzdc derivative | Gas Adsorption | Favorable selectivity for C3H8/C3H6 over CH4. | [2][3] |
Table 2: Comparison of Application-Specific Performance.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible synthesis of MOFs. Below are representative synthesis procedures for MOFs using both 2-pyrazinecarboxylic acid and 2,3-pyrazinedicarboxylic acid.
Synthesis of a Fe-Ag MOF with 2-Pyrazinecarboxylic Acid
A mixture of Fe(BF₄)₂·6H₂O (0.1 mmol), AgNO₃ (0.1 mmol), and 2-pyrazinecarboxylic acid (0.2 mmol) is dissolved in a solvent mixture of DMF and ethanol (1:1, 10 mL). The solution is sealed in a Teflon-lined stainless steel autoclave and heated at 120 °C for 72 hours. After cooling to room temperature, colorless block-shaped crystals are collected by filtration, washed with DMF, and dried in air.[1]
Synthesis of a Hf-MOF with 2,5-Pyrazinedicarboxylic Acid (as a proxy for pzdc)
Hf-UiO-66-PzDC: A mixture of HfCl₄ (0.1 mmol) and 2,5-pyrazinedicarboxylic acid (0.1 mmol) is dissolved in formic acid (2 mL). The mixture is placed in a Teflon-lined autoclave and heated at 120 °C for 24 hours. The resulting microcrystalline powder is filtered, washed with fresh formic acid, and dried.
Hf-CAU-22-PzDC: A mixture of HfCl₄ (0.1 mmol) and 2,5-pyrazinedicarboxylic acid (0.1 mmol) is dissolved in a mixture of water and formic acid (1:1, 2 mL). The solution is heated in a Teflon-lined autoclave at 120 °C for 72 hours. The product is then filtered, washed, and dried.
References
A Comparative Guide to the Analytical Quantification of 2-Pyrazinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary analytical methods for the quantification of 2-Pyrazinecarboxylic acid, a key metabolite of the antituberculosis drug pyrazinamide (B1679903).[1] Accurate and reliable measurement of this analyte is critical for pharmacokinetic studies, therapeutic drug monitoring, and various research applications. The following sections present a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), including performance data and detailed experimental protocols.
Data Presentation: Performance Comparison
The selection of an appropriate analytical method depends on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation.[1] LC-MS/MS is generally favored for its high sensitivity and selectivity, making it ideal for detecting low concentrations in complex biological matrices.[1] HPLC-UV offers a robust and more cost-effective alternative for routine analysis where high sensitivity is not a primary concern.[1]
| Parameter | HPLC-UV (Anticipated Performance) | LC-MS/MS (Validated Performance) | Source (Analogous Compounds) |
| Linearity (R²) | > 0.999 | ≥ 0.9980 | [2][3] |
| Calibration Range | ~0.05 - 10 µg/mL | 0.03 - 9.00 µg/mL | [2][3] |
| Accuracy (% Recovery) | 95 - 105% | 93.5 - 106.7% | [2][3] |
| Precision (%RSD) | < 5% | 1.10 - 4.57% | [2][3] |
| Limit of Detection (LOD) | ~0.02 - 0.1 µg/mL | Not explicitly stated, but LLOQ is 0.03 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL | 0.03 µg/mL | [2][3] |
| Selectivity | Moderate (Potential for interference) | High (Based on mass-to-charge ratio) | [1] |
| Throughput | Moderate | High | [1] |
| Cost | Lower | Higher | [1] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of these analytical methods. Below are representative protocols for sample preparation and analysis.
Protocol 1: Quantification of 2-Pyrazinecarboxylic Acid in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of pyrazinamide and its metabolites.[3][4]
1. Sample Preparation: Liquid-Liquid Extraction
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard solution.
-
Acidify the plasma sample.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether: diethyl ether, 90:10, v/v).[3]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Instrumentation and Conditions
-
HPLC System: A standard HPLC or UHPLC system.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[5]
-
Column: Zorbax Eclipse XDB C18 (100×4.6mm, 3.5μm) or equivalent.[3]
-
Mobile Phase: Methanol (B129727) and 0.1% acetic acid (65:35, v/v).[3]
-
Flow Rate: 0.400 mL/min.[6]
-
Injection Volume: 10.0 µL.[6]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM). The transition for 2-Pyrazinecarboxylic acid (Pyrazinoic acid) is m/z 125.0→80.9.[3][7]
Protocol 2: Proposed HPLC-UV Method for Quantification of 2-Pyrazinecarboxylic Acid
This protocol is a generalized procedure based on established methods for similar compounds.[2]
1. Sample Preparation: Protein Precipitation
-
Pipette 500 µL of plasma into a microcentrifuge tube.
-
Add 1 mL of cold methanol or acetonitrile (B52724) to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 15 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acidified water (e.g., 0.1% formic or phosphoric acid) and an organic solvent like acetonitrile or methanol. A typical starting point could be 80:20 (v/v) acidified water:acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of 2-Pyrazinecarboxylic acid (typically around 270 nm).
-
Injection Volume: 10 µL.[2]
Mandatory Visualization
The following diagram illustrates a typical workflow for the validation of an analytical method for 2-Pyrazinecarboxylic acid quantification.
Caption: Workflow for Analytical Method Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
A Comparative Guide to the Analytical Quantification of 2-Pyrazinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary analytical methods for the quantification of 2-Pyrazinecarboxylic acid, a key metabolite of the antituberculosis drug pyrazinamide.[1] Accurate and reliable measurement of this analyte is critical for pharmacokinetic studies, therapeutic drug monitoring, and various research applications. The following sections present a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), including performance data and detailed experimental protocols.
Data Presentation: Performance Comparison
The selection of an appropriate analytical method depends on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation.[1] LC-MS/MS is generally favored for its high sensitivity and selectivity, making it ideal for detecting low concentrations in complex biological matrices.[1] HPLC-UV offers a robust and more cost-effective alternative for routine analysis where high sensitivity is not a primary concern.[1]
| Parameter | HPLC-UV (Anticipated Performance) | LC-MS/MS (Validated Performance) | Source (Analogous Compounds) |
| Linearity (R²) | > 0.999 | ≥ 0.9980 | [2][3] |
| Calibration Range | ~0.05 - 10 µg/mL | 0.03 - 9.00 µg/mL | [2][3] |
| Accuracy (% Recovery) | 95 - 105% | 93.5 - 106.7% | [2][3] |
| Precision (%RSD) | < 5% | 1.10 - 4.57% | [2][3] |
| Limit of Detection (LOD) | ~0.02 - 0.1 µg/mL | Not explicitly stated, but LLOQ is 0.03 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL | 0.03 µg/mL | [2][3] |
| Selectivity | Moderate (Potential for interference) | High (Based on mass-to-charge ratio) | [1] |
| Throughput | Moderate | High | [1] |
| Cost | Lower | Higher | [1] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of these analytical methods. Below are representative protocols for sample preparation and analysis.
Protocol 1: Quantification of 2-Pyrazinecarboxylic Acid in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of pyrazinamide and its metabolites.[3][4]
1. Sample Preparation: Liquid-Liquid Extraction
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard solution.
-
Acidify the plasma sample.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether: diethyl ether, 90:10, v/v).[3]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Instrumentation and Conditions
-
HPLC System: A standard HPLC or UHPLC system.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[5]
-
Column: Zorbax Eclipse XDB C18 (100×4.6mm, 3.5μm) or equivalent.[3]
-
Mobile Phase: Methanol and 0.1% acetic acid (65:35, v/v).[3]
-
Flow Rate: 0.400 mL/min.[6]
-
Injection Volume: 10.0 µL.[6]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM). The transition for 2-Pyrazinecarboxylic acid (Pyrazinoic acid) is m/z 125.0→80.9.[3][7]
Protocol 2: Proposed HPLC-UV Method for Quantification of 2-Pyrazinecarboxylic Acid
This protocol is a generalized procedure based on established methods for similar compounds.[2]
1. Sample Preparation: Protein Precipitation
-
Pipette 500 µL of plasma into a microcentrifuge tube.
-
Add 1 mL of cold methanol or acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 15 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acidified water (e.g., 0.1% formic or phosphoric acid) and an organic solvent like acetonitrile or methanol. A typical starting point could be 80:20 (v/v) acidified water:acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of 2-Pyrazinecarboxylic acid (typically around 270 nm).
-
Injection Volume: 10 µL.[2]
Mandatory Visualization
The following diagram illustrates a typical workflow for the validation of an analytical method for 2-Pyrazinecarboxylic acid quantification.
Caption: Workflow for Analytical Method Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
A Head-to-Head Comparison of Pyridine Dicarboxylate Analogs as Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of pyridine (B92270) dicarboxylate analogs, a class of compounds demonstrating significant promise as inhibitors of critical enzyme families. The ability of these analogs to chelate metal ions and mimic endogenous substrates makes them valuable scaffolds in the design of targeted therapeutics. This document summarizes their inhibitory activities against key 2-oxoglutarate (2OG) dependent oxygenases and metallo-β-lactamases, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to support researchers in drug discovery and development.
Introduction to Pyridine Dicarboxylate Analogs
Pyridinedicarboxylic acid, a heterocyclic compound, exists in six primary isomers, with the positioning of the two carboxylic acid groups on the pyridine ring significantly influencing their biological activity.[1] These compounds have garnered substantial attention for their ability to inhibit metalloenzymes, particularly 2-oxoglutarate (2OG) dependent oxygenases and metallo-β-lactamases.[1][2] Their mechanism of action often involves mimicking the endogenous 2-oxoglutarate cofactor, thereby competitively inhibiting the enzyme's function.[1][3] Pyridine-2,4-dicarboxylic acid (2,4-PDCA) has been identified as a broad-spectrum inhibitor of many 2OG oxygenases, while derivatives of pyridine-2,6-dicarboxylic acid have shown potent inhibition of New Delhi Metallo-β-lactamase-1 (NDM-1).[1][4]
Performance as 2-Oxoglutarate (2OG) Dependent Oxygenase Inhibitors
2OG-dependent oxygenases are a large family of non-heme iron-containing enzymes that play crucial roles in various physiological processes, including histone demethylation, hypoxia sensing, and collagen biosynthesis, making them attractive therapeutic targets for diseases like cancer and fibrosis.[1][5]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of various pyridine dicarboxylate analogs against several human 2OG oxygenases is summarized below. The half-maximal inhibitory concentration (IC50) values provide a direct comparison of their efficacy and selectivity.
Table 1: IC50 Values (μM) of Pyridine Dicarboxylate Analogs against Human 2OG Oxygenases
| Compound | KDM4E | AspH | FIH | RIOX2 | JMJD5 |
| Pyridine-2,4-dicarboxylic acid (2,4-PDCA) | ~0.5 | ~0.03 | ~4.7 | ~4.7 | ~0.5 |
| 5-Fluoro-pyridine-2,4-dicarboxylic acid | >50 | ~0.05 | >50 | >50 | - |
| 3-Fluoro-pyridine-2,4-dicarboxylic acid | ~2.5 | ~0.2 | ~25 | >50 | - |
| 5-(trifluoromethyl)-pyridine-2,4-dicarboxylic acid | >50 | ~1.5 | >50 | >50 | - |
| 3-(trifluoromethyl)-pyridine-2,4-dicarboxylic acid | ~10 | ~0.5 | >50 | >50 | - |
| 5-aminoalkyl-substituted 2,4-PDCA derivatives (e.g., 20a-d, 20f-j) | - | - | - | - | ~0.3 - 0.9 |
Data compiled from multiple studies.[6][7]
Key Targeted 2OG Oxygenases and Signaling Pathways
KDM4/5-Mediated Histone Demethylation: Histone lysine (B10760008) demethylases (KDMs) of the KDM4 and KDM5 families are 2OG oxygenases that regulate gene expression by removing methyl groups from histone tails.[1] Their dysregulation is implicated in various cancers.[1] Pyridine dicarboxylate analogs that inhibit KDM4/5 can modulate the epigenetic landscape, offering a promising therapeutic strategy.[1] The KDM4 family, for instance, specifically catalyzes the demethylation of di- and tri-methylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3).[8][9]
Aspartate-β-hydroxylase (AspH) and the Notch Signaling Pathway: AspH is another 2OG oxygenase that is frequently overexpressed in cancer and is linked to a poor prognosis. It hydroxylates epidermal growth factor-like (EGF-like) domains of proteins, including the Notch receptor and its ligands.[1] This post-translational modification is critical for activating the Notch signaling pathway, which governs cell proliferation, differentiation, and survival.[1] Inhibition of AspH by pyridine dicarboxylate analogs can disrupt this pathway, thereby hindering tumor growth and metastasis.[1]
Performance as New Delhi Metallo-β-lactamase-1 (NDM-1) Inhibitors
NDM-1 is a metallo-β-lactamase that confers bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[10][11] Pyridine-2,6-dicarboxylic acid (dipicolinic acid) and its derivatives have been identified as potent inhibitors of NDM-1, offering a potential strategy to overcome antibiotic resistance.[4][12]
Quantitative Comparison of Inhibitory Activity
Table 2: IC50 Values (μM) of Pyridine-2,6-dicarboxylic Acid Derivatives against NDM-1
| Compound | IC50 (μM) |
| Pyridine-2,6-dicarboxylic acid (Dipicolinic acid) | ~1.3 |
| 4-(3-aminophenyl)pyridine-2,6-dicarboxylic acid derivative (36) | ~0.08 |
| Pyridine-2,6-dithiocarboxylic acid (PDTC) | - (rescues meropenem (B701) efficacy) |
| PDTC-Ni complex | Most potent among tested metal complexes |
Data compiled from multiple studies.[2][4][12][13]
Experimental Protocols
2-Oxoglutarate Oxygenase Inhibition Assay (SPE-MS Method)
This protocol is representative for determining the IC50 values of inhibitors against 2OG oxygenases like AspH, FIH, and KDM4E.[6][14]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the respective enzyme (e.g., 0.1-0.15 µM), the appropriate peptide substrate (e.g., 2-5 µM), Fe(II) sulfate (B86663) (e.g., 2-50 µM), and L-ascorbic acid (e.g., 100 µM) in a suitable buffer (e.g., 50 mM HEPES or Tris, pH 7.5).[7][15]
-
Inhibitor Addition: Add varying concentrations of the pyridine dicarboxylate analog inhibitor to the reaction mixture. A DMSO control is also prepared.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 2-oxoglutarate (e.g., 2-330 µM).[7][15]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 20-37°C) for a specific duration (e.g., 15 minutes).[15]
-
Quenching: Stop the reaction by adding an equal volume of methanol (B129727) containing an internal standard.
-
Analysis by SPE-MS: Analyze the samples using solid-phase extraction (SPE) coupled to mass spectrometry (MS). The conversion of the substrate to its hydroxylated or demethylated product is monitored by the corresponding mass shift (+16 Da for hydroxylation, -14 or -28 Da for demethylation).[6]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
NDM-1 Inhibition Assay (Spectrophotometric Method)
This protocol is a general method for assessing the inhibitory activity of compounds against NDM-1 using a chromogenic substrate.[8][13]
-
Reagent Preparation: Prepare a solution of recombinant NDM-1 enzyme (e.g., 5 nM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0, containing 10-100 mM NaCl and 10 µM ZnSO4).[8][13] Prepare a stock solution of the chromogenic substrate, such as nitrocefin (B1678963) or chromacef, in DMSO.[8][12] Prepare solutions of the pyridine dicarboxylate analog inhibitors at various concentrations.
-
Pre-incubation: In a microplate, pre-incubate the NDM-1 enzyme with the inhibitor solutions (or DMSO for control) for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25-30°C).[8][13]
-
Reaction Initiation: Initiate the reaction by adding the chromogenic substrate to each well to a final concentration (e.g., 60 µM nitrocefin).[8]
-
Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 490 nm for nitrocefin) over time using a microplate reader.[8]
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition for each inhibitor concentration compared to the control. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
Pyridine dicarboxylate analogs represent a versatile and potent class of enzyme inhibitors with significant therapeutic potential. The structural diversity of these compounds allows for the fine-tuning of their inhibitory activity and selectivity against various enzyme targets. This guide provides a comparative overview of their performance, highlighting the efficacy of specific analogs against key 2OG-dependent oxygenases and the metallo-β-lactamase NDM-1. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this promising chemical scaffold. Further research into the structure-activity relationships and optimization of these analogs will undoubtedly lead to the discovery of more potent and selective enzyme inhibitors for a range of diseases.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. content.abcam.com [content.abcam.com]
- 8. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Histone demethylase KDM4A regulates adipogenic and osteogenic differentiation via epigenetic regulation of C/EBPα and canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epigentek.com [epigentek.com]
- 13. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]
- 14. Methods for production and assaying catalysis of isolated recombinant human aspartate/asparagine-β-hydroxylase — Oxford Global Health [034.medsci.ox.ac.uk]
- 15. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyridine Dicarboxylate Analogs as Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of pyridine dicarboxylate analogs, a class of compounds demonstrating significant promise as inhibitors of critical enzyme families. The ability of these analogs to chelate metal ions and mimic endogenous substrates makes them valuable scaffolds in the design of targeted therapeutics. This document summarizes their inhibitory activities against key 2-oxoglutarate (2OG) dependent oxygenases and metallo-β-lactamases, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to support researchers in drug discovery and development.
Introduction to Pyridine Dicarboxylate Analogs
Pyridinedicarboxylic acid, a heterocyclic compound, exists in six primary isomers, with the positioning of the two carboxylic acid groups on the pyridine ring significantly influencing their biological activity.[1] These compounds have garnered substantial attention for their ability to inhibit metalloenzymes, particularly 2-oxoglutarate (2OG) dependent oxygenases and metallo-β-lactamases.[1][2] Their mechanism of action often involves mimicking the endogenous 2-oxoglutarate cofactor, thereby competitively inhibiting the enzyme's function.[1][3] Pyridine-2,4-dicarboxylic acid (2,4-PDCA) has been identified as a broad-spectrum inhibitor of many 2OG oxygenases, while derivatives of pyridine-2,6-dicarboxylic acid have shown potent inhibition of New Delhi Metallo-β-lactamase-1 (NDM-1).[1][4]
Performance as 2-Oxoglutarate (2OG) Dependent Oxygenase Inhibitors
2OG-dependent oxygenases are a large family of non-heme iron-containing enzymes that play crucial roles in various physiological processes, including histone demethylation, hypoxia sensing, and collagen biosynthesis, making them attractive therapeutic targets for diseases like cancer and fibrosis.[1][5]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of various pyridine dicarboxylate analogs against several human 2OG oxygenases is summarized below. The half-maximal inhibitory concentration (IC50) values provide a direct comparison of their efficacy and selectivity.
Table 1: IC50 Values (μM) of Pyridine Dicarboxylate Analogs against Human 2OG Oxygenases
| Compound | KDM4E | AspH | FIH | RIOX2 | JMJD5 |
| Pyridine-2,4-dicarboxylic acid (2,4-PDCA) | ~0.5 | ~0.03 | ~4.7 | ~4.7 | ~0.5 |
| 5-Fluoro-pyridine-2,4-dicarboxylic acid | >50 | ~0.05 | >50 | >50 | - |
| 3-Fluoro-pyridine-2,4-dicarboxylic acid | ~2.5 | ~0.2 | ~25 | >50 | - |
| 5-(trifluoromethyl)-pyridine-2,4-dicarboxylic acid | >50 | ~1.5 | >50 | >50 | - |
| 3-(trifluoromethyl)-pyridine-2,4-dicarboxylic acid | ~10 | ~0.5 | >50 | >50 | - |
| 5-aminoalkyl-substituted 2,4-PDCA derivatives (e.g., 20a-d, 20f-j) | - | - | - | - | ~0.3 - 0.9 |
Data compiled from multiple studies.[6][7]
Key Targeted 2OG Oxygenases and Signaling Pathways
KDM4/5-Mediated Histone Demethylation: Histone lysine demethylases (KDMs) of the KDM4 and KDM5 families are 2OG oxygenases that regulate gene expression by removing methyl groups from histone tails.[1] Their dysregulation is implicated in various cancers.[1] Pyridine dicarboxylate analogs that inhibit KDM4/5 can modulate the epigenetic landscape, offering a promising therapeutic strategy.[1] The KDM4 family, for instance, specifically catalyzes the demethylation of di- and tri-methylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3).[8][9]
Aspartate-β-hydroxylase (AspH) and the Notch Signaling Pathway: AspH is another 2OG oxygenase that is frequently overexpressed in cancer and is linked to a poor prognosis. It hydroxylates epidermal growth factor-like (EGF-like) domains of proteins, including the Notch receptor and its ligands.[1] This post-translational modification is critical for activating the Notch signaling pathway, which governs cell proliferation, differentiation, and survival.[1] Inhibition of AspH by pyridine dicarboxylate analogs can disrupt this pathway, thereby hindering tumor growth and metastasis.[1]
Performance as New Delhi Metallo-β-lactamase-1 (NDM-1) Inhibitors
NDM-1 is a metallo-β-lactamase that confers bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[10][11] Pyridine-2,6-dicarboxylic acid (dipicolinic acid) and its derivatives have been identified as potent inhibitors of NDM-1, offering a potential strategy to overcome antibiotic resistance.[4][12]
Quantitative Comparison of Inhibitory Activity
Table 2: IC50 Values (μM) of Pyridine-2,6-dicarboxylic Acid Derivatives against NDM-1
| Compound | IC50 (μM) |
| Pyridine-2,6-dicarboxylic acid (Dipicolinic acid) | ~1.3 |
| 4-(3-aminophenyl)pyridine-2,6-dicarboxylic acid derivative (36) | ~0.08 |
| Pyridine-2,6-dithiocarboxylic acid (PDTC) | - (rescues meropenem efficacy) |
| PDTC-Ni complex | Most potent among tested metal complexes |
Data compiled from multiple studies.[2][4][12][13]
Experimental Protocols
2-Oxoglutarate Oxygenase Inhibition Assay (SPE-MS Method)
This protocol is representative for determining the IC50 values of inhibitors against 2OG oxygenases like AspH, FIH, and KDM4E.[6][14]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the respective enzyme (e.g., 0.1-0.15 µM), the appropriate peptide substrate (e.g., 2-5 µM), Fe(II) sulfate (e.g., 2-50 µM), and L-ascorbic acid (e.g., 100 µM) in a suitable buffer (e.g., 50 mM HEPES or Tris, pH 7.5).[7][15]
-
Inhibitor Addition: Add varying concentrations of the pyridine dicarboxylate analog inhibitor to the reaction mixture. A DMSO control is also prepared.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 2-oxoglutarate (e.g., 2-330 µM).[7][15]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 20-37°C) for a specific duration (e.g., 15 minutes).[15]
-
Quenching: Stop the reaction by adding an equal volume of methanol containing an internal standard.
-
Analysis by SPE-MS: Analyze the samples using solid-phase extraction (SPE) coupled to mass spectrometry (MS). The conversion of the substrate to its hydroxylated or demethylated product is monitored by the corresponding mass shift (+16 Da for hydroxylation, -14 or -28 Da for demethylation).[6]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
NDM-1 Inhibition Assay (Spectrophotometric Method)
This protocol is a general method for assessing the inhibitory activity of compounds against NDM-1 using a chromogenic substrate.[8][13]
-
Reagent Preparation: Prepare a solution of recombinant NDM-1 enzyme (e.g., 5 nM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0, containing 10-100 mM NaCl and 10 µM ZnSO4).[8][13] Prepare a stock solution of the chromogenic substrate, such as nitrocefin or chromacef, in DMSO.[8][12] Prepare solutions of the pyridine dicarboxylate analog inhibitors at various concentrations.
-
Pre-incubation: In a microplate, pre-incubate the NDM-1 enzyme with the inhibitor solutions (or DMSO for control) for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25-30°C).[8][13]
-
Reaction Initiation: Initiate the reaction by adding the chromogenic substrate to each well to a final concentration (e.g., 60 µM nitrocefin).[8]
-
Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 490 nm for nitrocefin) over time using a microplate reader.[8]
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition for each inhibitor concentration compared to the control. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
Pyridine dicarboxylate analogs represent a versatile and potent class of enzyme inhibitors with significant therapeutic potential. The structural diversity of these compounds allows for the fine-tuning of their inhibitory activity and selectivity against various enzyme targets. This guide provides a comparative overview of their performance, highlighting the efficacy of specific analogs against key 2OG-dependent oxygenases and the metallo-β-lactamase NDM-1. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this promising chemical scaffold. Further research into the structure-activity relationships and optimization of these analogs will undoubtedly lead to the discovery of more potent and selective enzyme inhibitors for a range of diseases.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. content.abcam.com [content.abcam.com]
- 8. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Histone demethylase KDM4A regulates adipogenic and osteogenic differentiation via epigenetic regulation of C/EBPα and canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epigentek.com [epigentek.com]
- 13. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]
- 14. Methods for production and assaying catalysis of isolated recombinant human aspartate/asparagine-β-hydroxylase — Oxford Global Health [034.medsci.ox.ac.uk]
- 15. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Analysis of Novel Dihydropyridine Carboxylic Acid Derivatives' In Vitro Cytotoxicity
A detailed examination of recently synthesized dihydropyridine (B1217469) carboxylic acid derivatives reveals a promising landscape for the development of new anticancer agents. This guide provides a comparative analysis of their in vitro cytotoxic activity against various cancer cell lines, supported by experimental data and detailed protocols to aid researchers in the field of drug discovery.
Novel dihydropyridine (DHP) scaffolds are attracting significant attention in medicinal chemistry due to their diverse biological activities. Recent studies have focused on the synthesis and cytotoxic evaluation of new DHP derivatives, revealing compounds with potent activity against a range of human cancer cell lines. This guide summarizes the key findings from these studies, offering a side-by-side comparison of the most effective compounds.
Comparative Cytotoxicity of Novel Dihydropyridine Derivatives
The cytotoxic efficacy of novel dihydropyridine derivatives has been evaluated against several human cancer cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) serving as a key metric for comparison. The data presented below is a compilation from multiple studies, highlighting the most potent compounds identified.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7a | MOLT-4 (Leukemia) | 17.4 ± 2.0 | [1][2] |
| 7a | LS180 (Colon Carcinoma) | 29.7 ± 4.7 | [1][2] |
| 7d | MCF-7 (Breast Adenocarcinoma) | 28.5 ± 3.5 | [1][2] |
| 3a | HCT-15 (Colon Adenocarcinoma) | 7.94 ± 1.6 | [3][4] |
| 3b | HCT-15 (Colon Adenocarcinoma) | 9.24 ± 0.9 | [3][4] |
| Unnamed | K562 (Chronic Myelogenous Leukemia) | 6.61 | [5] |
| 6j | MCF-7, HeLa, Hep G2 | 56 - 74 | [6] |
| 6l | MCF-7, HeLa, Hep G2 | 56 - 74 | [6] |
Note: The specific structures of the numbered compounds can be found in the cited reference articles.
The data indicates that certain structural modifications on the dihydropyridine ring significantly enhance cytotoxic potential. For instance, the introduction of an N-thiazolyl carbamoyl (B1232498) group at the C3 and C5 positions of the DHP ring in compounds 7a-e resulted in superior cytotoxic effects[1][2]. Furthermore, in a separate study, compounds 3a and 3b demonstrated potent activity against the HCT-15 human colorectal adenocarcinoma cell line, with IC50 values lower than the reference drugs Cisplatin and Gefitinib[4]. Another noteworthy finding is an unnamed derivative that exhibited cytotoxicity on the K562 cell line comparable to doxorubicin[5].
Experimental Protocols
The following are generalized methodologies for the key in vitro cytotoxicity assays cited in the referenced studies.
MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the dihydropyridine derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specified duration.
-
Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Protein-Bound Dye Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.
Visualizing the Workflow and Potential Mechanisms
To better understand the experimental process and potential biological pathways involved, the following diagrams have been generated.
Some novel dihydropyridine carboxylic acid derivatives have been suggested to interact with proteins involved in the apoptosis pathway, such as Poly (ADP-ribose) polymerase-1 (PARP-1)[3][7]. Inhibition of PARP-1, an enzyme crucial for DNA repair, can lead to an accumulation of DNA damage in cancer cells, ultimately triggering programmed cell death, or apoptosis. This represents a promising avenue for the targeted anticancer activity of these compounds.
References
- 1. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of new symmetrical derivatives of dihydropyridine containing a pyridyl group on the 3, 5-positions and evaluation of their cytotoxic and multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gssrr.org [gssrr.org]
- 7. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential: A Comparative Analysis of Novel Dihydropyridine Carboxylic Acid Derivatives' In Vitro Cytotoxicity
A detailed examination of recently synthesized dihydropyridine carboxylic acid derivatives reveals a promising landscape for the development of new anticancer agents. This guide provides a comparative analysis of their in vitro cytotoxic activity against various cancer cell lines, supported by experimental data and detailed protocols to aid researchers in the field of drug discovery.
Novel dihydropyridine (DHP) scaffolds are attracting significant attention in medicinal chemistry due to their diverse biological activities. Recent studies have focused on the synthesis and cytotoxic evaluation of new DHP derivatives, revealing compounds with potent activity against a range of human cancer cell lines. This guide summarizes the key findings from these studies, offering a side-by-side comparison of the most effective compounds.
Comparative Cytotoxicity of Novel Dihydropyridine Derivatives
The cytotoxic efficacy of novel dihydropyridine derivatives has been evaluated against several human cancer cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) serving as a key metric for comparison. The data presented below is a compilation from multiple studies, highlighting the most potent compounds identified.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7a | MOLT-4 (Leukemia) | 17.4 ± 2.0 | [1][2] |
| 7a | LS180 (Colon Carcinoma) | 29.7 ± 4.7 | [1][2] |
| 7d | MCF-7 (Breast Adenocarcinoma) | 28.5 ± 3.5 | [1][2] |
| 3a | HCT-15 (Colon Adenocarcinoma) | 7.94 ± 1.6 | [3][4] |
| 3b | HCT-15 (Colon Adenocarcinoma) | 9.24 ± 0.9 | [3][4] |
| Unnamed | K562 (Chronic Myelogenous Leukemia) | 6.61 | [5] |
| 6j | MCF-7, HeLa, Hep G2 | 56 - 74 | [6] |
| 6l | MCF-7, HeLa, Hep G2 | 56 - 74 | [6] |
Note: The specific structures of the numbered compounds can be found in the cited reference articles.
The data indicates that certain structural modifications on the dihydropyridine ring significantly enhance cytotoxic potential. For instance, the introduction of an N-thiazolyl carbamoyl group at the C3 and C5 positions of the DHP ring in compounds 7a-e resulted in superior cytotoxic effects[1][2]. Furthermore, in a separate study, compounds 3a and 3b demonstrated potent activity against the HCT-15 human colorectal adenocarcinoma cell line, with IC50 values lower than the reference drugs Cisplatin and Gefitinib[4]. Another noteworthy finding is an unnamed derivative that exhibited cytotoxicity on the K562 cell line comparable to doxorubicin[5].
Experimental Protocols
The following are generalized methodologies for the key in vitro cytotoxicity assays cited in the referenced studies.
MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the dihydropyridine derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specified duration.
-
Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Protein-Bound Dye Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.
Visualizing the Workflow and Potential Mechanisms
To better understand the experimental process and potential biological pathways involved, the following diagrams have been generated.
Some novel dihydropyridine carboxylic acid derivatives have been suggested to interact with proteins involved in the apoptosis pathway, such as Poly (ADP-ribose) polymerase-1 (PARP-1)[3][7]. Inhibition of PARP-1, an enzyme crucial for DNA repair, can lead to an accumulation of DNA damage in cancer cells, ultimately triggering programmed cell death, or apoptosis. This represents a promising avenue for the targeted anticancer activity of these compounds.
References
- 1. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of new symmetrical derivatives of dihydropyridine containing a pyridyl group on the 3, 5-positions and evaluation of their cytotoxic and multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gssrr.org [gssrr.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Pyrazinoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pyrazinoic acid, the active metabolite of the first-line anti-tuberculosis drug pyrazinamide, is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their analytical needs.
Methodological Overview
High-performance liquid chromatography separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like pyrazinoic acid, reversed-phase HPLC is a common approach. Detection is often achieved using ultraviolet (UV) absorbance.
Gas chromatography-mass spectrometry, on the other hand, separates volatile compounds in the gas phase. As pyrazinoic acid is a non-volatile carboxylic acid, a chemical derivatization step is mandatory to convert it into a volatile derivative before GC-MS analysis. This is a key difference between the two techniques.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for pyrazinoic acid analysis depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. Below is a summary of key performance parameters for both methods.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Principle | Separation based on polarity in the liquid phase, detection by UV absorbance. | Separation of volatile derivatives by boiling point in the gas phase, detection by mass-to-charge ratio. |
| Sample Preparation | Typically involves liquid-liquid extraction or protein precipitation. | Requires liquid-liquid extraction followed by a mandatory derivatization step. |
| Linearity Range | Wide linear ranges are achievable, for instance, 0.03-9.00 µg/mL has been reported for pyrazinoic acid in plasma.[1] | Excellent linearity is also achievable over a wide concentration range, for example, 25–3000 ng/mL has been demonstrated for similar aromatic carboxylic acids.[2] |
| Limit of Quantification (LOQ) | Method dependent, but LOQs in the range of 0.03 µg/mL have been achieved for pyrazinoic acid in biological matrices.[1] | Generally offers high sensitivity, with LOQs for similar derivatized aromatic carboxylic acids reported in the range of 25–100 ng/mL.[2] |
| Accuracy (% Recovery) | High accuracy is attainable, with reported mean extraction recoveries for pyrazinoic acid around 89.2%.[1] | Good accuracy is also a hallmark of this method, with recoveries for similar compounds typically within acceptable limits. |
| Precision (%RSD) | Excellent precision is achievable, with intra- and inter-batch coefficients of variation (%CV) reported to be between 1.10-4.57% for pyrazinoic acid.[1] | High precision is expected, with RSD% values for similar compounds generally being low. |
| Selectivity | Good, but can be susceptible to interference from co-eluting compounds with similar UV absorbance. | Excellent, as mass spectrometry provides highly specific detection based on the mass-to-charge ratio of the analyte and its fragments. |
| Throughput | Generally higher throughput due to simpler sample preparation. | Lower throughput due to the additional derivatization step. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is a representative example for the analysis of pyrazinoic acid in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction) [1]
-
To 200 µL of plasma, add internal standard.
-
Add an acidic solution to precipitate proteins and acidify the sample.
-
Extract the analytes with a mixture of methyl tert-butyl ether and diethyl ether (90:10, v/v).
-
Vortex and centrifuge the sample.
-
Separate and evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. HPLC-UV Conditions [1]
-
Column: Zorbax Eclipse XDB C18 (100 × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase: A mixture of methanol (B129727) and 0.1% acetic acid in water (e.g., 65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength for pyrazinoic acid (e.g., ~270 nm).
-
Injection Volume: 20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization
1. Sample Preparation and Derivatization (Ethyl Chloroformate Derivatization) [2]
-
To an aqueous sample containing the aromatic carboxylic acids, add ethanol, pyridine (B92270) (as a catalyst), and chloroform (B151607).
-
Add ethyl chloroformate to initiate the derivatization reaction at room temperature.
-
Vortex vigorously to ensure thorough mixing and reaction.
-
The derivatized analytes will be extracted into the chloroform layer.
-
Separate the chloroform layer for GC-MS injection.
2. GC-MS Conditions [2]
-
Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode.
-
Oven Temperature Program: A temperature gradient is programmed to ensure separation of the derivatized analytes. For example, start at a lower temperature and ramp up to a final temperature.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with full scan or selected ion monitoring (SIM) for enhanced sensitivity.
Visualizing the Experimental Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis of pyrazinoic acid.
Caption: Workflow for HPLC-UV analysis of pyrazinoic acid.
Caption: Workflow for GC-MS analysis of pyrazinoic acid.
Conclusion
Both HPLC-UV and GC-MS are robust and reliable methods for the quantitative analysis of pyrazinoic acid.
HPLC-UV is often favored for its simpler sample preparation, which does not require a derivatization step, leading to higher throughput. This makes it well-suited for routine analysis in clinical and research laboratories where a large number of samples need to be processed.
GC-MS offers superior selectivity due to the nature of mass spectrometric detection, which can be crucial when analyzing complex matrices where interferences may be a concern. The requirement for derivatization adds a step to the sample preparation workflow but also enables the analysis of this non-volatile compound by GC. The high sensitivity of modern GC-MS instruments also makes it a powerful tool for trace-level analysis.
The ultimate choice of method will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, the number of samples to be analyzed, and the instrumentation available in the laboratory. For high-throughput applications, HPLC-UV may be the more practical choice, while for studies requiring the highest degree of selectivity and sensitivity, GC-MS would be the preferred method.
References
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Pyrazinoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pyrazinoic acid, the active metabolite of the first-line anti-tuberculosis drug pyrazinamide, is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their analytical needs.
Methodological Overview
High-performance liquid chromatography separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like pyrazinoic acid, reversed-phase HPLC is a common approach. Detection is often achieved using ultraviolet (UV) absorbance.
Gas chromatography-mass spectrometry, on the other hand, separates volatile compounds in the gas phase. As pyrazinoic acid is a non-volatile carboxylic acid, a chemical derivatization step is mandatory to convert it into a volatile derivative before GC-MS analysis. This is a key difference between the two techniques.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for pyrazinoic acid analysis depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. Below is a summary of key performance parameters for both methods.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Principle | Separation based on polarity in the liquid phase, detection by UV absorbance. | Separation of volatile derivatives by boiling point in the gas phase, detection by mass-to-charge ratio. |
| Sample Preparation | Typically involves liquid-liquid extraction or protein precipitation. | Requires liquid-liquid extraction followed by a mandatory derivatization step. |
| Linearity Range | Wide linear ranges are achievable, for instance, 0.03-9.00 µg/mL has been reported for pyrazinoic acid in plasma.[1] | Excellent linearity is also achievable over a wide concentration range, for example, 25–3000 ng/mL has been demonstrated for similar aromatic carboxylic acids.[2] |
| Limit of Quantification (LOQ) | Method dependent, but LOQs in the range of 0.03 µg/mL have been achieved for pyrazinoic acid in biological matrices.[1] | Generally offers high sensitivity, with LOQs for similar derivatized aromatic carboxylic acids reported in the range of 25–100 ng/mL.[2] |
| Accuracy (% Recovery) | High accuracy is attainable, with reported mean extraction recoveries for pyrazinoic acid around 89.2%.[1] | Good accuracy is also a hallmark of this method, with recoveries for similar compounds typically within acceptable limits. |
| Precision (%RSD) | Excellent precision is achievable, with intra- and inter-batch coefficients of variation (%CV) reported to be between 1.10-4.57% for pyrazinoic acid.[1] | High precision is expected, with RSD% values for similar compounds generally being low. |
| Selectivity | Good, but can be susceptible to interference from co-eluting compounds with similar UV absorbance. | Excellent, as mass spectrometry provides highly specific detection based on the mass-to-charge ratio of the analyte and its fragments. |
| Throughput | Generally higher throughput due to simpler sample preparation. | Lower throughput due to the additional derivatization step. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is a representative example for the analysis of pyrazinoic acid in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction) [1]
-
To 200 µL of plasma, add internal standard.
-
Add an acidic solution to precipitate proteins and acidify the sample.
-
Extract the analytes with a mixture of methyl tert-butyl ether and diethyl ether (90:10, v/v).
-
Vortex and centrifuge the sample.
-
Separate and evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. HPLC-UV Conditions [1]
-
Column: Zorbax Eclipse XDB C18 (100 × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase: A mixture of methanol and 0.1% acetic acid in water (e.g., 65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength for pyrazinoic acid (e.g., ~270 nm).
-
Injection Volume: 20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization
1. Sample Preparation and Derivatization (Ethyl Chloroformate Derivatization) [2]
-
To an aqueous sample containing the aromatic carboxylic acids, add ethanol, pyridine (as a catalyst), and chloroform.
-
Add ethyl chloroformate to initiate the derivatization reaction at room temperature.
-
Vortex vigorously to ensure thorough mixing and reaction.
-
The derivatized analytes will be extracted into the chloroform layer.
-
Separate the chloroform layer for GC-MS injection.
2. GC-MS Conditions [2]
-
Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode.
-
Oven Temperature Program: A temperature gradient is programmed to ensure separation of the derivatized analytes. For example, start at a lower temperature and ramp up to a final temperature.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with full scan or selected ion monitoring (SIM) for enhanced sensitivity.
Visualizing the Experimental Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis of pyrazinoic acid.
Caption: Workflow for HPLC-UV analysis of pyrazinoic acid.
Caption: Workflow for GC-MS analysis of pyrazinoic acid.
Conclusion
Both HPLC-UV and GC-MS are robust and reliable methods for the quantitative analysis of pyrazinoic acid.
HPLC-UV is often favored for its simpler sample preparation, which does not require a derivatization step, leading to higher throughput. This makes it well-suited for routine analysis in clinical and research laboratories where a large number of samples need to be processed.
GC-MS offers superior selectivity due to the nature of mass spectrometric detection, which can be crucial when analyzing complex matrices where interferences may be a concern. The requirement for derivatization adds a step to the sample preparation workflow but also enables the analysis of this non-volatile compound by GC. The high sensitivity of modern GC-MS instruments also makes it a powerful tool for trace-level analysis.
The ultimate choice of method will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, the number of samples to be analyzed, and the instrumentation available in the laboratory. For high-throughput applications, HPLC-UV may be the more practical choice, while for studies requiring the highest degree of selectivity and sensitivity, GC-MS would be the preferred method.
References
Safety Operating Guide
Navigating the Disposal of 2-Picenecarboxylic Acid: A Guide for Laboratory Professionals
Absence of specific safety data for 2-Picenecarboxylic acid necessitates a cautious and generalized approach to its disposal. Researchers, scientists, and drug development professionals must adhere to rigorous safety protocols and consult with certified waste disposal services. This guide provides essential safety and logistical information based on procedures for similar carboxylic acid compounds.
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a definitive and detailed disposal protocol cannot be provided. The following procedures are based on best practices for the disposal of similar chemical compounds, such as other carboxylic acids. It is imperative to handle this compound with the assumption that it may be hazardous and to consult with your institution's environmental health and safety (EHS) department and a licensed waste disposal company for guidance.
Immediate Safety and Handling Precautions
Prior to handling this compound, all personnel should be thoroughly trained on the potential hazards associated with acidic organic compounds. Standard laboratory safety protocols must be strictly followed.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before commencing any work. The following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
General Disposal Procedures
Disposal of this compound must comply with all local, state, and federal regulations. The following steps provide a general framework for its disposal as a potentially hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste as hazardous.
-
Segregate waste containing this compound from other waste streams to prevent accidental reactions.
-
Use designated, clearly labeled, and sealed containers for waste collection.
Step 2: Neutralization (to be performed by trained personnel only) In some cases, and only if deemed appropriate by a qualified chemist and permitted by local regulations, acidic waste may be neutralized before disposal. This process should be approached with extreme caution.
-
Slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) to the acidic waste with constant stirring.
-
Monitor the pH of the solution continuously until it reaches a neutral range (typically pH 6-8).
-
This procedure should be performed in a fume hood, as it may generate heat and fumes.
Step 3: Containerization and Labeling
-
Place the neutralized or un-neutralized waste into a robust, leak-proof container that is compatible with the chemical.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
Step 4: Storage and Collection
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
Experimental Protocol for Neutralization (Illustrative Example)
This is a generalized protocol and must be adapted and approved by a qualified professional before implementation.
-
Preparation: Don all required PPE. Work in a certified chemical fume hood. Have spill control materials readily available.
-
Dilution: If concentrating the acid, slowly add the this compound solution to a large volume of cold water to dilute it. Never add water to acid.
-
Neutralization: Prepare a dilute solution of sodium bicarbonate. While stirring the diluted acid solution, slowly add the sodium bicarbonate solution.
-
Monitoring: Use a calibrated pH meter to monitor the pH of the solution. Continue adding the base dropwise until the pH is stable within the neutral range.
-
Disposal: Once neutralized, the solution should be transferred to a properly labeled hazardous waste container for disposal by a certified waste management company.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This information is intended for guidance purposes only and is not a substitute for professional consultation and adherence to all applicable regulations. Always prioritize safety and consult with your institution's EHS department and a certified hazardous waste disposal service for specific instructions.
Navigating the Disposal of 2-Picenecarboxylic Acid: A Guide for Laboratory Professionals
Absence of specific safety data for 2-Picenecarboxylic acid necessitates a cautious and generalized approach to its disposal. Researchers, scientists, and drug development professionals must adhere to rigorous safety protocols and consult with certified waste disposal services. This guide provides essential safety and logistical information based on procedures for similar carboxylic acid compounds.
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a definitive and detailed disposal protocol cannot be provided. The following procedures are based on best practices for the disposal of similar chemical compounds, such as other carboxylic acids. It is imperative to handle this compound with the assumption that it may be hazardous and to consult with your institution's environmental health and safety (EHS) department and a licensed waste disposal company for guidance.
Immediate Safety and Handling Precautions
Prior to handling this compound, all personnel should be thoroughly trained on the potential hazards associated with acidic organic compounds. Standard laboratory safety protocols must be strictly followed.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before commencing any work. The following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
General Disposal Procedures
Disposal of this compound must comply with all local, state, and federal regulations. The following steps provide a general framework for its disposal as a potentially hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste as hazardous.
-
Segregate waste containing this compound from other waste streams to prevent accidental reactions.
-
Use designated, clearly labeled, and sealed containers for waste collection.
Step 2: Neutralization (to be performed by trained personnel only) In some cases, and only if deemed appropriate by a qualified chemist and permitted by local regulations, acidic waste may be neutralized before disposal. This process should be approached with extreme caution.
-
Slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) to the acidic waste with constant stirring.
-
Monitor the pH of the solution continuously until it reaches a neutral range (typically pH 6-8).
-
This procedure should be performed in a fume hood, as it may generate heat and fumes.
Step 3: Containerization and Labeling
-
Place the neutralized or un-neutralized waste into a robust, leak-proof container that is compatible with the chemical.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
Step 4: Storage and Collection
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
Experimental Protocol for Neutralization (Illustrative Example)
This is a generalized protocol and must be adapted and approved by a qualified professional before implementation.
-
Preparation: Don all required PPE. Work in a certified chemical fume hood. Have spill control materials readily available.
-
Dilution: If concentrating the acid, slowly add the this compound solution to a large volume of cold water to dilute it. Never add water to acid.
-
Neutralization: Prepare a dilute solution of sodium bicarbonate. While stirring the diluted acid solution, slowly add the sodium bicarbonate solution.
-
Monitoring: Use a calibrated pH meter to monitor the pH of the solution. Continue adding the base dropwise until the pH is stable within the neutral range.
-
Disposal: Once neutralized, the solution should be transferred to a properly labeled hazardous waste container for disposal by a certified waste management company.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This information is intended for guidance purposes only and is not a substitute for professional consultation and adherence to all applicable regulations. Always prioritize safety and consult with your institution's EHS department and a certified hazardous waste disposal service for specific instructions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
